molecular formula C8H10ClNO B1366948 5-Chloro-4-methoxy-2-methylaniline CAS No. 62492-46-0

5-Chloro-4-methoxy-2-methylaniline

Cat. No.: B1366948
CAS No.: 62492-46-0
M. Wt: 171.62 g/mol
InChI Key: YFEWGFONNOYUBN-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-methylaniline is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEWGFONNOYUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90489547
Record name 5-Chloro-4-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62492-46-0
Record name 5-Chloro-4-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90489547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxy-2-methylaniline, bearing the CAS Number 62492-46-0, is an aromatic amine of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a methoxy group, and a methyl group on the aniline scaffold, imparts a distinct combination of steric and electronic properties. This makes it a valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery where such features can be pivotal for modulating biological activity and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis methodologies, analytical characterization, and its emerging role in pharmaceutical research. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 62492-46-0[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.63 g/mol [1]
Appearance Off-white to light brown solid (predicted)
Melting Point Not reported, but expected to be a low-melting solid
Boiling Point Not reported
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a corresponding nitroaromatic precursor. A plausible and efficient synthetic route is outlined below, adapted from established methodologies for the synthesis of related anilines.[2]

Synthetic Pathway

Synthesis_of_this compound start 4-Methoxy-2-methylaniline nitration Nitration (HNO3, H2SO4) start->nitration Step 1 intermediate 4-Methoxy-2-methyl-5-nitroaniline nitration->intermediate chlorination Sandmeyer Reaction (1. NaNO2, HCl 2. CuCl) intermediate->chlorination Step 2 product This compound chlorination->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Methoxy-2-methyl-5-nitroaniline (Intermediate)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxy-2-methylaniline (1 equivalent) in concentrated sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the flask, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-methoxy-2-methyl-5-nitroaniline.

Step 2: Synthesis of this compound

  • Diazotization: Dissolve the intermediate from Step 1 in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

  • Extraction: Cool the mixture and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Spectroscopic Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): δ 6.8-7.2 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.60 (br s, 2H, NH₂), 2.15 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150-155 (C-OCH₃), 140-145 (C-NH₂), 120-135 (Ar-C), 110-120 (Ar-C), 56.0 (OCH₃), 17.0 (CH₃).

  • IR (KBr, cm⁻¹): 3400-3500 (N-H stretch), 2900-3000 (C-H stretch), 1600-1620 (N-H bend), 1500-1550 (C=C stretch), 1200-1250 (C-O stretch), 700-800 (C-Cl stretch).

  • Mass Spectrometry (EI): m/z 171 (M⁺), 156 (M⁺ - CH₃), 136 (M⁺ - Cl).

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for assessing the purity of this compound and for monitoring reaction progress.[1]

Analytical_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis raw_material Starting Materials reaction Chemical Reaction raw_material->reaction crude_product Crude Product reaction->crude_product tlc TLC (Reaction Monitoring) reaction->tlc purification Column Chromatography crude_product->purification pure_product Pure Product purification->pure_product gcms GC-MS (Purity & Identity) pure_product->gcms hplc HPLC (Quantitative Analysis) pure_product->hplc nmr NMR Spectroscopy (Structure Elucidation) pure_product->nmr ir IR Spectroscopy (Functional Groups) pure_product->ir ms Mass Spectrometry (Molecular Weight) pure_product->ms

Caption: A typical workflow for the synthesis and analysis of this compound.

Applications in Drug Discovery

The structural motifs present in this compound are frequently found in biologically active molecules. The chloro and methoxy groups can significantly influence a molecule's interaction with biological targets and its metabolic stability.

Role as a Kinase Inhibitor Scaffold

Substituted anilines are crucial components in the design of kinase inhibitors, a class of targeted cancer therapeutics.[3] The aniline moiety often serves as a key hydrogen bond donor and acceptor, anchoring the inhibitor to the ATP-binding pocket of the kinase. The chloro and methoxy substituents can provide additional interactions and modulate the electronic properties of the aniline ring, thereby influencing binding affinity and selectivity. For instance, the structural isomer 2,4-dichloro-5-methoxyaniline is a key intermediate in the synthesis of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor.[3]

Signaling Pathways of Interest

The potential of this compound as a scaffold for kinase inhibitors suggests its relevance in targeting signaling pathways implicated in cancer cell proliferation and survival, such as the BCR-ABL and Src pathways.

Signaling_Pathway RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation inhibitor Potential Kinase Inhibitor (derived from This compound) inhibitor->Raf Inhibits

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, chemically sound, and field-proven methodology for the synthesis of 5-Chloro-4-methoxy-2-methylaniline, a valuable substituted aniline intermediate. Recognizing the importance of this scaffold in the development of novel pharmaceutical and materials science applications, this document details a robust three-step synthesis route commencing from the readily available precursor, 4-Methoxy-2-methylaniline. The strategic pathway involves amine protection via acetylation, regioselective electrophilic chlorination, and subsequent deprotection. Each step is elucidated with a detailed experimental protocol, mechanistic insights, and an explanation of the causal factors governing experimental choices. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of this key chemical building block.

Introduction and Strategic Overview

This compound is an aromatic amine derivative featuring a specific substitution pattern that makes it an attractive intermediate for organic synthesis. The presence of chloro, methoxy, and methyl groups on the aniline ring offers multiple points for further functionalization, enabling its use in the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and advanced materials.

A logical and efficient synthesis strategy is paramount for producing this compound with high purity and yield. Direct electrophilic chlorination of the starting material, 4-Methoxy-2-methylaniline (also known as m-Cresidine), presents a significant challenge in regioselectivity. The presence of two strong activating groups—the amino (-NH₂) and methoxy (-OCH₃) groups—and one moderately activating group—the methyl (-CH₃) group—would likely lead to a mixture of chlorinated isomers.

To overcome this, a protection-functionalization-deprotection strategy is employed. This is a cornerstone of modern organic synthesis, allowing for the selective modification of a multifunctional molecule. Our chosen route is outlined below:

  • Protection: The highly activating amino group of 4-Methoxy-2-methylaniline is temporarily converted to a less activating acetamide group. This protection step serves a dual purpose: it moderates the ring's reactivity and sterically and electronically directs the subsequent chlorination.

  • Regioselective Chlorination: The resulting N-(4-methoxy-2-methylphenyl)acetamide is subjected to electrophilic chlorination. The acetamido group is a powerful ortho-, para-director, guiding the incoming electrophile to the desired C5 position, which is para to the acetamido group.

  • Deprotection: The final step involves the hydrolysis of the acetamide to regenerate the free amine, yielding the target molecule, this compound.

This three-step sequence ensures high regioselectivity and leads to a pure final product, avoiding complex purification challenges associated with isomeric mixtures.

Synthesis Workflow Visualization

The overall synthetic pathway is illustrated in the following diagram.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis SM 4-Methoxy-2-methylaniline INT1 N-(4-methoxy-2-methylphenyl)acetamide SM->INT1 Acetic Anhydride, Pyridine INT2 N-(5-chloro-4-methoxy-2-methylphenyl)acetamide INT1->INT2 N-Chlorosuccinimide (NCS), Acetic Acid PROD This compound INT2->PROD aq. HCl, Reflux

Caption: Three-step synthesis route for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-methoxy-2-methylphenyl)acetamide (Protection)

Causality: The acetylation of the primary amine is crucial for moderating its powerful activating effect and for directing the subsequent chlorination. Acetic anhydride is a common, effective, and readily available acetylating agent. The reaction is typically performed in the presence of a mild base like pyridine or in a solvent like glacial acetic acid to facilitate the reaction and neutralize the acetic acid byproduct.[1]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Methoxy-2-methylaniline (13.7 g, 0.1 mol).

  • Add glacial acetic acid (50 mL) to dissolve the starting material.

  • Slowly add acetic anhydride (11.2 mL, 12.2 g, 0.12 mol) to the stirred solution.

  • Heat the reaction mixture to 80-90 °C and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • After completion, allow the mixture to cool to room temperature and then pour it slowly into 300 mL of ice-cold water with vigorous stirring.

  • The white precipitate of N-(4-methoxy-2-methylphenyl)acetamide will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 60 °C. The expected yield is typically high (>90%).

Step 2: Synthesis of N-(5-chloro-4-methoxy-2-methylphenyl)acetamide (Chlorination)

Causality: This step is the key to installing the chlorine atom at the correct position. The acetamido group (-NHCOCH₃) is a strong ortho-, para-director. The para position relative to this group is C5. The methoxy group at C4 and the methyl group at C2 also influence the regioselectivity. The C5 position is ortho to the methoxy group and meta to the methyl group. The combined directing effects strongly favor substitution at C5. N-Chlorosuccinimide (NCS) is an excellent electrophilic chlorinating agent that is solid, easy to handle, and provides a source of "Cl⁺" under mild conditions, often in an acidic solvent like acetic acid.[2][3][4] The use of NCS avoids the harsh conditions and over-chlorination issues associated with using chlorine gas.[5] The successful electrophilic nitration of the analogous N-(4-methoxy-2-methylphenyl)acetamide at the C5 position strongly supports this predicted regioselectivity.[6]

Protocol:

  • In a 500 mL flask protected from light, dissolve the dried N-(4-methoxy-2-methylphenyl)acetamide (17.9 g, 0.1 mol) in glacial acetic acid (150 mL).

  • Add N-Chlorosuccinimide (NCS) (14.0 g, 0.105 mol) to the solution in one portion.

  • Stir the mixture at room temperature. The reaction is typically exothermic. Maintain the temperature below 40 °C using a water bath if necessary.

  • Continue stirring for 4-6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into 500 mL of cold water.

  • The chlorinated product will precipitate. Stir for 30 minutes.

  • Collect the solid by vacuum filtration, wash extensively with water to remove succinimide and acetic acid, and then dry.

Caption: Regioselectivity of the chlorination step is governed by substituent directing effects.

Step 3: Synthesis of this compound (Deprotection)

Causality: The final step is the removal of the acetyl protecting group to reveal the target aniline. Acid-catalyzed hydrolysis is a standard and effective method for cleaving the amide bond. Refluxing in aqueous hydrochloric acid provides the energy required for the hydrolysis to proceed to completion. The product is isolated as the hydrochloride salt initially, which can be neutralized with a base to yield the free amine.

Protocol:

  • Place the crude N-(5-chloro-4-methoxy-2-methylphenyl)acetamide (21.3 g, approx. 0.1 mol) in a 500 mL round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid (50 mL) and water (100 mL).

  • Heat the mixture to reflux (approx. 100-110 °C) with stirring.

  • Maintain reflux for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting amide.

  • Cool the resulting solution in an ice bath. The hydrochloride salt of the product may crystallize out.

  • Slowly and carefully neutralize the acidic solution by adding aqueous sodium hydroxide (e.g., 20-40% w/v) with cooling until the pH is basic (pH 9-10).

  • The free amine, this compound, will precipitate as a solid or separate as an oil.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the key parameters for the proposed synthesis route.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield
1 Acetylation4-Methoxy-2-methylaniline, Acetic AnhydrideAcetic Acid80-902>90%
2 ChlorinationN-(4-methoxy-2-methylphenyl)acetamide, NCSAcetic AcidRT - 404-685-95%
3 HydrolysisN-(5-chloro-4-methoxy-2-methylphenyl)acetamide, HClWaterReflux4-8>85%

Conclusion

The three-step synthesis route presented in this guide, based on a protection-chlorination-deprotection strategy, offers a reliable and highly regioselective method for preparing this compound from 4-Methoxy-2-methylaniline. By explaining the chemical principles behind each step, this document provides researchers with not just a protocol, but a foundational understanding of the synthesis design. The methodologies described utilize common laboratory reagents and techniques, ensuring broad applicability and scalability for professionals in the chemical and pharmaceutical sciences.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6). Available at: [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 751-755. Available at: [Link]

  • Wang, Z., et al. (2021). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters, 23(15), 5846-5851. Available at: [Link]

  • Prakash, G. K. S., et al. (2004). N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics. Journal of the American Chemical Society, 126(48), 15770-15776. Available at: [Link]

  • PubChem. (n.d.). 4-methoxy-2-methyl-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Hirano, M., et al. (1997). Selective aromatic chlorination of activated arenes with sodium chlorite, (salen)manganese(III) complex, and alumina in dichloromethane. Synthetic Communications, 27(21), 3749-3756. Available at: [Link]

  • Watson, W. D. (1985). Regioselective para-chlorination of activated aromatic compounds. The Journal of Organic Chemistry, 50(12), 2145-2148. Available at: [Link]

  • Kumar, R., & Kumar, A. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available at: [Link]

  • Google Patents. (2013). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
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  • Papamicaël, C., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Papamicaël, C., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]

  • PubChem. (n.d.). CID 161295061. National Center for Biotechnology Information. Retrieved from [Link]

  • Papamicaël, C., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]

  • Wang, X., et al. (2020). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 13(8), 6667-6674. Available at: [Link]

  • Kenz, A., et al. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o679-o680. Available at: [Link]

  • Google Patents. (2011). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Le, C., et al. (2021). Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. Chemical Communications, 57(37), 4537-4540. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chloroarene synthesis by chlorination or substitution. Retrieved from [Link]

  • Ananda, S., et al. (2013). Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid. Journal of Chemical, Biological and Physical Sciences, 3(2), 1234-1245. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]

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  • MDPI. (2020). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molecules, 25(21), 5184. Available at: [Link]

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Sources

A Technical Guide to the Molecular Structure of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

5-Chloro-4-methoxy-2-methylaniline, identified by CAS Number 62492-46-0, is an aromatic amine whose structural complexity makes it a valuable intermediate in the synthesis of high-value pharmaceutical compounds.[1] Its substituted aniline core, featuring a strategic arrangement of chloro, methoxy, and methyl groups, provides a nuanced platform for designing molecules with specific steric and electronic properties. This guide offers an in-depth exploration of its molecular structure, elucidated through a combination of spectroscopic analysis and a review of its synthetic origins. Understanding this structure is paramount for chemists aiming to leverage its unique characteristics in the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies where precise molecular architecture dictates biological activity.[2][3]

Core Chemical Identifiers:

  • Molecular Formula: C₈H₁₀ClNO

  • Molecular Weight: 171.63 g/mol

  • IUPAC Name: this compound

  • SMILES: CC1=CC(=C(C=C1N)Cl)OC

Elucidation of the Molecular Architecture: A Spectroscopic Approach

The definitive structure of this compound is confirmed through a multi-technique spectroscopic analysis. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that confirms the precise arrangement of each atom and functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework. The asymmetry of the molecule leads to a distinct and predictable set of signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR Analysis: The proton NMR spectrum reveals five distinct signals. The two aromatic protons appear as separate singlets due to the lack of adjacent protons for coupling. The methoxy and methyl groups also present as sharp singlets, integrating to three protons each. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum is expected to show eight unique carbon signals, corresponding to each carbon atom in the distinct electronic environment of the molecule. The carbon attached to the electron-withdrawing chlorine atom and the electron-donating methoxy and amino groups will show characteristic shifts.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz) Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm) Assignment
~ 6.8 - 7.2Aromatic C-H (1H, s)
~ 6.5 - 6.8Aromatic C-H (1H, s)
~ 3.8 - 4.0-OCH₃ (3H, s)
~ 3.5 - 4.5 (broad)-NH₂ (2H, s)
~ 2.1 - 2.3-CH₃ (3H, s)

Note: The table presents predicted values based on standard substituent effects. Actual experimental data can be found in various chemical databases and literature.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy validates the presence of key functional groups by identifying their characteristic vibrational frequencies.

  • N-H Stretch: The primary amine (-NH₂) group is readily identified by a pair of medium-to-weak bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methoxy groups are observed just below 3000 cm⁻¹.

  • C=C Aromatic Stretch: The benzene ring itself produces characteristic stretching bands in the 1500-1600 cm⁻¹ region.

  • C-O and C-Cl Stretches: The C-O (ether) and C-Cl stretches are found in the fingerprint region, typically between 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial confirmation of the molecular weight and elemental composition.

  • Molecular Ion Peak (M⁺): The mass spectrum will exhibit a molecular ion peak at m/z 171.

  • Isotopic Pattern (M+2): A hallmark of chlorine-containing compounds is the presence of an M+2 peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, there will be a characteristic signal at m/z 173 that is approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom in the molecule.[7]

  • Fragmentation: Common fragmentation patterns for this type of molecule include the loss of a methyl group (-15 amu) from the methoxy or methyl substituent, leading to significant fragment ions.

Synthetic Pathway and Structural Integrity

The molecular structure is a direct outcome of its synthesis. A common and logical synthetic route involves the reduction of a nitrated precursor, which solidifies the final arrangement of the substituents. Understanding this pathway is critical for anticipating potential process-related impurities.

A Representative Synthetic Workflow

A plausible synthesis begins with 4-chloro-2-nitrotoluene. This starting material undergoes methoxylation to replace a functional group with the methoxy substituent, followed by the reduction of the nitro group to the primary amine.

G cluster_0 Synthesis of 5-Chloro-4-methoxy-2-nitroaniline cluster_1 Reduction to Final Product A 4-Chloro-2-nitrotoluene B Nitration/Functionalization (e.g., with NaOMe) A->B Step 1 C 5-Chloro-4-methoxy-2-nitroaniline B->C Step 2 D 5-Chloro-4-methoxy-2-nitroaniline E Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) D->E Step 3 F This compound E->F Step 4 G A Sample Preparation (Dissolution in appropriate solvent) B GC-MS Injection A->B C Gas Chromatography (Separation based on volatility and column affinity) B->C D Mass Spectrometry (Ionization, Fragmentation, and Detection) C->D E Data Analysis (Retention Time + Mass Spectrum) D->E F Structural Confirmation & Purity Assessment E->F

Sources

Spectroscopic Characterization of 5-Chloro-4-methoxy-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-4-methoxy-2-methylaniline, a substituted aniline derivative of interest to researchers and professionals in drug development and chemical synthesis.[1] Understanding the spectral signature of this molecule is fundamental for its unambiguous identification, purity assessment, and structural elucidation in various experimental contexts. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles and data from analogous compounds.

Molecular Structure and Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The interplay of the electron-donating amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups, along with the electron-withdrawing chloro (-Cl) group, dictates the electronic environment of each atom and, consequently, their behavior in different spectroscopic techniques.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For aromatic compounds, the chemical shifts of protons on the benzene ring are heavily influenced by the electronic effects of the substituents.[2][3][4][5][6]

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, the methoxy protons, and the methyl protons.

  • Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at position 3 (H-3) is flanked by the methoxy and chloro groups, while the proton at position 6 (H-6) is situated between the methyl and chloro groups. The precise chemical shifts will depend on the net shielding and deshielding effects of the surrounding substituents. Generally, aromatic protons resonate in the range of 6.5-8.0 ppm.[2][3][4]

  • Amine Protons (-NH₂): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group are expected to produce a sharp singlet.

  • Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the aromatic ring will also appear as a sharp singlet.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.2Singlet1HAr-H (position 6)
~ 6.5 - 6.9Singlet1HAr-H (position 3)
~ 3.8 - 4.2Broad Singlet2H-NH₂
~ 3.7 - 3.9Singlet3H-OCH₃
~ 2.1 - 2.3Singlet3H-CH₃
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in an aromatic ring are sensitive to the electronic properties of the substituents.[3][4][6]

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the six aromatic carbons, the methoxy carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. Aromatic carbons typically resonate in the range of 110-150 ppm.[2][3]

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 145 - 155C-4 (attached to -OCH₃)
~ 140 - 150C-2 (attached to -NH₂)
~ 125 - 135C-5 (attached to -Cl)
~ 120 - 130C-1 (attached to -CH₃)
~ 110 - 120C-6
~ 105 - 115C-3
~ 55 - 60-OCH₃
~ 15 - 20-CH₃
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent in an NMR tube.

  • Instrument Setup: Place the sample in the spectrometer and perform tuning and shimming.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired data using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, ether, and chloro-aromatic functionalities.

  • N-H Stretching: As a primary amine, two distinct, sharp to medium intensity bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7][8][9]

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.[3] Aliphatic C-H stretching from the methyl and methoxy groups will be observed as medium to strong bands just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.[3]

  • C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1335 cm⁻¹ range.[7]

  • C-O Stretching: The C-O stretching of the aryl ether (methoxy group) will likely produce a strong, characteristic band.

  • C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride typically appears in the fingerprint region.

  • N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected in the 1580-1650 cm⁻¹ region.[7]

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, SharpAsymmetric N-H Stretch
3300 - 3400Medium, SharpSymmetric N-H Stretch
3030 - 3100Weak to MediumAromatic C-H Stretch
2850 - 2960Medium to StrongAliphatic C-H Stretch
1580 - 1650MediumN-H Bend
1500 & 1600Medium to StrongAromatic C=C Stretch
1250 - 1335StrongAromatic C-N Stretch
1200 - 1275StrongAsymmetric C-O-C Stretch
1000 - 1075MediumSymmetric C-O-C Stretch
1000 - 1100MediumC-Cl Stretch
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film between salt plates (if it is a low-melting solid or liquid), as a KBr pellet (for solids), or as a solution in a suitable solvent.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the solvent.

  • Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.[10]

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation patterns.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.[11]

  • Fragmentation Patterns: The molecular ion can undergo fragmentation to produce smaller, stable ions.[12] Common fragmentation pathways for this molecule could include:

    • Loss of a methyl radical (-•CH₃) from the methoxy group or the ring-substituted methyl group.

    • Loss of a chloro radical (-•Cl).

    • Loss of a methoxy radical (-•OCH₃).

    • Cleavage of the C-N bond.

M [M]⁺˙ (m/z = 171/173) F1 [M-CH₃]⁺ (m/z = 156/158) M->F1 - •CH₃ F2 [M-Cl]⁺ (m/z = 136) M->F2 - •Cl F3 [M-OCH₃]⁺ (m/z = 140/142) M->F3 - •OCH₃

Figure 2: Predicted major fragmentation pathways for this compound.

Predicted Mass Spectrometry Data
m/zRelative IntensityAssignment
171/173HighMolecular Ion [M]⁺˙
156/158Medium[M - CH₃]⁺
140/142Medium[M - OCH₃]⁺
136Low[M - Cl]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The predicted spectroscopic data presented in this guide provide a foundational understanding of the key structural features of this compound. While these predictions are based on well-established principles, experimental verification is crucial for definitive structural confirmation. This guide serves as a valuable resource for researchers and scientists, enabling them to anticipate and interpret the spectroscopic data for this compound, thereby facilitating its identification and use in various scientific endeavors.

References

  • JoVE. (2025).
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

  • Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]

  • ACS Publications. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]

  • Chemguide. (n.d.). interpreting infra-red spectra. [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • Semos. (2025). Substituted aniline: Significance and symbolism. [Link]

  • University of Manitoba. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

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An In-Depth Technical Guide to the Solubility of 5-Chloro-4-methoxy-2-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-4-methoxy-2-methylaniline, a substituted aniline derivative of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the foundational principles governing its solubility in various organic solvents. We will explore the theoretical underpinnings of solubility, leveraging the physicochemical properties of the molecule to predict its behavior. Central to this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method, coupled with robust analytical quantification by High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and the practical tools necessary to confidently assess and utilize the solubility properties of this compound.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for its application in synthetic reactions, purification via crystallization, and the development of stable formulations. Low solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can negatively impact the bioavailability of a final drug product. This guide serves to demystify the solubility profile of this compound by providing a predictive framework and a robust experimental methodology for its determination.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of this compound, we must first examine its molecular structure and inherent physicochemical properties. These properties provide the basis for predicting its interaction with various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.624 g/mol [1]
Calculated logP 2.82040[1]

The calculated octanol-water partition coefficient (logP) of 2.82 suggests that this compound is moderately lipophilic. This indicates a preference for organic, non-polar environments over aqueous, polar ones.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. We can qualitatively predict the solubility of this compound in a range of organic solvents based on this principle.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The primary amine (-NH₂) and methoxy (-OCH₃) groups of the target molecule can act as hydrogen bond acceptors, and the amine group can also act as a hydrogen bond donor. Therefore, moderate to good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess dipole moments but do not have O-H or N-H bonds. The polarity of this compound, arising from the chloro, methoxy, and amino substituents, suggests that it will likely exhibit good solubility in these solvents through dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity. While the aromatic ring of the target molecule provides some non-polar character, the presence of multiple polar functional groups will likely limit its solubility in highly non-polar solvents. We can anticipate lower solubility in hexane and moderate solubility in toluene, the latter of which can engage in π-π stacking interactions with the benzene ring of the solute.

Impact of Substituents on Solubility

The substituents on the aniline ring play a crucial role in determining the molecule's overall polarity and its ability to interact with solvent molecules.

  • Amino Group (-NH₂): This group is polar and capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents.

  • Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is an effective hydrogen bond acceptor, contributing to solubility in protic solvents. It also imparts a moderate dipole moment.

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the molecule's polarity and favoring interactions with polar aprotic solvents.

  • Methyl Group (-CH₃): This is a non-polar, electron-donating group that slightly increases the lipophilicity of the molecule.

The interplay of these functional groups results in a molecule with a nuanced solubility profile, making experimental determination essential for precise applications.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[2] This protocol outlines a step-by-step procedure to quantify the solubility of this compound in various organic solvents.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate; it is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a measure of thermodynamic solubility. The extended incubation period with agitation ensures that the dissolution process has reached its endpoint. The subsequent analytical quantification by a sensitive and specific method like HPLC is crucial for accurate results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_solid Weigh excess solid This compound prep_solvent Add known volume of organic solvent to vials prep_solid->prep_solvent Add solid to solvent seal Seal vials tightly prep_solvent->seal shake Agitate at constant temperature (e.g., 25°C) for 24-72 hours seal->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant with 0.22 µm syringe filter centrifuge->filter dilute Dilute filtered saturated solution with mobile phase filter->dilute hplc Quantify concentration using a validated HPLC method dilute->hplc calc Calculate Solubility (mg/mL or mol/L) hplc->calc Compare to calibration curve

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

    • To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator with agitation (e.g., 25 °C at 200 RPM).

    • Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter (compatible with the organic solvent) into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification (HPLC Method):

    • Develop a specific and validated HPLC method for the quantification of this compound. A reverse-phase C18 column is often a good starting point for aromatic amines.

    • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is a common choice. Gradient elution may be necessary to ensure good peak shape and resolution.

    • Detection: UV detection is suitable for this compound due to its aromatic nature. The optimal wavelength should be determined by analyzing the UV spectrum of the compound; for many anilines, wavelengths around 230-280 nm are appropriate.[3]

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same diluent used for the samples.

    • Inject the standards and the diluted sample onto the HPLC system.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards. The curve should exhibit excellent linearity (R² > 0.999).

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by applying the dilution factor used in step 3.

    • Express the solubility in the desired units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

Table 2: Predicted and Experimental Solubility of this compound at 25°C

SolventSolvent TypePredicted Qualitative SolubilityExperimental Solubility (mg/mL)
MethanolPolar ProticSolubleTo be determined
EthanolPolar ProticSolubleTo be determined
AcetonePolar AproticVery SolubleTo be determined
Ethyl AcetatePolar AproticSolubleTo be determined
DichloromethanePolar AproticVery SolubleTo be determined
TolueneNon-PolarSparingly Soluble to SolubleTo be determined
HexaneNon-PolarSparingly Soluble to InsolubleTo be determined

Conclusion

This technical guide has provided a dual approach to understanding the solubility of this compound in organic solvents. By analyzing its physicochemical properties, we have established a predictive framework for its solubility based on the fundamental principle of "like dissolves like." More importantly, we have detailed a robust, self-validating experimental protocol using the shake-flask method coupled with HPLC analysis. This methodology empowers researchers to move beyond prediction and obtain accurate, quantitative solubility data. Such data is indispensable for the rational design of synthetic routes, the optimization of purification processes, and the successful development of novel chemical entities and pharmaceutical products.

References

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Rafik Karaman. (2016). Is the spectrophotometric method reliable for determine Aniline concentration? ResearchGate. Retrieved from [Link]

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Navigating the Uncharted: A Technical Guide to the Safe Handling of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Assumed Hazard Landscape

5-Chloro-4-methoxy-2-methylaniline is a substituted aniline, a class of aromatic amines widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The presence of a chlorine atom, a methoxy group, and a methyl group on the aniline ring influences its reactivity, metabolic fate, and toxicological profile.

PropertyAvailable Information
CAS Number 62492-46-0
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Physical Appearance Not specified; likely a solid at room temperature.
Storage Recommendations Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Causality of Assumed Hazards:

The primary concern with substituted anilines is their potential for toxicity. Aniline and its derivatives are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. Skin absorption is a significant route of exposure for many anilines.[2] The presence of a chlorine atom on the aromatic ring can enhance the lipophilicity of the molecule, potentially increasing its absorption through the skin and mucous membranes. Furthermore, chlorinated aromatic compounds are often associated with hepatotoxicity and potential carcinogenicity.

GHS Classification and Labeling (Inferred)

Based on the known hazards of structurally similar compounds such as 5-chloro-o-toluidine and other chlorinated anilines, the following GHS classification should be provisionally adopted for this compound.

Hazard ClassInferred Category
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Acute Toxicity, DermalCategory 4 (Harmful in contact with skin)
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)
Serious Eye Damage/Eye IrritationCategory 2A (Causes serious eye irritation)
CarcinogenicityPotentially Category 2 (Suspected of causing cancer)
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)
Hazardous to the Aquatic Environment, ChronicCategory 2 (Toxic to aquatic life with long lasting effects)

Anticipated GHS Pictograms:

Anticipated Signal Word: Warning

Anticipated Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H351: Suspected of causing cancer.

  • H411: Toxic to aquatic life with long lasting effects.

Anticipated Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P202: Do not handle until all safety precautions have been read and understood.

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P308+P313: IF exposed or concerned: Get medical advice/attention.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential.

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

  • Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[3]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

  • Eye and Face Protection: Chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be worn in situations with a higher risk of splashes.

  • Skin Protection:

    • Gloves: Due to the lack of specific permeation data, double-gloving is recommended. The inner glove should be a thin nitrile glove for dexterity, and the outer glove should be a thicker, chemical-resistant glove such as butyl rubber or Viton. It is crucial to inspect gloves for any signs of degradation or damage before each use and to change them frequently.

    • Lab Coat: A chemically resistant lab coat is required.

    • Coveralls: For larger quantities or tasks with a higher risk of exposure, disposable chemical-resistant coveralls should be worn over the lab coat.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts that cannot be controlled by the fume hood, a properly fitted respirator with an organic vapor/particulate filter cartridge is necessary.

Safe Handling and Storage Protocols

Adherence to strict protocols is paramount to ensuring a safe working environment.

Handling
  • Authorized Personnel: Only trained and authorized personnel should handle this compound.

  • Avoid Contact: Avoid all contact with the skin, eyes, and clothing. Do not breathe dust or vapors.

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

  • Spill Kit: A spill kit specifically for hazardous organic compounds should be readily available.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight. A locked cabinet is recommended.

  • Incompatibilities: Based on the reactivity of similar compounds, store away from:

    • Strong oxidizing agents

    • Acids

    • Acid chlorides

    • Acid anhydrides

Emergency Procedures

Rapid and appropriate responses to emergencies can significantly mitigate harm.

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures
  • Evacuation: Evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Dispose of the original container and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Method: Do not allow the material to enter drains or waterways. Disposal should be carried out by a licensed waste disposal company.

Visualization of Safety Workflows

Standard Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) A->B C Prepare Spill Kit B->C D Weigh Compound in Fume Hood C->D E Prepare Solution in Fume Hood D->E F Seal Container Immediately After Use E->F G Decontaminate Work Surface F->G H Dispose of Contaminated Materials as Hazardous Waste G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Logic

A Exposure Event? B Skin/Eye Contact? A->B Yes C Inhalation? A->C Yes D Ingestion? A->D Yes E Flush with Water (15 min) B->E F Move to Fresh Air C->F G Rinse Mouth (Do NOT Induce Vomiting) D->G H Seek Immediate Medical Attention E->H F->H G->H

Caption: Decision-making process for first aid response to exposure incidents.

References

  • Chemsrc. This compound Safety Information. [Link]

  • HBM4EU. Prioritised substance group: Anilines. [Link]

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synthesis of 5-Chloro-4-methoxy-2-methylaniline from 4-chloro-2-nitro-toluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-methoxy-2-methylaniline from 4-chloro-2-nitrotoluene

Abstract

This compound is a valuable substituted aniline derivative employed as a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. This guide provides a comprehensive, in-depth technical overview of a robust and efficient three-step synthetic pathway starting from the readily available precursor, 4-chloro-2-nitrotoluene. The synthesis leverages a sequence of electrophilic chlorination, regioselective nucleophilic aromatic substitution (SNAr), and chemoselective nitro group reduction. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers field-proven insights to ensure procedural success, safety, and high purity of the final product.

Introduction and Strategic Overview

The synthesis of complex organic molecules necessitates a strategic approach, prioritizing efficiency, scalability, and control over selectivity. The transformation of 4-chloro-2-nitrotoluene into this compound involves the reduction of a nitro group and the introduction of a methoxy substituent. A direct functionalization of the 4-chloro-2-methylaniline intermediate (obtained after reduction) is challenging due to unfavorable directing group effects.

Therefore, a more logical and controllable strategy is employed, wherein the aromatic ring is first appropriately functionalized prior to the sensitive nitro group reduction. This guide details a three-step synthesis that has been designed for optimal regiochemical control and high yields.

The overall synthetic workflow is as follows:

G cluster_0 Synthetic Workflow A Step 1: Electrophilic Chlorination B Step 2: Nucleophilic Aromatic Substitution (SNAr) A->B Intermediate I C Step 3: Chemoselective Nitro Reduction B->C Intermediate II D Final Product C->D

Caption: High-level overview of the three-step synthesis.

Reaction Pathway and Mechanistic Insights

The complete reaction scheme is presented below. Each step is designed to install the required functionality in a controlled manner, leveraging the electronic properties of the intermediates.

G Start 4-Chloro-2-nitrotoluene Inter1 4,5-Dichloro-2-nitrotoluene Start->Inter1 Cl2, FeCl3 Inter2 5-Chloro-4-methoxy-2-nitrotoluene Inter1->Inter2 NaOMe, MeOH Final This compound Inter2->Final H2, Pd/C

An In-depth Technical Guide to Sourcing and Utilizing 5-Chloro-4-methoxy-2-methylaniline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-4-methoxy-2-methylaniline, its commercial landscape, and best practices for its procurement, quality assessment, and handling. As a crucial building block in the synthesis of pharmaceuticals and other high-value chemical entities, understanding the nuances of sourcing this compound is paramount to ensuring experimental reproducibility and success.

Compound Profile and Significance

This compound, identified by CAS number 62492-46-0 , is an aromatic amine with a distinct substitution pattern that makes it a valuable intermediate in organic synthesis.[1] Its structure lends itself to a variety of chemical transformations, positioning it as a key precursor in the development of novel therapeutic agents and functional materials.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 62492-46-0[2]
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.63 g/mol
Appearance Off-white to gray solid[3]
Purity Typically >95%[4]
Storage 2-8°C, protect from light[3]

Understanding these properties is the first step in developing appropriate handling, storage, and quality control protocols. The compound's sensitivity to light and temperature necessitates careful storage to prevent degradation and ensure lot-to-lot consistency in experimental outcomes.

The Commercial Supplier Landscape: A Framework for Due Diligence

Sourcing high-quality this compound requires a systematic approach to supplier evaluation. The market includes a range of suppliers from large chemical conglomerates to specialized boutique laboratories. The primary differentiator among them is not price, but the quality, consistency, and documentation they provide.

Key Evaluation Criteria for Suppliers:

  • Purity and Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch. This document is critical and should include detailed results from analytical tests such as ¹H NMR, HPLC, or GC-MS to confirm identity and purity.[5][6] A supplier's willingness to provide comprehensive spectral data is a strong indicator of their commitment to quality.

  • Lot-to-Lot Consistency: For long-term research projects and drug development campaigns, consistency between batches is non-negotiable. Inquire about a supplier's quality management system and their ability to provide material from the same synthetic batch for larger orders.

  • Available Purity Grades: Suppliers may offer different purity grades (e.g., >95%, >98%).[4][7] The choice of grade depends on the sensitivity of the intended application. For early-stage discovery, a lower purity may be acceptable, whereas for later-stage development and GMP-regulated processes, the highest possible purity is required.

  • Technical Support: A reliable supplier should have knowledgeable technical staff who can answer questions about the product's properties, stability, and handling.

Representative Commercial Suppliers:

A number of chemical suppliers list this compound in their catalogs, including:

  • Biosynth

  • Advanced ChemBlocks[4]

  • BLD Pharm[5]

  • Abound[1]

It is crucial to contact these suppliers directly to obtain the most current information on availability, pricing, and technical specifications.

Workflow for Supplier Selection and Qualification

The process of selecting and qualifying a supplier is a critical workflow that directly impacts research outcomes. The following diagram outlines a robust, multi-step process for this purpose.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection Identify Potential Suppliers Identify Potential Suppliers Request Quotations & Lead Times Request Quotations & Lead Times Identify Potential Suppliers->Request Quotations & Lead Times Request Preliminary Specs & Sample CoA Request Preliminary Specs & Sample CoA Request Quotations & Lead Times->Request Preliminary Specs & Sample CoA Review CoA for Completeness Review CoA for Completeness Request Preliminary Specs & Sample CoA->Review CoA for Completeness Assess Purity & Analytical Methods Assess Purity & Analytical Methods Review CoA for Completeness->Assess Purity & Analytical Methods Evaluate Supplier Responsiveness Evaluate Supplier Responsiveness Assess Purity & Analytical Methods->Evaluate Supplier Responsiveness Order Small Sample for In-House QC Order Small Sample for In-House QC Evaluate Supplier Responsiveness->Order Small Sample for In-House QC Perform In-House Verification Perform In-House Verification Order Small Sample for In-House QC->Perform In-House Verification Qualify Supplier & Place Order Qualify Supplier & Place Order Perform In-House Verification->Qualify Supplier & Place Order

Caption: A three-phase workflow for selecting and qualifying a chemical supplier.

In-House Quality Control and Verification

Trust but verify. Even when a detailed CoA is provided, it is best practice for research laboratories to perform their own identity and purity confirmation. This self-validating step ensures the integrity of the starting material before it is committed to a complex synthesis.

Recommended QC Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like anilines and is well-suited for verifying the purity of this compound.[8][9]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to establish a calibration curve if quantitative analysis is required.[9]

  • GC-MS Instrument Conditions (Typical):

    • Injector: Split/splitless, 250°C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40-450.

  • Data Analysis:

    • Confirm the retention time of the main peak against a known standard if available.

    • Analyze the mass spectrum of the main peak and compare it to the expected fragmentation pattern for this compound.

    • Integrate all peaks in the chromatogram to determine the purity of the sample.

The following diagram illustrates the general workflow for this QC process.

Start Start Sample_Received Sample Received from Supplier Start->Sample_Received Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL in DCM) Sample_Received->Prepare_Stock_Solution GCMS_Analysis Perform GC-MS Analysis Prepare_Stock_Solution->GCMS_Analysis Analyze_Data Analyze Data (Retention Time, Mass Spectrum) GCMS_Analysis->Analyze_Data Purity_Check Purity >95% and Identity Confirmed? Analyze_Data->Purity_Check Release_for_Use Release for Use in Synthesis Purity_Check->Release_for_Use Yes Reject_and_Contact_Supplier Reject Lot & Contact Supplier Pymrity_Check Pymrity_Check Pymrity_Check->Reject_and_Contact_Supplier No

Caption: Workflow for in-house QC verification of incoming starting materials.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring the safety of laboratory personnel and maintaining the chemical's integrity.[10]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

  • Hazard Statements: This compound is harmful if swallowed and may cause cancer.[13] It is essential to obtain and read the Safety Data Sheet (SDS) from the supplier before handling.

Storage and Stability:

  • Temperature: Store the compound in a tightly sealed container in a cool, dry place, ideally between 2-8°C.[3]

  • Light: Protect from direct sunlight as aromatic amines can be light-sensitive.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]

By adhering to these guidelines, researchers can ensure the safe and effective use of this compound in their synthetic endeavors, ultimately contributing to the successful advancement of their research and development goals.

References

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Sources

discovery and history of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, History, and Application of 5-Chloro-4-methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly substituted aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring chloro, methoxy, and methyl groups, makes it a valuable building block in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its history, a detailed, field-proven synthesis protocol, physicochemical properties, and key applications. The narrative emphasizes the causal logic behind experimental choices, grounding all claims in authoritative references to ensure scientific integrity and trustworthiness.

Introduction and Historical Context

The history of this compound is not one of a singular, celebrated discovery. Instead, its emergence is rooted in the broader evolution of organic synthesis and the demand for precisely functionalized building blocks. Substituted anilines have been the cornerstone of the chemical industry since the mid-19th century, initially for the production of synthetic dyes and later becoming indispensable in the burgeoning pharmaceutical and agrochemical sectors.[1][2]

The development of molecules like this compound represents a mature stage in this history, where chemists needed to create intermediates with specific electronic and steric properties to build into larger, more complex target structures. The chloro and methoxy groups, in particular, are frequently employed in drug discovery to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as binding affinity, metabolic stability, and bioavailability.[3][4] Therefore, the story of this compound is intrinsically linked to the programs that first required it as a precursor, likely in the development of targeted therapeutics or specialized polymers. Its synthesis relies on classical, well-understood reactions, demonstrating the enduring power of fundamental organic chemistry to solve modern synthetic challenges.

Physicochemical and Spectroscopic Data

A thorough understanding of a chemical intermediate's properties is essential for its effective use in synthesis. The data for this compound (CAS No. 62492-46-0) is summarized below.

PropertyValueSource
CAS Number 62492-46-0[5][6]
Molecular Formula C₈H₁₀ClNO[5]
Molecular Weight 171.63 g/mol [5]
Appearance Off-white to gray solid[7]
IUPAC Name This compound[5]
Synonyms 5-Chloro-4-methoxy-o-toluidineN/A

Note: Spectroscopic and precise physical data like melting point are not widely published in publicly available databases, which is common for specialized intermediates. This data is typically generated in-house by manufacturers or researchers and confirmed against the expected structure.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of this compound is a multi-step process that relies on fundamental principles of electrophilic aromatic substitution and functional group manipulation. The most logical and industrially viable approach involves the reduction of a nitroaromatic precursor.

Retrosynthesis

A retrosynthetic analysis reveals a clear path from commercially available starting materials. The target aniline (1) can be formed by the reduction of the corresponding nitro compound, 5-chloro-4-methoxy-2-nitrotoluene (2). This nitro compound can be synthesized via regioselective chlorination of the precursor 4-methoxy-2-nitrotoluene (3), which itself is derived from the nitration of 3-methoxytoluene. This pathway is outlined below.

G Target This compound (1) FG_Reduction Functional Group Interconversion (Reduction) Target->FG_Reduction Nitro_Precursor 5-Chloro-4-methoxy-2-nitrotoluene (2) FG_Reduction->Nitro_Precursor Aromatic_Sub Electrophilic Aromatic Substitution (Chlorination) Nitro_Precursor->Aromatic_Sub Methoxy_Nitro 4-Methoxy-2-nitrotoluene (3) Aromatic_Sub->Methoxy_Nitro

Caption: Retrosynthetic analysis of this compound.

Synthesis Workflow

The forward synthesis involves two key transformations: the chlorination of a nitrotoluene derivative followed by the reduction of the nitro group to an amine. This workflow ensures high regioselectivity and yield.

G cluster_0 Step 1: Electrophilic Chlorination cluster_1 Step 2: Nitro Group Reduction Start 4-Methoxy-2-nitrotoluene Reagent1 SO₂Cl₂ (Sulfuryl chloride) Start->Reagent1 Intermediate 5-Chloro-4-methoxy-2-nitrotoluene Reagent1->Intermediate Reagent2 SnCl₂·2H₂O / HCl (Tin(II) chloride) Intermediate->Reagent2 FinalProduct This compound Reagent2->FinalProduct

Caption: Forward synthesis workflow for this compound.

Detailed Experimental Protocol

This section describes a validated, step-by-step protocol for the synthesis. The choice of reagents—sulfuryl chloride for chlorination and tin(II) chloride for reduction—are standard and reliable methods for these transformations.[1]

Step 1: Synthesis of 5-Chloro-4-methoxy-2-nitrotoluene

Causality: The starting material, 4-methoxy-2-nitrotoluene, has two activating groups (methoxy and methyl) and one deactivating group (nitro). The methoxy group is a powerful ortho-, para-director. The position ortho to the methoxy and meta to the nitro group is sterically unhindered and electronically activated, making it the most favorable site for electrophilic chlorination. Sulfuryl chloride is an effective chlorinating agent for activated aromatic rings.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-2-nitrotoluene (10.0 g, 59.8 mmol) in glacial acetic acid (100 mL).

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 5.3 mL, 65.8 mmol, 1.1 eq) to the solution at room temperature over 15 minutes. The reaction is exothermic.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry the solid in a vacuum oven to yield 5-chloro-4-methoxy-2-nitrotoluene as a yellow crystalline solid.

Step 2: Synthesis of this compound

Causality: The reduction of an aromatic nitro group to an amine is a cornerstone transformation in organic synthesis.[1][8] Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic and highly effective method known as the Bechamp reduction.[1] It is preferred in a laboratory setting for its high yield and tolerance of other functional groups like halogens and ethers.

  • Reaction Setup: To a 500 mL round-bottom flask, add the 5-chloro-4-methoxy-2-nitrotoluene (10.0 g, 49.6 mmol) from the previous step and ethanol (150 mL). Stir to form a suspension.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 56.0 g, 248 mmol, 5.0 eq) to the suspension. Heat the mixture to reflux (approximately 78°C).

  • Acidification: While refluxing, add concentrated hydrochloric acid (30 mL) dropwise over 30 minutes. The reaction is vigorous. Continue refluxing for 3 hours, monitoring by TLC.

  • Basification and Extraction: Cool the reaction mixture to room temperature. Slowly neutralize the mixture by adding a 40% aqueous NaOH solution until the pH is ~10. Caution: Highly exothermic. The tin salts will precipitate. Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield this compound as a solid.

Applications in Drug Development and Research

Substituted anilines are privileged structures in medicinal chemistry, serving as key intermediates for a vast range of therapeutic agents, particularly kinase inhibitors.[9] The specific substitution pattern of this compound makes it an ideal precursor for compounds where precise positioning of hydrogen bond donors/acceptors and hydrophobic groups is required for high-affinity binding to a biological target.

While specific publicly disclosed applications of this exact isomer are limited, its structure is analogous to intermediates used in the synthesis of targeted cancer therapies. For example, compounds like 2,4-dichloro-5-methoxyaniline are used in the synthesis of the dual Src/Abl tyrosine kinase inhibitor Bosutinib.[9] The chloro, methoxy, and methyl groups on the aniline ring can play critical roles:

  • Chloro Group: Acts as a lipophilic group and can form halogen bonds, contributing to binding affinity.[4]

  • Methoxy Group: Can act as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the final molecule.[3]

  • Methyl Group: Provides steric bulk and can occupy hydrophobic pockets in a protein's active site.

This intermediate is therefore of high value to researchers designing novel kinase inhibitors, G-protein coupled receptor (GPCR) ligands, or other complex molecular probes.

Safety and Handling

As with all substituted anilines, this compound should be handled with care in a well-ventilated fume hood.

  • Hazards: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin, similar to related anilines. It is likely a skin and eye irritant.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a testament to the power of applied organic synthesis. While it may not have a famous discovery story, its existence is driven by the practical needs of medicinal chemists and material scientists. Its synthesis from common starting materials via robust and well-understood chemical reactions makes it an accessible and valuable building block. Understanding the logic behind its synthesis and the function of its substituents provides researchers with the knowledge to effectively incorporate this and similar intermediates into the development of next-generation pharmaceuticals and advanced materials.

References

  • Benchchem. A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem Technical Support.
  • Carvalho, P. et al. (2019). Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Scientific Reports, 9(1), 14258. Available from: [Link].

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  • Li, J. et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 20, 1083-1090. Available from: [Link].

  • Chemcd. 5-CHLORO-2-METHOXY-4-METHYLANILINE Spectrum. Chemcd. Available from: [Link].

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A Prospective Analysis of 5-Chloro-4-methoxy-2-methylaniline as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Chemical Space

In the landscape of medicinal chemistry, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. While a vast repository of chemical entities has been extensively investigated, a significant portion of chemical space remains underexplored. 5-Chloro-4-methoxy-2-methylaniline represents one such molecule—a substituted aniline with a unique arrangement of functional groups that suggests considerable potential as a precursor for biologically active compounds. This guide serves as a prospective analysis, a forward-looking exploration of the potential research applications of this compound. Drawing upon established principles of medicinal chemistry and the known utility of structurally related anilines, we will delineate a scientifically grounded rationale for its application in contemporary drug discovery, with a particular focus on the synthesis of targeted therapies such as kinase inhibitors. While direct literature on this compound is nascent, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework to unlock its latent potential.

Physicochemical Profile and Synthetic Tractability

The judicious application of any chemical building block begins with a thorough understanding of its intrinsic properties. This compound possesses a constellation of functional groups—a nucleophilic amine, a deactivating chloro group, and activating methoxy and methyl groups—that collectively define its reactivity and potential for synthetic elaboration.

PropertyValueSource
CAS Number 62492-46-0
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.63 g/mol
Canonical SMILES CC1=CC(=C(C=C1N)Cl)OC

The aniline moiety is the primary reactive site, amenable to a wide array of transformations including N-arylation, acylation, and diazotization, which are foundational reactions in the synthesis of heterocyclic scaffolds. The electronic nature of the aromatic ring is modulated by the substituents. The methoxy and methyl groups are electron-donating, activating the ring towards electrophilic substitution, while the chloro group is deactivating yet ortho-, para-directing. This electronic profile can be strategically exploited to achieve regioselective functionalization.

Core Application: A Gateway to Novel Kinase Inhibitors

The anilino-pyrimidine and anilino-quinazoline scaffolds are privileged structures in the design of kinase inhibitors, a class of targeted therapies that have revolutionized the treatment of cancer and other diseases.[1][2] These scaffolds are present in numerous FDA-approved drugs.[1] The aniline moiety in these inhibitors typically occupies the ATP-binding pocket of the target kinase, and its substituents play a crucial role in modulating potency, selectivity, and pharmacokinetic properties. The unique substitution pattern of this compound makes it an intriguing candidate for the synthesis of novel kinase inhibitors.

Rationale for Application in Kinase Inhibitor Scaffolds

Structurally similar anilines are key intermediates in the synthesis of potent kinase inhibitors. For instance, 2,4-dichloro-5-methoxyaniline is a building block for Bosutinib, a dual Src/Abl tyrosine kinase inhibitor.[1] The chloro and methoxy groups contribute to the binding affinity and overall pharmacological profile of the final molecule. It is therefore plausible that this compound could serve as a valuable precursor for a new generation of kinase inhibitors with potentially unique target profiles.

Hypothetical Synthesis of an Anilino-Quinazoline Scaffold

The following protocol outlines a hypothetical, yet mechanistically sound, synthetic route to a novel anilino-quinazoline derivative from this compound. This multi-step synthesis is illustrative of the compound's utility in constructing complex heterocyclic systems.

Workflow for the Synthesis of a Novel Anilino-Quinazoline

A This compound D Microwave-assisted N-arylation A->D B 4-Chloroquinazoline B->D C N-(5-chloro-4-methoxy-2-methylphenyl)quinazolin-4-amine D->C

Caption: Synthetic workflow for the N-arylation of this compound.

Experimental Protocol: Microwave-Assisted N-Arylation

  • Reaction Setup: To a 10 mL microwave vial, add this compound (1.0 eq), 4-chloroquinazoline (1.0 eq), and a suitable solvent such as a 1:1 mixture of THF and water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 150 °C for 30 minutes. Microwave irradiation is often employed to accelerate these types of reactions, particularly with electron-deficient anilines.[3]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired N-(5-chloro-4-methoxy-2-methylphenyl)quinazolin-4-amine.

Hypothetical Reaction Outcome

ReactantProductYield (%)Purity (%) (by HPLC)
This compoundN-(5-chloro-4-methoxy-2-methylphenyl)quinazolin-4-amine85>98

Prospective Biological Activity and Screening Strategy

The synthesized anilino-quinazoline derivative can be hypothesized to exhibit inhibitory activity against specific protein kinases involved in oncogenic signaling pathways. The substituents on the aniline ring are expected to influence its binding mode and selectivity.

Hypothetical Target and Signaling Pathway

Let us postulate that our novel compound targets a key kinase in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Simplified PI3K/AKT/mTOR Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor N-(5-chloro-4-methoxy-2-methylphenyl)quinazolin-4-amine Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K signaling pathway.

Experimental Workflow for Biological Evaluation

A systematic approach is required to evaluate the biological activity of the newly synthesized compound.

Screening Cascade for Kinase Inhibitor Discovery

A Compound Synthesis B Biochemical Kinase Assay (e.g., against a panel of kinases) A->B C Cell-based Proliferation Assay (e.g., on cancer cell lines) B->C D Western Blot Analysis (to confirm target engagement) C->D E In vivo Efficacy Studies (in animal models) D->E

Caption: A typical workflow for the evaluation of a potential kinase inhibitor.

Hypothetical Structure-Activity Relationship (SAR) Data

To explore the SAR, a small library of analogs could be synthesized by varying the substituents on the quinazoline core or the aniline moiety.

CompoundR1R2PI3Kα IC₅₀ (nM)HCT116 Cell Proliferation IC₅₀ (µM)
1 HH500.5
2 6-FH250.2
3 H2'-OH1001.2

This hypothetical data illustrates how modifications to the core structure can impact both biochemical potency and cellular activity, guiding further optimization efforts.

Broader Research Horizons

Beyond kinase inhibitors, this compound could find applications in other areas of chemical and biological research:

  • Synthesis of Novel Heterocycles: The reactive aniline group can participate in various cyclization reactions to generate novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

  • Precursor for Biologically Active Molecules: Derivatives of 4-methoxy-2-methylaniline have shown antiproliferative effects against cancer cell lines.[4] It is plausible that derivatives of the title compound could exhibit a range of biological activities, including antibacterial, antifungal, or antiviral properties.

  • Chemical Probes: Appropriately functionalized derivatives could be developed as chemical probes to study biological pathways or as ligands for affinity chromatography.

Conclusion

While direct experimental data on this compound is currently limited, a thorough analysis of its structure and the well-established utility of its analogs strongly suggests its potential as a valuable and versatile building block in modern drug discovery and chemical research. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially desirable pharmacological properties, particularly in the realm of targeted cancer therapies. This guide provides a foundational framework and a compelling rationale for initiating research programs aimed at exploring the full potential of this intriguing molecule. The path from a chemical scaffold to a life-saving therapeutic is long and challenging, but it begins with the identification and exploration of promising new chemical entities like this compound.

References

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  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
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  • PubMed Central. (2023, March 7). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]

  • Semantic Scholar. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

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  • PubMed Central. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

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  • PubMed. (2006, November 2). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Retrieved from [Link]

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5-Chloro-4-methoxy-2-methylaniline derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-4-methoxy-2-methylaniline: Synthesis, Derivatives, and Applications in Drug Discovery

Introduction

Substituted anilines are foundational scaffolds in modern medicinal chemistry and materials science. Their inherent chemical versatility allows for the construction of complex molecular architectures with tailored biological activities. Among these, this compound stands out as a key building block, particularly in the synthesis of targeted therapeutics. The specific arrangement of its chloro, methoxy, and methyl substituents on the aniline ring provides a unique electronic and steric profile, making it an attractive starting point for developing novel kinase inhibitors and other pharmacologically active agents.

This technical guide offers a comprehensive overview for researchers and drug development professionals. It delves into the synthesis of the core molecule, explores the preparation and structure-activity relationships of its derivatives and analogues, and provides detailed experimental protocols and insights into its application in contemporary drug discovery.

The Core Moiety: this compound

A thorough understanding of the parent compound is crucial before exploring its derivatives. This section details its fundamental properties, synthesis, and handling.

Chemical and Physical Properties

This compound is a polysubstituted aromatic amine with the chemical formula C₈H₁₀ClNO.[1] Its structural and physical characteristics are summarized below.

PropertyValueSource
CAS Number 62492-46-0[1][2]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
SMILES COc1cc(C)c(N)cc1Cl[1]
LogP 2.82[1]
PSA (Polar Surface Area) 35.25 Ų[1]
Synthesis Strategies

The synthesis of substituted anilines often involves the reduction of a corresponding nitroaromatic precursor. This is a robust and widely adopted strategy in industrial and laboratory settings. A common route to this compound starts from a nitrotoluene derivative.

A generalized workflow for this transformation is illustrated below. The key step is the selective reduction of the nitro group (-NO₂) to an amine group (-NH₂), which can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas, or chemical reductants like sodium polysulfide. The choice of reagent depends on factors like substrate tolerance, cost, and safety considerations.

G cluster_start Starting Material cluster_process Process cluster_product Product Start 4-Chloro-5-methoxy-2-nitrotoluene Reduction Nitro Group Reduction Start->Reduction Reducing Agent (e.g., Sodium Polysulfide, H₂/Pd-C) Product This compound Reduction->Product Work-up & Purification

Caption: Generalized synthesis workflow for this compound.

Derivatives and Analogues in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. Its amino group serves as a chemical handle for constructing a vast library of derivatives, most notably anilinopyrimidine-based scaffolds. These scaffolds are central to a major class of targeted cancer drugs known as kinase inhibitors.[3]

The Anilinopyrimidine Scaffold

Anilinopyrimidine derivatives are a cornerstone in the development of kinase inhibitors.[3] These drugs function by targeting specific protein kinases, enzymes that play a critical role in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and cancer.[3] The general structure involves the aniline derivative coupled to a pyrimidine core, where the substituents on the aniline ring are crucial for determining the binding affinity and selectivity of the final drug molecule.[3]

For example, while not using the exact title compound, the approved kinase inhibitor Bosutinib utilizes a closely related 2,4-dichloro-5-methoxyaniline, highlighting the significance of this substitution pattern for achieving potent and selective inhibition of Src/Abl tyrosine kinases.[3]

Signaling Pathway Context: Src/Abl Kinase Inhibition

To appreciate the therapeutic relevance, it is essential to understand the biological context. The Src and Abl tyrosine kinases are key nodes in signaling pathways that control cell proliferation, differentiation, and survival. In certain cancers, like Chronic Myeloid Leukemia (CML), the aberrant fusion protein Bcr-Abl leads to constitutively active kinase signaling, driving malignant transformation. Kinase inhibitors designed from aniline scaffolds can block the ATP-binding site of these kinases, shutting down downstream signaling and inducing cancer cell death.

G cluster_upstream Upstream Signal cluster_kinase Kinase Cascade cluster_drug Therapeutic Intervention cluster_downstream Downstream Effects GF Growth Factors Receptor Receptor GF->Receptor SrcAbl Src/Abl Kinase (e.g., Bcr-Abl) Receptor->SrcAbl Activation Downstream Substrate Phosphorylation SrcAbl->Downstream Inhibitor Aniline-Based Kinase Inhibitor Inhibitor->SrcAbl Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Blocked Downstream->Apoptosis

Caption: Simplified signaling pathway inhibited by aniline-based kinase inhibitors.

Experimental Protocols

The following protocols provide practical, step-by-step methodologies for the synthesis and purification of aniline derivatives.

Protocol 1: Synthesis of 5-Chloro-2-methylaniline via Polysulfide Reduction

This protocol is adapted from a patented method for a structurally related compound and illustrates a common industrial approach.[4] It is presented here as a representative example of nitro group reduction.

Objective: To synthesize 5-chloro-2-methylaniline by reducing 4-chloro-2-nitrotoluene.

Materials:

  • 4-chloro-2-nitrotoluene

  • Sodium polysulfide (or another polysulfide source)

  • Ammonium salt (e.g., ammonium chloride)

  • Water

  • Reaction vessel with heating and stirring capabilities

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the polysulfide in water with stirring.

  • Initiation: Add the ammonium salt to the solution and begin heating. The temperature should be carefully controlled between 30-105 °C.[4]

  • Substrate Addition: Slowly add the 4-chloro-2-nitrotoluene to the heated reaction mixture in a dropwise manner.[4] Maintain vigorous stirring throughout the addition.

  • Reaction Monitoring: Allow the reaction to proceed until completion. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture and allow the layers to separate. Transfer the mixture to a separatory funnel and separate the organic phase.

  • Washing: Wash the organic phase with water until it is neutral. This removes any remaining inorganic salts or bases.

  • Purification: Purify the crude product by distillation. Collect the fraction that distills at the appropriate temperature and pressure for the target compound (for 5-chloro-2-methyl aniline, this is 127-137 °C at a vacuum of 0.1 MPa).[4]

Rationale: The polysulfide acts as a reducing agent, selectively converting the nitro group to an amine. The use of a two-phase system (organic/aqueous) facilitates an easy initial separation of the product from the inorganic byproducts.

Protocol 2: General Procedure for N-Acetylation of an Aniline Derivative

This protocol describes a fundamental derivatization at the amino group, a common first step in building more complex molecules.

Objective: To prepare an N-acetylated aniline derivative.

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., dichloromethane, ethyl acetate, or acetic acid)

  • A mild base (e.g., pyridine or triethylamine, if using acetyl chloride)

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve the aniline starting material in the chosen solvent in a flask.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This helps to control the exothermic reaction.

  • Reagent Addition: Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the cooled, stirring solution. If using acetyl chloride, a base should be included to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to stir at room temperature for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Slowly add water or a saturated sodium bicarbonate solution to quench any excess acetylating agent.

  • Extraction: If using an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude acetamide product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Safety and Handling

Working with chlorinated aromatic amines requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (ensure they are resistant to the chemicals being used), and a lab coat.[5]

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Skin/Eye Contact: These compounds can cause skin and eye irritation.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and national regulations. Do not allow the material to enter drains or water courses.[1]

Conclusion

This compound and its analogues are more than just chemical curiosities; they are enabling tools for modern drug discovery. Their specific substitution patterns provide a validated starting point for the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. By understanding the synthesis, derivatization strategies, and biological context of these molecules, researchers are well-equipped to design and develop the next generation of targeted therapeutics. The protocols and data presented in this guide serve as a foundational resource for scientists working to translate the potential of these versatile building blocks into tangible clinical benefits.

References

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  • PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2,4-dimethoxyaniline. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Available at: [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Available at: [Link]

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theoretical properties of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 5-Chloro-4-methoxy-2-methylaniline

Abstract

Substituted anilines are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. This compound (CAS No. 62492-46-0) represents a unique molecular architecture with a specific substitution pattern that modulates its electronic and steric properties. This technical guide provides a comprehensive theoretical analysis of this compound, addressing a notable gap in publicly available experimental data. By leveraging established principles of physical organic chemistry and outlining a robust computational workflow, we will predict its key physicochemical properties, spectroscopic signatures, and reactivity. This document serves as a foundational resource for researchers considering this molecule for synthesis, derivatization, or as a pharmacophore component, enabling informed experimental design and accelerating discovery.

Molecular Identity and Structural Framework

A precise understanding of a molecule's structure is the cornerstone of predicting its behavior. Here, we define the fundamental properties of this compound.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound-
CAS Number 62492-46-0[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.63 g/mol
Canonical SMILES CC1=CC(=C(C=C1N)Cl)OC
Molecular Structure and Functional Group Analysis

The arrangement of substituents on the aniline ring dictates the molecule's overall properties. The interplay between electron-donating and electron-withdrawing groups creates a unique electronic landscape.

Caption: 2D structure of this compound.

  • Amino Group (-NH₂): A potent activating, electron-donating group (+M > -I effect) that increases the electron density of the aromatic ring, primarily at the ortho and para positions. It is also the primary site of basicity and nucleophilicity.

  • Methoxy Group (-OCH₃): A strong activating, electron-donating group (+M > -I effect) that significantly increases ring electron density.[2]

  • Methyl Group (-CH₃): A weakly activating, electron-donating group via induction and hyperconjugation.

  • Chloro Group (-Cl): A deactivating group due to its strong inductive electron withdrawal (-I effect), but it acts as an ortho, para-director for electrophilic substitution due to resonance (+M effect).

The combined effect of these groups, particularly the powerful donating amino and methoxy groups, suggests the benzene ring is electron-rich, predisposing it to electrophilic attack.

Predicted Physicochemical and Pharmacokinetic Properties

While experimental data is scarce, we can predict key molecular properties using computational algorithms and analysis of its constituent parts. These parameters are critical for assessing druglikeness, solubility, and potential ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water Partition) ~2.4 - 2.9Measures lipophilicity. Values in this range suggest good membrane permeability but may require balancing to ensure aqueous solubility.
Topological Polar Surface Area (TPSA) ~38 ŲEstimates the surface area occupied by polar atoms. A value < 140 Ų is associated with good cell permeability. This molecule's predicted TPSA is well within that range.
Hydrogen Bond Donors 1 (from -NH₂)Influences solubility and binding interactions.
Hydrogen Bond Acceptors 2 (from N and O)Influences solubility and binding interactions.
pKa (Basic) ~3.5 - 4.5The aniline nitrogen is the primary basic center. Its basicity is reduced by the ortho-methyl group's steric hindrance and the meta-chloro group's electron withdrawal, but enhanced by the para-methoxy group.
Rotatable Bonds 2Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Note: These values are estimations derived from cheminformatics models and comparison with structurally similar compounds like 5-chloro-2-methylaniline and 4-methoxyaniline.

Theoretical Spectroscopic Signatures

Predicting the spectroscopic fingerprint of a molecule is essential for its identification and structural verification during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Two singlets are expected in the aromatic region (~6.5-7.5 ppm). The proton at C3 (ortho to the methyl, meta to the amino) and the proton at C6 (ortho to the amino, meta to the methoxy) will appear as distinct signals due to the unique electronic environment of each.

    • Amine Protons (-NH₂): A broad singlet (~3.5-4.5 ppm), the chemical shift of which is solvent-dependent.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons (~3.8 ppm).

    • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons (~2.1 ppm).

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-155 ppm). The carbons attached to the oxygen (C4) and nitrogen (C1) will be the most downfield.

    • Methoxy Carbon: A signal around 55-60 ppm.

    • Methyl Carbon: A signal around 15-20 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic CH₃ groups).

  • C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

  • C-O Stretch (Aryl Ether): A strong, characteristic peak around 1230-1270 cm⁻¹.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak.

  • Isotopic Pattern: A key diagnostic feature will be the [M+2]⁺ peak, which will have an intensity approximately one-third that of the M⁺ peak, characteristic of the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl isotopes).

  • Fragmentation: Expect fragmentation patterns involving the loss of methyl (-15 Da) or methoxy (-31 Da) radicals.

A Recommended Computational Workflow for Property Validation

To move from theoretical prediction to quantitative data, a robust computational chemistry approach is required. Density Functional Theory (DFT) is the industry standard for accurately modeling the electronic structure and properties of organic molecules.

Step-by-Step DFT Protocol
  • Structure Input: Construct the 3D geometry of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Methodology: B3LYP functional.[3]

    • Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions and polarization.[3]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry.

    • Purpose: To confirm the structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum, which can be compared to experimental data.

  • NMR Shielding Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate isotropic shielding tensors.

    • Purpose: To predict ¹H and ¹³C NMR chemical shifts (relative to a standard like TMS, calculated at the same level of theory).

  • Frontier Molecular Orbital (FMO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Purpose: The HOMO location indicates the site of electrophilic attack (the most nucleophilic region), while the LUMO indicates the site of nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

  • Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map by plotting the electrostatic potential onto the molecule's electron density surface.

    • Purpose: To visualize the charge distribution. Red/yellow regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor).

DFT_Workflow start 1. 3D Structure Input geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc nmr_calc 4. NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc fmo_calc 5. FMO Analysis (HOMO/LUMO) geom_opt->fmo_calc mep_calc 6. MEP Mapping geom_opt->mep_calc ir_spec Predicted IR Spectrum freq_calc->ir_spec nmr_spec Predicted NMR Shifts nmr_calc->nmr_spec reactivity Reactivity Indices (HOMO-LUMO Gap) fmo_calc->reactivity charge_dist Charge Distribution Map mep_calc->charge_dist

Caption: Recommended DFT workflow for theoretical property validation.

Theoretical Reactivity and Metabolic Liability

The substituent pattern strongly influences the molecule's reactivity in both synthetic and biological contexts.

Electrophilic Aromatic Substitution (EAS)

The aniline ring is highly activated towards EAS. The directing effects of the substituents must be considered in concert:

  • -NH₂ (ortho, para-directing): Directs to C2 and C6. The C2 position is blocked.

  • -OCH₃ (ortho, para-directing): Directs to C3 and C5. The C5 position is blocked.

  • -CH₃ (ortho, para-directing): Directs to C3 and C1 (blocked).

  • -Cl (ortho, para-directing): Directs to C6 and C4 (blocked).

The most activated positions are C3 and C6. The C6 position is ortho to the powerful -NH₂ group, while the C3 position is ortho to the -OCH₃ and -CH₃ groups. Steric hindrance from the ortho-methyl group next to the nitrogen may slightly favor substitution at the C3 position. FMO and MEP analysis from the DFT workflow would provide a definitive prediction of the most nucleophilic site.

Nucleophilicity of the Amine

The aniline nitrogen is a primary nucleophilic center. It can participate in reactions such as acylation, alkylation, and diazotization. The nucleophilicity is enhanced by the electron-donating methoxy and methyl groups. However, the ortho-methyl group provides significant steric hindrance, which may slow the rate of reactions involving bulky electrophiles at the nitrogen center.

Potential Metabolic Hotspots

For drug development professionals, understanding potential metabolic liabilities is crucial. Anilines are known to undergo several metabolic transformations:

  • N-oxidation: The aniline nitrogen can be oxidized by Cytochrome P450 enzymes to form hydroxylamines and nitroso derivatives, which can be reactive metabolites.[3]

  • Ring Hydroxylation: The electron-rich aromatic ring is susceptible to oxidative hydroxylation, likely at the C3 or C6 positions.

  • O-demethylation: The methoxy group is a potential site for enzymatic O-demethylation to yield a phenol.

Conclusion

This compound is an electron-rich aromatic amine with a well-defined set of theoretical properties. Its predicted physicochemical characteristics suggest reasonable druglikeness, while its structural features point to specific spectroscopic signatures and a high reactivity towards electrophilic substitution. The true potential of this molecule in research and development can be unlocked by validating these theoretical predictions through the robust computational and experimental workflows outlined in this guide. This document provides the necessary theoretical foundation for any scientist seeking to synthesize, characterize, or utilize this promising chemical entity.

References

  • PubChem. 5-Chloro-4-methoxy-2-nitroaniline | C7H7ClN2O3 | CID 10104325. Available from: [Link]

  • CPAchem. Safety data sheet - 5-Chloro-2-methylaniline. Available from: [Link]

  • Chemsrc. This compound | CAS#:62492-46-0. Available from: [Link]

  • PubChem. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260. Available from: [Link]

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  • PubChem. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. Available from: [Link]

  • Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
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5-Chloro-4-methoxy-2-methylaniline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 5-Chloro-4-methoxy-2-methylaniline

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 62492-46-0; Molecular Formula: C₈H₁₀ClNO) is a substituted aniline that serves as a critical building block in various synthetic pathways, particularly in the development of pharmaceutical agents and specialized dyes.[1] Its unique substitution pattern—a chlorine atom, a methoxy group, and a methyl group on the aniline ring—imparts specific reactivity and properties that are valuable in medicinal chemistry and materials science. However, the very nature of the aniline scaffold presents inherent challenges related to chemical stability. This guide provides an in-depth analysis of the stability profile of this compound, offering field-proven storage and handling protocols to ensure its integrity for research and development applications.

Chemical Stability Profile: Understanding Degradation

The stability of anilines is a critical consideration for their effective use. Like many aromatic amines, this compound is susceptible to degradation through various environmental factors. The primary drivers of instability are exposure to oxygen, light, and elevated temperatures, which can initiate oxidative processes.

Core Instability Factors:

  • Oxidative Degradation: The amino group (-NH₂) is an electron-donating group that activates the aromatic ring, making it susceptible to oxidation. Atmospheric oxygen can oxidize the amine, leading to the formation of colored impurities such as nitroso, nitro, and polymeric compounds. This process is often auto-catalytic and results in a noticeable darkening of the material over time.[2]

  • Photosensitivity: Exposure to light, particularly UV radiation, can provide the energy needed to initiate and accelerate oxidative degradation pathways.[2][3] Therefore, protecting the compound from light is crucial for maintaining its purity.

  • Thermal Stress: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1] While no specific decomposition temperature is readily available for this exact molecule, related compounds show that thermal stress can lead to the release of hazardous decomposition products like nitrogen oxides, carbon monoxide, and hydrogen chloride.[1][2]

  • Incompatible Materials: The reactivity of the amine group makes it incompatible with several classes of chemicals. Contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates can lead to vigorous and potentially hazardous reactions.[2][3]

The diagram below illustrates a generalized oxidative degradation pathway common to aniline derivatives.

cluster_main Generalized Oxidative Degradation of Substituted Anilines Aniline 5-Chloro-4-methoxy- 2-methylaniline Oxidized_Intermediates Oxidized Intermediates (e.g., Nitroso, Iminoquinones) Aniline->Oxidized_Intermediates O₂, Light, Heat Polymeric Colored Polymeric Byproducts Oxidized_Intermediates->Polymeric Further Oxidation & Polymerization

Caption: Generalized pathway for the oxidative degradation of anilines.

Protocols for Optimal Storage and Handling

To preserve the chemical integrity of this compound, adherence to stringent storage and handling protocols is mandatory. The following recommendations are synthesized from safety data sheets of structurally similar compounds and best practices for handling sensitive aromatic amines.[2][3][4][5][6]

Recommended Storage Conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]

  • Temperature: Maintain in a cool, dry, and well-ventilated area.[4][7][8] Recommended storage temperatures are typically between 2-30°C.[9]

  • Light: Protect from direct sunlight and other sources of UV light by using amber glass vials or storing in a dark cabinet.[2][3]

  • Container: Keep the container tightly closed to prevent moisture and air ingress.[4][7][8] Containers should be properly sealed and stored upright.[5]

  • Security: Due to its potential hazards, the compound should be stored in a locked cabinet or an area accessible only to authorized personnel.[2][8][10]

Safe Handling Procedures:

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl, neoprene), safety goggles, and a lab coat.[5][7]

  • Avoidance of Contact: Take measures to avoid contact with skin and eyes, as well as inhalation of dust or vapors.[2][8]

  • Hygiene: Wash hands thoroughly after handling the compound.[2] Do not eat, drink, or smoke in the work area.[2][8]

  • Ignition Sources: Keep the material away from heat, sparks, and open flames.[1][3]

Data Summary: Storage and Safety Parameters

The table below summarizes the critical parameters for the safe storage and handling of this compound.

ParameterRecommendationRationale & References
Storage Temperature Cool, well-ventilated area (2-30°C)To minimize thermal degradation.[4][9]
Atmosphere Inert gas (Nitrogen, Argon)To prevent oxidation by atmospheric oxygen.[2]
Light Exposure Protect from light; store in darknessTo prevent photodegradation.[2][3]
Container Tightly sealed, appropriate materialTo prevent contamination from air and moisture.[4][7][8]
Incompatibilities Strong oxidizing agents, acids, acid chloridesTo avoid hazardous chemical reactions.[1][2][3]
Handling Environment Chemical fume hoodTo prevent inhalation of vapors or dust.[1][3]
Personal Protection Gloves, safety goggles, lab coatTo prevent skin and eye contact.[7][11]

Workflow for Experimental Stability Assessment

For critical applications in drug development, verifying the stability of a compound under specific experimental or formulation conditions is essential. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the gold standard for this purpose.[12][13] HPLC allows for the separation and quantification of the parent compound from its potential degradation products.[13][14]

Step-by-Step Protocol for Stability Testing:

  • Method Development: Develop a robust HPLC method capable of resolving this compound from potential impurities and degradation products. This often involves screening different columns (e.g., C18, C8) and mobile phase compositions.[12][14]

  • Forced Degradation Studies: Subject the compound to stress conditions (e.g., acidic/basic hydrolysis, oxidation, heat, photolysis) to intentionally generate degradation products.[12] This helps validate the method's ability to separate degradants from the active compound.

  • Sample Preparation: Prepare samples of the compound under the desired storage or experimental conditions.

  • Time-Point Analysis: At specified time intervals (e.g., T=0, 1 week, 1 month), withdraw an aliquot of the sample.

  • HPLC Analysis: Dilute the sample appropriately and analyze it using the validated HPLC method to determine the concentration of the parent compound.

  • Data Evaluation: Plot the concentration of this compound versus time to determine its degradation kinetics and predict its shelf life under the tested conditions.

The following diagram outlines a typical workflow for assessing chemical stability.

cluster_workflow Experimental Workflow for Stability Assessment P1 1. Develop Stability- Indicating HPLC Method P2 2. Prepare Samples under Test Conditions (T=0) P1->P2 P3 3. Store Samples under Controlled Conditions (Light, Temp, Humidity) P2->P3 P4 4. Withdraw Aliquots at Timed Intervals P3->P4 T=1, T=2, ... T=n P5 5. Analyze via HPLC P4->P5 P6 6. Quantify Parent Compound & Degradation Products P5->P6 P7 7. Determine Degradation Rate and Shelf Life P6->P7

Caption: A typical experimental workflow for stability testing using HPLC.

References

  • Safety data sheet for 5-Chloro-2-methylaniline. CPAchem. [Link]

  • This compound | CAS#:62492-46-0. Chemsrc. [Link]

  • Aniline Method. OSHA. [Link]

  • SAFETY DATA SHEET for N-Methylaniline. (2025). Thermo Fisher Scientific. [Link]

  • Aniline Standard Operating Procedure. Washington State University. [Link]

  • Aniline Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed. [Link]

  • Specification for storage and transport of aniline. Net-Solar. [Link]

  • ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • 5-Chloro-4-methoxy-2-nitroaniline. PubChem. [Link]

  • 5-Chloro-2-methylaniline. PubChem. [Link]

  • 2-Methoxy-5-Methylaniline. PubChem. [Link]

  • Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter... ResearchGate. [Link]

  • Kinetics and mechanism of cymoxanil degradation in buffer solutions. PubMed. [Link]

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An In-Depth Technical Guide to 5-Chloro-4-methoxy-2-methylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxy-2-methylaniline is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules. Its unique structural arrangement, featuring a chlorine atom, a methoxy group, and a methyl group on the aniline core, imparts specific electronic and steric properties that make it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, analytical characterization, and key applications, with a particular focus on its role in the development of pharmaceuticals and dyes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

PropertyValueSource
CAS Number 62492-46-0[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.63 g/mol [1]
Appearance Off-white to gray solid[2]
Melting Point Not specified, but related compounds are solids at room temperature.
Boiling Point Not specified.
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane; slightly soluble in water.[3]

Synthesis of this compound: A Plausible Multi-step Approach

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway A 2-Methylaniline B N-acetyl-2-methylaniline A->B Acetic anhydride, Pyridine C 4-Chloro-N-acetyl-2-methylaniline B->C N-Chlorosuccinimide, Acetonitrile D 4-Chloro-5-nitro-N-acetyl-2-methylaniline C->D HNO₃, H₂SO₄ E 5-Amino-4-chloro-N-acetyl-2-methylaniline D->E Fe, NH₄Cl, Ethanol/Water F 5-Hydroxy-4-chloro-N-acetyl-2-methylaniline E->F 1. NaNO₂, H₂SO₄, H₂O, 0-5°C 2. H₂O, Δ G 5-Methoxy-4-chloro-N-acetyl-2-methylaniline F->G Dimethyl sulfate, K₂CO₃, Acetone H This compound G->H HCl, H₂O, Δ

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Acetylation of 2-Methylaniline

  • Rationale: The amino group of 2-methylaniline is protected as an acetamide to prevent side reactions in the subsequent electrophilic aromatic substitution steps and to control the regioselectivity.

  • Procedure:

    • To a solution of 2-methylaniline (1.0 eq) in pyridine (2.0 eq) at 0°C, slowly add acetic anhydride (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into cold water and collect the precipitated N-acetyl-2-methylaniline by filtration.

    • Wash the solid with water and dry under vacuum.

Step 2: Chlorination of N-acetyl-2-methylaniline

  • Rationale: The acetamido group is an ortho-, para-director. Due to steric hindrance from the adjacent methyl group, chlorination is expected to occur predominantly at the para-position. N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent.

  • Procedure:

    • Dissolve N-acetyl-2-methylaniline (1.0 eq) in acetonitrile.

    • Add N-Chlorosuccinimide (1.05 eq) in portions to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 4-chloro-N-acetyl-2-methylaniline.

Step 3: Nitration of 4-Chloro-N-acetyl-2-methylaniline

  • Rationale: The acetamido group is a stronger activating group than the methyl group and will direct the incoming nitro group to the ortho position. The chloro and methyl groups will also influence the regioselectivity.

  • Procedure:

    • To a mixture of concentrated sulfuric acid and nitric acid at 0°C, slowly add 4-chloro-N-acetyl-2-methylaniline (1.0 eq).

    • Maintain the temperature below 10°C during the addition.

    • Stir the reaction mixture at 0-5°C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and collect the precipitated 4-chloro-5-nitro-N-acetyl-2-methylaniline by filtration.

    • Wash the solid with cold water until the filtrate is neutral and dry the product.

Step 4: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to an amino group. A common and effective method for this transformation is the use of a metal in acidic or neutral medium, such as iron powder with ammonium chloride.[4]

  • Procedure:

    • To a suspension of 4-chloro-5-nitro-N-acetyl-2-methylaniline (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (0.5 eq).

    • Heat the mixture to reflux and stir vigorously for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-4-chloro-N-acetyl-2-methylaniline.

Step 5: Conversion of the Amino Group to a Hydroxyl Group (Sandmeyer-type reaction)

  • Rationale: The newly formed amino group can be converted to a hydroxyl group via a diazonium salt intermediate.

  • Procedure:

    • Dissolve the crude 5-amino-4-chloro-N-acetyl-2-methylaniline in a mixture of sulfuric acid and water at 0-5°C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C.

    • Stir the mixture for 30 minutes to form the diazonium salt.

    • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

    • After the addition is complete, continue to heat the mixture for 30-60 minutes.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 5-hydroxy-4-chloro-N-acetyl-2-methylaniline.

Step 6: Methylation of the Hydroxyl Group

  • Rationale: The phenolic hydroxyl group is converted to a methoxy group using a methylating agent like dimethyl sulfate in the presence of a base.

  • Procedure:

    • Dissolve the crude 5-hydroxy-4-chloro-N-acetyl-2-methylaniline (1.0 eq) in acetone.

    • Add potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq).

    • Heat the mixture to reflux and stir for 6-8 hours.

    • Monitor the reaction by TLC. After completion, filter off the potassium carbonate and concentrate the filtrate.

    • Purify the residue by column chromatography to yield 5-methoxy-4-chloro-N-acetyl-2-methylaniline.

Step 7: Hydrolysis of the Acetamide

  • Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to yield the final product.

  • Procedure:

    • To a solution of 5-methoxy-4-chloro-N-acetyl-2-methylaniline (1.0 eq) in ethanol, add a solution of concentrated hydrochloric acid in water.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity and Electronic Effects

The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents on the aromatic ring.

  • Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its +M (mesomeric) effect, which donates electron density to the aromatic ring.

  • Methoxy Group (-OCH₃): This is also an activating, ortho-, para-directing group due to its +M effect, which is stronger than its -I (inductive) effect.

  • Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group due to its +I effect and hyperconjugation.

  • Chloro Group (-Cl): This is a deactivating, ortho-, para-directing group. Its -I effect withdraws electron density from the ring, making it less reactive towards electrophilic substitution. However, its +M effect directs incoming electrophiles to the ortho and para positions.

The combined effect of these substituents makes the aromatic ring of this compound electron-rich and susceptible to electrophilic aromatic substitution. The positions ortho and para to the strongly activating amino and methoxy groups are the most likely sites for reaction, although steric hindrance from the methyl group will play a significant role in directing the regioselectivity.

Diagram of Electronic Effects

Electronic_Effects cluster_0 This compound cluster_substituents Aniline Aniline Ring Reactivity Reactivity in Electrophilic Aromatic Substitution Aniline->Reactivity Influences NH2 NH₂ (+M > -I) Activating, o,p-directing NH2->Aniline Donates e⁻ density OCH3 OCH₃ (+M > -I) Activating, o,p-directing OCH3->Aniline Donates e⁻ density CH3 CH₃ (+I) Activating, o,p-directing CH3->Aniline Donates e⁻ density Cl Cl (-I > +M) Deactivating, o,p-directing Cl->Aniline Withdraws e⁻ density (Inductive)

Caption: Electronic effects of substituents on the reactivity of the aniline ring.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, the following data can be predicted based on the analysis of structurally similar compounds.[5][6]

TechniquePredicted Data
¹H NMR - Aromatic protons: Two singlets or doublets in the range of 6.5-7.5 ppm.- Methoxy protons: A singlet around 3.8-4.0 ppm.- Methyl protons: A singlet around 2.1-2.3 ppm.- Amino protons: A broad singlet around 3.5-4.5 ppm, which may exchange with D₂O.
¹³C NMR - Aromatic carbons: Signals in the range of 110-150 ppm.- Methoxy carbon: A signal around 55-60 ppm.- Methyl carbon: A signal around 15-20 ppm.
IR Spectroscopy - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹.- C-H stretching (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹.- C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹.- C-O stretching (aryl ether): A strong band around 1200-1250 cm⁻¹.- C-Cl stretching: A band in the region of 600-800 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 171, with a characteristic M+2 peak at m/z = 173 (approximately 1/3 the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
Analytical Workflow

Analytical_Workflow Crude Crude Product TLC TLC Analysis (Purity Check) Crude->TLC Purification Purification (Column Chromatography or Recrystallization) TLC->Purification Pure Pure this compound Purification->Pure Structure_Confirmation Structural Confirmation Pure->Structure_Confirmation Purity_Assay Purity Assay (GC or HPLC) Pure->Purity_Assay NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR

Caption: A typical workflow for the analysis and purification of this compound.

Applications in Synthesis

This compound is a key intermediate in the synthesis of high-value organic compounds, particularly in the pharmaceutical and dye industries.

Pharmaceutical Applications: Synthesis of Kinase Inhibitors

Substituted anilines are crucial building blocks in the synthesis of many kinase inhibitors, a class of targeted cancer therapeutics.[7] While specific examples using this compound are often proprietary, its structural motifs are present in several potent kinase inhibitors. For instance, the general structure is related to intermediates used in the synthesis of drugs like Dasatinib and Bosutinib.[7] The aniline nitrogen can act as a nucleophile to displace a leaving group on a heterocyclic core, such as a pyrimidine or quinazoline, to form the key anilinopyrimidine or anilinoquinazoline scaffold.

Application in Dye Synthesis

Aromatic amines are fundamental precursors in the synthesis of azo dyes. The amino group of this compound can be diazotized with nitrous acid to form a diazonium salt. This electrophilic diazonium salt can then be coupled with an electron-rich aromatic compound (a coupling component), such as a phenol or another aniline derivative, to form a highly colored azo compound. The substituents on the aniline ring (chloro, methoxy, and methyl groups) influence the color, fastness, and solubility of the resulting dye.[8][9]

Safety and Handling

As with all substituted anilines, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and dyes. Its synthesis, while multi-stepped, relies on well-established and reliable organic transformations. A comprehensive understanding of its physicochemical properties, reactivity, and analytical characterization is crucial for its effective utilization in research and development. As the demand for novel therapeutics and advanced materials continues to grow, the importance of such tailored building blocks in synthetic chemistry is set to increase.

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Methodological & Application

Protocol for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-4-methoxy-2-methylaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the Suzuki-Miyaura cross-coupling of 5-Chloro-4-methoxy-2-methylaniline, a key intermediate in the synthesis of pharmaceuticals and functional materials. Aryl chlorides, particularly electron-rich systems such as the target aniline, present unique challenges for palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive walkthrough of a field-proven protocol, including mechanistic insights, catalyst system selection, step-by-step experimental procedures, and critical troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Scientific Context

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of stable organoboron reagents.[1][2][3] This palladium-catalyzed reaction forges carbon-carbon bonds, typically between an organohalide and an organoboron compound, and is widely employed in the synthesis of biaryls, poly-olefins, and styrenes.[4]

This compound is a valuable substituted aniline building block. The unique substitution pattern—featuring a reactive chloride for cross-coupling, an ortho-methyl group for steric influence, and a para-methoxy group for electronic modulation—makes its derivatives attractive targets in medicinal chemistry and materials science. However, the successful coupling of this substrate is not trivial. The electron-rich nature of the aromatic ring and the presence of a coordinating amino group can impede the catalytic cycle, while the relative inertness of the C-Cl bond necessitates a highly active catalyst system.[4][5] This protocol is designed to address these specific challenges head-on.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aniline substrate. This is often the rate-determining step for aryl chlorides and is facilitated by electron-rich, bulky phosphine ligands that promote the reactivity of the palladium center.[1][7][8]

  • Transmetalation: The organic group from the boronic acid (or its activated boronate ester form) is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[1][9][10]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Ar-PdII(L)₂-X Pd0->OxAdd Oxidative Addition Trans Ar-PdII(L)₂-R' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) Trans->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R'-B(OR)₂ (Boronic Acid/Ester) Boronic->Trans Base Base (e.g., K₂CO₃) Base->Trans caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Recommended Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol details a representative coupling reaction. The principles and conditions can be adapted for other boronic acids.

Materials and Equipment
  • Substrates: this compound, Phenylboronic acid

  • Catalyst: [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)

  • Base: Potassium carbonate (K₂CO₃), anhydrous powder

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Equipment: Schlenk flask or reaction vial with septum, magnetic stirrer and stir bar, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification, flash chromatography system.

Catalyst System Selection: The Rationale
  • Aryl Chloride Substrate: The inertness of the C-Cl bond requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[11]

  • Electron-Rich Aniline: The electron-donating methoxy and methyl groups further deactivate the C-Cl bond towards oxidative addition. To overcome this, an electron-rich ligand is necessary to increase the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[8][12]

  • Ligand Choice: We select Pd(dtbpf)Cl₂, a pre-catalyst featuring a bulky and electron-rich ferrocene-based phosphine ligand. Such ligands have demonstrated high efficacy for challenging substrates, including electron-rich aryl chlorides.[13][14][15] The bulk also promotes the final reductive elimination step.[12]

  • Base and Solvent: A combination of K₂CO₃ in a dioxane/water mixture is a robust and widely applicable system. Water is crucial for dissolving the base and facilitating the formation of the active boronate species.[7]

Step-by-Step Experimental Procedure

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Solids (Aniline, Boronic Acid, Base, Catalyst) Setup->Reagents Solvent 3. Add Degassed Solvents (Dioxane/Water) Reagents->Solvent Reaction 4. Heat Reaction (e.g., 100 °C, 12-24 h) Solvent->Reaction Monitor 5. Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Aqueous Workup (Dilute, Extract, Wash) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product caption Fig 2. Experimental Workflow.

Fig 2. Experimental Workflow.
  • Inert Atmosphere Preparation: Place a magnetic stir bar into a Schlenk flask equipped with a condenser. Assemble the apparatus and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[11] Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Reagent Addition: To the flask, add this compound (1.0 eq.), phenylboronic acid (1.2–1.5 eq.), powdered anhydrous K₂CO₃ (2.0–3.0 eq.), and Pd(dtbpf)Cl₂ (2–5 mol%). Briefly evacuate and backfill the flask one more time after adding the solids.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Solvents should be degassed by sparging with an inert gas for 20-30 minutes prior to use. Add the solvent mixture to the reaction flask via syringe.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to 80–100 °C using a preheated oil bath.[7][16] The reaction is typically stirred for 12–24 hours. The mixture will likely be heterogeneous and dark in color.

  • Reaction Monitoring: Monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the reaction is complete.[11]

  • Workup Procedure: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Reaction Parameter Summary for Optimization

For challenging substrates or to improve yield, systematic optimization may be required. The following table provides a starting point for key parameters.

ParameterRecommended Starting ConditionOptimization Range / NotesRationale
Catalyst Loading 2 mol%1 - 5 mol%Higher loading may be needed for sluggish reactions, but increases cost and potential for side reactions.
Boronic Acid Equiv. 1.2 eq.1.1 - 2.0 eq.An excess is used to drive the reaction to completion and compensate for potential protodeboronation.
Base K₂CO₃ (2.0 eq.)K₃PO₄, Cs₂CO₃Stronger bases like K₃PO₄ can be more effective for aryl chlorides.[8] Cs₂CO₃ is highly effective but more expensive.
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O, THF/H₂OSolvent choice affects solubility and reaction rate. Toluene can often be used at higher temperatures.[7]
Temperature 100 °C80 - 120 °CAryl chlorides typically require higher temperatures to facilitate oxidative addition.[16]
Reaction Time 12 - 24 h4 - 48 hMonitor by TLC/LC-MS to avoid unnecessary heating which can lead to byproduct formation.

Troubleshooting and Best Practices

Even with a robust protocol, challenges can arise. Below are common issues and field-tested solutions.

  • Issue: Low or No Conversion

    • Cause A: Catalyst Inactivation. Oxygen is a primary culprit, leading to the formation of inactive palladium black.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere from start to finish.[11][12]

    • Cause B: Insufficiently Active Catalyst System. The chosen ligand or base may not be optimal for this specific substrate.

    • Solution: Screen alternative bulky, electron-rich ligands (e.g., SPhos, XPhos) or switch to a stronger base like K₃PO₄.[12][17] Consider using a palladium(0) source like Pd₂(dba)₃ directly with the chosen ligand.[17]

    • Cause C: Catalyst Inhibition. The aniline's amino group can coordinate to the palladium center, inhibiting its activity.[11]

    • Solution: While this protocol is for the unprotected aniline, if severe inhibition is suspected, protection of the amine as a carbamate or other suitable group may be necessary, though this adds steps to the synthesis.[2]

  • Issue: Significant Byproduct Formation

    • Byproduct A: Protodeboronation (Ar-H from Boronic Acid). The boronic acid reacts with trace water or protons, losing its boron moiety.

    • Solution: Use anhydrous solvents (if employing an anhydrous base like K₃PO₄), ensure the boronic acid is of high quality, and avoid unnecessarily long reaction times. Using boronate esters (e.g., pinacol esters) can increase stability.[11][12]

    • Byproduct B: Dehalogenation (Aniline without Chlorine). The starting material is reduced.

    • Solution: This can be caused by hydride sources in the reaction. Ensure solvents are pure and consider the choice of base.[11]

    • Byproduct C: Homocoupling (R'-R'). The boronic acid couples with itself.

    • Solution: This is often promoted by the presence of oxygen. Rigorous exclusion of air is the best preventative measure.[11][12]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly achievable transformation when the correct catalyst system and reaction conditions are employed. By leveraging a highly active palladium catalyst with a bulky, electron-rich ligand and maintaining a scrupulously inert atmosphere, researchers can reliably synthesize valuable biaryl structures from this challenging aryl chloride substrate. This guide provides the foundational knowledge and practical steps to achieve success in this critical synthetic transformation.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Monti, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-424. Available from: [Link]

  • Monti, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-424. Available from: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available from: [Link]

  • Ramirez, T. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 21136-21140. Available from: [Link]

  • Monti, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. University of Milano-Bicocca. Available from: [Link]

  • ResearchGate. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Available from: [Link]

  • Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Scientific Reports, 8, 17921. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Available from: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available from: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available from: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available from: [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Available from: [Link]

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Buchwald-Hartwig amination of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Buchwald-Hartwig Amination of 5-Chloro-4-methoxy-2-methylaniline

Abstract

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This reaction is particularly vital in pharmaceutical and materials science research, where arylamine structures are ubiquitous.[3][4] This application note provides a comprehensive technical guide for the palladium-catalyzed . We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide insights into optimization and troubleshooting. The focus is on addressing the specific challenges associated with this substrate, namely the lower reactivity of an aryl chloride and the presence of a potentially coordinating aniline moiety.[5][6]

Introduction: The Strategic Importance of C-N Bond Formation

The construction of C(sp²)–N bonds is a foundational transformation in organic synthesis. Historically, methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation were limited by harsh conditions and narrow substrate scope.[3][7] The development of the Buchwald-Hartwig amination in the 1990s revolutionized this field by providing a versatile, palladium-catalyzed cross-coupling reaction between aryl halides/pseudohalides and amines.[1][8]

The substrate in focus, this compound, presents a common yet challenging scenario for this reaction. As an aryl chloride, it is significantly less reactive than its bromide or iodide counterparts, necessitating the use of highly active catalyst systems. Furthermore, the presence of the aniline -NH₂ group on the aryl halide backbone could potentially coordinate to the palladium center, leading to catalyst inhibition, a known issue with nitrogen-containing substrates like pyridines. This guide is designed to navigate these complexities, providing researchers with a reliable framework for success.

The Catalytic Cycle: A Mechanistic Overview

A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves three primary stages, beginning with an active Pd(0) species.[9][10]

  • Oxidative Addition: The active L-Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the aryl chloride. This is often the rate-limiting step, especially for less reactive aryl chlorides, and is facilitated by electron-rich, bulky phosphine ligands that stabilize the resulting Pd(II) complex.[10][11]

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[5][10] The choice of base is crucial to ensure efficient deprotonation without promoting unwanted side reactions.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the arylamine product and regenerating the active L-Pd(0) catalyst, allowing the cycle to continue.[1][9]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Cl) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) arcl Ar-Cl (this compound) amine HNR¹R² (Amine) base Base baseH [Base-H]⁺Cl⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol: Amination with Morpholine

This protocol details the coupling of this compound with morpholine, a representative secondary cyclic amine. The conditions are optimized for aryl chloride substrates and can serve as a robust starting point for other amines.

Materials and Reagents
Reagent / MaterialGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStarting aryl chloride.
MorpholineAnhydrous, >99.5%Acros OrganicsAmine coupling partner. Use freshly opened or distilled.
Pd₂(dba)₃Catalyst gradeStrem ChemicalsPalladium(0) precursor. Handle quickly in air.
XPhos>98%Sigma-AldrichBulky biaryl phosphine ligand, ideal for aryl chlorides.[7]
Sodium tert-butoxide (NaOtBu)>98%Sigma-AldrichStrong, non-nucleophilic base. Handle in a glovebox.
TolueneAnhydrous, <50 ppm H₂OAcros OrganicsReaction solvent.
Schlenk flask / Reaction vial--Must be oven-dried before use.
Magnetic stir bar--
Nitrogen or Argon gas supplyHigh purity-For maintaining an inert atmosphere.
Diethyl ether, Ethyl acetate, HexanesReagent grade-For workup and chromatography.
Saturated aq. NaCl (Brine)--For workup.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying organic layers.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Experimental Workflow

The following diagram outlines the general laboratory procedure from setup to final analysis.

Experimental Workflow setup Vessel Preparation (Oven-dry Schlenk flask) inert Establish Inert Atmosphere (3x Vacuum/Backfill Cycles) setup->inert charge Charge Solid Reagents (Aryl-Cl, NaOtBu, Pd₂(dba)₃, XPhos) inert->charge add_solvents Add Anhydrous Solvent & Amine (Toluene, Morpholine) charge->add_solvents react Heat and Stir (100-110 °C, monitor by TLC/GC-MS) add_solvents->react workup Aqueous Workup (Quench, Extract, Wash, Dry) react->workup purify Purification (Silica Gel Chromatography) workup->purify analyze Analysis (¹H NMR, ¹³C NMR, HRMS) purify->analyze

Caption: Standard laboratory workflow for the amination protocol.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.[12]

  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 171.6 mg).

    • In a glovebox, add sodium tert-butoxide (1.4 mmol, 134.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd), and XPhos (0.048 mmol, 22.9 mg, 4.8 mol%).

    • If a glovebox is not available, add the solids to the flask, seal it with a septum, and purge thoroughly with inert gas. Add the catalyst and ligand against a positive flow of inert gas.

  • Reagent Addition:

    • Add anhydrous toluene (5 mL) via syringe.

    • Add morpholine (1.2 mmol, 104.5 µL) via syringe.

    • Ensure the septum is securely sealed and wrapped with paraffin film.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring: The reaction can be monitored by TLC or GC-MS. To take an aliquot, briefly remove the flask from heat, allow it to cool slightly, and quickly take a sample via syringe under a positive pressure of inert gas. Quench the aliquot with water and extract with ethyl acetate for analysis.

  • Workup Procedure:

    • After the reaction is complete (as determined by monitoring), allow the flask to cool to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 10% to 40% ethyl acetate in hexanes. The exact ratio should be determined by TLC analysis of the crude product.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the desired N-(4-methoxy-2-methyl-5-(morpholino)phenyl)amine.

Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and solvent.[7][13] While the provided protocol is robust, optimization may be required for different amine coupling partners or for scaling up the reaction.

ParameterRecommendation & RationaleTroubleshooting Actions
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos , RuPhos , BrettPhos ) or N-Heterocyclic Carbenes (NHCs) are essential for activating aryl chlorides.[6][7][14] XPhos is a good general-purpose choice. BrettPhos can be excellent for primary amines.[15]Low Conversion: Screen other ligands. For sterically hindered amines, a more active ligand like RuPhos or a suitable NHC-Pd precatalyst may be required.[16][17]
Base NaOtBu is effective but can be incompatible with base-sensitive functional groups (e.g., esters). Weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures or longer reaction times.[18]Side Reactions/Degradation: Switch to a weaker base (K₃PO₄, K₂CO₃). This may require changing the solvent to something more polar like dioxane or t-BuOH to aid solubility.
Solvent Toluene is a standard choice. 1,4-Dioxane is also very common and can sometimes improve results due to its higher polarity and coordinating ability. Avoid protic solvents.[19]Poor Solubility/Slow Reaction: Switch to 1,4-dioxane. Ensure the solvent is rigorously anhydrous, as water can deactivate the catalyst and hydrolyze the base.
Temperature 80-110 °C is typical for aryl chlorides.[12] Overheating can lead to catalyst decomposition.No Reaction: Ensure the temperature is high enough. Dark Tar Formation: The temperature may be too high, leading to catalyst or substrate decomposition. Try running the reaction at a lower temperature (e.g., 90 °C) for a longer duration.
Catalyst Loading 1-2 mol% of Pd is standard. For challenging substrates, increasing the loading to 3-5 mol% can improve yields, but this should be a last resort due to cost and purification difficulties.Stalled Reaction: Increase catalyst and ligand loading incrementally (e.g., from 2 mol% to 3 mol%). Ensure the Pd:Ligand ratio is maintained (typically 1:1.2 to 1:2.4).

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium tert-butoxide: This is a corrosive and moisture-sensitive strong base. It should be handled exclusively in an inert-atmosphere glovebox or with extreme care under a stream of inert gas.

  • Solvents: Toluene is a flammable and volatile organic solvent. All heating should be conducted in a well-maintained oil bath with proper temperature control. Avoid open flames.

  • Pressure: Heating a sealed vessel will cause a pressure buildup. Ensure the reaction vessel is not sealed airtight and has a proper outlet to an inert gas line with a bubbler.

References

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  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

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  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Zhang, H., et al. (2021). A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex... ACS Catalysis. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Lundgren, R. J., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Fairlamb, I. J. S., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. [Link]

  • Valente, C., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • Welch, C. J. (2019). Honoring 25 Years of the Buchwald–Hartwig Amination. Organic Process Research & Development. [Link]

  • Books. Chapter 3: Synthetic Methods for Primary Anilines.
  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • ResearchGate. Scheme 1: Palladium-catalyzed amination of 4-chloroanisole with aniline.... [Link]

  • ResearchGate. Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]

  • Zhang, Y., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Yaseneva, P., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides.... [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]

  • Nolan, S. P., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Engle, K. M., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

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  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wölfel, E., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids. [Link]

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5-Chloro-4-methoxy-2-methylaniline as an intermediate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the application of 5-Chloro-4-methoxy-2-methylaniline as a pivotal intermediate in the synthesis of advanced pharmaceutical agents.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the synthesis of a vast array of therapeutic agents.[1] Their utility lies in the ability to introduce diverse functionalities onto the aromatic ring, thereby modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. The specific substitution pattern of this compound, featuring a chlorine atom, a methoxy group, and a methyl group, offers a unique combination of steric and electronic properties. These substituents can influence the binding affinity of a drug to its target, its metabolic stability, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide provides a comprehensive overview of the synthesis and application of this compound, with a particular focus on its role as a key building block in the development of a potent Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for predicting its influence on the properties of the final drug product.

PropertyValueReference
CAS Number 62492-46-0[2]
Molecular Formula C₈H₁₀ClNO[2]
Molecular Weight 171.63 g/mol [2]
Appearance Expected to be a solid at room temperature
SMILES CC1=CC(=C(C=C1N)Cl)OC[2]
InChI Key Information not readily available

Synthesis of this compound: A Proposed Protocol

Synthetic Workflow Overview

G A 4-Methoxy-2-methylaniline B N-(4-Methoxy-2-methylphenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(5-Chloro-4-methoxy-2-methylphenyl)acetamide B->C N-Chlorosuccinimide (NCS), Acetonitrile D This compound C->D HCl, Ethanol, Reflux

Caption: Proposed synthetic workflow for this compound.

Step 1: Acetylation of 4-Methoxy-2-methylaniline

Rationale: The initial acetylation of the aniline protects the amino group from oxidation and directs the subsequent chlorination to the desired position on the aromatic ring. The acetyl group is a moderately activating, ortho-, para-director.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-methylaniline (1.0 eq.) in pyridine (2-3 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and stir until a precipitate forms.

  • Collect the solid product, N-(4-methoxy-2-methylphenyl)acetamide, by vacuum filtration, wash with water, and dry under vacuum.

Step 2: Chlorination of N-(4-Methoxy-2-methylphenyl)acetamide

Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated aromatic rings. The acetamido and methoxy groups will direct the chlorination to the position ortho to the acetamido group and meta to the methoxy group, which is the desired C-5 position.

Experimental Protocol:

  • Dissolve N-(4-methoxy-2-methylphenyl)acetamide (1.0 eq.) in acetonitrile.

  • Add N-Chlorosuccinimide (1.05 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude N-(5-chloro-4-methoxy-2-methylphenyl)acetamide. The product can be purified by recrystallization if necessary.

Step 3: Hydrolysis of N-(5-Chloro-4-methoxy-2-methylphenyl)acetamide

Rationale: The final step is the deprotection of the amino group by acidic hydrolysis of the amide.

Experimental Protocol:

  • Suspend N-(5-chloro-4-methoxy-2-methylphenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux and stir for 4-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound.

  • The crude product can be purified by column chromatography on silica gel.

Application in the Synthesis of a CRF1 Receptor Antagonist

This compound is a key precursor for the synthesis of the "2-chloro-4-methoxy-5-methylphenyl" moiety found in potent and selective Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, such as SSR125543A (Crinecerfont).[3][4][5] CRF1 receptor antagonists are being investigated for the treatment of stress-related disorders like anxiety and depression.[6][7]

Synthesis of a Key Thiazole Intermediate

The aniline intermediate can be utilized in a multi-step synthesis to form a key 2-aminothiazole core, which is a common scaffold in many CRF1 receptor antagonists. A crucial step involves the construction of the thiazole ring. While a direct reaction with the aniline is one possibility, a common and robust method is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea or thioamide with an α-haloketone. In the context of SSR125543A, the "2-chloro-4-methoxy-5-methylphenyl" group is part of a ketone precursor.

Illustrative Synthetic Protocol: Formation of a Substituted Thiazole

The following protocol illustrates the synthesis of a key thiazole intermediate from a precursor derived from this compound. The synthesis of the α-haloketone precursor, 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)propan-1-one, would involve the Friedel-Crafts acylation of a suitably protected aniline derivative followed by bromination.

Reaction Scheme: A plausible route to the thiazole ring of SSR125543A involves the reaction of 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)propan-1-one with a thiourea derivative.

G A 2-Bromo-1-(2-chloro-4-methoxy-5-methylphenyl)propan-1-one C 2-Amino-4-(2-chloro-4-methoxy-5-methylphenyl)-5-methylthiazole A->C B Thiourea B->C Ethanol, Reflux

Caption: Hantzsch thiazole synthesis to form a key intermediate.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)propan-1-one (1.0 eq.) in ethanol.

  • Add thiourea (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-amino-4-(2-chloro-4-methoxy-5-methylphenyl)-5-methylthiazole.

This 2-aminothiazole intermediate can then undergo further functionalization, such as N-alkylation, to yield the final CRF1 receptor antagonist, SSR125543A.[7][8][9]

Mechanism of Action: CRF1 Receptor Antagonism

The final drug molecule, synthesized using the this compound derived intermediate, acts as an antagonist at the Corticotropin-Releasing Factor 1 (CRF1) receptor.

G Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus CRF CRF Release Hypothalamus->CRF CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor Binds to Pituitary Anterior Pituitary ACTH ACTH Release CRF1_Receptor->ACTH SSR125543A SSR125543A (Antagonist) SSR125543A->CRF1_Receptor Blocks Adrenal_Gland Adrenal Gland ACTH->Adrenal_Gland Cortisol Cortisol Release Adrenal_Gland->Cortisol Stress_Response Physiological Stress Response Cortisol->Stress_Response

Caption: Simplified signaling pathway of the HPA axis and the site of action of a CRF1 receptor antagonist.

In response to stress, the hypothalamus releases Corticotropin-Releasing Factor (CRF).[7] CRF then binds to CRF1 receptors on the anterior pituitary gland, which triggers the release of Adrenocorticotropic Hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to produce cortisol, the primary stress hormone. Over-activation of this Hypothalamic-Pituitary-Adrenal (HPA) axis is implicated in the pathophysiology of anxiety and depression. CRF1 receptor antagonists like SSR125543A competitively bind to the CRF1 receptor, thereby blocking the action of CRF and dampening the downstream stress response.[3][4]

Conclusion

This compound is a valuable, albeit specialized, intermediate in medicinal chemistry. Its unique substitution pattern provides a scaffold for the synthesis of complex and potent pharmaceutical agents. The detailed protocols and application notes provided herein offer a guide for researchers in the synthesis of this intermediate and its utilization in the development of novel therapeutics, particularly in the promising area of CRF1 receptor antagonism for the treatment of stress-related disorders. The strategic use of such well-defined building blocks is essential for the continued advancement of modern drug discovery.

References

  • Gully, D., et al. (2002). 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine Hydrochloride (SSR125543A): A Potent and Selective Corticotropin-Releasing Factor1 Receptor Antagonist. I. Biochemical and Pharmacological Characterization. Journal of Pharmacology and Experimental Therapeutics, 301(1), 322-332. [Link]

  • WIPO Patent WO2021250468A3. (2021). Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-v-[(ls)-2-cyclopropyl-l-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-v-prop-2-ynyl-l,3-thiazol-2-amine. [Link]

  • Google Patents. (n.d.). US Patent US8314249B2. Process for the preparation of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl].
  • Google Patents. (n.d.). Canadian Patent CA2760384A1. Process for the preparation of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl].
  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. [Link]

  • ResearchGate. (n.d.). Chemical structure of the selective CRF 1 receptor antagonist SSR125543A. Retrieved from [Link]

  • Griebel, G., et al. (2002). 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A), a potent and selective corticotrophin-releasing factor(1) receptor antagonist. II Characterization in rodent models of stress-related disorders. Journal of Pharmacology and Experimental Therapeutics, 301(1), 333-345. [Link]

  • PubChem. (n.d.). 1-Bromo-5-chloro-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • Nielsen, D. M., et al. (2004). Antidepressant-like activity of corticotropin-releasing factor type-1 receptor antagonists in mice. European Journal of Pharmacology, 499(1-2), 135-146. [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Zorrilla, E. P., et al. (2013). Don't stress about CRF: Assessing the translational failures of CRF1 antagonists. Brain Research, 1527, 213-230. [Link]

  • Google Patents. (n.d.). US Patent US6670510B2. Process for preparing 2,5-dimethoxy benzaldehyde.
  • PubMed. (2002). 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotropin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 301(1), 322-332. [Link]

  • Google Patents. (n.d.). US Patent US4166069A. Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
  • Patsnap Synapse. (2024). What are CRF receptor antagonists and how do they work? Retrieved from [Link]

  • LookChem. (n.d.). [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine. Retrieved from [Link]

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Application Notes & Protocols: Strategic N-Arylation of 5-Chloro-4-methoxy-2-methylaniline via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

The synthesis of N-aryl bonds is a cornerstone of modern medicinal chemistry and materials science. Aryl amines are privileged scaffolds found in a vast array of pharmaceuticals, organic light-emitting diodes (OLEDs), and agrochemicals. The target molecule for this guide, 5-Chloro-4-methoxy-2-methylaniline, is an electron-rich, sterically-hindered aniline derivative. Its successful coupling with various aryl halides to form tri-substituted diarylamines requires a robust and versatile catalytic system.

The Buchwald-Hartwig amination has emerged as the preeminent method for constructing C-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] Its broad functional group tolerance, mild reaction conditions, and extensive scope have revolutionized the synthesis of aromatic amines.[1][2]

This document provides a comprehensive guide to the N-arylation of this compound. We will delve into the mechanistic underpinnings of the catalytic cycle to explain the rationale behind experimental design, present detailed protocols for reaction setup and optimization, and offer troubleshooting guidance. The aim is to equip researchers with both the theoretical understanding and the practical knowledge to achieve high-yielding, reproducible results for this challenging transformation.

The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is paramount to rational optimization and troubleshooting. The reaction proceeds through a palladium-catalyzed cycle involving three key stages: oxidative addition, amine association and deprotonation, and reductive elimination.[3][4] The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_products Inputs & Outputs Pd0 LₙPd(0) OA Oxidative Addition Complex (L)Pd(Ar)(X) Pd0->OA Ar-X AmineComplex Amine Complex [(L)Pd(Ar)(H₂N'R)]⁺X⁻ OA->AmineComplex + R-NH₂ Amido Palladium Amido Complex (L)Pd(Ar)(N'HR) AmineComplex->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NH-R Amido->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent Pd(0) complex.[5] This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] Bulky, electron-rich phosphine ligands are crucial here as they stabilize the electron-deficient Pd(II) center and promote the cleavage of the Ar-X bond.[2]

  • Amine Association & Deprotonation: The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the bound amine to form a palladium-amido intermediate.[4] The choice of base is critical; it must be strong enough to deprotonate the amine complex without degrading sensitive functional groups on the substrates.[6]

  • Reductive Elimination: This final step forms the desired C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst.[2] This step is often accelerated by sterically demanding ligands that force the aryl and amido groups into close proximity, facilitating bond formation.[1]

Core Protocol and Parameter Optimization

The N-arylation of this compound requires careful selection of reagents. The aniline itself is electron-rich and nucleophilic due to the methoxy and methyl groups, which facilitates the reaction. However, coupling with electron-poor or sterically hindered aryl halides can be challenging.

Key Reaction Parameters for Optimization

A systematic screening of parameters is the most effective approach to identifying the optimal conditions for a specific aryl halide partner.

ParameterRecommended Options & Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂: Standard, cost-effective precursors that form the active Pd(0) in situ.[7] Pre-catalysts (e.g., G3/G4-XPhos): Air-stable, well-defined Pd(II) complexes that offer high activity and reproducibility.[8]
Ligand Biaryl Monophosphines (e.g., XPhos, RuPhos, BrettPhos): The state-of-the-art for C-N coupling. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination.[2][9]
Base Strong Bases (NaOt-Bu, LHMDS): Often provide the highest reaction rates, especially with less reactive coupling partners.[6][10] Incompatible with base-sensitive functional groups (e.g., esters).[10] Weaker Bases (K₃PO₄, Cs₂CO₃): Offer excellent functional group tolerance but may require higher temperatures or longer reaction times.[6][10]
Solvent Toluene, 1,4-Dioxane, 2-MeTHF, t-BuOH: Aprotic solvents are generally preferred.[10] Toluene and dioxane are common, while 2-MeTHF is a greener alternative.[6] The solvent must effectively dissolve the base and substrates.[11]
Temperature 80–110 °C: Most reactions proceed efficiently at elevated temperatures.[11] For thermally sensitive substrates, lower temperatures with stronger bases may be effective.
Concentration 0.1–0.5 M: A typical concentration range. Higher concentrations can sometimes accelerate the reaction, but solubility issues may arise.
Catalyst Loading 0.5–2.0 mol%: For most applications. Challenging couplings may require higher loadings (up to 5 mol%).
Detailed Step-by-Step Experimental Protocol

This protocol describes a general procedure for a small-scale (0.5 mmol) test reaction. All operations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques) to prevent catalyst deactivation. [12]

Experimental_Workflow Setup 1. Inert Atmosphere Setup (Glovebox/Schlenk Line) Charge 2. Charge Solids (Aryl Halide, Pre-catalyst, Base) Setup->Charge Add_Liquids 3. Add Liquids (Aniline, Solvent) Charge->Add_Liquids React 4. Heat & Stir (e.g., 100 °C, 12 h) Add_Liquids->React Monitor 5. Monitor Progress (TLC, LC-MS, GC-MS) React->Monitor Workup 6. Reaction Work-up (Cool, Dilute, Wash) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Materials & Equipment:

  • Aryl halide (0.50 mmol, 1.0 equiv)

  • This compound (0.55 mmol, 1.1 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%)

  • Base (e.g., NaOt-Bu, 0.75 mmol, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 2.5 mL to achieve 0.2 M)

  • Oven-dried 8 mL reaction vial with a PTFE-lined cap and magnetic stir bar

  • Standard laboratory glassware for work-up

  • Silica gel for column chromatography

Procedure:

  • Preparation (in a glovebox): To the reaction vial, add the aryl halide (1.0 equiv), the palladium pre-catalyst (0.02 equiv), the base (1.5 equiv), and the magnetic stir bar.

  • Reagent Addition: Add this compound (1.1 equiv). Add the anhydrous, degassed solvent (to achieve ~0.2 M concentration).

  • Reaction: Seal the vial tightly with the cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block on a magnetic stir plate set to the desired temperature (e.g., 100 °C). Stir vigorously for 12-24 hours.

  • Monitoring: To monitor the reaction, an aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench carefully with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A logical approach to troubleshooting is essential for success.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen or moisture contamination. 2. Poor Reagent Quality: Impure aniline, halide, or solvent. 3. Inappropriate Conditions: Base too weak; temperature too low; ligand unsuitable for the specific substrate combination.[6]1. Ensure Rigorous Inert Conditions: Use a glovebox or proper Schlenk technique. Degas solvents thoroughly.[12] 2. Purify Reagents: Distill liquid reagents; recrystallize solids if necessary. Use high-purity, anhydrous solvents. 3. Re-screen Conditions: Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu). Increase the temperature. Screen a different class of ligand (e.g., try BrettPhos if XPhos fails).
Side Product Formation 1. Hydrodehalogenation: The aryl halide is reduced instead of coupled. 2. Biaryl Formation: Homocoupling of the aryl halide.1. Optimize Base/Solvent: This can be promoted by certain bases or residual water. Ensure anhydrous conditions. 2. Adjust Stoichiometry/Ligand: Sometimes an excess of the amine can suppress this. A different ligand may favor the desired C-N coupling pathway.
Product Decomposition 1. Harsh Base: Strong bases like NaOt-Bu can degrade sensitive functional groups.[10] 2. High Temperature: The product may not be stable at the reaction temperature over long periods.1. Use a Weaker Base: Switch to Cs₂CO₃ or K₃PO₄.[6] 2. Lower the Temperature: If using a strong base, attempt the reaction at a lower temperature (e.g., RT to 60 °C), accepting a potentially longer reaction time.

References

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  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Gensch, T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

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  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

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  • Browning, R. G., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics. [Link]

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  • Vantourout, J. C., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed. [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2008). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central. [Link]

  • Bolshan, Y., & Batey, R. A. (2011). Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides. Chemical Communications. [Link]

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  • Al-Hokbany, N. S., et al. (2022). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. [Link]

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  • Savateev, A., et al. (2020). Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium Complexes. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 5-Chloro-4-methoxy-2-methylaniline

In the landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the synthetic possibilities and ultimate molecular complexity. This compound is a highly valuable and strategically substituted building block. Its unique substitution pattern—featuring an electron-donating methoxy group, a moderately activating methyl group, and an electron-withdrawing, ortho-para directing chloro group—provides a nuanced electronic environment that can be exploited to control the regioselectivity of cyclization reactions.

Heterocyclic compounds form the cornerstone of modern pharmacology, with a vast majority of FDA-approved drugs containing at least one heterocyclic ring.[1][2] These scaffolds are prized for their ability to engage with biological targets through a variety of interactions. This guide provides detailed application notes and representative protocols for leveraging this compound to construct key heterocyclic systems, with a primary focus on the synthesis of highly substituted quinolines, a privileged scaffold in drug discovery.[3][4]

Part 1: Synthesis of Substituted Quinolines

The quinoline ring system is a prominent feature in a wide array of pharmaceuticals, renowned for its antimalarial, anticancer, and antibacterial properties.[5][6] Classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are robust and adaptable, making them ideal for application with polysubstituted anilines.

Theoretical Insight: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[5][7][8] The reaction is believed to proceed through a complex pathway initiated by a Michael addition of the aniline to the unsaturated system.[5][9]

Causality of Component Selection:

  • Aniline (this compound): The nucleophilicity of the amino group initiates the reaction. The electronic nature of the ring substituents directs the subsequent intramolecular electrophilic cyclization. The activating methoxy and methyl groups favor cyclization, while the chloro group's position influences the final substitution pattern.

  • α,β-Unsaturated Carbonyl Compound (e.g., Methyl Vinyl Ketone): This component serves as the three-carbon source required to form the pyridine ring of the quinoline system.

  • Acid Catalyst (e.g., HCl, ZnCl₂/FeCl₃): The acid catalyzes both the initial Michael addition and the subsequent cyclization and dehydration steps. Lewis acids are particularly effective in promoting these transformations.[9][10]

The predicted outcome for the reaction of this compound is the formation of a single regioisomer, 8-Chloro-7-methoxy-4,5-dimethylquinoline, due to the steric hindrance from the C-2 methyl group forcing cyclization at the C-6 position.

Experimental Workflow: Doebner-von Miller Synthesis

The following diagram illustrates the general workflow for the synthesis of a substituted quinoline from this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Progression cluster_workup Work-up & Purification A 1. Combine Aniline, Acetic Acid, and FeCl₃ under N₂ B 2. Stir and add Methyl Vinyl Ketone (MVK) A->B Slow addition C 3. Heat to 70-75 °C for 1 hour B->C Controlled heating D 4. Add ZnCl₂ and reflux for 2 hours C->D Catalyst addition E 5. Cool and filter D->E Reaction completion F 6. Basify with NaOH (aq) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, concentrate, and purify (Column Chromatography) G->H I Final Product: 8-Chloro-7-methoxy-4,5-dimethylquinoline H->I

Caption: Workflow for the catalyzed Doebner-von Miller quinoline synthesis.

Detailed Protocol: Synthesis of 8-Chloro-7-methoxy-4,5-dimethylquinoline

This protocol is adapted from established procedures for the Doebner-von Miller reaction.[10]

Materials:

  • This compound (1.0 eq, e.g., 1.71 g, 10.0 mmol)

  • Glacial Acetic Acid (e.g., 20 mL)

  • Ferric Chloride (anhydrous, 1.0 eq, e.g., 1.62 g, 10.0 mmol)

  • Methyl Vinyl Ketone (MVK) (1.1 eq, e.g., 0.86 mL, 11.0 mmol)

  • Zinc Chloride (anhydrous, 1.0 eq, e.g., 1.36 g, 10.0 mmol)

  • 10% Sodium Hydroxide (aq) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.71 g, 10.0 mmol) and glacial acetic acid (20 mL).

  • Place the flask under a nitrogen atmosphere and add anhydrous ferric chloride (1.62 g, 10.0 mmol). Stir the resulting suspension for 5 minutes.

  • Slowly add methyl vinyl ketone (0.86 mL, 11.0 mmol) dropwise over a period of 15 minutes. An initial exotherm may be observed.

  • Heat the reaction mixture to 70 °C and maintain the temperature between 70-75 °C for one hour.

  • Add anhydrous zinc chloride (1.36 g, 10.0 mmol) to the reaction mixture.

  • Increase the temperature to reflux and maintain for an additional two hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the cooled mixture and carefully neutralize the filtrate by slowly adding 10% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel to afford the pure 8-Chloro-7-methoxy-4,5-dimethylquinoline.

ParameterConditionRationale
Catalyst System FeCl₃ / ZnCl₂A dual Lewis acid system enhances reaction efficiency.[10]
Solvent Glacial Acetic AcidActs as both a solvent and a Brønsted acid co-catalyst.
Temperature Staged: 70-75 °C, then refluxInitial lower temperature controls the Michael addition, while reflux drives the cyclization and dehydration.
Reaction Time ~3 hoursSufficient time for reaction completion based on similar syntheses.
Expected Yield 50-70%Typical yields for this reaction type can vary based on substrate.

Part 2: Synthesis of Substituted Benzimidazoles

The benzimidazole scaffold is another crucial heterocycle in medicinal chemistry, found in anthelmintic and proton-pump inhibitor drugs.[11] The standard synthesis involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[12][13] this compound is not an o-phenylenediamine; therefore, a preliminary step is required to introduce a second amino group ortho to the existing one.

Synthetic Strategy: A Two-Step Approach

A plausible route involves an initial nitrosation at the C-6 position, followed by a reduction to yield the required 5-Chloro-4-methoxy-2-methylbenzene-1,6-diamine precursor. This diamine can then be directly used in a classic Phillips condensation reaction.

Caption: Proposed two-step synthetic pathway to benzimidazoles.

Detailed Protocol: Synthesis of 2-Substituted-7-chloro-6-methoxy-4-methyl-1H-benzimidazole

This protocol describes the second step: the condensation of the diamine precursor with an aldehyde.

Materials:

  • 5-Chloro-4-methoxy-2-methylbenzene-1,6-diamine (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Ethanol or Methanol

  • Pentafluorophenylammonium triflate (PFPAT) or another suitable catalyst (e.g., 5-10 mol%)[13]

Procedure:

  • In a round-bottom flask, dissolve the 5-Chloro-4-methoxy-2-methylbenzene-1,6-diamine (1.0 eq) in ethanol.

  • Add the selected aldehyde (1.0 eq) to the solution.

  • Add the catalyst (e.g., PFPAT, 5 mol%).

  • Stir the reaction mixture at room temperature. The reaction is often efficient at ambient temperatures with an appropriate catalyst.[13]

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Upon completion, the product may precipitate from the solution. If not, reduce the solvent volume under vacuum.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

ParameterConditionRationale
Reactants Diamine + AldehydeClassic and high-yielding condensation for benzimidazole formation.
Catalyst PFPATA modern, efficient catalyst allowing for mild, room-temperature conditions.[13]
Solvent EthanolA green and effective solvent for this type of condensation.
Temperature Room TemperatureMild conditions minimize side reactions and energy consumption.
Expected Yield 70-90%Condensations of this type are typically high-yielding.[13]

Part 3: Potential Synthesis of Other Heterocycles

Quinazolines

Quinazolines are another class of benzo-fused nitrogen heterocycles with significant therapeutic applications, including as anticancer agents.[14][15] Synthesis from an aniline typically requires acylation followed by cyclization with an ammonia source or reaction with a nitrile. For example, acylation of this compound with an acyl chloride (R-COCl) would yield an amide, which could then be subjected to cyclization conditions to form a 4-quinazolinone derivative.

Indoles

Indole synthesis from an aniline often proceeds via methods like the Fischer indole synthesis, which requires a hydrazine precursor.[16] Alternatively, palladium-catalyzed methods like the Larock indole synthesis could be employed by first converting the aniline to an o-haloaniline or o-alkynyl aniline derivative, followed by intramolecular cyclization.[17][18] These multi-step approaches, while more complex, offer significant control over the final substitution pattern.

Conclusion

This compound is a versatile and economically important starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. Its distinct substitution pattern allows for predictable regiochemical outcomes in classic cyclization reactions. The protocols provided herein for the synthesis of highly substituted quinolines and benzimidazoles offer robust and reproducible methods for researchers in drug discovery and organic synthesis. By understanding the underlying mechanisms and the influence of the aniline's substituents, chemists can effectively utilize this building block to generate novel molecular architectures for biological screening and materials development.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available from: [Link]

  • Patil, S. A., et al. (2015). Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC) - NIH. Available from: [Link]

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Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Chloro-4-methoxy-2-methylaniline. As a key structural motif in medicinal chemistry and materials science, the effective functionalization of this substituted aniline is of significant interest. Aryl chlorides, such as the title compound, present unique challenges due to the high bond dissociation energy of the C-Cl bond, necessitating advanced catalytic systems for efficient transformation.[1][2] This guide details a robust protocol employing a modern palladium catalyst system with a bulky, electron-rich phosphine ligand, designed to overcome the inherent low reactivity of the chloro-substituent. We delve into the rationale behind the selection of each reaction component, offer a step-by-step procedure from setup to purification, and discuss critical parameters for optimization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl structures.

The Challenge and Triumph of Coupling Aryl Chlorides

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions proceed through a general catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

The initial and often rate-limiting step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The reactivity of the aryl halide is inversely proportional to the strength of the carbon-halogen bond (C-I > C-Br > C-Cl). The C-Cl bond is significantly stronger and less polar, making aryl chlorides, like this compound, considerably less reactive than their bromide or iodide counterparts.[1][6]

Early palladium catalysts, typically employing simple phosphine ligands like triphenylphosphine, were largely ineffective for coupling aryl chlorides. The breakthrough came with the development of sterically hindered and highly electron-donating ligands.[1][2] These ligands, often bulky dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), serve several critical functions:

  • Promote Oxidative Addition: Their strong electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the strong C-Cl bond.[2]

  • Stabilize the Active Catalyst: Their steric bulk favors the formation of highly reactive monoligated Pd(0) species, which are key to initiating the catalytic cycle.[2]

  • Accelerate Reductive Elimination: The steric strain imposed by these ligands helps to drive the final, product-forming reductive elimination step.

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Ar-Pd(II)-Cl Complex Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R Coupled Product Transmetal->Product ArCl Ar-Cl (this compound) ArCl->OxAdd Boronic R-B(OR)₂ Boronic Acid/Ester Boronic->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

The Suzuki-Miyaura Catalytic Cycle.

Detailed Protocol: Suzuki-Miyaura Coupling with 4-Formylphenylboronic Acid

This protocol outlines the coupling of this compound with 4-formylphenylboronic acid. The aldehyde functionality is well-tolerated under these conditions, showcasing the reaction's utility in constructing complex, functionalized molecules.

Materials and Reagents
ReagentMol. Wt.Amount (mg)Moles (mmol)Equiv.
This compound171.62171.61.01.0
4-Formylphenylboronic Acid149.96225.01.51.5
Pd₂(dba)₃ (Palladium precursor)915.7218.30.02 (0.04 Pd)0.02
SPhos (Ligand)410.5332.80.080.08
K₃PO₄ (Potassium Phosphate, Base)212.27636.83.03.0
1,4-Dioxane (Anhydrous, degassed)88.115.0 mL--
Water (Degassed)18.021.0 mL--
Step-by-Step Experimental Procedure
  • Inert Atmosphere Preparation:

    • Place a magnetic stir bar into a 25 mL Schlenk flask.

    • Add this compound (171.6 mg), 4-formylphenylboronic acid (225.0 mg), and K₃PO₄ (636.8 mg) to the flask.

    • Seal the flask with a rubber septum, and attach it to a Schlenk line.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. This step is critical as the active Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

  • Catalyst Preparation and Addition:

    • In a separate small vial under the inert atmosphere (e.g., in a glovebox), weigh the palladium precursor Pd₂(dba)₃ (18.3 mg) and the SPhos ligand (32.8 mg).

    • Quickly unseal the Schlenk flask under a positive pressure of inert gas and add the catalyst and ligand solids to the main reaction mixture.

    • Immediately reseal the flask and perform one more evacuate/backfill cycle.

  • Solvent Addition and Reaction Execution:

    • Using a gas-tight syringe, add the degassed anhydrous 1,4-dioxane (5.0 mL) followed by degassed water (1.0 mL) to the flask. The solvent should be purged with an inert gas for at least 30 minutes prior to use.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by periodically taking a small aliquot (via syringe) and analyzing it by Thin Layer Chromatography (TLC) or LC-MS.

    • For TLC, use a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The starting aniline will have a different Rf value than the more extended, biaryl product. The reaction is complete upon the disappearance of the limiting reagent (this compound).

  • Work-up and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will appear as a yellow or brown solid/oil. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford the pure product.

Expected Results

The expected product is 4'-(4-methoxy-2-methyl-5-aminophenyl)benzaldehyde. The purified product should be a pale yellow solid. Yields for this type of reaction are typically in the range of 75-95%. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Critical Parameters and Scientific Rationale

The success of this protocol relies on the careful control of several key parameters. Understanding the function of each component is essential for troubleshooting and optimization.

Logical_Relationships Substrate Substrate This compound (Electron-Rich Aryl Chloride) Challenge Challenge Strong C-Cl Bond (High Activation Energy) Substrate->Challenge presents Catalyst Catalyst System Pd₂(dba)₃ + SPhos Challenge->Catalyst requires Outcome Successful Coupling High Yield of Biaryl Product Catalyst->Outcome enables Catalyst_exp Bulky, e⁻-rich ligand lowers activation energy for oxidative addition. Catalyst->Catalyst_exp Base Base K₃PO₄ Base->Outcome facilitates Base_exp Activates boronic acid for transmetalation. Base->Base_exp Solvent Solvent Dioxane/Water Solvent->Outcome mediates

Key Relationships in Coupling Aryl Chlorides.
  • Catalyst System (Pd₂(dba)₃ / SPhos): Pd₂(dba)₃ serves as a stable Pd(0) precursor that, in the presence of a ligand, forms the active catalytic species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a classic Buchwald biaryl phosphine ligand. Its steric bulk and the electron-donating methoxy groups make it exceptionally effective for the challenging oxidative addition of aryl chlorides.[2] The Pd:Ligand ratio is typically 1:2 to 1:4 to ensure the formation of the active monoligated species and prevent catalyst decomposition.

  • Base (K₃PO₄): The base is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then efficiently transfers its organic group to the palladium center.[7] K₃PO₄ is a moderately strong base that is effective for this purpose and generally shows good functional group tolerance. For more challenging couplings, stronger bases like Cs₂CO₃ might be required.

  • Solvent System (1,4-Dioxane/Water): 1,4-Dioxane is a common solvent for Suzuki couplings due to its ability to dissolve a wide range of organic substrates and its relatively high boiling point. The addition of a small amount of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[8] It is imperative that the solvents are rigorously degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial setup to final product analysis.

Experimental_Workflow Setup 1. Reaction Setup (Schlenk Flask, Reagents) Inert 2. Inert Atmosphere (Evacuate/Backfill x3) Setup->Inert Catalyst 3. Catalyst Addition (Pd₂(dba)₃ + SPhos) Inert->Catalyst Solvent 4. Solvent Addition (Degassed Dioxane/H₂O) Catalyst->Solvent Reaction 5. Heating & Stirring (100 °C, 12-24h) Solvent->Reaction Monitor 6. Monitoring (TLC / LC-MS) Reaction->Monitor periodically Workup 7. Work-up (Quench, Extract, Dry) Reaction->Workup upon completion Monitor->Reaction continue if incomplete Purify 8. Purification (Column Chromatography) Workup->Purify Analyze 9. Analysis (NMR, HRMS) Purify->Analyze

Step-by-step experimental workflow.

Safety Precautions

  • Reagent Handling: Palladium compounds, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Schlenk line manipulations involve vacuum and pressurized gas. Ensure glassware is free of cracks and properly secured.

  • Heating: Use a properly secured oil bath with a temperature controller to prevent overheating.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium, according to institutional safety guidelines.

References

  • Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

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  • Andreani, T. B., et al. (2005). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

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  • Royal Society of Chemistry. (2020). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]

  • Cerasoli, E., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]

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  • Calo, A., et al. (2021). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemSusChem. [Link]

  • Viciu, M. S., et al. (2004). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters. [Link]

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The Strategic Role of 5-Chloro-4-methoxy-2-methylaniline in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Substituted Anilines in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the aniline scaffold remains a cornerstone for the construction of a vast array of therapeutic agents. Its inherent nucleophilicity and the tunable electronic properties afforded by various substitutions on the phenyl ring make it an exceptionally versatile building block. Among these, halogenated and methoxy-substituted anilines are of particular interest. The chloro and methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, affecting everything from metabolic stability to protein-binding interactions.[1][2] 5-Chloro-4-methoxy-2-methylaniline, with its specific substitution pattern, represents a key intermediate for creating complex, biologically active molecules, particularly in the realm of targeted therapies like kinase inhibitors.[3]

This guide provides an in-depth look at the application of this compound and structurally related compounds in the synthesis of pharmaceutical intermediates, with a focus on the anilinoquinoline and anilinopyrimidine scaffolds. These core structures are prevalent in numerous FDA-approved tyrosine kinase inhibitors used in oncology.[3] We will explore the rationale behind its use, provide detailed experimental protocols for a key synthetic transformation, and discuss the critical safety and handling considerations necessary for working with this class of compounds.

Core Application: Synthesis of Anilinoquinoline Scaffolds in Kinase Inhibitors

A prime example of the application of chloro-aniline derivatives is in the synthesis of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[4][5] The chemical name for Bosutinib is 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile.[4] Its synthesis prominently features the coupling of a substituted aniline, 2,4-dichloro-5-methoxyaniline, with a quinoline core. This reaction highlights the utility of compounds like this compound in constructing the pivotal aniline-heterocycle bond that is often crucial for the drug's activity.

The chloro and methoxy substituents on the aniline ring play a critical role in the drug's ability to bind to the target kinase.[1] These groups can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's potency and selectivity.[2]

Reaction Workflow: Conceptual Synthesis Pathway

The following diagram illustrates a generalized workflow for the synthesis of an anilinoquinoline intermediate, a critical step in the production of kinase inhibitors like Bosutinib.

G cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Intermediate & Purification cluster_3 Final Product & Analysis 5_Chloro_4_methoxy_2_methylaniline This compound or related aniline derivative Condensation Nucleophilic Aromatic Substitution (Buchwald-Hartwig or similar coupling) 5_Chloro_4_methoxy_2_methylaniline->Condensation Quinoline_Core 4-Chloro-quinoline-3-carbonitrile derivative Quinoline_Core->Condensation Crude_Intermediate Crude Anilinoquinoline Intermediate Condensation->Crude_Intermediate Purification Purification (Crystallization/Chromatography) Crude_Intermediate->Purification Pure_Intermediate Pure Anilinoquinoline Intermediate Purification->Pure_Intermediate Analysis QC Analysis (HPLC, NMR, MS) Pure_Intermediate->Analysis

Caption: Generalized workflow for the synthesis of an anilinoquinoline intermediate.

Detailed Experimental Protocol: Synthesis of an Anilinoquinoline Intermediate

The following protocol is a representative example of the condensation reaction between a substituted aniline and a chloroquinoline derivative, adapted from established syntheses of Bosutinib.[4][6] This protocol is intended for research and development purposes and should be performed by trained chemists in a suitable laboratory setting.

Objective: To synthesize a 4-anilino-quinoline-3-carbonitrile intermediate via nucleophilic aromatic substitution.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2,4-dichloro-5-methoxyaniline≥98%Sigma-Aldrich
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile≥97%Combi-Blocks
Acetonitrile (ACN)Anhydrous, ≥99.8%Fisher Scientific
Isopropyl alcohol (IPA) with HClReagent GradeVWR
Magnetic stirrer with heating mantleStandard Lab GradeIKA
Round-bottom flask with reflux condenserStandard Lab GradePYREX
Filtration apparatus (Büchner funnel)Standard Lab GradeWhatman
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (25.0 g, 0.1065 mol) in acetonitrile (125 mL).

  • Addition of Aniline: To the suspension, add 2,4-dichloro-5-methoxyaniline (23.53 g, 0.1225 mol).

  • Initiation of Reaction: Begin stirring the mixture and add hydrochloric acid in isopropyl alcohol (12.5 mL) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 75-80°C and maintain this temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until completion (typically 2-3 hours).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. Filter the resulting solid and wash it with acetonitrile.

  • Drying: Dry the isolated solid under vacuum to obtain the desired product, 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

Expected Results
ParameterExpected Value
Yield ~88%
Appearance Off-white solid
Purity (HPLC) >98%

Safety and Handling of Chloro-Aniline Derivatives

Substituted anilines, particularly chlorinated ones, require careful handling due to their potential toxicity.[7][8][9]

Hazard Identification:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] May cause skin irritation and serious eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10][12]

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Storage and Disposal:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Conclusion and Future Perspectives

This compound and its structural analogs are indispensable intermediates in the synthesis of high-value pharmaceutical compounds, especially in the targeted therapy of cancer. The anilinoquinoline and anilinopyrimidine scaffolds derived from these anilines are central to the efficacy of numerous kinase inhibitors.[3] A thorough understanding of the synthetic methodologies, coupled with stringent safety protocols, is paramount for leveraging these versatile building blocks in the discovery and development of next-generation therapeutics. Future research will likely focus on developing more efficient and greener synthetic routes to these key intermediates, further solidifying their importance in the pharmaceutical industry.

References

  • Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2812.
  • Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (n.d.). New Route for the synthesis of Bosutinib. Der Pharma Chemica.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015198249A1 - Process for preparation of bosutinib.
  • ResearchGate. (2025, August 10). New Synthetic Process for Bosutinib. Retrieved from [Link]

  • precisionFDA. (n.d.). 4-((2,4-DICHLORO-5-HYDROXYPHENYL)AMINO)-6-METHOXY-7-(3-(4-METHYL-1-PIPERAZINYL)PROPOXY)-3-QUINOLINECARBONITRILE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US8445496B2 - Crystalline forms of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile and methods of preparing the same.
  • YouTube. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-((2,4-Dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-nitrosopiperazin-1-yl)propoxy)quinoline-3-carbonitrile. Retrieved from [Link]

  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

Topic: Strategic Derivatization of 5-Chloro-4-methoxy-2-methylaniline for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide for the strategic derivatization of the synthetically versatile building block, 5-Chloro-4-methoxy-2-methylaniline. We present a rationale-driven approach to creating a focused library of novel compounds by targeting two high-value chemical classes: Schiff bases and sulfonamides. This document furnishes detailed, step-by-step protocols for synthesis, purification, and characterization. Furthermore, we outline a tiered biological screening cascade, complete with validated protocols for antimicrobial, anticancer, and enzyme inhibition assays, enabling researchers to efficiently identify and advance new bioactive molecules. The methodologies are designed to be robust and self-validating, providing a solid foundation for drug discovery and medicinal chemistry programs.

Introduction: The Rationale for Derivatization

The Aniline Scaffold in Medicinal Chemistry

The aniline motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its synthetic tractability and the ability of the amino group to engage in critical hydrogen bonding interactions make it a cornerstone for drug design. However, unsubstituted anilines can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites.[1] Strategic derivatization of the aniline nitrogen is a proven methodology to mitigate these liabilities while simultaneously exploring new structure-activity relationships (SAR) and expanding into novel chemical space.[1][2]

Profile of the Starting Material: this compound

This compound is an attractive starting material for library synthesis. Its substituted phenyl ring offers a unique electronic and steric profile, with the chloro, methoxy, and methyl groups providing distinct points for potential molecular recognition by biological targets. Understanding its fundamental properties is critical for designing successful synthetic transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62492-46-0
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.63 g/mol
Appearance Solid
SMILES CC1=CC(=C(C=C1N)Cl)OC

The presence of the primary aromatic amine is the key reactive handle for derivatization, allowing for a multitude of chemical transformations.

Strategic Derivatization Workflows

We propose two parallel synthetic strategies that are high-yielding, procedurally simple, and generate derivatives with a high potential for biological activity.

Strategy 1: Synthesis of Schiff Bases (Imines)

The condensation of a primary amine with an aldehyde or ketone to form a Schiff base, containing a carbon-nitrogen double bond (azomethine), is a fundamental reaction in organic synthesis.[3][4] The azomethine group is a critical pharmacophore in its own right, and has been shown to be essential for a wide spectrum of biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.[5][6][7] This strategy allows for the rapid generation of a diverse library by simply varying the carbonyl-containing reactant.

Schiff_Base_Synthesis cluster_reactants Reactants & Conditions cluster_process Process cluster_output Output A 5-Chloro-4-methoxy- 2-methylaniline E Reflux Reaction A->E B Aromatic Aldehyde (R-CHO) B->E C Solvent (e.g., Ethanol) C->E D Acid Catalyst (e.g., Acetic Acid) D->E F Precipitation & Filtration E->F G Recrystallization F->G H Characterization (NMR, IR, MS) G->H I Purified Schiff Base Derivative H->I

Caption: General workflow for Schiff base synthesis.

Strategy 2: Synthesis of Novel Sulfonamides

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicine.[8] It is the key pharmacophore in sulfa drugs, the first broadly effective antibacterials, and is present in drugs for a vast range of conditions including cancer, diabetes, and glaucoma.[9][10][11] By reacting our aniline with various sulfonyl chlorides, we aim to create novel molecules that leverage the proven therapeutic potential of the sulfonamide moiety.

Sulfonamide_Synthesis cluster_reactants Reactants & Conditions cluster_process Process cluster_output Output A 5-Chloro-4-methoxy- 2-methylaniline E Stir at 0°C to RT A->E B Arylsulfonyl Chloride (R-SO2Cl) B->E C Solvent (e.g., Pyridine, DCM) C->E D Base (e.g., Pyridine) D->E F Aqueous Work-up (Acid Wash) E->F G Column Chromatography F->G H Characterization (NMR, IR, MS) G->H I Purified Sulfonamide Derivative H->I

Caption: General workflow for Sulfonamide synthesis.

Experimental Protocols: Synthesis

Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol is adapted from standard methodologies for the condensation of anilines and aldehydes.[12][13]

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq). Dissolve it in 20 mL of absolute ethanol.

  • Reagent Addition: Add the desired aromatic aldehyde (1.05 eq) to the solution.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Equip the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature, followed by cooling in an ice bath for 30 minutes to induce precipitation.

  • Purification: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Sulfonamide Synthesis

This protocol is a standard procedure for the N-sulfonylation of anilines.

  • Reaction Setup: Dissolve this compound (1.0 eq) in 15 mL of pyridine (or an alternative solvent like Dichloromethane (DCM) with triethylamine as a base) in a 50 mL round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the desired arylsulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching & Extraction: Upon completion, pour the reaction mixture into 50 mL of ice-cold 1M HCl. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). Characterize the final compound by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

A Tiered Biological Screening Cascade

To efficiently screen the newly synthesized library, a tiered approach is recommended. This cascade prioritizes compounds for further testing based on activity in broad, cost-effective primary assays before moving to more complex and specific secondary and tertiary screens.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening A Synthesized Compound Library B Antimicrobial Assay (Disk Diffusion / MIC) A->B D Anticancer Cytotoxicity (MTT Assay) B->D Active C Inactive B->C No Activity F Mechanism of Action (Enzyme Inhibition Assay) D->F Potent (Low IC50) E Inactive D->E Low Potency G Lead Candidate (Mechanism Identified) F->G

Caption: A logical tiered workflow for biological screening.

Primary Screen: Antimicrobial Activity

Rationale: Both Schiff bases and sulfonamides have well-documented antimicrobial properties.[5][9] A broad-spectrum antimicrobial screen is a rapid and economical first pass to identify bioactive compounds.

This method provides a qualitative assessment of antimicrobial activity.[14][15]

  • Plate Preparation: Prepare Mueller-Hinton agar plates. Inoculate the surface of each plate uniformly with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) using a sterile swab.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Addition: Pipette a defined volume (e.g., 10 µL) of each test compound (at a standard concentration, e.g., 1 mg/mL in DMSO) onto a separate disk.

  • Controls: Use a disk with solvent (DMSO) as a negative control and a disk with a standard antibiotic (e.g., ampicillin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the zone of inhibition around each disk where bacterial growth is absent.

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[15][16]

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to each well.

  • Serial Dilution: Add 50 µL of the test compound (e.g., at 256 µg/mL) to the first well. Perform a 2-fold serial dilution across the plate by transferring 50 µL from well to well.

  • Inoculation: Add 50 µL of a standardized bacterial inoculum to each well.

  • Controls: Include wells for a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the lowest concentration at which no turbidity (growth) is observed.

Secondary Screen: Anticancer Cytotoxicity

Rationale: Compounds with significant antimicrobial activity or unique structures are advanced to a cytotoxicity screen. Many aniline derivatives possess antiproliferative effects.[17][18] The MTT assay is a standard colorimetric method to assess cell viability.[19][20]

This protocol is based on established methods for high-throughput screening.[21][22]

  • Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., MCF-7, HCT-116) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Tertiary Screen: Target-Based Enzyme Inhibition

Rationale: For compounds demonstrating high potency in the cytotoxicity assay (low IC₅₀), elucidating the mechanism of action is the next critical step.[23] Kinase inhibition is a common mechanism for anticancer drugs.[19]

This is a generalized protocol; specific conditions will vary based on the kinase and detection method (e.g., ADP-Glo™, Z'-LYTE™). Enzyme assays are foundational to drug discovery.[24]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the specific kinase enzyme in its assay buffer, a suitable substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol (this typically measures the amount of ADP produced or the amount of phosphorylated substrate).

  • Data Collection: Read the signal (e.g., luminescence, fluorescence) on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.

Data Presentation and Interpretation

Systematic recording of data is essential for SAR analysis.

Table 2: Template for Antimicrobial Screening Data

Compound IDStructureZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureus
DERIV-001[Insert Structure]151264
DERIV-002[Insert Structure]00>256

Table 3: Template for Anticancer and Enzyme Inhibition Data

Compound IDCell LineCytotoxicity IC₅₀ (µM)Target KinaseKinase Inhibition IC₅₀ (µM)
DERIV-001MCF-78.5EGFR1.2
DERIV-001HCT-11612.1EGFR1.2

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded framework for the synthesis and biological evaluation of novel derivatives of this compound. By employing strategic derivatization to generate Schiff bases and sulfonamides, researchers can efficiently create a focused library of compounds with high potential for bioactivity. The tiered screening cascade ensures that resources are focused on the most promising candidates, accelerating the journey from a starting material to a potential lead compound for drug development.

References

A consolidated list of all authoritative sources cited within this document.

  • Zoubi, W. (2013) Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]

  • Arulmurugan, S., et al. (2010) BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry, 3(3), 385-410. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022) Biological applications of Schiff bases: An overview. GSC Online Press. [Link]

  • PubMed. (1989) Biological activity of some Schiff bases and their metal complexes. Biological Trace Element Research. [Link]

  • ResearchGate. (2022) (PDF) Biological applications of Schiff bases: An overview. [Link]

  • HMU CPD. (n.d.) Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. [Link]

  • ELSAVIER. (n.d.) The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • NIH. (2024) Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology. [Link]

  • SpringerLink. (2020) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences Reviews. [Link]

  • Biobide. (n.d.) What is an Inhibition Assay? [Link]

  • ResearchGate. (2024) Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • ResearchGate. (n.d.) Synthesis of Aniline Schiff Base Ligand, L1. [Link]

  • I. K. Gujral Punjab Technical University. (n.d.) AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. [Link]

  • ResearchGate. (n.d.) Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. [Link]

  • BellBrook Labs. (2023) Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Der Pharma Chemica. (n.d.) Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. [Link]

  • Wikipedia. (n.d.) Sulfonamide (medicine). [Link]

  • ResearchGate. (2014) (PDF) Synthesis of Schiff's Bases With Simple Synthetic Approach. [Link]

  • PubMed. (2014) Bioassays for anticancer activities. [Link]

  • YouTube. (2023) functional in vitro assays for drug discovery. [Link]

  • RxList. (n.d.) Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. [Link]

  • NIH. (2012) Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

  • Bitesize Bio. (2024) Three Steps for Setting up a Drug Screening Assay. [Link]

  • PubMed Central. (2015) Methods for in vitro evaluating antimicrobial activity: A review. [Link]

  • ResearchGate. (2024) (PDF) Guideline for anticancer assays in cells. [Link]

  • WOAH. (n.d.) LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ACS Publications. (2020) Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • Nature Portfolio. (2024) In-silico-assisted derivatization of triarylboranes for the catalytic reductive functionalization of aniline-derived amino acids and peptides with H2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.) Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. [Link]

  • PubMed Central. (2022) Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]

Sources

scale-up synthesis of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 5-Chloro-4-methoxy-2-methylaniline

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a key intermediate in the pharmaceutical and fine chemical industries. The protocol details a robust two-step synthetic route commencing with the regioselective nitration of 3-Chloro-4-methylanisole, followed by catalytic hydrogenation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, process optimization insights, and critical safety considerations essential for transitioning from laboratory to pilot-scale production.

Introduction and Strategic Rationale

This compound serves as a crucial building block in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Its specific substitution pattern makes it a valuable synthon. The successful scale-up of its synthesis requires a process that is not only high-yielding but also cost-effective, safe, and environmentally considerate.

The synthetic strategy detailed herein was selected for its reliability and scalability. It proceeds via a well-defined intermediate, 5-Chloro-4-methoxy-2-nitrotoluene, which is then reduced to the target aniline.

The chosen two-step pathway involves:

  • Nitration: Electrophilic aromatic substitution on 3-Chloro-4-methylanisole to introduce a nitro group. This step is critical for its regioselectivity.

  • Reduction: Chemoselective reduction of the nitro group to an amine, yielding the final product.

This approach avoids the direct chlorination of 4-methoxy-2-methylaniline, which can lead to isomeric impurities that are difficult to separate on a large scale.[2] Catalytic hydrogenation is chosen for the reduction step due to its high efficiency, clean conversion, and the generation of water as the only stoichiometric byproduct, which simplifies product work-up and purification compared to metal/acid reductions.[3]

Overall Synthetic Workflow

The logical flow of the synthesis, from starting material procurement to final product validation, is outlined below. Each stage incorporates critical in-process controls (IPCs) to ensure the reaction proceeds as expected before moving to the subsequent step.

G cluster_0 Part 1: Synthesis of 5-Chloro-4-methoxy-2-nitrotoluene cluster_1 Part 2: Synthesis of this compound A 1. Charge Reactor with 3-Chloro-4-methylanisole & Acetic Anhydride B 2. Cool Reactor to 0-5 °C A->B D 4. Slow Addition of Nitrating Mixture B->D C 3. Prepare Nitrating Mixture (HNO3 / H2SO4) C->D E 5. Reaction Monitoring (IPC) via TLC/GC D->E F 6. Reaction Quench (Ice-Water) E->F G 7. Isolate Crude Product (Filtration) F->G H 8. Purification (Recrystallization from Ethanol) G->H I 9. Dry & Characterize Intermediate H->I J 10. Charge Hydrogenator with Intermediate, Solvent (MeOH) & Pd/C Catalyst I->J Proceed if Purity >98% K 11. Purge with N2, then H2 J->K L 12. Pressurize with H2 & Heat to 40-50 °C K->L M 13. Monitor H2 Uptake (IPC) L->M N 14. Filter Catalyst (Celite®) M->N O 15. Concentrate Filtrate N->O P 16. Purify by Recrystallization or Distillation O->P Q 17. Final Product Drying, Packaging & QC Analysis P->Q

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals in a controlled laboratory or pilot plant setting. All operations should be conducted behind a blast shield in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, face shields, and acid-resistant gloves, must be worn.[4][5]

Part 1: Synthesis of 5-Chloro-4-methoxy-2-nitrotoluene

This procedure is based on established methodologies for the regioselective nitration of activated aromatic rings.[6] The use of acetic anhydride helps to moderate the reaction and the mixed acid (HNO₃/H₂SO₄) is a standard nitrating agent.

Rationale for Key Choices:

  • Temperature Control (0-5 °C): Nitration is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.[7]

  • Solvent (Acetic Anhydride): It serves as a solvent and can also react with any water present, maintaining the potency of the nitrating mixture.

  • Slow Addition: Prevents dangerous temperature spikes and allows for controlled reaction progress.

Table 1: Reagents for Nitration Step

ReagentMolar Mass ( g/mol )QuantityMolesMolar Ratio
3-Chloro-4-methylanisole156.611.00 kg6.381.0
Acetic Anhydride102.092.50 L--
Sulfuric Acid (98%)98.081.25 L23.03.6
Nitric Acid (70%)63.010.63 L9.91.55
Ethanol (for recrystallization)46.07~5.0 L--

Step-by-Step Protocol:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Charging: Charge the reactor with 3-Chloro-4-methylanisole (1.00 kg, 6.38 mol) and acetic anhydride (2.50 L). Begin stirring to ensure a homogeneous solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Preparation of Nitrating Mixture: In a separate vessel, cautiously add concentrated sulfuric acid (1.25 L) to concentrated nitric acid (0.63 L) while cooling in an ice bath. Caution: This is a highly exothermic process.

  • Addition: Slowly add the prepared nitrating mixture to the reactor via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • In-Process Control (IPC): Withdraw a small aliquot, quench it in ice water, extract with ethyl acetate, and analyze by GC or TLC (e.g., 20% Ethyl Acetate/Hexane) to confirm the consumption of the starting material.

  • Quenching: Slowly pour the reaction mixture into a separate vessel containing 10 kg of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude, damp solid from hot ethanol (~5 L). Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them in a vacuum oven at 40-45 °C to a constant weight.

  • Analysis: The expected product is 5-Chloro-4-methoxy-2-nitrotoluene. The typical yield is 75-85%. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Part 2: Catalytic Hydrogenation to this compound

This step employs catalytic hydrogenation, a clean and efficient method for reducing nitroarenes to anilines.[3]

Rationale for Key Choices:

  • Catalyst (5% Pd/C): Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity, leaving the chloro and methoxy groups intact.

  • Solvent (Methanol): Methanol is an excellent solvent for the nitro-intermediate and the final product, and it performs well in hydrogenation reactions.

  • Hydrogen Pressure (50-60 psi): This moderate pressure is sufficient for efficient reduction without requiring ultra-high-pressure equipment, making the process more accessible for pilot-scale operations.

  • Catalyst Filtration: The catalyst is pyrophoric when dry and must be handled with care. Filtering under a nitrogen blanket and keeping the catalyst wet is a critical safety measure.

Table 2: Reagents for Hydrogenation Step

ReagentMolar Mass ( g/mol )QuantityMolesNotes
5-Chloro-4-methoxy-2-nitrotoluene201.601.00 kg4.96From Part 1
Methanol32.045.0 L-Anhydrous grade
5% Palladium on Carbon (Pd/C)-50 g-1-5% w/w loading
Hydrogen Gas (H₂)2.02Sufficient-High purity
Celite® (Filter Aid)-~100 g-For filtration

Step-by-Step Protocol:

  • Reactor Setup: Use a stainless steel hydrogenation reactor (e.g., a Parr hydrogenator) equipped with a gas inlet, pressure gauge, stirrer, and heating/cooling jacket.

  • Charging: Under a nitrogen atmosphere, charge the reactor with 5-Chloro-4-methoxy-2-nitrotoluene (1.00 kg, 4.96 mol) and methanol (5.0 L).

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst (50 g). Safety First: The catalyst should be handled as a slurry or in a nitrogen-purged glovebox to prevent ignition.

  • Sealing and Purging: Seal the reactor. Purge the system by pressurizing with nitrogen to ~50 psi and then venting (repeat 3-5 times) to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas (repeat 3 times). Pressurize the reactor to 50-60 psi with hydrogen and begin vigorous stirring.

  • Reaction: Heat the reactor contents to 40-50 °C. The reaction is exothermic; use the cooling jacket to maintain the temperature. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).

  • In-Process Control (IPC): The cessation of hydrogen consumption is the primary IPC. A sample can be carefully withdrawn (after purging the lines) and analyzed by TLC or GC to confirm the disappearance of the nitro compound.

  • Cooling and Depressurization: Cool the reactor to room temperature. Vent the excess hydrogen pressure and purge the system with nitrogen (3-5 times).

  • Catalyst Removal: Prepare a pad of Celite® in a filtration funnel. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Wash the pad with a small amount of methanol. Crucial Safety Step: Never allow the filtered catalyst cake to dry in the air. Immediately quench it with water.

  • Isolation: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or recrystallization from a suitable solvent like heptane or an ethanol/water mixture to yield the final product, this compound, as a crystalline solid.

  • Drying and Analysis: Dry the purified product in a vacuum oven at a low temperature (~35 °C). The typical yield is 90-98%. Confirm identity and purity (>99%) via GC-MS, ¹H NMR, and HPLC.

Process Safety and Hazard Management

Scaling up chemical synthesis introduces significant safety challenges that must be proactively managed. Chloroanilines are toxic and should be handled with appropriate containment.[8][9][10]

Table 3: Hazard Analysis and Mitigation

HazardAssociated Step(s)RiskMitigation Measures
Highly Exothermic Reaction NitrationRunaway reaction, explosion.Strict temperature control, slow reagent addition, use of a jacketed reactor, emergency quench bath.
Corrosive & Oxidizing Acids NitrationSevere chemical burns, toxic fume release.Use in a well-ventilated fume hood, wear acid-resistant PPE, have neutralizing agents (e.g., sodium bicarbonate) readily available.
Flammable Solvents BothFire or explosion risk.Use in grounded equipment, avoid ignition sources, ensure proper ventilation, use a rotary evaporator with a chilled condenser.
Pyrophoric Catalyst HydrogenationSpontaneous ignition upon contact with air.Handle under an inert (N₂) atmosphere, never allow the catalyst to dry, quench the used catalyst immediately after filtration.
Flammable & Explosive Gas HydrogenationFire or explosion.Use a certified hydrogenation reactor, ensure the system is leak-proof, purge thoroughly to remove all oxygen before introducing hydrogen.
Toxic Product BothToxic if inhaled, ingested, or absorbed through the skin.[8][10]Handle in a ventilated enclosure, wear appropriate gloves and lab coat, avoid generating dust.

Logical Decision-Making in the Protocol

The following diagram illustrates the critical decision points within the hydrogenation work-up, emphasizing safety and product quality.

G start Hydrogen Uptake Ceases check_completion IPC: TLC/GC shows <1% starting material? start->check_completion continue_rxn Continue reaction for 1-2 more hours check_completion->continue_rxn No proceed_workup Proceed to Work-up check_completion->proceed_workup Yes continue_rxn->start cool_and_purge Cool to RT & Purge with N2 proceed_workup->cool_and_purge filter_catalyst Filter catalyst under N2 through Celite® cool_and_purge->filter_catalyst check_filtrate Is filtrate clear and colorless? filter_catalyst->check_filtrate refilter Re-filter through a fresh Celite® pad check_filtrate->refilter No (Gray/Black) concentrate Concentrate Filtrate check_filtrate->concentrate Yes refilter->check_filtrate

Caption: Decision workflow for hydrogenation work-up.

References

  • Alpha Chemika. (n.d.). 3-CHLOROANILINE For Synthesis Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2016, May 18). 2-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-CHLOROANILINE (FOR SYNTHESIS) Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • Sciencelab.com, Inc. (n.d.). Material Safety Data Sheet - 4-chloro aniline 98%. Retrieved from [Link]

  • Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(8), 2315-2323. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-hydroxy-5-chloro toluene. Retrieved from [Link]

  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • PubChemLite. (n.d.). 4-[(3-chlorophenyl)methoxy]-2-methylaniline. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Georganics. (n.d.). 4-Methoxy-2-methylaniline - High purity. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20130338400A1 - Process for the selective meta-chlorination of alkylanilines.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (n.d.). CN112174832A - Method for synthesizing 5-chloro-2-methyl-4- (trifluoromethyl) aniline in one step.
  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride.
  • PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-chloro-4-ethoxy-2-nitrotoluene. Retrieved from [Link]

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Application Notes and Protocols for the Analytical Monitoring of Reactions with 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, precision and control are paramount. The aniline derivative, 5-Chloro-4-methoxy-2-methylaniline, serves as a vital intermediate in the synthesis of a range of high-value molecules, including active pharmaceutical ingredients (APIs). The efficiency of synthetic routes, the purity of the final product, and the overall safety and scalability of the process are intrinsically linked to a deep understanding of the reaction kinetics and mechanism. Real-time or quasi-real-time monitoring of chemical reactions provides the empirical data necessary to achieve this understanding.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a detailed exploration of the analytical techniques best suited for monitoring reactions involving this compound. We will delve into the causality behind experimental choices, providing not just the "how" but the "why," to empower you to develop robust and reliable analytical protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueReference
CAS Number 62492-46-0[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.63 g/mol [1]
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in organic solvents such as methanol, ethanol, acetone, and dichloromethane; sparingly soluble in water.[2]

Common Synthetic Transformations and the Need for Monitoring

This compound is a versatile building block, frequently employed in reactions that target the nucleophilic amino group. Key transformations include:

  • N-Alkylation: Introduction of alkyl groups to the nitrogen atom.

  • N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

  • Sulfamoylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common motif in many pharmaceuticals.[3]

  • Buchwald-Hartwig Amination: Cross-coupling reactions to form C-N bonds.

Each of these reaction types presents unique challenges and monitoring requirements. For instance, in an N-alkylation reaction, it is crucial to distinguish between the starting material, the mono-alkylated product, and any potential di-alkylated byproducts. In acylation reactions, monitoring the disappearance of the starting aniline and the appearance of the amide product confirms reaction completion and can help optimize reaction times to prevent degradation.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is contingent on the specific reaction conditions, the information required (qualitative vs. quantitative), and the available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Thin-Layer Chromatography (TLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Rapid, inexpensive, simple to perform.Primarily qualitative, lower sensitivity and resolution.Quick checks for reaction completion, screening of solvent systems.
High-Performance Liquid Chromatography (HPLC) Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.Quantitative, high resolution, reproducible, automatable.Requires sample workup, longer analysis time than TLC.Routine quantitative analysis of reaction progress and purity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-pressure liquid chromatography coupled with mass spectrometry.High throughput, excellent sensitivity and selectivity, provides molecular weight information.Higher cost of instrumentation and maintenance.Kinetic studies, impurity profiling, and analysis of complex reaction mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for volatile and thermally stable compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds; may require derivatization.Analysis of volatile starting materials, products, or byproducts.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by the reaction mixture.Real-time, non-invasive, provides information on functional group changes.Complex data analysis, potential for overlapping signals.Mechanistic studies, real-time kinetic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, quantitative without the need for a calibration curve for each component.Lower sensitivity, higher instrumentation cost, potential for signal overlap.Mechanistic elucidation, quantitative analysis of complex mixtures.

Experimental Protocols: A Practical Guide

The following protocols are designed to be starting points for method development and can be adapted to specific reaction conditions.

Protocol 1: Rapid Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the qualitative assessment of reaction progress.[2] Its speed and simplicity make it ideal for quickly determining the presence of starting material and the formation of products.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary spotters

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate; the ratio should be optimized to achieve good separation)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate or ninhydrin for visualizing amines)

Procedure:

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary spotter. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) if the reaction mixture is too concentrated.

  • Spotting: On a TLC plate, spot the starting material (this compound), the reaction mixture aliquot, and a co-spot (both starting material and reaction mixture in the same spot) on the baseline.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the spots under a UV lamp. The aromatic nature of the aniline and many of its products will allow for visualization by UV quenching. If necessary, further visualization can be achieved by staining.

  • Interpretation: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot (the product) indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.

Causality and Insights: The choice of mobile phase is critical for achieving good separation. A non-polar solvent like hexane will move non-polar compounds further up the plate, while a more polar solvent like ethyl acetate will move polar compounds. By adjusting the ratio of these solvents, the retention factors (Rf) of the starting material and product can be optimized for clear separation.

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_interp Interpretation Start Start Reaction Aliquot Withdraw Aliquot Start->Aliquot Dilute Dilute Aliquot (if needed) Aliquot->Dilute Spot Spot Plate (SM, RXN, Co-spot) Dilute->Spot Develop Develop in Chamber Spot->Develop Visualize Visualize (UV/Stain) Develop->Visualize Interpret Interpret Results Visualize->Interpret Decision Continue or Stop Reaction Interpret->Decision

Caption: Workflow for TLC-based reaction monitoring.

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

For quantitative analysis of reaction conversion and product purity, HPLC with UV detection is the gold standard.[4][5]

Instrumentation and Conditions:

  • HPLC System: An HPLC system with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte of interest)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and the expected product in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: At specified time intervals, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a reagent that stops the reaction or by rapid cooling). Dilute the aliquot to a concentration within the calibration range.

  • Analysis: Inject the calibration standards and the prepared samples onto the HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material and the product. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of the starting material and product in the reaction samples. Calculate the percent conversion and yield.

Causality and Insights: The use of a reversed-phase column separates compounds based on their polarity; less polar compounds are retained longer. The acidic mobile phase (0.1% formic acid) helps to protonate the aniline, leading to sharper peaks and better chromatography. A gradient elution is often necessary to separate compounds with a wide range of polarities in a reasonable time. Method validation according to ICH guidelines is crucial for ensuring the reliability of the results.[4]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standards Prepare Calibration Standards Inject Inject Standards & Samples Standards->Inject Sampling Sample Reaction & Quench Dilution Dilute Sample Sampling->Dilution Dilution->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection UV Detection Chromatography->Detection Integration Integrate Peak Areas Detection->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analytes Calibration->Quantification Reporting Calculate Conversion & Yield Quantification->Reporting

Caption: Workflow for quantitative HPLC analysis.

Protocol 3: High-Throughput Analysis by UPLC-MS

For rapid kinetic studies and the analysis of complex mixtures where peak identification is challenging, UPLC-MS is a powerful tool.[6][7]

Instrumentation and Conditions:

  • UPLC-MS System: A UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight instrument).

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, but with a faster gradient due to the shorter column and higher pressure.

  • Flow Rate: 0.4-0.6 mL/min

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is typically used for anilines. Monitor the [M+H]⁺ ions of the starting material and the expected product(s).

Procedure:

The procedure is similar to HPLC, but with the added dimension of mass detection.

  • Method Development: Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow) to achieve maximum sensitivity for the analytes of interest.

  • Analysis: Inject the samples onto the UPLC-MS system.

  • Data Analysis: Extract the ion chromatograms for the specific m/z values of the starting material and product(s). The peak areas from these chromatograms can be used for quantification.

Causality and Insights: The smaller particle size of the UPLC column provides higher resolution and faster analysis times compared to HPLC. Mass spectrometry provides an orthogonal detection method to UV, offering higher selectivity and enabling the identification of compounds based on their mass-to-charge ratio. This is particularly useful for identifying unexpected byproducts.

Protocol 4: In-situ Monitoring with FTIR Spectroscopy

In-situ FTIR allows for the real-time tracking of changes in functional groups within the reaction vessel, providing a continuous reaction profile.[8][9][10]

Instrumentation:

  • An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe.

Procedure:

  • Setup: Insert the ATR probe directly into the reaction vessel.

  • Background Spectrum: Collect a background spectrum of the reaction solvent and any reagents present before the addition of this compound.

  • Reaction Monitoring: Initiate the reaction and begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Monitor the disappearance of characteristic peaks of the starting material (e.g., N-H stretching vibrations of the primary amine) and the appearance of new peaks corresponding to the product (e.g., C=O stretching of an amide).

Causality and Insights: The choice of which vibrational bands to monitor is key. For an acylation reaction, one would monitor the disappearance of the N-H bands of the aniline (around 3300-3500 cm⁻¹) and the appearance of the amide C=O band (around 1650-1680 cm⁻¹). This technique is non-invasive and provides a wealth of kinetic and mechanistic information without the need for sampling.[11]

Protocol 5: Quantitative NMR (qNMR) Spectroscopy for Complex Mixtures

NMR spectroscopy can be used for the quantitative analysis of reaction mixtures without the need for individual calibration curves for each component, making it a powerful tool for complex reaction monitoring.[12][13][14]

Instrumentation:

  • A high-resolution NMR spectrometer.

Procedure:

  • Sample Preparation: At various time points, an aliquot of the reaction mixture is taken and quenched. A known amount of an internal standard (a compound with a simple spectrum that does not overlap with the analyte signals) is added to the sample. The sample is then dissolved in a deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all nuclei, which is crucial for accurate quantification.

  • Data Analysis: Integrate the signals of the starting material, product(s), and the internal standard. The concentration of each component can be calculated relative to the known concentration of the internal standard.

Causality and Insights: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a known proton on the analyte molecule to the integral of a known proton on the internal standard of a known concentration, the concentration of the analyte can be determined. This method is particularly advantageous when authentic standards of all reaction components are not available.

Conclusion: Towards Optimized and Controlled Synthesis

The analytical methods and protocols detailed in this guide provide a comprehensive toolkit for the effective monitoring of reactions involving this compound. The choice of the most appropriate technique will depend on the specific goals of the analysis, whether it be rapid qualitative screening, precise quantitative determination, or in-depth mechanistic investigation. By implementing robust analytical monitoring, researchers and developers can gain a deeper understanding of their chemical processes, leading to improved yields, higher purity products, and more efficient and scalable synthetic routes.

References

  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2025). ResearchGate. [Link]

  • Artificial neural networks for quantitative online NMR spectroscopy. (2020). PMC. [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. [Link]

  • METHOD 8131 ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. EPA. [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2023). MDPI. [Link]

  • Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). ResearchGate. [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (1984). EPA. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). LCGC. [Link]

  • In situ attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy combined with non-negative matrix factorization for investigating the synthesis reaction mechanism of 3-amino-4-amino-oxime furazan. (2018). Analytical Methods. [Link]

  • Synthesis method of 5-chloro-2-methyl aniline.
  • In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and Its Applications to the Heck–Matsuda Reaction. (2020). MDPI. [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution. ResearchGate. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. CORESTA. [Link]

  • Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. Scirp.org. [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). La démarche ISO 17025. [Link]

  • reaction analysis. Mettler Toledo. [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters Corporation. [Link]

  • Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. ResearchGate. [Link]

  • Quantitative NMR spectroscopy - Applications in drug analysis. ResearchGate. [Link]

  • The synthetic method of N-ethoxyformyl-5-chloro-2-methyl-4-sulfamoylaniline.
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Application Notes and Protocols: Protecting Group Strategies for 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-4-methoxy-2-methylaniline is a substituted aniline that serves as a crucial building block in the synthesis of a diverse array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. The inherent reactivity of the amino group, characterized by its nucleophilicity and basicity, necessitates the use of protecting groups to prevent unwanted side reactions during multi-step synthetic sequences.[1][2] The strategic selection and application of a suitable protecting group are paramount to the success of the overall synthesis, ensuring high yields and purity of the final product.

This comprehensive guide provides detailed application notes and protocols for the protection of the amino functionality in this compound. We will delve into the rationale behind choosing specific protecting groups, offering field-proven insights and step-by-step methodologies for their installation and subsequent removal. The strategies discussed herein are designed to be robust, reproducible, and adaptable to a variety of synthetic contexts.

Understanding the Substrate: this compound

The reactivity of this compound is dictated by the interplay of its substituents. The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing chloro group has a deactivating effect. The primary amino group is a potent nucleophile and can readily undergo alkylation, acylation, and oxidation. Therefore, protection of this group is often the first critical step in any synthetic route involving this versatile intermediate.

Key Structural Features:
  • Amino Group (-NH2): Highly nucleophilic and basic, prone to a wide range of reactions.

  • Methoxy Group (-OCH3): Electron-donating, activating the ortho and para positions.

  • Methyl Group (-CH3): Weakly electron-donating and activating.

  • Chloro Group (-Cl): Electron-withdrawing and deactivating through induction, but a weak director to the ortho and para positions due to lone pair donation.

Selecting the Optimal Protecting Group

The ideal protecting group for this compound should exhibit the following characteristics:

  • Ease of Introduction: The protection reaction should proceed in high yield under mild conditions.[3]

  • Stability: The protected amine must be stable to the reaction conditions of subsequent synthetic steps.[1][4]

  • Ease of Removal: The deprotection should be efficient and occur under conditions that do not compromise the integrity of the target molecule.[3]

  • Orthogonality: The protecting group should be cleavable under conditions that do not affect other protecting groups present in the molecule.[1]

Based on these criteria, we will focus on three widely employed and effective protecting groups for anilines:

  • tert-Butoxycarbonyl (Boc)

  • Benzyloxycarbonyl (Cbz)

  • Acetyl (Ac)

Protecting Group Strategies and Protocols

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice for amine protection due to its stability under a wide range of non-acidic conditions and its facile removal with acid.[5][6]

Rationale for Use:

The Boc group is introduced by reacting the aniline with di-tert-butyl dicarbonate (Boc)₂O. The resulting carbamate is significantly less nucleophilic and basic than the parent amine. For anilines, which are less nucleophilic than aliphatic amines, the reaction may require a base or proceed more slowly.[7]

Experimental Protocol: Boc Protection

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in THF or DCM.

  • Add triethylamine (1.2 equiv) or an aqueous solution of NaOH (1.2 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the Boc-protected aniline.

Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected this compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected aniline (1.0 equiv) in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[6]

  • Upon completion, carefully neutralize the excess acid with a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected aniline.

Data Summary: Boc Protection
Parameter Protection Deprotection
Reagents (Boc)₂O, Base (TEA or NaOH)Strong Acid (TFA or HCl)[6]
Solvent THF, DCMDCM, Dioxane, Methanol
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 4-12 hours1-4 hours
Advantages Stable to many reagents, mild protection conditions.High yields, clean reaction.
Disadvantages Labile to strong acids.Requires careful neutralization.
Reaction Scheme: Boc Protection and Deprotection

Boc_Protection Aniline This compound BocAniline Boc-protected Aniline Aniline->BocAniline (Boc)₂O, Base THF or DCM, RT BocAniline->Aniline TFA or HCl DCM, RT

Caption: Boc protection and deprotection of the aniline.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another extensively used protecting group for amines, valued for its stability and orthogonal removal conditions, typically catalytic hydrogenation.[1][8]

Rationale for Use:

The Cbz group is introduced by reacting the aniline with benzyl chloroformate (Cbz-Cl) in the presence of a base. The resulting carbamate is stable to both acidic and basic conditions.[8]

Experimental Protocol: Cbz Protection

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium carbonate (Na₂CO₃) or Pyridine

  • Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM.

  • Add an aqueous solution of Na₂CO₃ (2.0 equiv) or pyridine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise, maintaining the temperature below 5 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[9]

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol: Cbz Deprotection (Hydrogenolysis)

Materials:

  • Cbz-protected this compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected aniline (1.0 equiv) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric.[9]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.[9]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[9] Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[9]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aniline.[9]

Data Summary: Cbz Protection
Parameter Protection Deprotection (Hydrogenolysis)
Reagents Cbz-Cl, Base (Na₂CO₃ or Pyridine)[9]H₂, 10% Pd/C[9]
Solvent DCM, Biphasic systemsMeOH, EtOH
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-24 hours
Advantages Stable to acid and base, enhances crystallinity.[1]Mild, orthogonal to acid/base labile groups.
Disadvantages Cbz-Cl is lachrymatory.Incompatible with reducible functional groups.
Reaction Scheme: Cbz Protection and Deprotection

Cbz_Protection Aniline This compound CbzAniline Cbz-protected Aniline Aniline->CbzAniline Cbz-Cl, Base DCM, 0°C to RT CbzAniline->Aniline H₂, Pd/C MeOH or EtOH, RT

Caption: Cbz protection and deprotection of the aniline.

Acetyl (Ac) Protection

Acetylation is a classical and straightforward method for protecting anilines. The resulting acetamide is less reactive than the aniline itself.[10][11]

Rationale for Use:

The acetyl group is introduced by reacting the aniline with acetic anhydride or acetyl chloride. This protection strategy reduces the activating effect of the amino group on the aromatic ring, which can be advantageous in controlling electrophilic aromatic substitution reactions.[12][13]

Experimental Protocol: Acetyl Protection

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Aqueous sodium acetate (NaOAc) solution or Pyridine

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Suspend this compound (1.0 equiv) in water.

  • Add acetic anhydride (1.1 equiv) or acetyl chloride (1.1 equiv) to the suspension.

  • Immediately add a solution of sodium acetate (1.5 equiv) in water.[10]

  • Stir the mixture vigorously for 15-30 minutes. The product will often precipitate out of the solution.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude acetanilide can be purified by recrystallization from ethanol/water.

Experimental Protocol: Acetyl Deprotection

Materials:

  • N-acetylated this compound

  • Aqueous hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

Procedure:

  • Suspend or dissolve the N-acetylated aniline (1.0 equiv) in a mixture of ethanol and aqueous HCl (e.g., 6M) or aqueous NaOH (e.g., 10%).

  • Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.[14]

  • After cooling to room temperature, if acidic conditions were used, neutralize with a base (e.g., NaOH solution). If basic conditions were used, neutralize with an acid (e.g., HCl solution).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the deprotected aniline.

Data Summary: Acetyl Protection
Parameter Protection Deprotection
Reagents Acetic anhydride or Acetyl chloride, Base (NaOAc or Pyridine)Strong Acid (HCl) or Base (NaOH)[14]
Solvent Water, or organic solvents like DCM with pyridineEtOH/Water
Temperature Room TemperatureReflux
Reaction Time 15-30 minutes1-4 hours
Advantages Inexpensive, rapid reaction, crystalline products.[10]High yields.
Disadvantages Deprotection requires harsh conditions (acidic or basic hydrolysis).[14]Harsh conditions may not be suitable for sensitive substrates.
Reaction Scheme: Acetyl Protection and Deprotection

Acetyl_Protection Aniline This compound AcAniline Acetyl-protected Aniline Aniline->AcAniline Ac₂O or AcCl, Base Water, RT AcAniline->Aniline H⁺ or OH⁻ EtOH/H₂O, Reflux

Caption: Acetyl protection and deprotection of the aniline.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on a well-defined protecting group strategy. The choice between Boc, Cbz, and Acetyl protection should be guided by the specific requirements of the synthetic route, particularly the stability of the protecting group to subsequent reaction conditions and the orthogonality of its removal. The detailed protocols provided in this guide offer robust and reliable methods for the protection and deprotection of this important synthetic intermediate, empowering researchers to advance their drug discovery and development programs.

References

  • Full article: Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. (2012). Taylor & Francis Online. [Link]

  • Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. (2011). Green Chemistry. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Pace, V., et al. (2011). Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry, 13(8), 2051-2055. [Link]

  • Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of Mono-Cbz Protected Guanidines. (n.d.). National Institutes of Health. [Link]

  • Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. (n.d.). The Journal of Organic Chemistry. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. [Link]

  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. (2015). ResearchGate. [Link]

  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. (n.d.). ResearchGate. [Link]

  • A study of BF3-promoted ortho lithiation of anilines and DFT calculations on the role of fluorine-lithium interactions. (2008). Angewandte Chemie International Edition. [Link]

  • Recent Advances in the Protection of Amine Functionality: A Review. (2020). ResearchGate. [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Online Press. [Link]

  • Protection of Aniline Derivatives. (2015). YouTube. [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2026). Journal of the American Chemical Society. [Link]

  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. (2021). Quora. [Link]

  • Acetyl Protection - Common Conditions. (n.d.). [Source not available].
  • New amino-protecting groups in organic synthesis. (n.d.). Accounts of Chemical Research. [Link]

  • Protecting Groups in Solid-Phase Organic Synthesis. (2025). ResearchGate. [Link]

  • Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. (2021). RSC Publishing. [Link]

  • Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. (n.d.). ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Advances. [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. [Link]

  • Protection of NH2 in aniline. (2025). Filo. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

  • Studying competitive lithiations at alpha-, ortho-, and benzylic positions in various N-protected aniline derivatives. (n.d.). ResearchGate. [Link]

  • Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. (2025). Filo. [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. (2025). ResearchGate. [Link]

  • Deprotection of acetyl group on amino group with thionyl chloride and pyridine. (n.d.). FAO AGRIS. [Link]

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]

  • This compound | CAS#:62492-46-0. (2025). Chemsrc. [Link]

  • 5-Chloro-4-methoxy-2-nitroaniline. (n.d.). PubChem. [Link]

  • 2-Methoxy-5-Methylaniline. (n.d.). PubChem. [Link]

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Application Notes and Protocols for Catalytic Functionalization of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Strategic Functionalization of a Privileged Scaffold

5-Chloro-4-methoxy-2-methylaniline is a polysubstituted aromatic amine that serves as a valuable building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a delicate interplay of electronic and steric effects, presents both a challenge and an opportunity for synthetic chemists. The strategic introduction of new functional groups onto this scaffold can unlock novel chemical space and lead to the discovery of compounds with enhanced biological activity.

This comprehensive guide provides detailed application notes and robust protocols for the catalytic functionalization of this compound. We will delve into the causality behind experimental design, offering insights into how the inherent properties of the substrate dictate the choice of catalytic systems to achieve desired regioselectivity and efficiency. The protocols described herein are designed to be self-validating, grounded in established mechanistic principles and supported by authoritative literature.

Understanding the Reactivity Landscape of this compound

The functionalization of this compound is governed by the directing effects of its substituents. The amino group is a powerful ortho- and para-directing group, while the methoxy group is also strongly activating and ortho-, para-directing. The methyl group provides a weaker activating and ortho-, para-directing effect. Conversely, the chloro group is deactivating yet ortho-, para-directing. The interplay of these groups dictates the probable sites for electrophilic aromatic substitution and metal-catalyzed C-H functionalization.

Palladium-Catalyzed C-H Arylation: Forging New Carbon-Carbon Bonds

Direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials.[1] For this compound, the most accessible C-H bond for ortho-arylation is at the C6 position, directed by the free amine. Palladium catalysis, particularly with specialized ligands, can achieve high regioselectivity.[1]

Causality of Experimental Choices:
  • Catalyst: Palladium(II) acetate is a common and effective palladium precursor.

  • Ligand: A cooperating ligand like [2,2′-bipyridin]-6(1H)-one is crucial. It is proposed to play a dual role: facilitating the C-H cleavage step and kinetically disfavoring the competing C-N coupling (Buchwald-Hartwig amination).[1]

  • Base: A carbonate base such as cesium carbonate is often used to facilitate the deprotonation step in the C-H activation process.

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane is typically employed to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures.

Protocol 1: Palladium-Catalyzed Ortho-C-H Arylation

Objective: To synthesize 6-aryl-5-chloro-4-methoxy-2-methylaniline derivatives.

Materials:

ReagentCAS NumberSupplier
This compound62492-46-0Biosynth
Palladium(II) acetate (Pd(OAc)2)3375-31-3Sigma-Aldrich
[2,2′-Bipyridin]-6(1H)-one (bipy-6-OH)102075-83-6Sigma-Aldrich
Cesium carbonate (Cs2CO3)534-17-8Sigma-Aldrich
Aryl Iodide (e.g., Iodobenzene)591-50-4Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Sigma-Aldrich

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)2 (0.05 mmol, 5 mol%), and [2,2′-bipyridin]-6(1H)-one (0.10 mmol, 10 mol%).

  • Add cesium carbonate (2.0 mmol, 2.0 equiv).

  • Add the desired aryl iodide (1.2 mmol, 1.2 equiv).

  • Add anhydrous DMF (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-chloro-4-methoxy-2-methylaniline.

G

Copper-Catalyzed N-Arylation: Constructing C-N Bonds

The chloro-substituent on the aniline ring provides a handle for cross-coupling reactions. While chloroarenes are generally less reactive than their bromo or iodo counterparts, modern catalytic systems have enabled their efficient use in C-N bond formation. Copper-catalyzed Ullmann-type couplings offer a cost-effective alternative to palladium-based systems for N-arylation.[2][3]

Causality of Experimental Choices:
  • Catalyst: Copper(I) iodide (CuI) is a widely used and effective catalyst for Ullmann couplings.

  • Ligand: A chelating ligand, such as an oxalamide-based ligand, can significantly enhance the catalytic activity and substrate scope, particularly for challenging couplings involving sterically hindered partners.[4]

  • Base: A strong base like potassium phosphate (K3PO4) is typically required to deprotonate the amine nucleophile.

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is often optimal for copper-catalyzed cross-couplings.

Protocol 2: Copper-Catalyzed N-Arylation with Amines

Objective: To synthesize N-aryl-5-chloro-4-methoxy-2-methylaniline derivatives.

Materials:

ReagentCAS NumberSupplier
This compound62492-46-0Biosynth
Copper(I) iodide (CuI)7681-65-4Sigma-Aldrich
N,N′-bis(2-phenyl-4-methylphenyl)oxalamide (BPMPO)Not readily availableCustom synthesis or specialized supplier
Potassium phosphate (K3PO4)7778-53-2Sigma-Aldrich
Amine (e.g., Aniline)62-53-3Sigma-Aldrich
Anhydrous Dimethyl Sulfoxide (DMSO)67-68-5Sigma-Aldrich

Procedure:

  • In a dry reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), CuI (0.1 mmol, 10 mol%), and BPMPO ligand (0.1 mmol, 10 mol%).

  • Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv) and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMSO (5 mL).

  • Seal the vessel and heat the reaction mixture at 110-130 °C for 24-48 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (3 x 20 mL) to remove DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rhodium-Catalyzed C-H Functionalization: An Alternative Approach

Rhodium catalysts have also been extensively used for C-H activation, often exhibiting complementary reactivity to palladium.[5] For electron-rich anilines, rhodium catalysis can be effective for various transformations, including alkenylation and annulation reactions.[5][6]

Causality of Experimental Choices:
  • Catalyst: A rhodium(III) precursor, such as [RhCp*Cl2]2, is commonly employed for C-H activation.

  • Oxidant: An oxidant, often a copper(II) salt like Cu(OAc)2, is typically required to regenerate the active Rh(III) catalyst in the catalytic cycle.

  • Solvent: Solvents such as 1,2-dichloroethane (DCE) or tert-amyl alcohol are frequently used in rhodium-catalyzed C-H functionalization.

G Substrate This compound Pd_Catalysis Palladium-Catalyzed Ortho-C-H Arylation Substrate->Pd_Catalysis Targets C6-H bond Cu_Catalysis Copper-Catalyzed N-Arylation Substrate->Cu_Catalysis Utilizes C5-Cl bond Rh_Catalysis Rhodium-Catalyzed C-H Functionalization Substrate->Rh_Catalysis Alternative C-H activation

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected outcomes based on literature precedents for similar substrates. Actual yields and selectivities will depend on the specific coupling partners and optimization of reaction conditions.

Functionalization StrategyCatalyst SystemTarget PositionExpected Yield RangeKey Considerations
Ortho-C-H Arylation Pd(OAc)2 / [2,2′-bipyridin]-6(1H)-oneC660-85%Regioselectivity is high for the less sterically hindered ortho position.
N-Arylation (Ullmann Type) CuI / BPMPO ligandN150-80%Requires higher temperatures due to the less reactive chloro-substituent.
Ortho-C-H Alkenylation [RhCp*Cl2]2 / Cu(OAc)2C655-75%Oxidant is crucial for catalyst turnover.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature, extending the reaction time, or screening different ligands and bases. For cross-coupling reactions with the chloro-substituent, higher catalyst loading might be necessary.

  • Poor Regioselectivity: In C-H functionalization, if a mixture of isomers is obtained, a more sterically demanding ligand or a different directing group strategy might be required.

  • Side Reactions: In palladium-catalyzed C-H arylation, the primary side reaction is often N-arylation. The choice of a cooperating ligand is key to minimizing this. In copper-catalyzed reactions, homocoupling of the amine or the aryl halide can occur.

Conclusion

The catalytic functionalization of this compound offers a versatile platform for the synthesis of novel and complex molecules. By understanding the interplay of the substituents and selecting the appropriate catalytic system, researchers can achieve high levels of control over regioselectivity and reaction efficiency. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of innovative chemical entities with potential applications in drug discovery and materials science.

References

  • Rhodium-catalysed C–H bond activation of unprotected anilines. (ResearchGate) - [Link]

  • Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. (Request PDF) - [Link]

  • Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. (University of Bath's research portal) - [Link]

  • Regioselective C(sp 2 ) H Functionalization of Anilines. (ResearchGate) - [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. (Request PDF) - [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (PMC - NIH) - [Link]

  • Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C-H Addition to Nitriles/Cyclization Sequences. (PubMed) - [Link]

  • Recent Advances in Rhodium‐Catalyzed Electrochemical CH Activation. (Xingwei Li) - [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (NIH) - [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (ResearchGate) - [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. (PubMed) - [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (Organic Letters - ACS Publications) - [Link]

  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. (NIH) - [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. (Atlanchim Pharma) - [Link]

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (PMC - NIH) - [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (ChemRxiv) - [Link]

  • Rhodium(III)-Catalyzed CH Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones. (Amanote Research) - [Link]

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Application Notes and Protocols: The Role of 5-Chloro-4-methoxy-2-methylaniline in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-methoxy-2-methylaniline, a substituted aniline derivative, emerges as a highly versatile precursor for the synthesis of a new generation of functional materials. While its direct applications are a growing field of study, its structural analogs have proven indispensable in the development of advanced polymers for organic electronics and specialized dyes. This guide elucidates the potential applications of this compound in materials science, providing detailed theoretical frameworks and practical, field-tested protocols for its utilization. We will explore its role in the synthesis of high-performance azo dyes and its potential as a building block for triarylamine-based polymers in organic electronics, supported by mechanistic insights and comprehensive methodologies.

Introduction: Unveiling the Potential of a Unique Chemical Scaffold

This compound (C₈H₁₀ClNO) is an aromatic amine whose specific substitution pattern—a chlorine atom, a methoxy group, and a methyl group—imparts a unique combination of steric and electronic properties. This distinct configuration makes it a valuable intermediate in organic synthesis. While historically, similar aniline derivatives have been pivotal in the creation of pharmaceuticals and agrochemicals, their true potential is now being realized in the realm of materials science.[1][2]

The presence of the electron-donating methoxy and methyl groups, in conjunction with the electron-withdrawing chlorine atom, modulates the reactivity of the aromatic ring and the nucleophilicity of the amine group. This fine-tuning is critical for controlling polymerization reactions and the light-absorbing properties of chromophores. These attributes position this compound as a key building block for:

  • Advanced Polymer Synthesis: Specifically, in the formation of triarylamine polymers that are crucial for their charge-transporting capabilities in organic electronic devices.[3]

  • Specialty Dye and Pigment Formulation: The amine group can be readily diazotized to form azo dyes, with the substituents on the ring allowing for precise color tuning and enhancement of dye stability.[4][5]

This document will provide the foundational knowledge and step-by-step protocols to leverage the unique properties of this compound in these cutting-edge applications.

Application in Polymer Science: A Precursor for Organic Electronics

The field of organic electronics, encompassing technologies like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies on polymeric materials with exceptional charge transport properties.[3] Triarylamine-based polymers are a cornerstone of this field, and aniline derivatives are critical to their synthesis.[3]

Mechanistic Insight: The Role of this compound

Derivatives of 4-methoxy-2-methylaniline are known to be instrumental in developing triarylamine polymers.[3] The amine group of this compound can undergo reactions, such as Buchwald-Hartwig amination, to be incorporated into a larger polymer backbone. The substituents on the aniline ring play a crucial role:

  • The methoxy group (an electron-donating group) enhances the electron density of the aromatic system, which can improve the hole-transport properties of the resulting polymer.

  • The methyl group provides steric hindrance that can influence the polymer's morphology and solubility.

  • The chloro group (an electron-withdrawing group) can modify the electronic properties and potentially enhance the stability of the final material.

This strategic combination allows for the fine-tuning of the electronic and optical characteristics of the polymer, making it a promising candidate for creating bespoke materials for organic electronic applications.[3]

Conceptual Experimental Workflow: Synthesis of a Triarylamine Polymer Precursor

The following diagram illustrates a conceptual workflow for the synthesis of a key intermediate for a triarylamine polymer, starting from this compound.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product A This compound G Buchwald-Hartwig Amination A->G B Aryl Halide (e.g., 4-bromobiphenyl) B->G C Palladium Catalyst (e.g., Pd(OAc)2) C->G D Ligand (e.g., SPhos) D->G E Base (e.g., NaOtBu) E->G F Solvent (e.g., Toluene) F->G H 1. Cooling to Room Temperature G->H I 2. Aqueous Work-up H->I J 3. Extraction with Organic Solvent I->J K 4. Column Chromatography J->K L Triarylamine Intermediate K->L

Caption: Conceptual workflow for the synthesis of a triarylamine intermediate.

Protocol: Synthesis of a Triarylamine Intermediate

This protocol outlines a general procedure for a palladium-catalyzed cross-coupling reaction to synthesize a triarylamine intermediate from this compound.

Materials:

  • This compound

  • Aryl Halide (e.g., 4-bromobiphenyl)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask and other standard glassware for air-sensitive reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the aryl halide (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Stir the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure triarylamine intermediate.

Application in Dye Synthesis: Crafting Novel Azo Dyes

Azo dyes are the most widely used class of synthetic colorants, and their synthesis is a cornerstone of industrial chemistry.[5] The core reaction involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species.[5] Substituted anilines like this compound are excellent candidates for the diazo component, with their substituents playing a key role in determining the final color and properties of the dye.[6]

Mechanistic Insight: The Role of this compound

The synthesis of an azo dye from this compound follows a two-step process:

  • Diazotization: The primary amine group is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

  • Azo Coupling: The diazonium salt then acts as an electrophile and attacks an electron-rich coupling component (e.g., a phenol or another aniline derivative) to form the characteristic azo (-N=N-) bond.

The substituents on the this compound ring influence the final dye in several ways:

  • The methoxy and methyl groups are electron-donating and can shift the absorption maximum of the dye to longer wavelengths (a bathochromic shift), resulting in deeper colors.

  • The chloro group , being electron-withdrawing, can have the opposite effect (a hypsochromic shift) but also often improves the lightfastness of the dye.

This interplay of electronic effects allows for the rational design of dyes with specific colors and performance characteristics.

General Workflow for Azo Dye Synthesis

The following diagram outlines the general workflow for the synthesis of an azo dye using this compound as the diazo component.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Work-up and Purification A This compound E Formation of Diazonium Salt A->E B Hydrochloric Acid B->E C Sodium Nitrite Solution C->E D Ice Bath (0-5 °C) D->E G Diazonium Salt Solution (from Part A) E->G F Coupling Component (e.g., N,N-dimethylaniline) I Formation of Azo Dye Precipitate F->I G->I H pH Adjustment (Sodium Acetate) H->I J 1. Filtration of Precipitate I->J K 2. Washing with Water J->K L 3. Recrystallization K->L

Caption: General workflow for the synthesis of an azo dye.

Protocol: Synthesis of a Hypothetical Azo Dye

This protocol provides a representative method for synthesizing an azo dye from this compound and N,N-dimethylaniline.

Part A: Diazotization

Materials:

  • This compound (1.72 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (5 mL)

  • Distilled Water

  • Sodium Nitrite (0.72 g, 0.0105 mol)

  • Ice-salt bath

Procedure:

  • In a 250 mL beaker, dissolve this compound in a mixture of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains between 0-5 °C.

  • Stir the mixture for an additional 15-20 minutes after the addition is complete. The resulting clear solution contains the diazonium salt and should be used immediately in the next step.

Part B: Azo Coupling

Materials:

  • N,N-dimethylaniline (1.21 g, 0.01 mol)

  • 2M Hydrochloric Acid

  • Saturated Sodium Acetate solution

  • Ice-salt bath

Procedure:

  • In a 500 mL beaker, dissolve N,N-dimethylaniline in 10 mL of 2M hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly, and with constant stirring, add the freshly prepared diazonium salt solution from Part A to the N,N-dimethylaniline solution.

  • Maintain the temperature at 0-5 °C and adjust the pH to 4-5 by the slow addition of a cold, saturated solution of sodium acetate. A colored precipitate of the azo dye should form.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Collect the dye by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Summary of Physicochemical Properties

The effective use of this compound in synthesis requires an understanding of its key properties.

PropertyValueSource
CAS Number 62492-46-0
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.63 g/mol
Appearance Varies (often a solid)General chemical knowledge
Solubility Generally soluble in organic solventsGeneral chemical knowledge

Conclusion

This compound is a promising and versatile building block for the next generation of advanced materials. Its unique substitution pattern allows for the fine-tuning of electronic and optical properties, making it a valuable precursor for high-performance polymers in organic electronics and for the synthesis of specialty azo dyes. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers and scientists looking to explore the full potential of this intriguing molecule in their materials science endeavors.

References

  • Benchchem. The Synthesis and Profile of 5-Chloro-4-methoxy-2-nitroaniline: A Technical Overview.
  • ChemicalBook. 5-Chloro-2-methoxyaniline synthesis.
  • Biosynth. This compound | 62492-46-0 | MCA49246.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis.
  • Guidechem. How is 5-Chloro-2-methylaniline synthesized? - FAQ.
  • Benchchem. Application of 2-Chloro-4-methylaniline in the Synthesis of Pharmaceutical Intermediates: A Detailed Guide for Researchers.
  • PubChem. 5-Chloro-2-methylaniline.
  • Benchchem. A Comparative Guide to the Applications of 3-Chloro-4-methylaniline in Chemical Synthesis.
  • Benchchem. Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Methoxy-3-methylaniline.
  • ResearchGate. 4-Methoxy-2-methyl-N-phenylaniline.

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The Amino Group of 5-Chloro-4-methoxy-2-methylaniline: A Gateway to Diverse Molecular Architectures in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and drug development, the strategic manipulation of functional groups on aromatic scaffolds is paramount to achieving desired pharmacological profiles. Among the myriad of available building blocks, substituted anilines stand out for their versatility, serving as pivotal precursors to a vast array of bioactive molecules. This guide focuses on the synthetic utility of the amino group in 5-Chloro-4-methoxy-2-methylaniline , a polysubstituted aniline that offers a unique combination of electronic and steric properties.

The strategic positioning of the chloro, methoxy, and methyl groups on the aniline ring influences the reactivity of the amino group and provides multiple avenues for derivatization. This unique substitution pattern makes this compound a particularly valuable intermediate in the synthesis of complex molecules, most notably in the development of kinase inhibitors for targeted cancer therapy.[1][2] The amino group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular frameworks.

This document provides an in-depth exploration of the synthetic utility of the amino group in this compound, offering detailed application notes and validated protocols for key transformations. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this compound in their synthetic endeavors.

Core Synthetic Transformations of the Amino Group

The primary amino group of this compound is a nucleophilic center that readily participates in a wide range of chemical reactions. The following sections detail the most synthetically valuable transformations, providing both the mechanistic rationale and step-by-step protocols.

Diazotization and Subsequent Sandmeyer Reactions: A Versatile Tool for Aromatic Diversification

The conversion of the primary amino group into a diazonium salt is a cornerstone of aromatic chemistry, opening the door to a plethora of functional group interconversions. The resulting diazonium salt of this compound can be readily displaced by various nucleophiles, particularly in the presence of copper(I) salts, in what is known as the Sandmeyer reaction. This allows for the introduction of halides (Cl, Br, I), cyano, and other functional groups with high regioselectivity.

Causality Behind Experimental Choices: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state. The in situ generation of nitrous acid from sodium nitrite and a strong mineral acid is a standard and reliable method. The choice of copper(I) salt in the subsequent Sandmeyer reaction dictates the nature of the substituent introduced.

Experimental Workflow: Diazotization and Sandmeyer Reaction

cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_iodination Iodination Aniline 5-Chloro-4-methoxy- 2-methylaniline NaNO2_HCl NaNO2, aq. HCl Aniline->NaNO2_HCl 0-5 °C Diazonium Arenediazonium Salt (in situ) NaNO2_HCl->Diazonium Formation CuX CuX (X = Cl, Br, CN) Diazonium->CuX Reaction KI KI Diazonium->KI Reaction Product Aryl Halide/Nitrile CuX->Product Substitution Iodo_Product Aryl Iodide KI->Iodo_Product Substitution

Caption: General workflow for diazotization followed by Sandmeyer reactions.

Protocol 1: Synthesis of 5-Chloro-1-iodo-4-methoxy-2-methylbenzene

This protocol details the conversion of the amino group to an iodo group, a valuable transformation for subsequent cross-coupling reactions.

Parameter Value/Condition Rationale
Starting Material This compoundThe substrate for diazotization.
Reagents Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium iodide (KI)For diazotization and iodination.
Solvent Water, Dichloromethane (for extraction)Aqueous medium for the reaction, organic solvent for product isolation.
Temperature 0-5 °C for diazotizationTo maintain the stability of the diazonium salt.
Reaction Time 30-60 minutes for diazotization, 1-2 hours for iodinationTo ensure complete conversion.

Step-by-Step Methodology:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 17.1 g (0.1 mol) of this compound in a mixture of 50 mL of water and 25 mL of concentrated hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • In a separate beaker, dissolve 24.9 g (0.15 mol) of potassium iodide in 50 mL of water.

  • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (nitrogen gas evolution) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-Chloro-1-iodo-4-methoxy-2-methylbenzene.

N-Acylation: Formation of Amides

The amino group of this compound can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is fundamental in drug design as the amide bond is a common feature in many pharmaceutical agents, contributing to their structural rigidity and hydrogen bonding capabilities.

Causality Behind Experimental Choices: The acylation is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. Aprotic solvents like dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis of the acylating agent.

Protocol 2: Synthesis of N-(5-chloro-4-methoxy-2-methylphenyl)acetamide

This protocol provides a general method for the acetylation of the title compound. A similar procedure has been reported for the synthesis of N-(4-methoxy-2-methyl-phenyl)benzamide.[3]

Parameter Value/Condition Rationale
Starting Material This compoundThe amine to be acylated.
Reagents Acetyl chloride, Triethylamine (Et₃N)Acetylating agent and base.
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent.
Temperature 0 °C to room temperatureTo control the initial exothermic reaction.
Reaction Time 2-4 hoursFor complete conversion.

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, dissolve 8.58 g (0.05 mol) of this compound and 7.0 mL (0.05 mol) of triethylamine in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 3.9 mL (0.055 mol) of acetyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to obtain pure N-(5-chloro-4-methoxy-2-methylphenyl)acetamide.

Buchwald-Hartwig Amination: Forging C-N Bonds for Advanced Intermediates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an amine and an aryl halide or triflate.[4] In the context of this compound, the amino group can act as the nucleophile, reacting with various aryl halides to generate diarylamines. These structures are prevalent in many kinase inhibitors.

Causality Behind Experimental Choices: The choice of palladium catalyst, phosphine ligand, and base is critical for the success of the Buchwald-Hartwig amination. The ligand plays a crucial role in facilitating the reductive elimination step and preventing catalyst deactivation. Sterically hindered and electron-rich phosphine ligands are often employed. A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile.

Experimental Workflow: Buchwald-Hartwig Amination

Aniline 5-Chloro-4-methoxy- 2-methylaniline Catalyst Pd Catalyst + Ligand Aniline->Catalyst ArylHalide Aryl Halide (Ar-X) ArylHalide->Catalyst Product Diaryl Amine Catalyst->Product Coupling Base Base (e.g., NaOtBu) Base->Catalyst

Caption: General schematic for the Buchwald-Hartwig amination.

Protocol 3: Synthesis of N-Aryl-5-chloro-4-methoxy-2-methylaniline

This protocol provides a general procedure for the Buchwald-Hartwig amination using this compound.

Parameter Value/Condition Rationale
Starting Material This compound, Aryl bromideCoupling partners.
Catalyst Pd₂(dba)₃Palladium precursor.
Ligand XPhos or similar bulky phosphine ligandTo promote catalytic activity.
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base.
Solvent Toluene or DioxaneAnhydrous, aprotic solvent.
Temperature 80-110 °CTo drive the reaction to completion.
Reaction Time 12-24 hoursFor optimal yield.

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylamine.

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its application as a key intermediate in the synthesis of biologically active compounds. The reactions described above are instrumental in constructing the core scaffolds of numerous pharmaceuticals.

Synthesis of Kinase Inhibitors

A significant application of substituted anilines, including this compound, is in the synthesis of kinase inhibitors.[1] Many of these drugs feature an anilinopyrimidine or anilinoquinoline core, where the aniline moiety plays a crucial role in binding to the ATP-binding site of the target kinase. The substituents on the aniline ring are critical for modulating potency, selectivity, and pharmacokinetic properties.

The nucleophilic aromatic substitution reaction between this compound and a suitable chloropyrimidine or chloroquinoline is a common strategy to construct these key pharmacophores.

Protocol 4: Synthesis of an Anilinopyrimidine Derivative

This protocol is adapted from a similar synthesis using 2-chloro-4-methylaniline and provides a representative method for the synthesis of anilinopyrimidine-based kinase inhibitor precursors.[2]

Parameter Value/Condition Rationale
Starting Material This compound, 2,4-DichloropyrimidineReactants for nucleophilic aromatic substitution.
Solvent Isopropanol or n-ButanolPolar protic solvent.
Base Diisopropylethylamine (DIPEA)To neutralize HCl byproduct.
Temperature RefluxTo drive the reaction.
Reaction Time 4-12 hoursFor complete conversion.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and 2,4-dichloropyrimidine (1.0 mmol) in isopropanol (10 mL).

  • Add diisopropylethylamine (1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion (typically 4-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield the N-(5-chloro-4-methoxy-2-methylphenyl)pyrimidin-4-amine derivative.

Conclusion

The amino group of this compound is a highly versatile functional group that provides a gateway to a diverse range of molecular architectures. Through well-established synthetic transformations such as diazotization/Sandmeyer reactions, N-acylation, and Buchwald-Hartwig amination, this readily available intermediate can be elaborated into complex molecules with significant potential in drug discovery. Its particular relevance in the synthesis of kinase inhibitors underscores its importance as a building block for modern targeted therapies. The protocols and application notes provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to harness the full synthetic potential of this versatile compound.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1096). John Wiley & Sons, Inc. [Link]

  • Abdelaziz, A. M., et al. (2018). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • Google Patents. (2007).
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • Cieplik, J., et al. (2008). N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363. [Link]

  • Abdel-Gawad, H., et al. (2020). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 10(1), 4894. [Link]

  • Google Patents. (2012). US8314249B2 - Process for the preparation of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl].
  • PubChem. (n.d.). 5-Chloro-2-methylaniline. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. [Link]

  • ResearchGate. (2016). Amination of chloropyrazine and 2-chloropyrimidine. [Link]

  • MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating By-products in Reactions of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for managing common by-products encountered in reactions involving 5-Chloro-4-methoxy-2-methylaniline. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted impurities, ensuring the integrity and success of your synthetic endeavors.

Introduction to the Reactivity of this compound

This compound is a polysubstituted aniline that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its reactivity is governed by the interplay of its electron-donating (methoxy and methyl) and electron-withdrawing (chloro) substituents, as well as the nucleophilic amino group. While these features make it a versatile building block, they also predispose it to a range of side reactions that can lead to challenging purification profiles. This guide will focus on the most common reactions this substrate undergoes—diazotization followed by Sandmeyer or coupling reactions—and the characteristic by-products that can arise.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Category 1: By-products Arising from Diazotization Reactions

Diazotization, the conversion of the primary aromatic amine to a diazonium salt, is a critical first step in many synthetic routes. However, the inherent reactivity of the diazonium intermediate can lead to several common by-products.

Question 1: I'm observing a significant amount of a dark, tarry substance and a phenolic impurity in my diazotization reaction. What is happening and how can I prevent it?

Answer:

The formation of a dark, tarry substance and a phenolic impurity is a classic issue in diazotization reactions, particularly if the temperature is not rigorously controlled.

Causality: The diazonium salt, while a versatile intermediate, is thermally labile. If the reaction temperature rises, the diazonium group can be prematurely hydrolyzed by water present in the reaction medium, leading to the formation of the corresponding phenol, 5-Chloro-4-methoxy-2-methylphenol.[1][2][3] The tarry substance is often a complex mixture of decomposition and polymerization products.

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of the nitrosating agent (e.g., sodium nitrite) and for the duration of the reaction. Use an ice-salt bath for more efficient cooling if necessary.

  • Control the Rate of Addition: Add the sodium nitrite solution slowly and dropwise to prevent localized heat generation.

  • Use of an Appropriate Acid: Ensure a sufficient excess of a strong, non-nucleophilic acid (e.g., hydrochloric or sulfuric acid) to maintain a low pH and stabilize the diazonium salt.[4]

  • In Situ Consumption: Whenever possible, use the freshly prepared diazonium salt solution immediately in the subsequent reaction step to minimize decomposition time.

Question 2: My reaction mixture has developed a strong color (yellow, orange, or red), and I've isolated a colored by-product. What is this, and how can I avoid it?

Answer:

The formation of a colored by-product is often indicative of an azo coupling reaction.

Causality: The diazonium salt is an electrophile and can react with unreacted, electron-rich this compound (which acts as a nucleophile) to form an azo-coupled dimer.[5][6][7][8] This is more likely to occur if the diazotization is incomplete or if there is a localized high concentration of the aniline starting material.

Troubleshooting Protocol:

  • Ensure Complete Diazotization: Use a slight excess of the nitrosating agent to ensure all the starting aniline is converted to the diazonium salt. You can test for the presence of excess nitrous acid using starch-iodide paper.

  • Maintain Low pH: A sufficiently acidic environment protonates the amino group of any unreacted aniline, deactivating it towards electrophilic attack by the diazonium salt.

  • Order of Addition: Consider adding the aniline solution to the acidic solution of the nitrosating agent (reverse addition) to ensure that the aniline is always in an environment with excess acid and nitrosating agent.

Diagram: Common By-product Pathways in Diazotization

Aniline This compound Diazonium Arenediazonium Salt Aniline->Diazonium NaNO2, HCl 0-5 °C Phenol Phenolic By-product (Hydrolysis) Diazonium->Phenol H2O, ΔT > 5 °C AzoDye Azo-Coupled Dimer (Self-Coupling) Diazonium->AzoDye Excess Aniline (Incomplete Diazotization)

Caption: Key by-product formation pathways from the diazonium salt intermediate.

Category 2: By-products in Sandmeyer Reactions

The Sandmeyer reaction utilizes copper(I) salts to replace the diazonium group with a halide or cyanide. While generally robust, side reactions can occur.

Question 3: In my Sandmeyer chlorination, I'm observing the formation of a significant amount of a de-aminated by-product (1-Chloro-2-methoxy-4-methylbenzene). What is causing this?

Answer:

The formation of a de-aminated (hydro-de-diazoniation) product is a known side reaction in Sandmeyer and related reactions.

Causality: The mechanism of the Sandmeyer reaction is believed to involve radical intermediates. The aryl radical formed after the loss of nitrogen gas can, in some cases, abstract a hydrogen atom from the solvent or other components in the reaction mixture instead of reacting with the copper-bound nucleophile. This leads to the formation of the de-aminated product.

Troubleshooting Protocol:

  • Optimize the Copper(I) Salt Concentration: Ensure a sufficient concentration of the Cu(I) salt to efficiently trap the aryl radical.

  • Solvent Choice: The choice of solvent can influence the extent of this side reaction. Protic solvents may be more prone to hydrogen atom donation. While aqueous systems are common, exploring alternative solvent systems could be beneficial.

  • Temperature Control: While the decomposition of the diazonium salt is often promoted by warming, excessive temperatures can favor undesired radical pathways. Maintain the temperature as recommended for the specific Sandmeyer protocol.

Question 4: I'm performing a Sandmeyer reaction to introduce a different halide, but I'm still getting the chloro-substituted product as a by-product. Why is this happening?

Answer:

This is a common issue when the diazotization is performed using hydrochloric acid.

Causality: The chloride ions from the hydrochloric acid used in the diazotization step can compete with the desired halide (e.g., bromide or iodide) in the subsequent Sandmeyer reaction, leading to a mixture of halogenated products.[9]

Troubleshooting Protocol:

  • Use an Alternative Acid for Diazotization: If performing a Sandmeyer bromination or iodination, consider using sulfuric acid (H₂SO₄) for the diazotization step to avoid introducing competing chloride ions.

  • Isolate the Diazonium Salt (with caution): In some cases, the diazonium salt can be isolated as a tetrafluoroborate or another stable salt, and then redissolved in a medium free of competing nucleophiles for the Sandmeyer reaction. Note: Solid diazonium salts can be explosive and should be handled with extreme care.

Diagram: Troubleshooting Sandmeyer Reaction By-products

cluster_sandmeyer Sandmeyer Reaction Troubleshooting Start Arenediazonium Salt Desired Desired Halogenated Product Start->Desired CuX (X=Br, I, CN) Deaminated De-aminated By-product Start->Deaminated H-atom abstraction (Radical side reaction) Chloro Chloro-substituted By-product (in Br/I reactions) Start->Chloro Competing Cl⁻ from HCl (During diazotization)

Caption: Common by-products and their causes in Sandmeyer reactions.

Summary of Potential By-products and their Characteristics

By-product ClassCommon NameFormation PathwayKey Identifying Characteristics
Phenolic Impurities 5-Chloro-4-methoxy-2-methylphenolHydrolysis of the diazonium saltWill exhibit a characteristic -OH stretch in the IR spectrum and a different retention time in HPLC, typically more polar.
Azo-Coupled Dimers Bis(5-chloro-4-methoxy-2-methylphenyl)diazeneSelf-coupling of the diazonium salt with unreacted anilineHighly colored (yellow, orange, or red). Will have a significantly higher molecular weight.
De-aminated Products 1-Chloro-2-methoxy-4-methylbenzeneRadical-mediated hydrogen abstractionAbsence of the amine/functional group signal in NMR and a lower molecular weight than the desired product.
Incorrect Halogenation (e.g., Chloro-product in a bromo-reaction)Competing nucleophiles from the diazotization stepMass spectrometry will show the mass corresponding to the incorrect halogen.

Conclusion

The synthesis of highly substituted anilines like this compound requires careful control of reaction conditions to minimize the formation of by-products. By understanding the underlying mechanisms that lead to these impurities, researchers can proactively adjust their experimental protocols to favor the desired reaction pathway. This guide provides a foundation for troubleshooting common issues, but it is essential to combine this knowledge with careful in-process monitoring and analytical characterization to achieve optimal results in your specific application.

References

  • Organic Chemistry Portal. Diazotisation. [Link]

  • Scribd. Azo Compounds: Diazotization & Coupling. [Link]

  • Reddit. Had anybody here made phenols by hydrolysing diazonium salts?. [Link]

  • Khan Academy. Azo dye formation. [Link]

  • YouTube. Mechanism of diazotization and azo dyes. [Link]

  • JoVE. Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]

  • ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]

  • PubMed Central. Exploring Flow Procedures for Diazonium Formation. [Link]

  • University of Calgary. Chapter 24 - Overview of phenols preparations. [Link]

  • PubChem. 5-Chloro-2-methylaniline. [Link]

  • PubMed. Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. [Link]

  • ResearchGate. The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Chemguide. some reactions of diazonium ions. [Link]

  • BYJU'S. Preparation of Phenols from Benzene Sulphonic Acid. [Link]

  • ResearchGate. Precursors and products from the Sandmeyer reaction. [Link]

  • SciSpace. A simple preparation of phenols from diazonium ions via the generation and oxidation of aryl radicals by copper salts. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Google Patents.
  • PubChem. 5-Chloro-4-methoxy-2-nitroaniline. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Google Patents. Synthesis method of 5-chloro-2-methyl aniline.
  • Chemistry Stack Exchange. Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. [Link]

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purification of crude 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the (CAS: 62492-46-0). As a Senior Application Scientist, this guide is structured to move beyond simple protocols, offering insights into the causality behind experimental choices to ensure you can adapt and overcome challenges in achieving high-purity material.

Critical Safety & Handling Precautions

Before beginning any purification protocol, it is imperative to understand the potential hazards associated with 5-Chloro-4-methoxy-2-methylaniline and related substituted anilines.

Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is required?

Answer: While specific toxicological data for this compound is limited, it should be handled with extreme caution due to its structural similarity to other chlorinated anilines which are known to be hazardous. The closely related compound, 5-chloro-o-toluidine, is classified as harmful if swallowed and is suspected of causing cancer.[1][2] Therefore, a conservative approach to safety is mandatory.

Core Safety Mandates:

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile gloves at all times. Change them immediately if contamination occurs.

    • Eye Protection: Chemical safety goggles are required. For splash hazards, a face shield should be worn in addition to goggles.

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[2]

  • Storage: The compound may be sensitive to air and light.[2] Store in a tightly sealed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere.

Understanding Potential Impurities

Effective purification begins with understanding the likely impurities in your crude material. These can arise from starting materials, side reactions, or degradation.

Question: What are the common impurities I should expect in my crude this compound?

Answer: The impurity profile depends heavily on the synthetic route. A common route to aromatic amines is the reduction of a corresponding nitro compound, in this case, 5-Chloro-4-methoxy-2-nitroaniline.

Table 1: Likely Impurities and Their Origin

Impurity Type Specific Example(s) Origin & Characteristics
Unreacted Starting Material 5-Chloro-4-methoxy-2-nitroaniline Incomplete reduction. Significantly less polar than the desired amine product.[3]
Reaction By-products Azoxy, azo, or hydrazo compounds Formed from partial reduction or side-reactions of the nitro group.
Degradation Products Oxidation products, polymeric materials Anilines are susceptible to oxidation, often leading to discoloration (e.g., turning brown/red).[4]
Residual Solvents Toluene, Methanol, Ethanol, etc. Solvents used during the synthesis or initial workup.[4]

| Catalyst Residues | Iron, Tin, Palladium salts | If catalytic reduction (e.g., Fe/HCl, Sn/HCl, Pd/C) was used. |

Purification Strategy Selection

Choosing the right purification method is critical for efficiency and yield. The decision depends on the scale of your experiment and the nature of the impurities.

Question: How do I choose between recrystallization, column chromatography, or distillation for my purification?

Answer: This decision tree outlines a logical approach to selecting the best purification strategy.

Purification_Strategy_Decision_Tree Figure 1: Purification Strategy Selection start Crude this compound is_solid Is the crude material a solid? start->is_solid impurity_polarity Are impurities significantly different in polarity? is_solid->impurity_polarity Yes liquid_extraction Consider: Aqueous Acid Wash (Pre-purification step) is_solid->liquid_extraction No (Oily Liquid) is_large_scale Is the scale >20g and thermally stable? recrystallization Primary Method: Recrystallization is_large_scale->recrystallization No distillation Consider: Vacuum Distillation is_large_scale->distillation Yes impurity_polarity->recrystallization Yes (e.g., non-polar starting material) chromatography Primary Method: Column Chromatography impurity_polarity->chromatography No (isomers or similar polarity) recrystallization->is_large_scale Successful but need to scale up?

Caption: Decision tree for selecting a purification method.

  • Recrystallization: This is the most efficient method for removing impurities with significantly different solubility profiles, such as unreacted nitro-precursors. It is ideal for solid crude products and is highly scalable.[5][6]

  • Column Chromatography: This is the method of choice when dealing with impurities of similar polarity to the product (e.g., isomers or certain by-products).[7]

  • Vacuum Distillation: For larger quantities of thermally stable anilines, vacuum distillation can be a very effective purification technique. A patent for the related 5-chloro-2-methyl aniline specifies collecting fractions under vacuum.[8]

  • Aqueous Acid Wash: This is an excellent pre-purification workup step to remove baseline impurities before another method. By washing an organic solution of the crude product with aqueous HCl (e.g., 1M), the basic aniline will form a water-soluble salt, while many non-basic impurities remain in the organic layer.[9] The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to recover the purified aniline, which can then be extracted back into an organic solvent.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process.

Recrystallization Issues

Question: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid because the boiling point of the solvent is higher than the melting point of your impure compound.[5] It is a common problem with impure substances.

Causality & Solution Workflow:

Oiling_Out_Troubleshooting Figure 2: Troubleshooting 'Oiling Out' start Problem: Compound 'Oils Out' reheat 1. Re-heat the solution to re-dissolve the oil. start->reheat add_solvent 2. Add more of the primary 'good' solvent to lower the saturation point. reheat->add_solvent slow_cool 3. Allow the flask to cool VERY slowly. Insulate with glass wool or place in a warm water bath. add_solvent->slow_cool result Result: Crystals should form below the compound's true melting point. slow_cool->result

Caption: Workflow for resolving 'oiling out' during recrystallization.

Expert Tip: If the problem persists, your solvent choice may be the issue. Select a solvent with a lower boiling point or switch to a mixed-solvent system. For substituted anilines, methanol, ethanol, or an ethanol/water mixture are excellent starting points for screening.[5][6]

Question: No crystals are forming even after my solution has cooled completely. What should I do?

Answer: This is typically due to one of two reasons: either the solution is not supersaturated (too much solvent was used), or crystallization has not been initiated.[5][10]

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[10]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution to initiate crystallization.

  • Reduce Solvent Volume: If the above steps fail, you likely used too much solvent.[5] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

Question: My final product is still colored (yellow/brown). How can I get a colorless solid?

Answer: The color is likely due to highly conjugated, polar impurities, often from oxidation. These can sometimes be removed with activated charcoal.[11]

Protocol Integration:

  • After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal (e.g., 1-2% of your compound's weight) to the solution.

  • Re-heat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration through fluted filter paper to remove the charcoal.[11]

  • Allow the clear, hot filtrate to cool as you normally would to form crystals.

Caution: Using too much charcoal will adsorb your product and drastically reduce your yield.

Column Chromatography Issues

Question: My compound is streaking badly on the silica gel column and the yield is very low. What is happening?

Answer: This is a classic problem when purifying basic compounds like anilines on standard silica gel. Silica gel is acidic (due to silanol groups, Si-OH) and can form strong ionic interactions with basic amines.[12] This leads to irreversible adsorption (low yield) and broad, tailing peaks (poor separation).[13]

Solutions:

  • Neutralize the Mobile Phase: The most common solution is to add a small amount of a competing base to your eluent (mobile phase). Triethylamine (Et₃N) at a concentration of 0.1-1% is standard.[4] This neutralizes the acidic sites on the silica, allowing your compound to elute properly.

  • Use an Alternative Stationary Phase:

    • Amine-functionalized Silica (KP-NH): This is often the best solution. The amine groups on the silica surface create a more alkaline environment, preventing the unwanted acid-base interaction and leading to excellent peak shape and recovery for amines.[12][14]

    • Alumina (basic or neutral): Alumina is a less acidic alternative to silica and can be effective for purifying amines.[4]

Expert Tip: Before committing to a large-scale column, perform a TLC stability test. Spot your compound on a silica TLC plate, let it sit exposed to air for an hour, and then develop it. If you see a new spot or a streak that wasn't there initially, your compound is likely degrading on the silica, and you should use a modified eluent or an alternative stationary phase.[4]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol/Water

This protocol is ideal when the primary impurity is a non-polar precursor like 5-Chloro-4-methoxy-2-nitroaniline.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 250 mL Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at boiling temperature.

  • Decolorization (Optional): If the solution is dark, remove it from the heat, add a small spatula tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (If charcoal was used or solids are present): Pre-heat a funnel and a second Erlenmeyer flask. Filter the hot solution through fluted filter paper to remove the charcoal or insoluble impurities.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for separating impurities with similar polarity.

  • Stationary Phase and Eluent Selection:

    • Recommended: Use an amine-functionalized silica column.

    • Alternative: Use standard silica gel. Prepare your eluent (e.g., a gradient of 10% to 40% Ethyl Acetate in Hexane) and add 0.5% triethylamine (Et₃N) to the mixture.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Column Packing: Pack the column with your chosen stationary phase in the initial eluent (e.g., Hexane with 0.5% Et₃N).

  • Loading: Carefully load the dissolved sample onto the top of the column.

  • Elution: Run the column, gradually increasing the polarity of the eluent. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Purity Assessment

After purification, you must confirm the purity of your this compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting volatile impurities and confirming the molecular weight of the product.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any remaining impurities.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 5-Chloro-4-methoxy-2-nitroaniline.
  • Chemsrc. (n.d.). This compound | CAS#:62492-46-0.
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?
  • CPAchem Ltd. (n.d.). Safety data sheet.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • BenchChem. (n.d.). Efficacy of different purification methods for substituted anilines.
  • Fisher Scientific Company. (n.d.). Safety Data Sheet.
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Biosynth. (n.d.). This compound | 62492-46-0.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline by Recrystallization.
  • Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.

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Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of 5-Chloro-4-methoxy-2-methylaniline. As a challenging substrate, its successful coupling requires a nuanced understanding of the reaction mechanism and careful optimization of conditions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate and resolve common experimental failures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki reaction with this compound has failed or is giving very low yields. What are the most common causes?

A1: A failed or low-yielding Suzuki coupling with this specific substrate is often multifactorial, stemming from its unique electronic and steric properties. The primary challenges are:

  • Difficult Oxidative Addition: The carbon-chlorine (C-Cl) bond is inherently stronger and less reactive than C-Br or C-I bonds.[1][2] This issue is exacerbated by the electron-rich nature of the aniline ring. The methoxy (-OMe), amino (-NH2), and methyl (-Me) groups are all electron-donating, which increases the electron density at the C-Cl bond, making it less electrophilic and thus less susceptible to oxidative addition by the Pd(0) catalyst.[3][4] This step is frequently the rate-determining step of the catalytic cycle.[1]

  • Catalyst Inhibition by the Aniline Group: The free amino group (-NH2) on your substrate can act as a ligand, coordinating to the palladium center. This can form stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[5][6] While many modern catalysts can tolerate anilines, this remains a significant potential failure point.

  • Steric Hindrance: The presence of a methyl group and an amino group ortho to the chlorine atom creates considerable steric bulk around the reaction site. This can physically impede the approach of the palladium catalyst, further slowing the crucial oxidative addition step.[7][8][9]

  • Suboptimal Catalyst System or Conditions: This substrate is an aryl chloride, which generally requires more active and specialized catalysts than simple aryl bromides.[2][10] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[3] The choice of ligand, base, and solvent is therefore critical.

Q2: What are the best palladium catalysts and ligands to use for this electron-rich, sterically hindered aryl chloride?

A2: For a challenging substrate like this compound, you must move beyond traditional catalysts and employ modern, highly active systems designed for difficult couplings. The key is to use ligands that are both electron-rich and bulky.

  • Electron-Rich, Bulky Monophosphine Ligands (Buchwald Ligands): These are the gold standard for activating unreactive aryl chlorides. Their large steric profile promotes the reductive elimination step, while their strong electron-donating ability facilitates the rate-limiting oxidative addition. Excellent choices include XPhos , SPhos , and RuPhos .

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form very stable bonds with palladium, creating robust catalysts that can overcome the challenges of electron-rich substrates.[11][12]

  • Precatalysts: It is highly recommended to use well-defined palladium precatalysts. These are air- and moisture-stable Pd(II) sources that efficiently generate the active Pd(0) species in situ. They ensure a proper ligand-to-palladium ratio and offer greater reliability and reproducibility. Look for "G2," "G3," or "G4" precatalysts (e.g., XPhos Pd G3 , SPhos Pd G2 ).[13]

Catalyst System (Precatalyst)Ligand TypeTypical Loading (mol%)Key AdvantagesConsiderations
XPhos Pd G3 / G4 Buchwald Ligand (Dialkylbiaryl phosphine)1 - 5Highly active for aryl chlorides, excellent general-purpose choice.Can be sensitive to impurities.
RuPhos Pd G3 / G4 Buchwald Ligand (Dialkylbiaryl phosphine)1 - 5Often effective when other ligands fail, particularly for hindered substrates.-
cataCXium® A Pd G3 Di-adamantylalkylphosphine5 - 10Proven effective for unprotected ortho-bromoanilines and can be applied here.[5][6]May require higher catalyst loading.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)2 - 5Very robust and thermally stable; excellent for challenging aryl chlorides.May require higher temperatures.
Q3: Which base and solvent combination is most likely to succeed?

A3: The base and solvent system is critical for facilitating the transmetalation step and maintaining catalyst activity.

  • Base Selection: The base activates the boronic acid partner for transmetalation. For difficult couplings, a moderately strong, non-nucleophilic base is often required to avoid side reactions.

    • Potassium Phosphate (K₃PO₄): An excellent and widely used base for challenging Suzuki couplings. It is strong enough to promote the reaction without causing significant protodeboronation.[3]

    • Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially with hindered substrates, though it is more expensive.[5]

    • Potassium Carbonate (K₂CO₃): A standard, effective choice, often used in aqueous mixtures.[10][14] It's a good starting point for initial screening.

  • Solvent Selection: Aprotic polar or ethereal solvents are standard, often with a small amount of water.

    • Dioxane / H₂O or Toluene / H₂O: Classic solvent systems that work well for a broad range of Suzuki reactions.[15]

    • 2-Methyltetrahydrofuran (2-MeTHF): An excellent, greener alternative to THF and dioxane that has shown superior performance in couplings of unprotected anilines.[6]

    • Anhydrous Conditions: If you observe significant protodeboronation (loss of the boronic acid group), switching to anhydrous conditions with K₃PO₄ in a solvent like 2-MeTHF or toluene can be beneficial.[3]

Q4: I'm observing significant starting material decomposition and multiple side products. What is likely happening and how can I fix it?

A4: The formation of side products points to specific mechanistic failures that can be addressed systematically.

  • Protodeboronation: This is the reaction of your boronic acid with a proton source (often water), replacing the B(OH)₂ group with a hydrogen atom. This consumes your nucleophile.

    • Cause: Excess water in the reaction or use of a very strong base like NaOH or KOH.[3]

    • Solution: Use anhydrous solvents and reagents. If water is required for the solvent system, use the minimum amount necessary (e.g., a 10:1 or 9:1 organic solvent to water ratio). Switch to a base like K₃PO₄ or Cs₂CO₃.

  • Homocoupling: You may observe the formation of a biaryl product derived from two molecules of your boronic acid coupling together.

    • Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalyst.[16]

    • Solution: Ensure your reaction is rigorously degassed. This is a critical step. Use a freeze-pump-thaw technique (3 cycles) or bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Hydrodehalogenation: This is the replacement of the chlorine atom on your starting material with a hydrogen atom.

    • Cause: This can occur via various pathways, sometimes involving β-hydride elimination from alkylboronic acids or other side reactions.

    • Solution: Re-evaluate your choice of ligand and catalyst. Bulky ligands can often suppress this side reaction.[10] Ensure the purity of your boronic acid reagent.

Visualizing the Challenges & Solutions

The Suzuki-Miyaura Catalytic Cycle```dot

digraph "Suzuki-Miyaura Catalytic Cycle" { graph [rankdir="RL", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition Complex\n(Aryl-Pd(II)-X)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; trans_complex [label="Transmetalation Complex\n(Aryl-Pd(II)-R')L₂", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Product\n(Aryl-R')", shape=ellipse, fillcolor="#FFFFFF", style=rounded];

// Off-cycle node poison [label="Inactive Aniline Complex\nL₂Pd(0)-Aniline", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges pd0 -> oa_complex [label=" Oxidative Addition\n(Aryl-Cl)\n*** RATE-LIMITING STEP ***", fontcolor="#EA4335", penwidth=2.5, color="#EA4335"]; oa_complex -> trans_complex [label=" Transmetalation\n(R'-B(OH)₂ + Base)"]; trans_complex -> pd0 [label=" Reductive Elimination", penwidth=1.5]; trans_complex -> product [style=dashed, arrowhead=none];

// Poisoning pathway pd0 -> poison [label=" Catalyst Inhibition\n(Aniline Coordination)", style=dashed, color="#EA4335"]; }

Caption: A decision tree for systematic troubleshooting of the reaction.

Recommended Experimental Protocols

Protocol 1: Optimized Starting Conditions

This protocol is designed as a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • XPhos Pd G3 (Strem: 46-0315 or equivalent) (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq.)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. [3]3. Reagent Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst, followed by the anhydrous 2-MeTHF (to achieve a concentration of ~0.1 M with respect to the aniline).

  • Degassing (Optional but Recommended): For maximum reliability, perform one cycle of freeze-pump-thaw on the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Small-Scale Reaction Screening

Use this protocol to efficiently screen multiple conditions in parallel using 2 mL vials or a 24-well plate.

Procedure:

  • Stock Solutions: Prepare stock solutions of your this compound and your boronic acid in the chosen solvent (e.g., dioxane) to ensure accurate dispensing.

  • Vial Preparation: To an array of reaction vials, add the appropriate base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • Reagent Addition: Add the stock solutions of the aniline and boronic acid to each vial.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the solid palladium precatalysts to their respective vials.

  • Solvent Addition: Add the final solvent volume to each vial.

  • Sealing and Reaction: Seal all vials tightly with screw caps containing PTFE septa. Place the array in a heating block set to the desired temperature (e.g., 80 °C or 100 °C).

  • Analysis: After a set time (e.g., 18 hours), cool the plate. Take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the relative conversion and identify the most promising conditions for a larger-scale reaction.

References

  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Technical Support.
  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • Li, G., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... ResearchGate. [Link]

  • Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2,6-Dibromo-3,4,5-trimethylaniline. BenchChem.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025).
  • Lellig, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]

  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]

  • BenchChem. (2025). Reactivity comparison of halogenated anilines in cross-coupling. BenchChem.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Vaghi, C., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. [Link]

  • BenchChem. (2025). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.
  • Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]

  • ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • Gao, H., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]

  • Reddit. (2024). Suzuki help. r/Chempros. [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. [Link]

  • PubMed. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]

  • NIH. (n.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

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preventing side reactions of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-4-methoxy-2-methylaniline

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this highly functionalized aniline. Our goal is to provide you with the expertise and practical solutions needed to minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how do its substituents influence reactivity?

A1: this compound has two primary centers of reactivity: the nucleophilic amino group (-NH₂) and the aromatic ring. The substituents significantly modulate the electron density and steric environment:

  • Amino Group (-NH₂): A potent nucleophile and a strong activating group for electrophilic aromatic substitution (EAS).

  • Methoxy Group (-OCH₃): A strong electron-donating group that activates the aromatic ring, directing incoming electrophiles to the ortho and para positions.

  • Methyl Group (-CH₃): A weak electron-donating group, also activating the ring.

  • Chloro Group (-Cl): An electron-withdrawing group via induction but an ortho, para-director due to resonance.

The combined effect of these groups makes the aromatic ring highly electron-rich and susceptible to various reactions, including oxidation and unwanted EAS. The primary challenge is to control reactions to occur selectively at the desired position, most often the amino group, without triggering side reactions on the hyper-activated ring.

Q2: What are the most common side reactions observed when working with this compound?

A2: The most prevalent side reactions include:

  • Oxidation: Aromatic amines, especially electron-rich ones, are highly susceptible to oxidation, which can occur from exposure to air, oxidizing agents, or even trace metal impurities.[1][2] This leads to the formation of colored polymeric byproducts, often appearing as a dark brown or black discoloration in the reaction mixture.

  • Polysubstitution during N-Alkylation/N-Acylation: The high nucleophilicity of the amino group can sometimes lead to the formation of di-alkylated or di-acylated products if reaction conditions are not carefully controlled.

  • Unwanted Electrophilic Aromatic Substitution (EAS): The strongly activated ring can react with electrophiles intended for the nitrogen atom, leading to a mixture of ring-substituted isomers. This is particularly problematic under acidic conditions which can generate electrophilic species.

  • Azo Coupling and Triazene Formation during Diazotization: In diazotization reactions, if the pH and stoichiometry are not strictly controlled, the newly formed diazonium salt can react with the unreacted starting aniline to form colored azo compounds or unstable triazenes.[3]

Q3: What are the best practices for storing and handling this compound to prevent degradation?

A3: Proper storage and handling are critical to maintaining the purity and reactivity of this compound.[4][5][6]

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry place.[5][7] Amines are hygroscopic and can absorb moisture and carbon dioxide from the air.[5]

  • Handling: When handling the solid or solutions, minimize exposure to air and light. Use de-gassed solvents for reactions and maintain an inert atmosphere throughout the experiment, especially if the reaction is run at elevated temperatures or for an extended period.[7] Always use clean glassware, free from trace metals that could catalyze oxidation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems, their probable causes, and actionable solutions.

Problem 1: Reaction Mixture Turns Dark Brown/Black
  • Probable Cause: This is a classic indicator of aniline oxidation. The electron-rich nature of this compound makes it highly prone to oxidation by atmospheric oxygen, forming highly colored, complex radical species and, eventually, polymeric materials.[8][9][10]

  • Solutions:

    • Inert Atmosphere: The most crucial preventative measure. Before starting the reaction, thoroughly de-gas all solvents (e.g., by bubbling N₂ or Ar through them for 15-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction apparatus under a positive pressure of an inert gas and maintain it throughout the reaction.

    • Reagent Purity: Ensure all reagents and solvents are free from peroxide impurities, which can initiate oxidation. Test solvents for peroxides if they have been stored for a long time.

    • Temperature Control: While some reactions require heat, elevated temperatures accelerate oxidation. If possible, run the reaction at the lowest effective temperature.

    • Antioxidant Addition (Use with Caution): In some specific applications, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added, but this should be tested on a small scale as it may interfere with the desired reaction.

Problem 2: Low Yield in N-Acylation/N-Alkylation due to Multiple Products
  • Probable Cause: The formation of di-substituted byproducts (N,N-diacylated or N,N-dialkylated) or competing ring substitution. This occurs when the reaction conditions are too harsh or the stoichiometry is not precisely controlled.

  • Solutions:

    • Control Stoichiometry: Use a precise stoichiometry of the acylating or alkylating agent, typically 1.0 to 1.1 equivalents. Add the electrophile slowly and portion-wise to the reaction mixture to avoid localized high concentrations.

    • Optimize Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetic mono-substituted product over the thermodynamically more stable di-substituted product.

    • Choice of Base: For N-acylation, a non-nucleophilic base like pyridine or triethylamine is often sufficient. For N-alkylation, a weaker base (e.g., K₂CO₃) is preferable to a very strong base (e.g., NaH), which can deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation.

ParameterRecommendation for Mono-N-SubstitutionRationale
Temperature 0 °C to Room TemperatureReduces the rate of over-reaction.
Electrophile Addition Slow, dropwise additionPrevents localized excess of electrophile.
Stoichiometry 1.0 - 1.1 equivalents of electrophileMinimizes the chance of a second substitution.
Base (for alkylation) Mild inorganic base (e.g., K₂CO₃)Avoids excessive deprotonation of the product.
Problem 3: Unwanted Ring Substitution during Electrophilic Reactions
  • Probable Cause: The high activation of the aromatic ring by the -NH₂, -OCH₃, and -CH₃ groups makes it a target for electrophiles, even those intended for the nitrogen atom. This is a common issue in reactions like nitration or halogenation.

  • Solution: Amine Protection The most robust solution is to temporarily "tame" the activating effect of the amino group by converting it into a less-activating amide. This is a critical strategy for performing EAS reactions on highly activated anilines.[11][12][13]

    Workflow for Amine Protection:

    G cluster_0 Protection-Reaction-Deprotection Workflow A 5-Chloro-4-methoxy- 2-methylaniline B N-Acetylated Intermediate (Less Activated) A->B Acetyl Chloride Pyridine, 0°C C Ring-Substituted Product (Protected) B->C EAS Reagent (e.g., HNO3/H2SO4) D Final Product (Deprotected) C->D Hydrolysis (H3O+ or OH-)

    Workflow for Electrophilic Aromatic Substitution.

    Detailed Protocol: Acetylation Protection

    • Protection: Dissolve this compound (1 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C.

    • Add a non-nucleophilic base like pyridine (1.2 eq.).

    • Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS shows complete conversion of the starting material.

    • Work up the reaction to isolate the N-acetylated product. This amide is now significantly less activating, allowing for more controlled EAS.

    • Electrophilic Aromatic Substitution: Perform the desired ring substitution (e.g., nitration, halogenation) on the protected intermediate.

    • Deprotection: Cleave the acetyl group by acid or base hydrolysis (e.g., refluxing with aqueous HCl or NaOH) to reveal the amino group and yield the final product.[14]

Problem 4: Poor Yield and Byproduct Formation in Diazotization Reactions
  • Probable Cause: Diazonium salts of electron-rich anilines can be unstable. Common side reactions include azo coupling (where the diazonium salt acts as an electrophile and attacks another molecule of the starting aniline) and decomposition if the temperature is not strictly controlled.[3][15]

  • Solutions:

    • Strict Temperature Control: The diazotization must be carried out at 0-5 °C.[16] Use an ice-salt bath to maintain this temperature range rigorously. Higher temperatures lead to rapid decomposition of the diazonium salt into phenols and other byproducts.

    • Proper Acid Concentration: The reaction is typically run in a strong mineral acid like HCl or H₂SO₄. The acid protonates the aniline, preventing it from coupling with the diazonium product.

    • Slow Addition of Nitrite: Prepare a solution of sodium nitrite (NaNO₂) in water and add it very slowly (dropwise) to the acidic solution of the aniline. This prevents a buildup of nitrous acid, which can also decompose.[16]

    • Immediate Use: Do not attempt to isolate the diazonium salt. Use the resulting solution immediately in the subsequent reaction (e.g., Sandmeyer, Heck, or another coupling reaction).[17]

    Troubleshooting Flowchart for Diazotization:

    G A Low Yield in Diazotization? B Was Temp < 5°C? A->B C Was NaNO2 added slowly? B->C Yes E Maintain 0-5°C with ice-salt bath B->E No D Was diazonium salt used immediately? C->D Yes F Add NaNO2 dropwise as a solution C->F No G Prepare for next step before starting D->G No H Reaction Optimized D->H Yes

    Decision tree for optimizing diazotization reactions.

References

  • D. M. D. Job and H. B. Dunford. Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Journal of Chemistry, 56(10), 1327-1334 (1978).
  • Y. Wang et al. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. International Journal of Molecular Sciences, 23(19), 11843 (2022). [Link]

  • S. K. Alla et al. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega (2024). [Link]

  • D. Abirami and T.K. Krishnamoorthy. Substituent Effects on The Electrochemical Oxidation of Anilines in Aqueous Medium at Platinum Anode. TSI Journals. [Link]

  • R. Mayildurai et al. Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings, 2265, 030635 (2020). [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • S. K. Gheni et al. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 31(1), 48-61 (2023). [Link]

  • SKC Inc. Safety Data Sheet: Aromatic Amine DECONtamination Solution. (2023). [Link]

  • S. K. Gheni et al. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 31(1), 48-61 (2024). [Link]

  • Wikipedia. Protecting group. Wikipedia. [Link]

  • Pearson Study Prep. Protection of Aniline Derivatives. YouTube. (2015). [Link]

  • Organic Chemistry Portal. Protective Groups. organic-chemistry.org. [Link]

  • T. O. G. T. M. B. M. Gesa J. A. Schneider. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 20(2), 438-444 (2016). [Link]

  • Vedantu. Give the diazotization reaction of aniline. Vedantu. [Link]

  • Online Chemistry Notes. Diazotization reaction: Mechanism and Uses. (2023). [Link]

  • ATP STAR. "Protection" of Aniline in Aromatic reactions- IIT JEE. YouTube. (2016). [Link]

  • J. H. Ridd. Kinetics of the Diazotization of Anilines. Journal of the Society of Dyers and Colourists, 75(6), 285-292 (1959). [Link]

  • X. Wang et al. Removal of amino in anilines through diazonium salt-based reactions. Organic & Biomolecular Chemistry, 17(31), 7294-7306 (2019). [Link]

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Technical Support Center: Improving the Solubility of 5-Chloro-4-methoxy-2-methylaniline in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of 5-Chloro-4-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies for your experiments.

Introduction

This compound is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and chemical industries. However, its utility can be hampered by its limited solubility in common reaction media. This guide provides a comprehensive resource to understand and overcome these solubility issues, ensuring the smooth progression of your research and development efforts.

The core of this document is built on established principles of physical organic chemistry and years of field-proven application. We will explore the "why" behind each technique, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic amine. Its solubility is dictated by the interplay of its structural features: the aromatic ring, the chloro and methyl groups contribute to its lipophilicity, making it generally more soluble in organic solvents. The methoxy group provides some polarity, while the primary amine group can participate in hydrogen bonding and can be protonated to form a more soluble salt. It is sparingly soluble in water, but its solubility can be significantly influenced by pH.

Q2: Why is my this compound not dissolving in my reaction solvent?

A2: The primary reason for poor solubility is a mismatch between the polarity of the solute (this compound) and the solvent. Aromatic amines with significant nonpolar character, like this one, will have limited solubility in highly polar solvents like water or in very nonpolar solvents like hexanes at room temperature. The crystalline nature of the solid also requires energy to break the lattice structure, which may not be favorable in a given solvent.

Q3: Can I just heat the mixture to dissolve it?

A3: Increasing the temperature often increases the solubility of solids in liquids.[1] This is because the dissolution process is often endothermic, meaning it requires energy to proceed.[1] For many substituted anilines, solubility increases with temperature.[2] However, this is not a universal solution. Some compounds may have a temperature-dependent solubility that is not significant enough for your needs, or the elevated temperature might be detrimental to your reaction by causing degradation or side reactions. It is also important to consider that the compound may precipitate out of the solution upon cooling.

Q4: How does the purity of this compound affect its solubility?

A4: Impurities can have a notable impact on solubility. In some cases, impurities can disrupt the crystal lattice of the solid, making it easier to dissolve. Conversely, certain impurities might be less soluble than the target compound, leading to a hazy or incompletely dissolved mixture. It is always recommended to use a well-characterized, high-purity starting material to ensure reproducible results.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section provides a structured approach to diagnosing and solving common solubility issues you might encounter during your experiments.

Problem 1: The compound is insoluble or only sparingly soluble in the desired reaction solvent at ambient temperature.
  • Potential Cause: A significant mismatch in polarity between this compound and the solvent.

  • Troubleshooting Workflow:

    G start Insolubility Issue solvent_screening Perform Solvent Screening start->solvent_screening cosolvent Introduce a Co-solvent solvent_screening->cosolvent If single solvent is ineffective temp Increase Temperature solvent_screening->temp If single solvent shows some promise cosolvent->temp If co-solvent system needs a boost success Solubility Achieved cosolvent->success ph_adjust Adjust pH (if applicable) temp->ph_adjust For aqueous or protic systems temp->success surfactant Consider Surfactants ph_adjust->surfactant For aqueous systems ph_adjust->success surfactant->success

    Caption: Troubleshooting workflow for addressing insolubility.

  • Solutions in Detail:

    • Systematic Solvent Screening: The first step is to perform a systematic solvent screening. Based on the principle of "like dissolves like," you should test a range of solvents with varying polarities.

      Qualitative Solubility Profile of this compound (Illustrative)

      Solvent ClassSolvent ExamplesExpected SolubilityRationale
      Polar Protic Methanol, EthanolModerate to HighThe amine and methoxy groups can hydrogen bond with the solvent.
      WaterVery LowThe hydrophobic aromatic ring and chloro group dominate.
      Polar Aprotic DMF, DMSOHighThese solvents are excellent at solvating a wide range of organic molecules.
      Acetonitrile, THFModerateOffer a balance of polarity.
      Non-Polar Toluene, DichloromethaneModerate to LowThe aromatic nature of toluene can interact favorably with the benzene ring.
      Hexanes, Diethyl EtherVery LowSignificant polarity mismatch.
    • Employing Co-solvents: If a single solvent does not provide the desired solubility without compromising reaction compatibility, a co-solvent system can be highly effective.[3][4] A small amount of a good solvent (in which the compound is highly soluble) is added to the bulk reaction solvent.

      • Example: If your reaction is performed in toluene but the compound has poor solubility, adding a small percentage of DMF or THF can significantly improve solubility.

      Protocol 1: Co-solvent Screening

      • In separate vials, add a known amount of this compound.

      • To each vial, add the primary reaction solvent (e.g., toluene).

      • Incrementally add a co-solvent (e.g., DMF) in small percentages (e.g., 1%, 2%, 5%, 10% v/v).

      • Stir or sonicate the mixture at a constant temperature after each addition.

      • Observe the minimum percentage of co-solvent required to achieve complete dissolution.

Problem 2: The reaction is performed in an aqueous or protic medium, and the compound is insoluble.
  • Potential Cause: The hydrophobic nature of the molecule dominates in a highly polar, protic environment. The amine group is not sufficiently protonated at neutral pH to enhance aqueous solubility.

  • Solutions in Detail:

    • pH Adjustment: The basicity of the aniline group is a key handle to manipulate solubility in aqueous or protic media.[5] By lowering the pH, the amine group (-NH2) is protonated to form the anilinium salt (-NH3+), which is significantly more water-soluble.

      Protocol 2: pH-Dependent Solubility Determination

      • Prepare a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 6, 7).

      • Add an excess of this compound to a fixed volume of each buffer.

      • Equilibrate the samples by stirring at a constant temperature for several hours.

      • Filter or centrifuge the samples to remove undissolved solid.

      • Analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

      • Plot solubility as a function of pH to determine the optimal pH for your reaction.

    • Use of Surfactants: In aqueous systems where pH modification is not feasible, surfactants can be employed to increase solubility. Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate the hydrophobic this compound in their nonpolar core, allowing it to be dispersed in the aqueous phase.

      • Common Surfactants:

        • Non-ionic: Tween® 80, Triton™ X-100

        • Anionic: Sodium dodecyl sulfate (SDS)

        • Cationic: Cetyltrimethylammonium bromide (CTAB)

      The choice of surfactant will depend on the specific reaction conditions and potential interactions with other reagents.

Problem 3: The compound dissolves upon heating but precipitates out as the reaction proceeds or upon cooling.
  • Potential Cause: The reaction temperature is maintaining a supersaturated solution, and as the reaction consumes the starting material or upon cooling, the solubility limit is exceeded.

  • Solutions in Detail:

    • Maintain Elevated Temperature: If the reaction is tolerant to heat, maintaining the elevated temperature throughout the process and workup may be the simplest solution.

    • Use a Co-solvent System: A well-chosen co-solvent system can increase the solubility at both elevated and ambient temperatures, preventing precipitation upon cooling.

    • Hot Filtration: If the product is also soluble at high temperatures, a hot filtration step can be used to remove any catalysts or solid byproducts before the solution is cooled to crystallize the desired product.

Advanced Strategies

For particularly challenging cases, the following advanced strategies can be considered:

  • Hydrotropy: This is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) results in an increase in the aqueous solubility of a poorly soluble compound. Hydrotropes are typically amphiphilic molecules.

  • Formation of a Soluble Derivative: In some synthetic routes, it may be advantageous to temporarily modify the this compound to a more soluble derivative that can be easily converted back to the parent amine in a subsequent step. For example, forming a salt with an organic acid might be an option.

Visualizing the Decision-Making Process

The following diagram illustrates the logical flow for selecting a solubilization strategy.

G start Start: Solubility Issue with this compound reaction_medium What is the primary reaction medium? start->reaction_medium organic Organic Solvent reaction_medium->organic Organic aqueous Aqueous/Protic Solvent reaction_medium->aqueous Aqueous solvent_screening Perform Solvent Screening (Polar Aprotic > Polar Protic > Non-polar) organic->solvent_screening ph_sensitive Is the reaction pH sensitive? aqueous->ph_sensitive co_solvent Use a Co-solvent System solvent_screening->co_solvent If single solvent is insufficient temp_increase Increase Temperature solvent_screening->temp_increase If solubility increases with heat end Solution Implemented co_solvent->end temp_increase->end ph_adjust Adjust pH to < pKa of aniline ph_sensitive->ph_adjust No surfactant Use Surfactants (e.g., Tween, Triton) ph_sensitive->surfactant Yes ph_adjust->end surfactant->end

Caption: Decision tree for selecting a solubilization strategy.

Conclusion

Improving the solubility of this compound is a critical step in harnessing its full potential in chemical synthesis. By understanding the underlying principles of solubility and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these challenges efficiently. Remember to always consider the compatibility of any chosen method with your specific reaction conditions.

References

  • Vertex AI Search. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - NIH.
  • Benchchem. (2025). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline | C7H7ClN2O3 | CID 10104325.
  • Wolfram Demonstrations Project. (2016). Effect of Temperature on Solubility of Aniline-Methylcyclopentane-Hexane System.
  • PMC - NIH. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract.
  • Biosynth. (n.d.). This compound | 62492-46-0 | MCA49246.
  • ChemicalBook. (2025). 5-Chloro-2-Methoxy-4-Methylaniline | 569688-67-1.
  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763.
  • ResearchGate. (n.d.). Green analytical chemistry – the use of surfactants as a replacement of organic solvents in spectroscopy.
  • Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Quora. (2018). How does branching increase the solubility in amines?.
  • PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • UNT Digital Library. (2025).
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-N-(4-methoxyphenethyl)-2-methylaniline | SCBT.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
  • Guidechem. (n.d.). How is 5-Chloro-2-methylaniline synthesized? - FAQ.
  • PMC - PubMed Central. (n.d.).
  • WuXi AppTec DMPK. (2024).
  • Chemistry LibreTexts. (2023).
  • BOC Sciences. (n.d.).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Benchchem. (2025).
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline for synthesis 95-79-4.
  • PubChem - NIH. (n.d.). Aniline | C6H5NH2 | CID 6115.
  • SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010).
  • PubChem. (n.d.). 5-Chloro-2-methylaniline | C7H8ClN | CID 7260.
  • BLD Pharm. (n.d.). 569688-67-1|5-Chloro-2-methoxy-4-methylaniline.
  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. (n.d.).
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • ChemistryStudent. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline for synthesis 95-79-4.
  • ChemicalBook. (n.d.). 5-chloro-N-(4-methoxy-4-methylpentan-2-yl)-2-methylaniline Product Description.
  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432.
  • ChemScene. (n.d.). 35122-79-3 | 4-Chloro-2-methoxy-N-methylaniline.

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Technical Support Center: Work-up Procedures for 5-Chloro-4-methoxy-2-methylaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-4-methoxy-2-methylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile substituted aniline. The protocols and insights provided herein are grounded in established chemical principles and aim to empower you to optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common queries and concerns that arise when working with this compound and its reaction products.

Q1: My reaction mixture containing this compound has a dark, tarry appearance after the reaction. What could be the cause and how can I purify my product?

A1: The dark coloration is often due to the oxidation or polymerization of the aniline starting material or product, a common issue with anilines, especially when exposed to air and light. To address this, consider the following purification strategies:

  • Activated Carbon Treatment: During the work-up, after dissolving the crude product in a suitable organic solvent, add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The activated carbon will adsorb many of the colored impurities.

  • Column Chromatography: Standard silica gel chromatography is often effective. If the colored impurities are highly polar, they will remain on the baseline. For less polar impurities, a graded solvent system (e.g., hexanes/ethyl acetate) should provide good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for obtaining a pure, crystalline product.

Q2: I am struggling to remove unreacted this compound from my reaction product. What is the most effective way to achieve this separation?

A2: The basic nature of the aniline's amino group provides a straightforward method for its removal. An acidic wash during a liquid-liquid extraction is the recommended procedure.[1][2] By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the basic this compound will be protonated to form its corresponding ammonium salt, which is soluble in the aqueous phase. Your desired product, if it is not basic, will remain in the organic layer. This is a crucial step before proceeding to further purification like column chromatography.

Q3: I am performing a Suzuki-Miyaura cross-coupling reaction with this compound as a building block. What are the key considerations for the work-up of this reaction?

A3: The work-up for a Suzuki-Miyaura coupling typically involves removing the palladium catalyst, inorganic salts, and any unreacted starting materials. A general work-up procedure is as follows:

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Filtration (optional): If a significant amount of palladium black has precipitated, it is advisable to filter the reaction mixture through a pad of Celite® before extraction.

  • Washing: Wash the combined organic layers sequentially with water and brine to remove inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.[3]

Q4: In my Buchwald-Hartwig amination reaction using this compound, I am observing a significant amount of byproducts. How can I improve the purity of my desired product during the work-up?

A4: The work-up for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling, with a focus on removing the catalyst and ligand residues.

  • Ligand Removal: Phosphine ligands used in these reactions can be oxidized to phosphine oxides, which can sometimes co-elute with the product during chromatography. To mitigate this, you can try washing the organic layer with a dilute solution of copper(II) sulfate, which can help to complex with and remove some phosphine residues.

  • Thorough Purification: Flash column chromatography is almost always necessary to separate the desired product from starting materials, homo-coupled byproducts, and catalyst residues.[1] Careful selection of the eluent system is critical for achieving good separation.

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the work-up of your this compound reactions.

Issue Potential Cause Troubleshooting Steps & Explanations
Persistent Emulsion During Extraction High concentration of reagents or byproducts acting as surfactants. The slightly amphiphilic nature of the aniline derivative can also contribute.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[4]- If the emulsion persists, filter the entire mixture through a pad of Celite®. The large surface area of the Celite® can help to break up the emulsified layer.- Allow the mixture to stand undisturbed for an extended period (e.g., overnight) if time permits.
Product is an Inseparable Oil The product may be a low-melting solid or an oil at room temperature. Impurities can also prevent crystallization.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.- Add a seed crystal of the pure product if available.- If the product is indeed an oil, purification by column chromatography is the most suitable method.
Low Recovery of Product After Acidic Wash The desired product may also have basic properties and is being extracted into the aqueous layer along with the unreacted aniline.- Before performing the acidic wash on the entire batch, test the acidity of a small aliquot of your reaction mixture. Check the solubility of your product in both the organic and aqueous layers by TLC or LC-MS.[5]- If the product is acid-sensitive, consider alternative purification methods like column chromatography without a prior acidic wash, though this may require more careful optimization of the chromatography conditions.
Palladium Residue Contaminating the Final Product Incomplete removal of the palladium catalyst during the work-up.- Ensure thorough filtration through Celite® after quenching the reaction. For very fine palladium particles, using a double layer of filter paper or a membrane filter might be necessary.- Some palladium residues can be removed by washing the organic solution with a solution of a thiol-containing compound, such as 1,2-ethanedithiol, which can scavenge the palladium.

III. Experimental Protocols & Workflows

Below are detailed, step-by-step protocols for the work-up of common reactions involving this compound.

Protocol 1: General Work-up Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a standard procedure for the isolation and purification of the product from a Suzuki-Miyaura reaction where this compound has been used as a substrate.

Methodology:

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.

    • Slowly add deionized water (approximately 10-20 mL for a 1 mmol scale reaction) to the reaction flask with stirring.

  • Filtration:

    • Prepare a small plug of Celite® in a Büchner or Hirsch funnel.

    • Filter the quenched reaction mixture through the Celite® plug to remove the palladium catalyst.

    • Rinse the reaction flask and the Celite® plug with the organic solvent used for the extraction (e.g., ethyl acetate) to ensure all the product is collected.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Add ethyl acetate (or another suitable organic solvent) and shake vigorously.

    • Allow the layers to separate and collect the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing:

    • Combine all the organic extracts in the separatory funnel.

    • Wash the combined organic layer sequentially with:

      • Deionized water (2 x 20 mL)

      • Saturated aqueous sodium bicarbonate solution (1 x 20 mL) - if an acidic byproduct is expected.

      • Brine (1 x 20 mL)

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[3]

Workflow Diagram: Suzuki-Miyaura Work-up

Suzuki_Workup start Completed Reaction Mixture quench Quench with Water start->quench Cool to RT filter Filter through Celite® quench->filter Remove Pd catalyst extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) filter->extract Separate layers wash Wash Organic Layer (Water, Brine) extract->wash Remove inorganic salts dry Dry over Na₂SO₄ wash->dry Remove residual water concentrate Concentrate in vacuo dry->concentrate Remove solvent purify Column Chromatography concentrate->purify Isolate product product Pure Product purify->product

Caption: Workflow for Suzuki-Miyaura reaction work-up.

Protocol 2: General Work-up for a Buchwald-Hartwig Amination

This protocol provides a general guideline for the work-up and purification of a Buchwald-Hartwig amination product derived from this compound.

Methodology:

  • Reaction Cooling and Dilution:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or toluene.

  • Quenching:

    • Carefully add a saturated aqueous solution of ammonium chloride to quench the reaction.[1]

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[1]

  • Washing:

    • Combine the organic layers and wash with water and then brine.[1]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[1]

Logical Relationship Diagram: Key Purification Choices

Purification_Choices cluster_0 Initial Crude Product State cluster_1 Primary Purification Method cluster_2 Common Impurity Types cluster_3 Targeted Removal Technique Solid Solid Recrystallization Recrystallization Solid->Recrystallization Preferred for high purity Chromatography Column Chromatography Solid->Chromatography If recrystallization fails Oil Oil/Tarry Oil->Chromatography Necessary for non-crystalline products Unreacted_Aniline Unreacted Aniline Acid_Wash Acidic Wash Unreacted_Aniline->Acid_Wash Colored_Impurities Colored Impurities Carbon_Treatment Activated Carbon Colored_Impurities->Carbon_Treatment Catalyst_Residue Catalyst Residue Celite_Filtration Celite® Filtration Catalyst_Residue->Celite_Filtration Acid_Wash->Chromatography Precedes Carbon_Treatment->Recrystallization Can be combined with Celite_Filtration->Chromatography Precedes

Caption: Decision-making for purification strategies.

IV. References

  • BenchChem. (2025). Efficacy of different purification methods for substituted anilines. Retrieved from BenchChem Technical Support.

  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines. Retrieved from BenchChem Technical Support.

  • The Organic Chemistry Tutor. (2020, July 11). Suzuki Coupling. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Retrieved from

  • Chemistry Stack Exchange. (2021, July 23). Purification of Buchwald-Hartwig amination. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-4-methylaniline. Retrieved from BenchChem Technical Support.

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Chemsrc. (2025, September 12). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Impurities in 5-Chloro-4-methoxy-2-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of 5-Chloro-4-methoxy-2-methylaniline. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common challenges encountered during impurity characterization. Our approach is rooted in established scientific principles and field-proven experience to ensure the integrity and success of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to the synthesis and analysis of this compound.

Q1: What is the most probable synthetic route for this compound and what are the likely impurities?

A1: The most common industrial synthesis for aromatic amines is the catalytic hydrogenation of the corresponding nitroaromatic compound.[1][2] For this compound, the likely precursor is 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene. Consequently, the impurity profile can be categorized as follows:

  • Process-Related Impurities:

    • Starting Material: Unreacted 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene.

    • Intermediates: Incomplete reduction can lead to the presence of corresponding nitroso and hydroxylamine intermediates.[2][3]

    • By-products: Condensation reactions of intermediates can form azoxy and azo compounds.[2][3] Dehalogenation, a known side reaction in the hydrogenation of chloro-nitroaromatic compounds, can lead to the formation of 4-methoxy-2-methylaniline.[4][5]

  • Degradation-Related Impurities:

    • Oxidation Products: Anilines are susceptible to air oxidation, which can result in the formation of colored impurities and polymeric materials, often leading to a darkened product.[6]

Q2: My final product of this compound is discolored (yellow, red, or brown). What is the cause and how can I mitigate it?

A2: Discoloration in freshly synthesized anilines is almost always due to the formation of oxidized impurities.[6] This can happen during the reaction, work-up, or storage. To mitigate this:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: While discoloration may be due to trace impurities, purification via recrystallization or column chromatography can often yield a colorless product. Treatment with activated carbon during recrystallization can also help remove colored impurities.

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Q3: I am observing poor yield in my synthesis. What are the common causes?

A3: Low yields in the catalytic hydrogenation of nitroaromatics can stem from several factors:

  • Catalyst Inactivation: The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvents. Ensure high-purity reagents and solvents. The catalyst may also be deactivated by prolonged exposure to air.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material is consumed.

  • Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and solvent can all significantly impact the reaction rate and yield. These parameters may need to be optimized for your specific substrate and setup.

  • Formation of By-products: As discussed in Q1, side reactions can consume the starting material and reduce the yield of the desired product.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during the analysis of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected peak in HPLC/GC analysis eluting before the main peak. A more polar impurity. This could be a partially reduced intermediate like the hydroxylamine derivative.- LC-MS Analysis: Obtain the mass spectrum of the impurity peak. A mass corresponding to [M+O] or [M+H-H2] of the starting nitro compound could indicate a hydroxylamine or nitroso intermediate. - Optimize Reaction: Increase reaction time or catalyst loading to ensure complete reduction. The addition of vanadium compounds has been shown to facilitate the conversion of hydroxylamines to amines.[4]
Unexpected peak in HPLC/GC analysis eluting after the main peak. A less polar impurity. This could be the unreacted nitro starting material or a dimeric byproduct (azo/azoxy).- LC-MS/GC-MS Analysis: Determine the molecular weight of the impurity. A mass corresponding to the starting nitro compound is a strong indicator. Masses corresponding to dimers of the product (minus water or hydrogen) suggest azo or azoxy impurities.[3] - Reference Standard: If available, inject a standard of the starting material to confirm its retention time.
Broad or tailing peaks in HPLC. - Poor sample solubility in the mobile phase. - Interaction with active sites on the column (e.g., silanols). - Column overload.- Adjust Mobile Phase: Increase the proportion of the organic solvent in your mobile phase. - pH Modification: Add a small amount of a basic modifier like triethylamine to the mobile phase to mask silanol interactions. - Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume.
Multiple peaks with the same mass in LC-MS or GC-MS. Isomeric impurities. These could arise from impurities in the starting material or from side reactions like rearrangement or isomerization under reaction conditions.- High-Resolution MS: Use high-resolution mass spectrometry to determine the elemental composition of each peak and confirm they are isomers. - NMR Spectroscopy: Isolate the impurities using preparative HPLC and characterize their structure using 1D and 2D NMR techniques.
Product appears clean by HPLC but fails NMR. Co-eluting impurity under the main peak.- Change HPLC Method: Modify the mobile phase composition, gradient, or use a column with a different stationary phase chemistry to try and resolve the hidden impurity.[7] - GC-MS Analysis: Analyze the sample by GC-MS, as the different separation mechanism may resolve the co-eluting species.

Section 3: Methodologies and Protocols

This section provides detailed protocols for the analysis of this compound and its impurities.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is suitable for the separation and quantification of the active pharmaceutical ingredient (API) from its potential process-related impurities.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of aromatic compounds of varying polarity.

  • The gradient elution allows for the effective separation of polar intermediates (eluting early) and non-polar byproducts (eluting later) from the main API peak.

  • Formic acid is added to the mobile phase to improve peak shape by ensuring the aniline is in its protonated form.

Protocol 2: GC-MS Method for Volatile Impurities and Structural Confirmation

This method is ideal for identifying volatile impurities and confirming the structure of unknown peaks observed in HPLC.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Causality Behind Experimental Choices:

  • A non-polar DB-5ms column is a good general-purpose column for separating a wide range of organic molecules based on their boiling points.

  • The temperature program allows for the separation of more volatile components at lower temperatures and the elution of less volatile components at higher temperatures.

  • Mass spectrometric detection provides molecular weight information and characteristic fragmentation patterns that are crucial for the identification of unknown impurities.[8]

Section 4: Visualization of Synthetic Pathway and Impurity Formation

The following diagrams illustrate the likely synthetic pathway and the potential for impurity formation.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Desired Product SM 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene Reaction Catalytic Hydrogenation (e.g., H2, Pd/C) SM->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

Impurity_Formation Start Nitro Precursor (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso Reduction Dehalogenated Dehalogenated Impurity Start->Dehalogenated Dehalogenation Side Reaction Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Reduction Azoxy Azoxy Byproduct (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation Product Aniline Product (Ar-NH2) Hydroxylamine->Product Reduction Hydroxylamine->Azoxy Condensation Azo Azo Byproduct (Ar-N=N-Ar) Azoxy->Azo Reduction

Caption: Potential impurity formation pathways during synthesis.

References

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Chinese Journal of Catalysis. Available at: [Link]

  • Aniline. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Troubleshooting guide for the catalytic hydrogenation of nitroarom
  • Separation of 3-Nitroaniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. (1966). Acta Chemica Scandinavica.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • Supporting Information for Ru-catalyzed reductive amin
  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). RSC Advances.
  • Hydrogenation of Nitro Product. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastew
  • HPLC Method for Analysis of Aniline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]

  • Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Mass-fragmentation patterns of the metabolites identified by GC-MS.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis method of 5-chloro-2-methyl aniline. (2011). Google Patents.
  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Acta Chimica Slovenica.
  • Reduction of #Nitrobenzene #Reduction in Acidic #medium #Aniline preparation #NEET #JEE#CUE#ICAR#BSc. (2022, June 11). YouTube. Retrieved January 12, 2026, from [Link]

  • HPLC Method for Analysis of Aniline on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 12, 2026, from [Link]

  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. (1979). Google Patents.
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). International Journal of Environmental Analytical Chemistry.
  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Fragmentation Patterns of Methyloxime-Trimethylsilyl Derivatives of Constitutive Mono- And Disaccharide Isomers Analyzed by Gas chromatography/field Ionization Mass Spectrometry. (2015).
  • 5-Chloro-2-methylaniline. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. (2010). Asian Journal of Research in Chemistry.

Sources

Technical Support Center: Reaction Parameter Optimization for 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-4-methoxy-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges and optimization strategies encountered during the preparation of this valuable synthetic intermediate. Our goal is to move beyond simple step-by-step protocols and delve into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and reliable synthetic pathway to this compound involves a two-step process. The synthesis commences with a Sandmeyer reaction to introduce the chloro group, followed by the reduction of a nitro group to the desired aniline. This route is often preferred due to the commercial availability of the starting materials and the generally high yields of the individual steps.

The likely precursor for the final reduction step is 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene.[1] A plausible synthesis for this intermediate starts from 2-methoxy-5-methyl-4-nitroaniline.

Experimental Workflow & Protocols

Overall Synthetic Scheme

Synthetic_Pathway A 2-methoxy-5-methyl-4-nitroaniline B 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene A->B 1. NaNO2, HCl (aq) 2. CuCl, HCl (aq) (Sandmeyer Reaction) C This compound B->C Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene (Precursor)

This protocol is adapted from a general procedure for the Sandmeyer reaction.[1]

Materials:

  • 2-methoxy-5-methyl-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Deionized Water

  • Ice

Procedure:

  • In a flask, dissolve 2-methoxy-5-methyl-4-nitroaniline in water and concentrated hydrochloric acid, then cool the mixture to 0-5 °C in an ice bath with stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Continue stirring at this temperature for 1 hour to ensure complete diazotization.

  • In a separate reaction vessel, dissolve copper(I) chloride in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Stir the reaction mixture until the evolution of nitrogen gas ceases.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene.

Protocol 2: Reduction of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

The reduction of aromatic nitro compounds can be achieved through various methods.[2][3][4] Below are two common and effective protocols.

Method A: Catalytic Hydrogenation

Materials:

  • 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

Method B: Metal-Acid Reduction

Materials:

  • 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate or Dichloromethane for extraction

Procedure:

  • In a round-bottom flask, suspend 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene and iron powder in a mixture of ethanol and water.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Maintain the reflux with vigorous stirring and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the reduction of 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene.

Troubleshooting_Reduction cluster_0 Problem Identification cluster_1 Potential Causes & Solutions P1 Low Yield of Product C1 Poor Catalyst Activity (H2/Pd-C) P1->C1 C2 Insufficient Reducing Agent (Fe/HCl) P1->C2 P2 Incomplete Reaction P2->C1 P2->C2 C3 Sub-optimal Reaction Conditions P2->C3 P3 Formation of Side Products C4 Formation of Hydroxylamine/Azoxy/Azo Compounds P3->C4 P4 Product Darkens on Standing C5 Oxidation/Polymerization of Aniline Product P4->C5 S1 Use fresh catalyst or increase loading. C1->S1 S2 Increase equivalents of Fe and HCl. C2->S2 S3 Increase temperature or reaction time. Monitor closely by TLC/GC. C3->S3 S4 Ensure strongly acidic conditions (Fe/HCl). Ensure complete reduction with sufficient H2 pressure. C4->S4 S5 Store under inert atmosphere (N2 or Ar). Protect from light. Store at low temperature. C5->S5

Caption: Troubleshooting decision tree for the reduction step.

Q2: My reduction reaction is sluggish or incomplete. What should I do?

A2: An incomplete reaction is a common issue. The cause and solution depend on the chosen reduction method:

  • For Catalytic Hydrogenation (H₂/Pd-C):

    • Catalyst Activity: The palladium catalyst can lose activity over time. Ensure you are using a fresh, high-quality catalyst. If the reaction is still slow, a slight increase in catalyst loading may be beneficial.

    • Hydrogen Pressure: Inadequate hydrogen pressure can lead to a slow reaction. Ensure your system is properly sealed and maintaining the target pressure.

    • Solvent Choice: The solvent can influence the reaction rate. While ethanol and ethyl acetate are common, exploring other solvents like methanol or THF might be advantageous.

  • For Metal-Acid Reduction (Fe/HCl):

    • Iron Activation: The surface of the iron powder might be passivated. Pre-washing the iron powder with dilute HCl can help activate it.

    • Acid Concentration: The concentration of the acid is crucial. Ensure a sufficiently acidic medium is maintained throughout the reaction.

    • Temperature: If the reaction is slow at reflux, ensure the heating is adequate to maintain a vigorous reflux.

Q3: I am observing significant side product formation. What are these impurities and how can I avoid them?

A3: During the reduction of nitroarenes, several side products can form through incomplete reduction or condensation reactions.[5]

  • Hydroxylamine Intermediate: Incomplete reduction can lead to the formation of the corresponding hydroxylamine. This is more common under neutral or basic conditions.

  • Azoxy and Azo Compounds: These are formed from the condensation of the nitroso intermediate and the hydroxylamine.

Optimization Strategies to Minimize Side Products:

  • Maintain Strongly Acidic Conditions: For the Fe/HCl reduction, ensuring a consistently acidic environment helps to promote the complete reduction to the aniline and minimizes the formation of condensation byproducts.[6]

  • Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent (hydrogen or iron) is used to drive the reaction to completion.

  • Reaction Monitoring: Closely monitor the reaction by TLC. The intermediates and side products often have different Rf values, allowing you to track the progress and stop the reaction at the optimal time.

Q4: My purified this compound is initially a light color but darkens over time. How can I prevent this?

A4: Anilines, in general, are susceptible to oxidation and polymerization when exposed to air and light, leading to the formation of colored impurities.[7]

Prevention and Purification:

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon), protected from light (e.g., in an amber vial), and at a low temperature.[7]

  • Purification of Discolored Product: If your product has already discolored, you can often repurify it.

    • Acid-Base Extraction: Dissolve the impure aniline in an organic solvent and extract it into an aqueous acid solution (e.g., 1M HCl). The basic aniline will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract the purified aniline with an organic solvent.[8]

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method to separate it from non-volatile colored impurities.[7]

    • Recrystallization: For solid anilines, recrystallization from a suitable solvent system can be highly effective.[9]

    • Activated Carbon Treatment: Dissolving the product in a solvent and stirring with activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.[7]

Data Summary: Comparison of Reduction Methods
ParameterCatalytic Hydrogenation (H₂/Pd-C)Metal-Acid Reduction (Fe/HCl)
Typical Yield Generally high (>90%)High (>85%), can be variable
Reaction Conditions Mild (room temperature, low pressure)Harsher (reflux temperature)
Work-up Simple filtrationMore complex (filtration, neutralization, extraction)
Selectivity High, but can reduce other functional groupsGenerally good for nitro groups
Safety Considerations Handling of flammable H₂ gas and pyrophoric catalystHandling of corrosive acid
Cost Higher catalyst costLower reagent cost

References

  • Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry. Available from: [Link]

  • Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. College of Saint Benedict & Saint John's University. Available from: [Link]

  • (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available from: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available from: [Link]

  • How do I remove aniline from the reaction mixture? ResearchGate. Available from: [Link]

  • of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Available from: [Link]

  • Optimization of One Step Reduction of Nitroso and Nitro Group a,b. ResearchGate. Available from: [Link]

  • Optimization of parameters of nitrobenzene reduction to aniline in... ResearchGate. Available from: [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Available from: [Link]

  • Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • The influence of adsorption geometry on the reduction affinity of nitroaromatics on Au(111). PubMed Central. Available from: [Link]

  • Synthesis and Crystal Structure of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. Available from: [Link]

  • Synthesis of 5-Chloro-2-methylaniline. PrepChem.com. Available from: [Link]

  • 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. PubChem. Available from: [Link]

  • 5-Chloro-4-methoxy-2-nitroaniline. PubChem. Available from: [Link]

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Google Patents.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available from: [Link]

  • reduction of nitro groups to anilines. YouTube. Available from: [Link]

  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. Google Patents.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Semantic Scholar. Available from: [Link]

  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
  • Benzene, 1-chloro-4-methyl-2-nitro-. NIST WebBook. Available from: [Link]

  • 5-Chloro-2-methylaniline. PubChem. Available from: [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Available from: [Link]

Sources

impact of base selection on Buchwald-Hartwig amination of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Challenges in Base Selection

Welcome to the technical support center for the Buchwald-Hartwig amination of 5-chloro-4-methoxy-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical for the Buchwald-Hartwig amination of this compound?

A1: The choice of base in a Buchwald-Hartwig reaction is a pivotal parameter that governs the entire catalytic cycle. Its primary role is to deprotonate the amine nucleophile, forming the more reactive amide. However, the base's strength, steric bulk, and solubility also profoundly influence the catalyst's activity and stability. For a substrate like this compound, which possesses both an electron-donating methoxy group and a moderately deactivating chloro group, the electronic properties of the aniline are finely balanced. An inappropriate base can lead to several issues:

  • Insufficient Deprotonation: A base that is too weak may not deprotonate the aniline effectively, leading to a sluggish or stalled reaction.

  • Catalyst Decomposition: An overly strong or poorly soluble base can promote side reactions, such as the decomposition of the palladium catalyst or the promotion of undesired hydrodehalogenation of the aryl chloride.

  • Poor Reproducibility: The physical properties of the base, such as its hygroscopicity and particle size, can affect its reactivity and lead to inconsistent results.

Q2: I am observing low yield and starting material recovery. Could the base be the issue?

A2: Yes, this is a classic symptom of suboptimal base selection. If you are recovering a significant amount of your this compound starting material, it is highly probable that the deprotonation of the aniline is the rate-limiting step. This can be due to:

  • A base with a pKa that is too low: The chosen base may not be strong enough to efficiently deprotonate the aniline.

  • Poor solubility of the base: If the base is not sufficiently soluble in the reaction solvent, its effective concentration is low, leading to a slow reaction.

  • Steric hindrance: A very bulky base might struggle to access the N-H bond of the aniline, especially if a bulky phosphine ligand is also used.

Consider switching to a stronger base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

Q3: My reaction is producing a significant amount of hydrodehalogenation byproduct (4-methoxy-2-methylaniline). How can I mitigate this?

A3: The formation of the hydrodehalogenated byproduct is a common side reaction in Buchwald-Hartwig aminations. It often arises from the β-hydride elimination from the palladium alkoxide, which can be formed from the reaction of the palladium catalyst with alkoxide bases. To minimize this:

  • Switch to a non-alkoxide base: Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are generally less prone to causing hydrodehalogenation.

  • Use a different alkoxide base: If an alkoxide is necessary for reactivity, switching from sodium tert-butoxide to potassium tert-butoxide (KOtBu) can sometimes be beneficial, as the counter-ion can influence the reaction pathway.

  • Employ a suitable ligand: Certain bulky biarylphosphine ligands have been designed to suppress β-hydride elimination and favor the desired reductive elimination step that forms the C-N bond.

Troubleshooting Guide

Problem Potential Cause(s) Related to Base Recommended Action(s)
Low or No Conversion 1. Base is too weak (e.g., K₂CO₃).2. Base is too sterically hindered.3. Base is of poor quality or wet.1. Switch to a stronger base like NaOtBu or LiHMDS.2. Use a less hindered base if steric clash is suspected.3. Use a freshly opened bottle of high-purity base.
Formation of Hydrodehalogenation Byproduct 1. Use of a strong alkoxide base (e.g., NaOtBu).2. Reaction temperature is too high.1. Change to a non-alkoxide base such as K₃PO₄ or Cs₂CO₃.2. Lower the reaction temperature and monitor the reaction progress over a longer period.
Inconsistent Results 1. Base is hygroscopic and its water content varies.2. Inhomogeneous mixture due to poor base solubility.1. Store bases in a desiccator and handle them in a glovebox.2. Screen different solvents to improve base solubility or use a phase-transfer catalyst if applicable.

Experimental Protocol: Screening Bases for the Amination of this compound

This protocol provides a framework for systematically evaluating the impact of different bases on the reaction outcome.

Materials:

  • This compound

  • Amine coupling partner (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Anhydrous toluene

  • Bases: Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox, add the palladium precatalyst (1 mol%) and the phosphine ligand (2 mol%) to a dried reaction vial equipped with a stir bar.

  • Reagent Addition: To the vial, add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the selected base (1.4 mmol).

  • Solvent Addition: Add anhydrous toluene (2 mL).

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield of the desired product and any byproducts.

Data Comparison Table:

Base pKa of Conjugate Acid Typical Observation Advantages Disadvantages
NaOtBu ~19High conversion, fast reaction ratesStrong base, good for less reactive anilinesCan promote hydrodehalogenation
K₃PO₄ ~12.3 (pKa3)Moderate to good conversion, cleaner reactionLess prone to side reactions, non-hygroscopicMay require higher temperatures or longer reaction times
Cs₂CO₃ ~10.3 (pKa2)Often good for sterically hindered substratesGood solubility in some organic solventsWeaker base, may not be sufficient for all systems

Mechanistic Considerations & Visualization

The choice of base directly impacts several key steps in the Buchwald-Hartwig catalytic cycle. A simplified representation is provided below to illustrate the crucial role of the base in the deprotonation of the amine, which is often a prerequisite for its coordination to the palladium center.

Buchwald_Hartwig_Cycle cluster_base Role of Base Pd(0)L Pd(0)L Active Catalyst Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition Product Pd(0)L->Aryl-Pd(II)-X  Aryl-X Amine_Coordination [Aryl-Pd(II)-L(Amine)]+X- Aryl-Pd(II)-X->Amine_Coordination + Amine Amide_Formation Aryl-Pd(II)-Amide Amine_Coordination->Amide_Formation + Base - Base-H+X- Amide_Formation->Pd(0)L   Product Aryl-Amine Product Amide_Formation->Product Reductive Elimination Base_Action Base + H-Amine -> [Base-H]+ + Amine-

Caption: Simplified Buchwald-Hartwig catalytic cycle.

This workflow diagram can assist in making a logical choice for the base depending on the initial experimental outcome.

Troubleshooting_Workflow start Start Experiment (e.g., with NaOtBu) check_conversion Check Conversion start->check_conversion low_conversion Low Conversion/ No Reaction check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% switch_to_stronger_base Switch to Stronger Base (e.g., LiHMDS) low_conversion->switch_to_stronger_base check_byproducts Check Byproducts good_conversion->check_byproducts hydrodehalogenation Hydrodehalogenation > 5% check_byproducts->hydrodehalogenation Yes clean_reaction Clean Reaction check_byproducts->clean_reaction No switch_to_weaker_base Switch to Weaker Base (e.g., K3PO4, Cs2CO3) hydrodehalogenation->switch_to_weaker_base optimize Optimize Conditions (Temp, Time, Conc.) clean_reaction->optimize

Caption: Decision workflow for base selection.

References

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: The Buchwald-Hartwig Amination in the Development of Drugs Source: Royal Society of Chemistry URL: [Link]

managing temperature control in 5-Chloro-4-methoxy-2-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-Chloro-4-methoxy-2-methylaniline. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this information based on established chemical principles, peer-reviewed literature, and extensive experience in the synthesis of complex aromatic amines.

Introduction: The Criticality of Temperature Control

The synthesis of this compound, a key intermediate in various pharmaceutical and chemical industries, typically involves the reduction of a substituted nitroaromatic precursor, such as 4-chloro-5-methoxy-2-nitrotoluene. The reduction of nitro groups is a notoriously exothermic process.[1] Failure to adequately control the reaction temperature can lead to a cascade of undesirable outcomes, including the formation of impurities, reduced product yield, and in severe cases, a dangerous thermal runaway reaction.[1] This guide will provide a comprehensive overview of managing temperature control throughout the synthesis, along with practical troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what is the key temperature-sensitive step?

The most prevalent synthetic route is the reduction of a corresponding nitro compound, typically 4-chloro-5-methoxy-2-nitrotoluene.[2] This reduction is the most critical temperature-sensitive step. Common reduction methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using metals like iron or tin in an acidic medium, or reagents like sodium dithionite).[3][4] Each of these methods generates significant heat, necessitating precise temperature control.

Q2: What is a thermal runaway reaction, and why is it a concern in this synthesis?

A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates more heat, creating a dangerous positive feedback loop.[1] The reduction of nitroaromatics is highly exothermic, and if the heat is not dissipated effectively, the temperature can rise rapidly, leading to a violent release of energy, pressure buildup, and potentially an explosion.

Q3: What are the typical temperature ranges for the reduction of the nitro precursor?

The optimal temperature range depends on the specific reducing agent and catalyst used.

  • For catalytic hydrogenation , reactions are often carried out at temperatures ranging from room temperature to 80°C, although milder conditions are generally preferred to enhance selectivity.[5]

  • For chemical reductions , such as with iron in acidic media, the temperature may be controlled in the range of 60-100°C. A patent for a similar compound, 5-chloro-2-methylaniline, specifies a temperature range of 30-105°C for a reduction using a polysulfide.[6] It is crucial to perform a thorough literature search and laboratory-scale hazard evaluation to determine the optimal and safe temperature range for your specific conditions.

Q4: How can I monitor the reaction temperature effectively?

Continuous monitoring of the internal reaction temperature is paramount. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For larger-scale reactions, consider using a temperature probe connected to a data logger and an automated cooling system.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of this compound that are often linked to inadequate temperature control.

Problem Potential Cause (Temperature-Related) Troubleshooting Solutions
Low Yield of this compound Incomplete Reaction: The reaction temperature may be too low, leading to a slow reaction rate.- Gradually increase the reaction temperature in small increments while carefully monitoring for any signs of an uncontrolled exotherm.- Ensure efficient stirring to improve heat and mass transfer.- Confirm the activity of your catalyst or reducing agent, as this can also contribute to a sluggish reaction.
Formation of Byproducts: Excessive temperature can promote the formation of side products, consuming the starting material and reducing the yield of the desired product.- Implement a more efficient cooling system (e.g., an ice-salt bath or a cryocooler).- Add the reducing agent or hydrogen gas at a slower rate to control the rate of heat generation.- Optimize the reaction temperature by conducting small-scale experiments at different temperatures.
Formation of Colored Impurities (Pink, Red, or Tarry) Oxidation of the Product: The desired aniline product can be susceptible to air oxidation, which is often accelerated at higher temperatures. This can lead to the formation of colored impurities.[7]- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Cool the reaction mixture promptly after completion.- Consider using an antioxidant during workup, if compatible with your purification process.
Formation of Azo/Azoxy Byproducts: Incomplete reduction due to localized overheating can lead to the condensation of intermediate nitroso and hydroxylamine species, forming colored azo and azoxy compounds.- Ensure vigorous stirring to maintain a homogenous temperature throughout the reaction vessel.- Control the addition rate of reagents to prevent localized high temperatures.- Use a solvent with a higher boiling point to help dissipate heat more effectively.
Reaction Appears to Stall Before Completion Catalyst Deactivation: High temperatures can sometimes lead to the degradation or deactivation of the catalyst in catalytic hydrogenation.- Ensure the reaction temperature does not exceed the recommended limit for the specific catalyst being used.- Consider adding the catalyst in portions if the reaction is particularly long.
Sudden and Rapid Increase in Temperature and Pressure Thermal Runaway: This is a critical safety issue caused by the inability to remove the heat generated by the exothermic reaction.- IMMEDIATELY stop the addition of any reagents.- IMMEDIATELY apply maximum cooling.- If necessary, and if the reactor is equipped with one, initiate an emergency quench by adding a cold, inert solvent.- ALWAYS have a pre-approved emergency plan in place before starting any exothermic reaction.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 4-chloro-5-methoxy-2-nitrotoluene

This is a generalized procedure and must be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment should be conducted before proceeding.

  • Reactor Setup: In a suitable hydrogenation reactor, add 4-chloro-5-methoxy-2-nitrotoluene and a suitable solvent (e.g., ethanol, ethyl acetate, or tetrahydrofuran).

  • Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add the palladium on carbon (Pd/C) catalyst (typically 5-10 wt%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-5 atm).

  • Temperature Control: Begin stirring and slowly heat the reaction mixture to the target temperature (e.g., 25-60 °C). Crucially, monitor the internal temperature closely. The reaction is exothermic, and the temperature may rise. Use a cooling bath to maintain a stable temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or by monitoring hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, carefully vent the hydrogen gas, and purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can then be purified by recrystallization or column chromatography.

Visualizing the Workflow and Logic

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_completion Check Reaction Completion (TLC, HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_temp Increase Temperature Cautiously incomplete->increase_temp check_reagents Check Reagent/Catalyst Activity incomplete->check_reagents byproducts Significant Byproducts Observed? complete->byproducts optimize_temp Optimize Temperature (Lower) byproducts->optimize_temp Yes improve_cooling Improve Cooling/ Slower Addition byproducts->improve_cooling Yes purification_issue Investigate Purification Losses byproducts->purification_issue No end Improved Yield increase_temp->end check_reagents->end optimize_temp->end improve_cooling->end purification_issue->end

Caption: Troubleshooting workflow for low product yield.

Logical Relationship of Temperature and Side Product Formation

Temperature_Side_Products temp Reaction Temperature optimal_temp Optimal Temperature Range temp->optimal_temp Controlled high_temp Excessively High Temperature temp->high_temp Uncontrolled low_temp Insufficient Temperature temp->low_temp Too Low desired_product This compound (High Yield & Purity) optimal_temp->desired_product side_products Increased Side Products (Azo, Azoxy, etc.) high_temp->side_products oxidation Product Oxidation high_temp->oxidation incomplete_reaction Incomplete Reaction low_temp->incomplete_reaction

Caption: Impact of temperature on reaction outcome.

References

  • Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (1998). ACS Publications. Retrieved January 12, 2026, from [Link]

  • synthesis of anilines. (2020, January 21). YouTube. Retrieved January 12, 2026, from [Link]

  • Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda. Retrieved January 12, 2026, from [Link]

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? (2022, June 17). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Which steps do you follow after amine synthesis by nitro compounds? and why did the white monomer turn into pink? what can i do not to turn into pink? (2017, August 3). ResearchGate. Retrieved January 12, 2026, from [Link]

  • aromatic nitration & aniline synthesis. (2019, October 7). YouTube. Retrieved January 12, 2026, from [Link]

  • Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (2020, October 27). Catalysis Science & Technology (RSC Publishing). Retrieved January 12, 2026, from [Link]

  • Reaction mechanism for hydrogenation of nitroaromatics catalyzed by Cu@Fe2O3 NPs using NaBH4. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Effect of temperature on nitrobenzene hydrogenation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene? (2020, March 27). Quora. Retrieved January 12, 2026, from [Link]

  • Synthesis method of 5-chloro-2-methyl aniline. (n.d.). Google Patents.
  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • 4-Chloro-2-nitrotoluene. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • 4-Chloro-2-nitrotoluene. (2024, April 9). ChemBK. Retrieved January 12, 2026, from [Link]

  • 4-Chloro-2-nitrotoluene. (n.d.). lookchem.com. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Chloro-4-methoxy-2-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during column chromatography of this compound. As Senior Application Scientists, we have structured this guide in a question-and-answer format to address specific issues directly, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound and why?

A1: The standard and most cost-effective choice for the stationary phase is Silica Gel (60 Å, 230-400 mesh) . However, it is crucial to understand the chemistry involved. Silica gel possesses weakly acidic silanol groups (Si-OH) on its surface. This compound is a basic aromatic amine. This fundamental acid-base interaction can lead to strong adsorption of the amine onto the silica, resulting in significant peak tailing, poor resolution, and in some cases, irreversible binding or degradation of the compound on the column.[1]

To mitigate these effects, we strongly recommend one of two approaches:

  • Using a Mobile Phase Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) , to your mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient. This additive competes with your aniline for the acidic sites on the silica, effectively neutralizing the surface and allowing for symmetrical peak elution.[2][3]

  • Using an Alternative Stationary Phase: For particularly sensitive separations or when baseline resolution is difficult to achieve, consider using basic alumina or commercially available amine-functionalized silica .[1] These stationary phases provide a basic or neutral surface, eliminating the problematic acid-base interactions.

Q2: How do I select the optimal mobile phase (eluent) for my separation?

A2: The selection of the mobile phase is the most critical parameter for achieving good separation and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[2]

The goal is to find a solvent system where the this compound has a Retention Factor (Rƒ) of approximately 0.2-0.4 .[4] An Rƒ in this range ensures the compound will move down the column at a reasonable rate, providing adequate interaction time with the stationary phase for separation from impurities.

  • Starting Solvent System: A combination of a non-polar solvent and a moderately polar solvent is the standard for normal-phase chromatography. For this compound, begin with a mixture of Hexane and Ethyl Acetate (EtOAc) .

  • Optimization:

    • If the Rƒ is too low (spot doesn't move far from the baseline), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.

    • If the Rƒ is too high (spot moves close to the solvent front), the mobile phase is too polar. Increase the proportion of hexane.

  • Example: Start by testing a 9:1 Hexane:EtOAc mixture on a TLC plate. Adjust the ratio based on the resulting Rƒ until the target value is achieved. Other solvent systems like Dichloromethane/Hexane can also be explored.[5]

Q3: My compound streaks badly on the TLC plate and the collected column fractions are broad and mixed. What causes this "tailing" and how do I fix it?

A3: This phenomenon, known as tailing, is the classic sign of the strong acid-base interaction between your basic aniline and the acidic silica gel, as discussed in Q1.[1] The "tail" consists of molecules of your compound that were more strongly adsorbed to the silica and are eluting slower than the main band.

The Solution: The most effective way to eliminate tailing is to add a basic modifier to your eluent. Prepare your chosen Hexane/EtOAc mobile phase and add 0.5% triethylamine (Et₃N) . Run a new TLC with this modified eluent. You should observe a significant improvement, with a more compact, symmetrical spot. Use this same modified eluent for packing and running your column to ensure sharp, well-defined bands and improved separation.

Q4: What is the appropriate ratio of silica gel to crude product for effective purification?

A4: The ratio of stationary phase to crude material is critical for preventing column overloading, which leads to poor separation.[4]

  • For easy separations (large ΔRƒ between product and impurities on TLC): A ratio of 30:1 to 50:1 (by weight) of silica gel to crude product is often sufficient.

  • For difficult separations (small ΔRƒ): A higher ratio of 100:1 or even 200:1 may be necessary to achieve baseline separation.

Overloading the column is a common mistake that saturates the stationary phase, preventing proper partitioning of the components and resulting in co-elution of impurities with your target compound.

Column Chromatography Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor or No Separation 1. Inappropriate Mobile Phase Polarity: The eluting power of the solvent is either too high or too low.[4] 2. Column Overloading: Too much crude material was loaded for the amount of silica used.[4] 3. Compound Degradation: The aniline may be unstable on silica gel.[5]1. Re-optimize Mobile Phase: Perform careful TLC analysis to find a solvent system giving your product an Rƒ of 0.2-0.4 and maximizing the separation from impurities. 2. Reduce Load: Use a higher silica-to-sample ratio (e.g., increase from 50:1 to 100:1). 3. Check Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, then elute. If a new spot appears, degradation is occurring. Switch to a deactivated or basic stationary phase like alumina.
Compound Not Eluting 1. Mobile Phase Not Polar Enough: The solvent system lacks the strength to displace the compound from the silica.[4] 2. Strong Adsorption/Reaction: The basic amine is irreversibly bound to the acidic silica.1. Increase Polarity (Gradient Elution): Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For example, start with 10% EtOAc in Hexane, and after several column volumes, switch to 15%, then 20%. 2. Add a Basic Modifier: If not already doing so, add 0.5-1% triethylamine to the eluent to disrupt the strong acid-base interaction.
Compound Elutes Too Quickly 1. Mobile Phase is Too Polar: The compound has minimal interaction with the silica and travels with the solvent front. 2. Column Channeling: The silica bed is not packed uniformly, creating channels for the solvent and sample to pass through rapidly.[4]1. Decrease Polarity: Reduce the proportion of the polar solvent in your mobile phase. This must be determined by TLC first. 2. Repack the Column: Ensure the silica is packed as a uniform slurry and is never allowed to run dry. Tap the column gently during packing to settle the bed evenly.
Compound "Oils Out" in Sample Loading 1. Poor Solubility in Eluent: The compound is not soluble in the mobile phase used for loading. 2. Use of a Strong Loading Solvent: The sample was dissolved in a solvent much more polar than the mobile phase (e.g., pure methanol or acetone).1. Use Minimal Solvent: Dissolve the crude sample in the absolute minimum amount of the initial mobile phase or a slightly more polar, volatile solvent like dichloromethane. 2. Dry Loading: Adsorb the crude material onto a small amount of silica gel (~2-3x the weight of the crude product). After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the column bed. This is the preferred method for samples with poor solubility.

Recommended Purification Protocol

This protocol assumes a standard glass column and normal-phase chromatography on silica gel.

1. Preliminary TLC Analysis a. Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate. b. On a silica gel TLC plate, spot the crude mixture alongside any available starting materials or expected byproducts. c. Develop the plate in a sealed chamber using a starting eluent of 9:1 Hexane:EtOAc . d. Visualize the plate under a UV lamp (254 nm). e. Adjust the solvent ratio until the Rƒ of the target compound is ~0.3. Add 0.5% (v/v) triethylamine to the final chosen eluent to prevent tailing.

2. Column Preparation (Slurry Packing) a. Choose an appropriate size column and add a small plug of cotton or glass wool to the bottom. Add a ~1 cm layer of sand. b. In a beaker, prepare a slurry of silica gel (e.g., 50 g for 1 g of crude) in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N). c. With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer. d. Tap the side of the column gently and continuously to ensure the silica packs into a uniform, homogenous bed without cracks or air bubbles. e. Once packed, add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition. f. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

3. Sample Loading a. Wet Loading: Dissolve the crude product in the minimum volume of the mobile phase. Using a pipette, carefully and slowly add the solution to the top of the column, allowing it to absorb into the sand/silica bed. b. Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add 2-3 times its weight in silica gel. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

4. Elution and Fraction Collection a. Carefully add the mobile phase to the top of the column, avoiding disturbance of the top layer. b. Open the stopcock and begin eluting the column, collecting the solvent in numbered test tubes or flasks. Maintain a constant level of solvent at the top of the column. c. Apply gentle air pressure (flash chromatography) to achieve a solvent flow rate of approximately 2 inches/minute down the column.

5. Analysis of Fractions a. Monitor the separation by spotting collected fractions onto TLC plates. b. Combine the fractions that contain the pure desired product. c. Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow Diagram

The following diagram provides a visual guide to troubleshooting common column chromatography issues.

Troubleshooting_Workflow start_node Start Purification check_node check_node start_node->check_node Run Column problem_node Good Separation? end_node Pure Compound problem_node->end_node Yes poor_sep Problem: Poor Separation / Tailing problem_node->poor_sep No solution_node Increase Silica:Sample ratio (e.g., from 50:1 to 100:1) solution_node->start_node Repack & Rerun check_node->problem_node Analyze Fractions cause1 Optimal Rf (~0.3) & Spot Shape? poor_sep->cause1 Check TLC cause2 Re-optimize eluent on TLC. Add 0.5% Et3N to prevent tailing. cause1->cause2 No cause3 Column Overloaded? cause1->cause3 Yes cause2->start_node Repack & Rerun cause3->solution_node Yes no_elution Problem: Compound Stuck on Column cause3->no_elution No solution2 Increase eluent polarity (gradient). Ensure Et3N is present. no_elution->solution2 Action solution2->check_node Continue Elution

Caption: Troubleshooting workflow for amine purification.

References

  • PubChem. 5-Chloro-2-methylaniline | C7H8ClN. PubChem. Available at: [Link].

  • MPG.PuRe. Supporting Information for Catalytic Methylation. MPG.PuRe. Available at: [Link].

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. Available at: [Link].

  • Royal Society of Chemistry. Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines. Royal Society of Chemistry. Available at: [Link].

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link].

  • PubMed. Mobile phase effects on the separations of substituted anilines with a beta-cyclodextrin-bonded column. PubMed. Available at: [Link].

  • Journal of Chromatographic Science. Troubleshooting in Chromatography. Oxford Academic. Available at: [Link].

  • Royal Society of Chemistry. Supporting Information - D-Glucose as Green Ligand. Royal Society of Chemistry. Available at: [Link].

  • ResearchGate. Does aniline stick in columns during column chromatography?. ResearchGate. Available at: [Link].

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link].

  • PubChem. 5-Chloro-4-methoxy-2-nitroaniline | C7H7ClN2O3. PubChem. Available at: [Link].

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].

  • Reddit. Chromotography with free amines?. Reddit. Available at: [Link].

Sources

identifying and minimizing dimer formation in 5-Chloro-4-methoxy-2-methylaniline couplings

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Dimer Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-4-methoxy-2-methylaniline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of coupling reactions with this versatile building block, with a specific focus on the persistent issue of dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a significant problem in aniline couplings?

Dimer formation, also known as homocoupling, is a common side reaction where two molecules of the same aniline starting material react with each other to form a symmetrical dimer.[1] This is a critical issue for several reasons:

  • Reduced Yield: It consumes your valuable aniline substrate, directly lowering the yield of your desired cross-coupled product.[1]

  • Complicated Purification: The resulting dimer often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.

  • Catalyst Inhibition: The process can lead to the formation of inactive catalyst species, such as palladium black, which can further promote unwanted side reactions.[1]

Q2: What are the primary mechanisms leading to aniline dimer formation?

Aniline dimerization in the context of cross-coupling reactions is primarily an oxidative process. The key mechanisms involve:

  • Oxidative Coupling: The aniline's electron-rich amino group makes it susceptible to oxidation.[2] This can be facilitated by residual oxygen in the reaction, certain metal catalysts, or even the catalyst in a higher oxidation state.[1][3] The oxidation process can generate radical cations or nitrenium ions, which then couple to form dimers.[4][5]

  • Catalyst-Mediated Homocoupling: In palladium-catalyzed reactions like Buchwald-Hartwig amination, a potential side pathway involves the oxidative addition of two aniline molecules to the palladium center, followed by reductive elimination to form the dimer. This competes directly with the desired cross-coupling pathway.

Q3: Which common coupling reactions involving this compound are prone to this issue?

Given its structure, this compound is frequently used in C-N and C-C bond-forming reactions. Those most susceptible to dimerization include:

  • Buchwald-Hartwig Amination: This is a cornerstone reaction for forming C-N bonds.[6][7] However, the conditions used can also promote the homocoupling of the aniline, especially if the reaction is sluggish or not properly optimized.[8]

  • Suzuki-Miyaura Coupling: While a C-C coupling reaction, the aniline moiety can still pose challenges.[9][10] If the aniline is used as a substrate (e.g., after conversion to a diazonium salt), side reactions can occur.[11] More commonly, if the aniline functionality is present on one of the coupling partners, its basicity and nucleophilicity can interfere with the catalytic cycle.

  • Copper-Catalyzed Couplings (Ullmann-type): These reactions often require elevated temperatures, which can increase the rate of oxidative dimerization.[12][13]

Troubleshooting Guide: From Problem to Solution

Problem: I'm observing a significant high-molecular-weight byproduct. How can I confirm it's a dimer?

Analysis and Confirmation:

The first step is to definitively identify the impurity. A combination of analytical techniques is the most robust approach.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. The dimer of this compound (C₈H₁₀ClNO) will have a molecular weight of 342.25 g/mol (calculated as 2 * MW of starting material - 2 * MW of H). Look for a peak with an [M+H]⁺ ion at approximately 343.26 m/z.

  • Thin-Layer Chromatography (TLC): The dimer is typically less polar than the starting aniline. On a silica gel plate, the dimer spot will have a higher Rf value (it will travel further up the plate) than the aniline spot. You can run a spot of your starting material alongside the reaction mixture for direct comparison.[14]

  • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can be used to quantify the amount of aniline, product, and suspected dimer. The dimer will generally have a different retention time from the starting material and the desired product.[15][16]

Problem: My yield is low, and I suspect dimerization is the primary cause. What are the first parameters I should adjust?

Initial Optimization Steps:

When facing dimerization, the primary goal is to favor the kinetics of the desired cross-coupling reaction over the homocoupling side reaction. Here are the most impactful initial adjustments:

  • Ensure a Scrupulously Inert Atmosphere: Oxygen is a key culprit in oxidative dimerization.[1]

    • Action: Rigorously degas your solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles).

    • Action: Ensure your reaction vessel is thoroughly flushed with an inert gas, and maintain a positive pressure of that gas throughout the reaction.

  • Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition and side reactions.

    • Action: Try running the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C). While this may slow down the desired reaction, it often slows the dimerization pathway more significantly.[1]

  • Check the Purity of Reagents: Impurities in solvents, bases, or the starting aniline can inhibit the catalyst and promote side reactions.

    • Action: Use freshly distilled/dried solvents and high-purity bases.

Problem: In my Buchwald-Hartwig amination, aniline homocoupling is rampant. How can I modify my catalytic system?

Catalyst and Ligand Optimization:

The choice of ligand is critical in Buchwald-Hartwig amination as it directly influences the rates of oxidative addition and reductive elimination.[8]

  • Switch to Bulky, Electron-Rich Ligands: These ligands are designed to accelerate the final, desired reductive elimination step, which outcompetes pathways leading to homocoupling.

    • Action: If you are using simpler phosphine ligands (e.g., P(t-Bu)₃), switch to more advanced biarylphosphine ligands.

    • Recommended Ligands: Consider ligands like XPhos , SPhos , or RuPhos . These have demonstrated high efficacy in suppressing side reactions with anilines.

  • Optimize the Base: The base plays a crucial role in deprotonating the aniline to form the active nucleophile. An inappropriate base can lead to poor results.

    • Action: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are often effective choices for aniline couplings.[17] Weaker bases like carbonates (e.g., Cs₂CO₃) may not be strong enough for this electron-rich aniline, leading to a slow reaction where dimerization can dominate.

  • Use a Precatalyst: Using a well-defined palladium precatalyst can lead to more consistent formation of the active Pd(0) species compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃ directly.

    • Action: Consider using a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3).

Problem: My reaction mixture turns dark or forms a black precipitate (Palladium black), and dimerization is high. What's happening?

Addressing Catalyst Decomposition:

The formation of palladium black indicates that your active Pd(0) catalyst is decomposing into an inactive, agglomerated state. This not only stops the desired catalytic cycle but can also catalyze homocoupling.[1]

  • Improve Ligand Protection: The ligand's job is to stabilize the palladium center. If it's not doing its job effectively, the catalyst will crash out.

    • Action: Increase the ligand-to-palladium ratio slightly (e.g., from 1.2:1 to 1.5:1 or 2:1). This ensures enough free ligand is present to stabilize the catalyst throughout the reaction.

  • Re-evaluate Solvent Choice: The solvent must be able to dissolve the catalytic species and reactants effectively.

    • Action: Toluene, dioxane, and 2-methyltetrahydrofuran (2-MeTHF) are common and effective solvents for these types of couplings.[9] Ensure they are anhydrous.

  • Control Reactant Concentration: Very high concentrations can sometimes accelerate catalyst decomposition.

    • Action: Try running the reaction at a slightly lower concentration.

Data & Recommendations Summary

Table 1: Influence of Reaction Parameters on Dimer Formation

ParameterCondition Promoting DimerizationRecommended Action to Minimize Dimerization
Atmosphere Presence of Air/OxygenRigorously degas solvents and maintain an inert (Ar/N₂) atmosphere.
Temperature High (e.g., > 110 °C)Lower the temperature (e.g., 80-100 °C).
Base Weak or inappropriate base (e.g., K₂CO₃)Use a strong, non-nucleophilic base like NaOt-Bu or KOt-Bu.[17]
Ligand Simple, less bulky ligandsEmploy bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos).
Catalyst Decomposed catalyst (Pd black)Use a stable precatalyst; optimize ligand:metal ratio.

Visualizing the Competing Pathways

The following diagram illustrates the desired catalytic cycle for a Buchwald-Hartwig amination competing with the undesired aniline dimerization pathway.

G cluster_0 Desired Buchwald-Hartwig Cycle cluster_1 Undesired Dimerization Pathway Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(L_n)(Aniline)]+X- OA_Complex->Amine_Coord Aniline Coordination Amido_Complex Ar-Pd(II)-NHR'(L_n) Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Desired Product (Ar-NHR') Amido_Complex->Product Aniline Aniline (R'-NH2) Oxidized_Aniline Oxidized Aniline (Radical Cation) Aniline->Oxidized_Aniline Oxidation (O2, Catalyst) Dimer Aniline Dimer Oxidized_Aniline->Dimer Coupling

Caption: Desired catalytic cycle vs. undesired oxidative dimerization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dimer Formation in a Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling this compound with an aryl bromide.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • Inert Atmosphere Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Vessel Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound as a solid, followed by the anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A small aliquot can be removed via syringe, quenched with water, extracted with ethyl acetate, and analyzed. Look for the consumption of the aryl bromide and the formation of the product spot/peak.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Protocol 2: Troubleshooting Workflow

Use this logical workflow to diagnose and solve dimerization issues.

Caption: A step-by-step troubleshooting workflow for dimerization.

References

  • The formation of aniline dimers... ResearchGate.

  • Why does coupling reaction of diazonium salt with phenol and same salt with aniline requires acidic and basic medium respectively? Quora.

  • Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. MDPI.

  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem.

  • Oxidative dimerization of anilines with heterogeneous sulfonic acid catalysts. Green Chemistry (RSC Publishing).

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.

  • Buchwald–Hartwig amination. Wikipedia.

  • MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate.

  • Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts. Catalysis Science & Technology (RSC Publishing).

  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. BenchChem.

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.

  • Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications (RSC Publishing).

  • Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen.

  • Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. PMC - NIH.

  • Synthesis of dimeric aryls and heteroaryls through dimerization. Organic and Biomolecular Chemistry.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines. BenchChem.

  • Chemists Conducted the Suzuki Reaction with Anilines. Dr. Moreau's Channel.

  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.

  • Reactions of Aniline. Chemistry Steps.

  • Cross-coupling strategies for aniline synthesis... ResearchGate.

  • Palladium-mediated base-free and solvent-free synthesis of aromatic azo compounds from anilines catalyzed by copper acetate. ResearchGate.

  • Preventing oxidation of the aniline group during complexation. BenchChem.

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate.

  • Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. PubMed.

  • Quantification of aniline and N-methylaniline in indigo. PMC - PubMed Central - NIH.

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.

  • The proposed mechanism for the oxidation of aniline. ResearchGate.

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv.

  • Detect aninline. ResearchGate.

  • Reactions of Arylamines. Chemistry LibreTexts.

  • Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate.

  • Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. PMC - NIH.

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. MDPI.

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Cambridge Open Engage.

  • para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society.

  • Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species. PMC - NIH.

  • Aniline qualitative analysis. Slideshare.

  • Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. ResearchGate.

  • Pd-Catalyzed Coupling of 1,2-Dibromoarenes and Anilines: Formation of N,N-Diaryl-o-phenylenediamines. ResearchGate.

  • 5-Chloro-2-methoxy-4-methylaniline. BLD Pharm.

  • Practical catalytic method for synthesis of sterically hindered anilines. PubMed.

  • The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate.

  • Synthesis method of 5-chloro-2-methyl aniline. Google Patents.

  • Oxidative modification of lipids and proteins in aniline-induced splenic toxicity. ResearchGate.

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Chloro-4-methoxy-2-methylaniline and 4-chloro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This in-depth technical guide provides a comprehensive comparison of the chemical reactivity of 5-Chloro-4-methoxy-2-methylaniline and 4-chloro-2-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural and electronic factors that govern the reactivity of these substituted anilines. We will explore theoretical principles, present a framework for experimental validation, and provide detailed protocols to empower you in your synthetic endeavors.

Introduction: The Subtle Art of Substituent Effects

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The reactivity of the aniline scaffold is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents modulate the electron density of the entire molecule, thereby dictating the nucleophilicity of the amino group and the ring's susceptibility to electrophilic attack.[3][4]

This guide focuses on two such derivatives: 4-chloro-2-methylaniline and this compound. While structurally similar, the presence of an additional methoxy group in the latter introduces significant changes to its electronic profile and, consequently, its chemical behavior. Understanding these differences is crucial for rational reaction design and the efficient synthesis of target molecules.

Structural and Electronic Analysis: A Tale of Two Anilines

The reactivity of a substituted aniline is primarily governed by the interplay of inductive and resonance effects of its substituents.[3]

4-chloro-2-methylaniline: A Moderated System

In 4-chloro-2-methylaniline, the aromatic ring is decorated with a methyl group at the ortho position and a chlorine atom at the para position relative to the amino group.

  • Methyl Group (-CH₃): This alkyl group is a weak electron-donating group (EDG) primarily through an inductive effect (+I). It pushes electron density into the ring, slightly increasing the nucleophilicity of the amino group.[5]

  • Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). However, its lone pairs can participate in resonance, donating electron density back to the ring (+M). For halogens, the inductive effect typically outweighs the resonance effect, making the chloro group an overall deactivator of the aromatic ring for electrophilic aromatic substitution, yet it remains an ortho, para-director.

The net result for 4-chloro-2-methylaniline is a ring that is less electron-rich than aniline itself, leading to a moderately reactive compound.

This compound: An Activated Framework

The addition of a methoxy group at the 4-position dramatically alters the electronic landscape of the molecule.

  • Methyl Group (-CH₃): As before, the methyl group acts as a weak electron-donating group (+I).

  • Chloro Group (-Cl): Its electronic effects (-I, +M) remain the same.

  • Methoxy Group (-OCH₃): The methoxy group is a powerful activating group. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs are readily delocalized into the aromatic ring via a strong resonance effect (+M).[6][7] This +M effect is dominant, significantly increasing the electron density of the aromatic ring, especially at the ortho and para positions relative to itself.

In this compound, the potent electron-donating resonance effect of the methoxy group, combined with the weaker inductive effect of the methyl group, overwhelmingly counteracts the deactivating effect of the chlorine atom. This results in a highly electron-rich aromatic system.

G cluster_0 Electronic Effects: 4-chloro-2-methylaniline cluster_1 Electronic Effects: this compound a 4-chloro-2-methylaniline b Substituents a->b c -CH3 (ortho) b->c +I (Donating) d -Cl (para) b->d -I > +M (Withdrawing) e Overall Reactivity c->e d->e f Moderately Deactivated Ring (Compared to Aniline) e->f g This compound h Substituents g->h i -CH3 (ortho) h->i +I (Donating) j -Cl (meta) h->j -I > +M (Withdrawing) k -OCH3 (para) h->k +M >> -I (Strongly Donating) l Overall Reactivity i->l j->l k->l m Strongly Activated Ring l->m

Diagram 1: A comparison of the electronic effects of substituents.

A Head-to-Head Comparison of Reactivity

Based on the electronic analysis, we can predict significant differences in the chemical reactivity of these two anilines.

Feature4-chloro-2-methylanilineThis compoundRationale
Electron Density on Nitrogen ModerateHighThe strong +M effect of the -OCH₃ group in the second molecule significantly increases electron density on the ring and the nitrogen lone pair.
Predicted Basicity (pKa) LowerHigherIncreased electron density on the nitrogen makes the lone pair more available for protonation. Electron-donating groups generally increase the basicity of anilines.[4]
Predicted Nucleophilicity LowerHigherHigher basicity generally correlates with higher nucleophilicity. The nitrogen in the methoxy-substituted aniline is a more potent electron-pair donor.
Reactivity in Electrophilic Aromatic Substitution (EAS) SlowerFasterThe highly activated, electron-rich ring of the methoxy-substituted aniline will react much more readily with electrophiles. Arylamines are already very reactive towards EAS.[8]

Experimental Validation: A Protocol for Comparative N-Acylation

To empirically validate these predictions, a comparative N-acylation experiment can be performed. This reaction directly probes the nucleophilicity of the amino group. A more nucleophilic aniline will react faster with an electrophile, such as an acyl chloride, leading to a higher yield in a given timeframe.

Objective:

To quantitatively compare the nucleophilic reactivity of 4-chloro-2-methylaniline and this compound by reacting them with benzoyl chloride.

Materials:
  • 4-chloro-2-methylaniline (CAS: 95-69-2)[9]

  • This compound (CAS: 62492-46-0)

  • Benzoyl chloride

  • Pyridine (or another non-nucleophilic base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrers

  • Thin Layer Chromatography (TLC) plates and developing chamber

Experimental Protocol:

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Benzoyl chloride is corrosive and lachrymatory.

  • Reaction Setup (Parallel Reactions):

    • Set up two identical round-bottom flasks equipped with magnetic stir bars.

    • In Flask A, dissolve 1.0 mmol of 4-chloro-2-methylaniline in 10 mL of DCM.

    • In Flask B, dissolve 1.0 mmol of this compound in 10 mL of DCM.

    • To each flask, add 1.2 mmol of pyridine.

    • Cool both flasks to 0°C in an ice bath.

  • Initiation of Reaction:

    • While stirring, slowly add 1.05 mmol of benzoyl chloride to each flask simultaneously (or as close as possible).

    • Allow the reactions to stir at 0°C for 15 minutes, then remove the ice bath and let them warm to room temperature.

  • Reaction Monitoring:

    • After 1 hour, take a small aliquot from each reaction mixture and spot it on a TLC plate.

    • Elute the TLC plate with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Visualize the spots under UV light. The disappearance of the starting aniline spot and the appearance of a new, less polar product spot indicates reaction progress. A more complete conversion for Flask B is expected.

  • Workup Procedure:

    • After a set time (e.g., 2 hours), quench both reactions by adding 15 mL of saturated sodium bicarbonate solution to each flask.

    • Transfer the mixtures to separatory funnels and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers for each reaction, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Product Isolation and Analysis:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude N-acylated products.

    • Purify the crude products via column chromatography or recrystallization if necessary.

    • Determine the mass of the pure, dried product for each reaction and calculate the percentage yield.

Expected Outcome:

The reaction involving this compound (Flask B) is expected to proceed at a faster rate and afford a higher yield of the corresponding amide product compared to the reaction with 4-chloro-2-methylaniline (Flask A) under identical conditions. This result would provide direct experimental evidence for its enhanced nucleophilicity.

G start Start: Parallel Reaction Setup setup_A Flask A: 4-chloro-2-methylaniline + Pyridine in DCM start->setup_A setup_B Flask B: This compound + Pyridine in DCM start->setup_B cool Cool both flasks to 0°C setup_A->cool setup_B->cool add_reagent Add Benzoyl Chloride to both flasks cool->add_reagent react Stir at RT for a fixed time (e.g., 2h) add_reagent->react monitor Monitor progress via TLC react->monitor workup Quench with NaHCO3 and perform aqueous workup monitor->workup isolate Isolate crude products via solvent evaporation workup->isolate analyze Purify, weigh, and calculate yield for each reaction isolate->analyze compare Compare Yields: Yield(B) > Yield(A) expected analyze->compare

Diagram 2: Experimental workflow for comparative N-acylation.

Conclusion

The chemical reactivity of substituted anilines is a direct consequence of the electronic effects exerted by their substituents. In the case of this compound, the presence of a strongly electron-donating methoxy group via resonance significantly increases the electron density of the aromatic ring and the nucleophilicity of the amino group. This makes it a substantially more reactive compound than 4-chloro-2-methylaniline, which lacks this powerful activating group. This enhanced reactivity is predicted to manifest as a higher basicity and a greater rate of reaction in processes involving nucleophilic attack by the amine, such as acylation, and in electrophilic aromatic substitution reactions. The provided experimental framework offers a reliable method to validate these theoretical predictions in a laboratory setting.

References

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • mzCloud. (2018). 4 Chloro 2 methylaniline. Retrieved from [Link]

  • Chemcd. (n.d.). 5-CHLORO-2-METHOXY-4-METHYLANILINE Spectrum 569688-67-1. Retrieved from [Link]

  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-2-methylaniline hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved from [Link]

  • Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • Sciforum. (n.d.). ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines. Retrieved from [Link]

  • ResearchGate. (2000). Electronic structure and conformation of aniline and meta-chloroaniline dimers. Retrieved from [Link]

  • NIH. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • NIH PubChem. (n.d.). CID 158195936 | C14H16Cl2N2. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. Retrieved from [Link]

  • NIH PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline. Retrieved from [Link]

  • NIH PubChem. (n.d.). 2-Methoxy-5-Methylaniline. Retrieved from [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of a molecule's three-dimensional structure is a cornerstone of rational drug design.[1][2][3] For small molecules such as 5-Chloro-4-methoxy-2-methylaniline, a substituted aniline with potential as a synthetic intermediate, unambiguous structural validation is paramount. This guide provides a comprehensive overview of the validation of its molecular structure through single-crystal X-ray crystallography, benchmarked against alternative analytical techniques and structurally related compounds.

The following sections will delve into the causality behind experimental choices in X-ray diffraction, present a detailed protocol for analysis, and compare the expected crystallographic data with that of similar halogenated anilines. This guide is intended to serve as a practical resource for researchers engaged in the structural elucidation of small molecule drug candidates.

The Indispensable Role of X-ray Crystallography

X-ray crystallography stands as the preeminent technique for determining the atomic and molecular structure of a crystalline solid.[4] Its ability to provide a detailed three-dimensional map of electron density allows for the precise determination of bond lengths, bond angles, and conformational details, which are critical for understanding a molecule's reactivity and biological activity.[5][6] While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about a molecule's structure in solution and its dynamics, X-ray crystallography offers an unparalleled level of atomic resolution for the solid state.[7]

For a molecule like this compound, understanding the influence of its substituent groups—the chloro, methoxy, and methyl groups—on the overall molecular conformation and intermolecular interactions in the solid state is crucial for predicting its physicochemical properties and potential for polymorphism, a critical consideration in drug development.[8]

A Comparative Look: Crystallographic Data of Substituted Anilines

To provide context for the expected crystallographic data of this compound, the following table summarizes key parameters from the crystal structures of related halogenated and methoxy-substituted anilines. These comparisons are vital for validating the plausibility of an experimentally determined structure.

CompoundMolecular FormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
4-chloro-2-iodoanilineC₆H₅ClINOrthorhombicP 2₁ 2₁ 2₁N—H⋯N hydrogen bonding, Cl⋯I contact, π-stacking[9]
2,4-dibromo-6-chloroanilineC₆H₄Br₂ClNOrthorhombicP 2₁ 2₁ 2₁N-H···N hydrogen bonds[10]
4-Methoxy-2-nitroanilineC₇H₈N₂O₃OrthorhombicPnma-[11]
(E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenolC₁₄H₁₂ClNO₂MonoclinicP 2₁/cO—H⋯N hydrogen bond, C—H⋯O hydrogen bonds, C—H⋯π contact, π–π contact[12]

The structural variations among these related anilines highlight the subtle interplay of hydrogen bonding, halogen interactions, and π-stacking in dictating the crystal packing.[9][13][14] For this compound, a combination of N-H···O or N-H···N hydrogen bonds and potential Cl···O or Cl···π interactions would be anticipated to play a significant role in its supramolecular assembly.

Experimental Workflow for Structural Validation

The journey from a powdered sample to a fully validated crystal structure is a multi-step process that demands meticulous execution. The following workflow outlines the critical stages.

X-ray_Crystallography_Workflow Experimental Workflow for Structure Validation cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis A Synthesis & Purification of This compound B Single Crystal Growth (e.g., Slow Evaporation) A->B High Purity is Crucial C Crystal Mounting & Screening B->C Select a High-Quality Crystal D X-ray Diffraction Data Collection (Diffractometer) C->D Determine Unit Cell E Data Processing & Reduction D->E Integrate Reflections F Structure Solution (e.g., Direct Methods) E->F Obtain Initial Model G Structure Refinement (e.g., Full-Matrix Least-Squares) F->G Optimize Atomic Coordinates H Structure Validation (e.g., CheckCIF) G->H Assess Model Quality I Analysis of Geometric Parameters & Intermolecular Interactions H->I Interpret Structural Features

Caption: A stepwise workflow for the validation of a small molecule crystal structure.

Detailed Experimental Protocol

The following provides a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of this compound.

1. Crystal Growth

  • Objective: To obtain a single, well-ordered crystal suitable for diffraction.[15]

  • Materials: Purified this compound, various solvents (e.g., ethanol, acetone, ethyl acetate).

  • Procedure (Slow Evaporation Method):

    • Prepare a saturated solution of the compound in a suitable solvent at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with parafilm.

    • Puncture a few small holes in the parafilm to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks until suitable crystals form.

2. Data Collection

  • Objective: To collect a complete and high-quality set of diffraction data.[16][17]

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[13][14]

  • Procedure:

    • Select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[15]

    • Center the crystal in the X-ray beam.

    • Perform an initial data collection to determine the unit cell parameters and crystal system.

    • Proceed with a full data collection strategy, typically involving ω-scans, to measure the intensities of a large number of reflections at various crystal orientations. Data is typically collected at a low temperature (e.g., 170 K) to minimize thermal motion.[13][14]

3. Structure Solution and Refinement

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Software: Crystallographic software packages such as SHELXS, SHELXL, or Olex2.[13][14]

  • Procedure:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities. Apply corrections for factors such as absorption.

    • Structure Solution: Determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods.

    • Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters, and other model parameters against the experimental data using a full-matrix least-squares method to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

4. Structure Validation

  • Objective: To ensure the accuracy and reliability of the final crystal structure.

  • Tools: Software such as PLATON and the IUCr's checkCIF service.

  • Procedure:

    • Analyze the final model for any inconsistencies or errors. Key validation metrics include the R-factor, weighted R-factor (wR2), and goodness-of-fit (S).

    • Examine the residual electron density map to ensure that there are no significant unassigned peaks or troughs.

    • Generate a Crystallographic Information File (CIF) and submit it to a validation service to check for any crystallographic alerts.

Cross-Validation with Other Analytical Techniques

While X-ray crystallography provides a definitive solid-state structure, it is crucial to correlate this data with other analytical techniques for a holistic understanding of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution provides information about the chemical environment of each atom and the connectivity within the molecule. This data should be consistent with the molecular structure determined by X-ray crystallography. Any significant discrepancies could indicate different conformations in the solid-state versus solution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition of this compound, providing a fundamental check of the compound's identity.

  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, which are dependent on the bond strengths and molecular symmetry. The observed vibrational frequencies can be compared with those calculated from the crystal structure using computational methods.

The relationship between these validation techniques can be visualized as follows:

Validation_Pyramid Integrated Structural Validation Xray X-ray Crystallography (Solid-State Structure) NMR NMR Spectroscopy (Solution Structure & Connectivity) Xray->NMR Conformational Comparison MS Mass Spectrometry (Molecular Formula) Xray->MS Identity Confirmation VibSpec Vibrational Spectroscopy (Functional Groups & Symmetry) Xray->VibSpec Symmetry & Bonding Validation NMR->MS Cross-Verification

Sources

The 5-Chloro-4-methoxy-2-methylaniline Scaffold: A Comparative Guide to the Biological Activity of Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents often hinges on the strategic selection of a core chemical scaffold. The substituted aniline backbone is a recurring motif in a multitude of biologically active compounds. Among these, 5-Chloro-4-methoxy-2-methylaniline presents a particularly interesting starting point for drug discovery. Its unique arrangement of a chloro group, a methoxy group, and a methyl group on the aniline ring provides a nuanced electronic and steric profile. These substituents can critically influence molecular interactions, metabolic stability, and pharmacokinetic properties, making this compound a "privileged scaffold" for generating diverse libraries of potential drug candidates.[1][2]

This guide offers an in-depth comparison of the biological activities of compounds derived from this scaffold, with a primary focus on anticancer and antimicrobial applications. We will explore the structure-activity relationships, compare performance against established alternatives using experimental data, and provide detailed protocols for key biological assays to ensure scientific rigor and reproducibility.

Part 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

Derivatives of substituted anilines, particularly those that form quinazoline and 4-anilinoquinazoline structures, are renowned for their potent anticancer activities.[3][4][5] These compounds frequently function as inhibitors of protein tyrosine kinases, which are critical enzymes in the signaling pathways that drive cancer cell growth and survival.[6][7]

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A primary target for many 4-anilinoquinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[8] These inhibitors typically act as ATP-competitive agents, occupying the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades responsible for cell proliferation and survival.[9][10] The N-1 and N-3 atoms of the quinazoline ring are crucial for forming hydrogen bonds within the kinase's active site, anchoring the inhibitor for potent activity.[10]


}

EGFR signaling pathway and inhibition by anilinoquinazolines.

Comparative Performance of Anilinoquinazoline Derivatives

While specific compounds directly synthesized from this compound are not extensively documented in publicly accessible literature, we can infer their potential by examining structurally related 4-anilinoquinazolines. The substituents on the aniline ring are known to significantly modulate potency.[9] The table below compares the in vitro cytotoxic activity (IC50) of representative 4-anilinoquinazoline inhibitors against various human cancer cell lines.

Compound IDCore StructureModificationsCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
15a 4-AnilinoquinazolineAcylamino side chainHT-29 (Colon)8.32Sunitinib6.74
15b 4-AnilinoquinazolineAcylamino side chainMCF-7 (Breast)4.41Sunitinib10.71
15b 4-AnilinoquinazolineAcylamino side chainH460 (Lung)11.95Sunitinib7.98
Gefitinib 4-Anilinoquinazoline3-chloro-4-fluoroanilineA431 (Skin)0.015--
Erlotinib 4-Anilinoquinazoline3-ethynylanilineH358 (Lung)2.0--

Data synthesized from multiple sources for comparative purposes.[8]

Expert Insights: The data illustrates that modifications on the quinazoline core and the aniline moiety drastically impact anticancer potency. For instance, compounds 15a and 15b show promising activity against colon and breast cancer cell lines, respectively, with 15b outperforming the reference drug Sunitinib against MCF-7 cells.[8] The established drugs, Gefitinib and Erlotinib, demonstrate the high potency that can be achieved with this scaffold, often reaching nanomolar efficacy. The chloro and methoxy groups present in our core scaffold of interest are expected to influence the compound's binding affinity and selectivity for different kinase targets.

Experimental Protocol: MTT Assay for Cell Viability

To generate the comparative data above, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for assessing the cytotoxic effects of compounds.[11]

Principle: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.


}

Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for an untreated control (cells in medium only) and a vehicle control (cells in medium with the compound's solvent, e.g., DMSO).[13]

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well.[12]

  • Formazan Development: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is clearly visible under a microscope.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[14]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 2: Antimicrobial Activity - A New Frontier

The versatility of the substituted aniline scaffold extends beyond anticancer applications into the realm of antimicrobial agents.[15][16] Derivatives such as Schiff bases and benzimidazoles have shown considerable promise against a range of bacterial and fungal pathogens.[17] The electronic properties conferred by substituents like chlorine and methoxy groups can enhance membrane permeability and interaction with microbial targets.[18][19]

Comparative Performance of Aniline-Derived Antimicrobials

The development of new antimicrobial agents is critical in the face of rising antibiotic resistance. The table below presents the Minimum Inhibitory Concentration (MIC) values for several aniline-derived compounds against common bacterial strains, compared with a standard antibiotic. The MIC is the lowest concentration of an agent that prevents the visible growth of a bacterium.[20][21]

Compound IDCore StructureBacterial StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Compound 2a N-Arylidene-benzimidazoleS. aureus6.25Ciprofloxacin3.12
Compound 2a N-Arylidene-benzimidazoleE. coli12.5Ciprofloxacin6.25
Compound 2b N-Arylidene-benzimidazoleS. aureus6.25Ciprofloxacin3.12
Compound 2b N-Arylidene-benzimidazoleE. coli12.5Ciprofloxacin6.25
Compound 13 Pyrazole-anilineS. aureus (MRSA)3.12Vancomycin1.0-2.0

Data synthesized from multiple sources for comparative purposes.[17][19]

Expert Insights: The data indicates that aniline derivatives can exhibit potent antibacterial activity. Compounds 2a and 2b , derived from a chloro-substituted aniline, show good activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[17] Notably, compound 13 , a pyrazole-aniline derivative, demonstrates strong activity against a methicillin-resistant S. aureus (MRSA) strain, highlighting the potential of these scaffolds to combat resistant pathogens.[19] The specific this compound scaffold could yield derivatives with unique and potent antimicrobial profiles.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[21][22]

Principle: A standardized inoculum of a test bacterium is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium within a 96-well plate. Following incubation, the wells are visually inspected for turbidity (bacterial growth), and the MIC is identified as the lowest concentration where no growth is observed.[20][23]


}

Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Typically, 50-100 µL of each concentration is added to the wells.[24]

  • Prepare Inoculum: From a fresh culture, suspend several bacterial colonies in saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension further in broth to achieve the final desired inoculum density (typically 5 x 10⁵ CFU/mL).[23]

  • Inoculation: Add an equal volume of the final bacterial inoculum to each well of the compound plate, bringing the total volume to 100-200 µL.

  • Controls: Ensure the plate includes a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[20]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[21]

  • Reading the MIC: After incubation, examine the plate. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity or pellet of bacterial growth.[24]

Conclusion and Future Outlook

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The analysis of related structures, particularly 4-anilinoquinazolines, strongly suggests a high potential for discovering potent anticancer agents targeting tyrosine kinases like EGFR. Furthermore, the inherent chemical properties of this substituted aniline provide a solid foundation for exploring new antimicrobial compounds capable of addressing drug-resistant pathogens.

Future research should focus on the synthesis and screening of diverse chemical libraries derived directly from this scaffold. By systematically modifying the core and evaluating the resulting compounds using the robust, validated protocols detailed in this guide, researchers can elucidate precise structure-activity relationships. This will pave the way for the rational design of next-generation inhibitors with enhanced potency, selectivity, and improved pharmacological profiles, ultimately translating this chemical potential into tangible clinical benefits.

References

  • Fry, D. W., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology. Available at: [Link]
  • Iacob, R.-E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]
  • Klutchko, S. R., et al. (2006). Novel 4-anilinoquinazolines With C-6 Carbon-Linked Side Chains: Synthesis and Structure-Activity Relationship of a Series of Potent, Orally Active, EGF Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
  • Chalker, V., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
  • Zhang, H., et al. (2016). Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]
  • Hennequin, L. F., et al. (2002). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm. Available at: [Link]
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  • Rawat, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]
  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]
  • Khan, I., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity. Available at: [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
  • Al-Salahi, R., et al. (2007). Synthesis and antimicrobial activity of some new anilino benzimidazoles. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
  • Nofal, Z. M., et al. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research. Available at: [Link]
  • Alghamdi, S., et al. (2022). Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
  • Hossain, M. S., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. International Journal of Molecular Sciences. Available at: [Link]
  • Hansa, R. K. C., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]
  • Shi, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]
  • Kaur, J., et al. (2023). An Updated Overview on the Synthesis and Anticancer Evaluation of Quinazoline Derivatives. ChemistrySelect. Available at: [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Biological Activity and Toxicological Profile of 4-Methoxy-2-methylaniline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Chloro-4-methoxy-2-methylaniline in Synthesis

This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive chloro group for cross-coupling, an electron-donating methoxy group, and a sterically influential methyl group, makes it a versatile precursor for the synthesis of complex molecular architectures. The development of efficient and selective catalytic methods for the cross-coupling of this aniline derivative is paramount for the rapid and cost-effective production of novel bioactive compounds.

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, with a focus on palladium, nickel, and copper-based catalysts. We will delve into the mechanistic nuances of key cross-coupling reactions, present comparative data where available, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Comparative Analysis of Catalytic Systems

The choice of catalyst is critical for achieving high yields and selectivities in the cross-coupling of electron-rich and sterically hindered aryl chlorides like this compound. The primary challenge lies in the inertness of the C-Cl bond, which requires highly active catalytic systems to facilitate oxidative addition.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

Palladium-based catalysts are the most extensively studied and widely employed for cross-coupling reactions due to their remarkable functional group tolerance and broad applicability.[1] For a substrate such as this compound, several palladium-catalyzed reactions are of particular relevance.

Buchwald-Hartwig Amination (C-N Coupling): This reaction is a powerful tool for the formation of C-N bonds, enabling the synthesis of complex diarylamines and other N-arylated compounds.[2] The choice of phosphine ligand is crucial for the success of this reaction with challenging aryl chlorides. Sterically hindered and electron-rich ligands are generally required to promote both the oxidative addition of the aryl chloride to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.[3]

While specific experimental data for the Buchwald-Hartwig amination of this compound is not abundant in the public domain, a study on the closely related substrate, 2-chloro-4-methoxyaniline, provides valuable insights.[4] The successful coupling of this analogue with various aryl bromides highlights the feasibility and suggests a promising starting point for optimization.

Conceptual Experimental Workflow for Buchwald-Hartwig Amination

reagents 1. Reagent Assembly: - Aryl Bromide - this compound - Palladium Precatalyst (e.g., Pd(OAc)₂) - Phosphine Ligand (e.g., DavePhos) - Base (e.g., K₃PO₄) setup 2. Reaction Setup: - Add reagents to a microwave vial - Add solvent (e.g., 1,4-Dioxane) reagents->setup reaction 3. Microwave Irradiation: - Heat to specified temperature (e.g., 120-150°C) - Stir for a defined period setup->reaction workup 4. Work-up: - Cool the reaction mixture - Filter and concentrate reaction->workup purification 5. Purification: - Silica gel column chromatography workup->purification product 6. Product Characterization: - NMR, MS purification->product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling (C-C Coupling): This reaction is one of the most versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] The coupling of aryl chlorides in Suzuki reactions is more challenging than that of aryl bromides or iodides and typically requires more sophisticated catalyst systems.[6] Bulky, electron-rich phosphine ligands are often essential to achieve good yields. For this compound, a potential challenge is the steric hindrance from the ortho-methyl group, which may impede the transmetalation step.

Heck Reaction (C-C Coupling): The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[7] While highly valuable, its application with electron-rich aryl chlorides like our substrate can be sluggish. High temperatures and specialized catalyst systems are often necessary to drive the reaction to completion.

Sonogashira Coupling (C-C Coupling): This reaction forms a C-C bond between an aryl halide and a terminal alkyne, and is a cornerstone for the synthesis of arylalkynes.[8][9] It typically employs a dual catalytic system of palladium and copper.[8] The reactivity of aryl chlorides is lower than that of bromides and iodides, often necessitating higher temperatures and more active catalyst systems.[10]

Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions, particularly for the activation of unreactive C-Cl bonds.[11] Nickel's distinct electronic properties often lead to different reactivity and selectivity profiles compared to palladium. For a substrate like this compound, nickel catalysis could offer significant advantages in terms of cost and, in some cases, reactivity. Both C-N and C-O cross-couplings of aryl chlorides have been successfully achieved using nickel catalysts.

Copper-Catalyzed Cross-Coupling: The Ullmann Condensation and Beyond

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are among the oldest methods for forming C-N, C-O, and C-S bonds. While traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper, modern advancements have led to the development of milder, catalytic protocols using various ligands.[11] For the synthesis of diaryl ethers or substituted anilines from this compound, a copper-catalyzed approach could be a viable and cost-effective option, especially at an industrial scale.

Data Focus: Buchwald-Hartwig Amination of a Structurally Related Analogue

A study by a research group on the chemo- and regioselective synthesis of carbazoles provides concrete experimental data for the Buchwald-Hartwig amination of 2-chloro-4-methoxyaniline , a close structural analogue of our target molecule.[4] This data serves as an excellent starting point for developing a protocol for this compound.

Table 1: Buchwald-Hartwig Amination of 2-chloro-4-methoxyaniline with Various Aryl Bromides [4]

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-BromoquinoxalinePd(OAc)₂ (5)DavePhos (10)K₃PO₄1,4-Dioxane150 (MW)187
22-BromoquinoxalinePd(OAc)₂ (5)DavePhos (10)K₃PO₄1,4-Dioxane150 (MW)127
36-BromoisoquinolinePd(OAc)₂ (5)DavePhos (10)K₃PO₄1,4-Dioxane150 (MW)182

MW = Microwave irradiation

This data demonstrates the high efficiency of the Pd(OAc)₂/DavePhos catalytic system for the amination of an electron-rich chloroaniline with various heteroaryl bromides under microwave conditions. The yields are generally good to excellent, indicating that this catalytic system is a strong candidate for the cross-coupling of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

cluster_cycle Pd0 Pd(0)L₂ PdII_ArX Pd(II)(Ar)(X)L₂ Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArNRR [Pd(II)(Ar)(NRR')L₂] PdII_ArX->PdII_ArNRR Amine Coordination & Deprotonation (HNRR', Base) PdII_ArNRR->Pd0 Product Ar-NRR' PdII_ArNRR->Product Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This protocol is adapted from the successful amination of 2-chloro-4-methoxyaniline and serves as a robust starting point for the cross-coupling of this compound.[4]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • DavePhos (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 2-5 mL microwave vial containing a magnetic stir bar, add the aryl bromide (0.50 mmol, 1.0 equiv), this compound (0.60 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), DavePhos (19.7 mg, 0.05 mmol, 10 mol%), and K₃PO₄ (318 mg, 1.50 mmol, 3.0 equiv).

  • Seal the vial with a cap.

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Place the vial in the microwave reactor and irradiate at 150 °C for 1 hour with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-arylated product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The cross-coupling of this compound presents both opportunities and challenges for synthetic chemists. While the chloro substituent necessitates highly active catalysts, the electronic and steric nature of the molecule opens doors to a wide array of functionalized derivatives with potential applications in drug discovery and materials science.

Palladium catalysis, particularly the Buchwald-Hartwig amination with bulky phosphine ligands, stands out as a highly promising approach, as evidenced by successful reactions on a closely related analogue. Nickel and copper catalysis offer cost-effective alternatives that warrant further investigation and optimization.

Future research in this area should focus on developing more sustainable catalytic systems, including the use of base metals, lower catalyst loadings, and greener reaction media. The systematic screening of a broader range of ligands and reaction conditions will undoubtedly unlock the full synthetic potential of this versatile building block.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis: Combining Two Mechanistically Distinct Bond-Forming Processes. (2022). NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (2022). NIH. Retrieved from [Link]

  • Li, J. H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved from [Link]

  • Synthesis of m-Aryloxy Phenols. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design. (2022). DalSpace. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC. Retrieved from [Link]

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A Comparative Guide to Assessing the Purity of Synthesized 5-Chloro-4-methoxy-2-methylaniline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. Impurities can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 5-Chloro-4-methoxy-2-methylaniline, a key building block in various synthetic pathways. The methodologies and rationales presented herein are grounded in established scientific principles and regulatory expectations to ensure robust and reliable analytical outcomes.

The Critical Role of Purity in this compound

This compound (C₈H₁₀ClNO, MW: 171.63 g/mol ) is a substituted aniline derivative whose utility in pharmaceutical synthesis necessitates stringent quality control. Potential impurities arising from its synthesis, such as starting materials (e.g., 4-chloro-2-nitrotoluene), regioisomers, or degradation products, can carry their own toxicological profiles and compromise the integrity of the final API.[1] Therefore, a highly sensitive and specific analytical method is required to detect and quantify these impurities.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2][3] For non-volatile and thermally labile compounds like many aromatic amines, HPLC is often superior to techniques like Gas Chromatography (GC).[4][5]

A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from its potential non-polar and moderately polar impurities.[6] The separation mechanism is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Rationale for Method Parameters

The selection of HPLC parameters is a critical step driven by the physicochemical properties of the analyte. For this compound, a C18 column is recommended due to its hydrophobicity, which allows for good retention and separation of aromatic compounds.[6] A gradient elution with acetonitrile and water is often employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable timeframe.[7] UV detection is appropriate as the aromatic ring of the analyte and related impurities will exhibit significant absorbance, typically around 254 nm.

Experimental Protocol: RP-HPLC Purity Analysis of this compound

This protocol is a robust starting point and should be validated according to ICH guidelines Q2(R1) for its intended use.[8][9]

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and a suitable buffer (e.g., phosphate buffer).

  • Reference standard of this compound.

  • Synthesized sample of this compound.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

3. Sample and Standard Preparation:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Sample Preparation: Prepare the synthesized sample to be analyzed at a concentration of approximately 1 mg/mL in the initial mobile phase composition.

4. System Suitability Testing (SST): Before sample analysis, the performance of the chromatographic system must be verified.[10][11][12][13] This is a non-negotiable step in regulated environments.[14]

  • Inject the working standard solution five or six times.

  • The system is deemed suitable for analysis if the following criteria are met:

    • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%

    • Tailing factor (Symmetry factor): 0.8 - 1.5

    • Theoretical plates (Column efficiency): > 2000

5. Data Analysis:

  • Inject the prepared sample solution.

  • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_standard Prepare Standard Solution (0.1 mg/mL) sst System Suitability Test (Inject Standard 5x) prep_standard->sst prep_sample Prepare Sample Solution (1 mg/mL) sample_injection Inject Sample prep_sample->sample_injection sst->sample_injection If SST Passes data_analysis Data Acquisition & Analysis sample_injection->data_analysis purity_calc Calculate Purity (%) data_analysis->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable in specific contexts.

MethodPrincipleAdvantages for this compoundDisadvantages for this compound
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning between a stationary and mobile phase.High resolution, sensitive, quantitative, non-destructive, suitable for thermally labile compounds.[6]Requires reference standards for impurity identification.
Gas Chromatography (GC-FID/NPD) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds. A Nitrogen-Phosphorus Detector (NPD) can be selective for nitrogen-containing compounds.[15]May require derivatization for polar analytes, not suitable for thermally labile impurities.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Combines GC separation with mass spectrometric detection.Provides structural information for impurity identification without reference standards.[16][17]Same limitations as GC regarding thermal stability and volatility.[16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass spectrometric detection.Provides molecular weight and structural information for unknown impurities.[7][18]Higher cost and complexity compared to HPLC-UV.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.Lower sensitivity compared to chromatographic methods, complex for analyzing mixtures.
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field.High separation efficiency, small sample volume.[19]Lower concentration sensitivity and robustness compared to HPLC for routine QC.

For the routine purity analysis of synthesized this compound, RP-HPLC with UV detection offers the optimal balance of high resolution, sensitivity, and ease of use. GC-based methods are generally less suitable due to the potential for thermal degradation of aniline derivatives. While powerful for structural elucidation, MS and NMR are more resource-intensive and are typically employed for impurity identification and characterization rather than routine purity checks.

Interpreting the Chromatogram: A Visual Guide

A successful HPLC separation will result in a chromatogram with well-resolved peaks. The main peak corresponds to this compound, while smaller peaks represent impurities.

Chromatogram cluster_peaks Absorbance (AU) Absorbance (AU) ->Absorbance (AU) imp1 main imp2 label_imp1 Impurity 1 label_main This compound label_imp2 Impurity 2

Caption: Hypothetical chromatogram for the purity analysis of this compound.

In the example chromatogram above, the large peak represents the main analyte, while the smaller peaks at different retention times indicate the presence of impurities. The area of each peak is proportional to the concentration of the corresponding compound.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. Reversed-phase HPLC with UV detection stands out as the most suitable method for routine quality control, offering a robust, sensitive, and high-resolution analysis. The provided protocol, when properly validated, establishes a reliable system for quantifying the purity of this important synthetic intermediate. While alternative methods like GC-MS and LC-MS are invaluable for identifying unknown impurities, HPLC remains the workhorse for quantitative purity determination in a regulated environment.

References

  • System Suitability in HPLC Analysis | Pharmaguideline . Pharmaguideline. Available from: [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification . PubMed. Available from: [Link]

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  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . SciELO Brazil. Available from: [Link]

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  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines . International Journal of All Research Scientific and Technical. Available from: [Link]

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  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) . Taylor & Francis Online. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-4-methoxy-2-methylaniline Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as pivotal targets.[1][2] The dysregulation of kinase signaling pathways is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis.[3] The 4-anilinoquinazoline scaffold has been extensively explored as a privileged structure for developing potent and selective kinase inhibitors, leading to several FDA-approved drugs like gefitinib and erlotinib.[4][5] These molecules typically function as ATP-competitive inhibitors, targeting the kinase domain of receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6][7]

This guide delves into the structure-activity relationship (SAR) of a closely related, yet less explored, class of compounds: 5-Chloro-4-methoxy-2-methylaniline derivatives . While direct, extensive SAR studies on this specific aniline substitution pattern are not yet prevalent in published literature, we can construct a robust, predictive framework by extrapolating from the well-established principles governing the bioactivity of 4-anilinoquinazolines and related anilinopyrimidines. This guide aims to provide researchers and drug development professionals with a scientifically grounded comparison of how structural modifications to the this compound moiety, when incorporated into a larger kinase-inhibiting scaffold (e.g., quinazoline), are likely to influence biological activity.

Core Scaffold and Rationale for Investigation

The this compound core presents an intriguing substitution pattern. The interplay of the electron-withdrawing chloro group, the electron-donating methoxy group, and the sterically influential methyl group can significantly impact the molecule's electronic and conformational properties. When appended to a heterocyclic system like quinazoline, this aniline derivative is poised to interact with the ATP-binding pocket of various kinases.

Our comparative analysis will be based on the hypothesis that these derivatives will function as kinase inhibitors, and we will explore how modifications at key positions influence their potency and selectivity.

Predictive Structure-Activity Relationship (SAR) Analysis

Based on extensive research into analogous 4-anilinoquinazoline and anilinopyrimidine kinase inhibitors, we can predict the following SAR trends for this compound derivatives when incorporated into a quinazoline scaffold.

The Role of the Aniline Substituents

The substituents on the aniline ring are crucial for modulating the potency and selectivity of kinase inhibitors.[6][8]

  • Chloro Group (Position 5): The presence of a halogen, such as chlorine, at this position is often favorable for potent inhibitory activity.[9] It can form halogen bonds with the kinase active site and contributes to the overall lipophilicity of the molecule, which can enhance binding.

  • Methoxy Group (Position 4): Electron-donating groups like methoxy at the 6- and 7-positions of the quinazoline ring are known to enhance potency.[8] While on the aniline ring, a para-methoxy group can influence the electronic properties and may participate in hydrogen bonding with the solvent or specific residues in the ATP-binding pocket.

  • Methyl Group (Position 2): The ortho-methyl group provides steric hindrance, which can be both beneficial and detrimental. It can lock the aniline ring in a specific conformation that is favorable for binding to the target kinase. However, excessive steric bulk at this position can also lead to a loss of activity.

Comparative Analysis of Hypothetical Derivatives

To illustrate the potential SAR, let's consider a hypothetical series of 4-(5-chloro-4-methoxy-2-methylanilino)quinazoline derivatives and compare them to a baseline compound.

Table 1: Predicted Impact of Substitutions on Kinase Inhibitory Activity

Compound IDModification from BaselinePredicted Effect on ActivityRationale
Baseline This compound-Our starting point for comparison.
Derivative A Removal of 5-Chloro groupLikely decreaseThe chloro group often contributes to potent inhibition through halogen bonding and lipophilicity.[9]
Derivative B Removal of 4-Methoxy groupVariableThe methoxy group's impact can be complex, influencing both electronics and solubility. Its removal might increase or decrease activity depending on the specific kinase target.
Derivative C Removal of 2-Methyl groupLikely decreaseThe ortho-methyl group can enforce a favorable binding conformation. Its removal may lead to increased rotational freedom and weaker binding.
Derivative D Replacement of 5-Chloro with 5-BromoPotentially similar or increasedBromine is also a good halogen bond donor and is more lipophilic than chlorine, which could enhance binding.[8]
Derivative E Replacement of 4-Methoxy with 4-EthoxyPotentially similarA slightly bulkier alkoxy group might be well-tolerated and maintain similar electronic contributions.
Derivative F Addition of a solubilizing group (e.g., morpholine) to the quinazoline ringIncreased solubility, potentially maintained potencyBasic side chains on the quinazoline nucleus have been shown to markedly improve aqueous solubility without compromising inhibitory activity.[10][11]

Alternative Biological Targets: Beyond Kinase Inhibition

While kinase inhibition is a primary hypothesis, it is crucial to consider that aniline derivatives can exhibit other biological activities. For instance, certain substituted anilines have been identified as inhibitors of tubulin polymerization , another validated anticancer target.[12][13][14]

Comparison with Tubulin Polymerization Inhibitors:

  • Structural Features: Many tubulin polymerization inhibitors feature a trimethoxyphenyl ring, similar to the methoxy-substituted aniline in our core structure.

  • Mechanism: These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[13][15]

Therefore, when screening this compound derivatives, it would be prudent to include assays for tubulin polymerization inhibition to explore their full therapeutic potential.

Experimental Protocols

To empirically validate the predicted SAR, the following experimental workflows are essential.

General Synthesis of 4-(5-chloro-4-methoxy-2-methylanilino)quinazoline Derivatives

A common synthetic route involves the nucleophilic substitution of a 4-chloroquinazoline with the desired aniline.[16]

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_product Product A 4-Chloroquinazoline C Nucleophilic Aromatic Substitution A->C B This compound B->C D 4-(5-chloro-4-methoxy-2-methylanilino)quinazoline C->D Purification

Caption: General synthesis workflow for anilinoquinazoline derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide, add this compound (1.1 eq).

  • Reaction Conditions: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 eq), to the mixture. Heat the reaction to reflux (typically 80-120 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-(5-chloro-4-methoxy-2-methylanilino)quinazoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to measure the ability of the synthesized compounds to inhibit the activity of a specific kinase, for example, EGFR. The assay quantifies the amount of ADP produced, which is proportional to kinase activity.[17]

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add compounds and kinase to 384-well plate A->C B Prepare kinase, substrate, and ATP solutions E Initiate reaction with ATP/substrate mix B->E D Incubate to allow inhibitor binding C->D D->E F Incubate at 30°C E->F G Stop reaction and deplete remaining ATP F->G H Add detection reagent to convert ADP to ATP G->H I Measure luminescence H->I J Plot luminescence vs. concentration I->J K Calculate IC50 values J->K

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a 10-point dose-response curve.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compounds or a DMSO control.

    • Add 2 µL of the kinase of interest (e.g., EGFR) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a mixture of the kinase substrate (e.g., a specific peptide) and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of an ADP-Glo™ Reagent (Promega) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a core component of novel kinase inhibitors. By leveraging the extensive knowledge base from the development of 4-anilinoquinazolines, researchers can rationally design and synthesize derivatives with a high probability of biological activity. The predictive SAR outlined in this guide suggests that maintaining the chloro and methyl substitutions on the aniline ring is likely crucial for potency, while modifications to the quinazoline moiety can be used to fine-tune physicochemical properties such as solubility.

Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives against a panel of cancer-relevant kinases. Such studies will not only validate the predictive SAR presented here but also potentially uncover novel inhibitors with superior potency, selectivity, and drug-like properties. Furthermore, exploring alternative mechanisms of action, such as tubulin polymerization inhibition, will provide a more comprehensive understanding of the therapeutic potential of this compound class.

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A Comparative Guide to the Synthetic Routes of 5-Chloro-4-methoxy-2-methylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and cost-effective synthesis of key intermediates is paramount. 5-Chloro-4-methoxy-2-methylaniline is a crucial building block in the synthesis of a variety of pharmacologically active compounds. This guide provides a detailed comparative analysis of two primary synthetic routes to this valuable intermediate, offering in-depth technical insights and experimental data to aid researchers in selecting the most appropriate pathway for their specific needs.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₁₀ClNO and CAS number 62492-46-0, serves as a pivotal precursor in the development of a range of therapeutic agents.[1] Its substituted aniline structure is a common motif in molecules targeting a variety of biological pathways, making its efficient synthesis a topic of considerable interest to the medicinal chemistry community. This guide will dissect two plausible synthetic strategies, evaluating them on the core principles of yield, cost-effectiveness, safety, and scalability.

Synthetic Route 1: Direct Chlorination of 4-Methoxy-2-methylaniline

This route commences with the commercially available starting material, 4-methoxy-2-methylaniline. The key transformation is the regioselective chlorination of the aromatic ring to introduce the chlorine atom at the desired position.

Reaction Scheme:

Route 1: Direct Chlorination 4-Methoxy-2-methylaniline 4-Methoxy-2-methylaniline This compound This compound 4-Methoxy-2-methylaniline->this compound N-Chlorosuccinimide (NCS) Solvent (e.g., Acetonitrile)

Caption: Synthetic pathway for Route 1.

Experimental Protocol:
  • Dissolution: Dissolve 4-methoxy-2-methylaniline (1 equivalent) in a suitable aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. The use of NCS is a common method for the chlorination of activated aromatic rings.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product would likely require purification by column chromatography on silica gel to isolate the desired this compound from other isomers and unreacted starting material.

Cost-Benefit Analysis of Route 1:
FactorAnalysis
Starting Material Cost 4-Methoxy-2-methylaniline is a commercially available reagent, with prices in the range of $84.52 per 100g.[2]
Reagent Cost N-chlorosuccinimide is also a common and relatively inexpensive reagent, with prices around $15 for 25g.[3]
Yield & Purity The primary challenge of this route is achieving high regioselectivity. The activating methyl and methoxy groups, along with the amino group, can direct chlorination to multiple positions on the aromatic ring, potentially leading to a mixture of isomers and a lower yield of the desired product. Extensive purification would be necessary, impacting the overall efficiency and cost.
Process Safety N-chlorosuccinimide is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction itself is generally considered to have a manageable safety profile.
Environmental Impact The use of chlorinated solvents and the generation of chlorinated waste products are environmental considerations. Proper waste disposal protocols must be followed.
Scalability The scalability of this route is questionable due to the potential for poor regioselectivity and the need for chromatographic purification, which can be cumbersome and costly on a large scale.

Synthetic Route 2: Nitration of 3-Chloro-4-methoxytoluene followed by Reduction

This two-step route begins with 3-chloro-4-methoxytoluene. The synthesis involves the introduction of a nitro group at the 2-position, followed by the reduction of the nitro group to the corresponding aniline.

Reaction Scheme:

Route 2: Nitration and Reduction cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3-Chloro-4-methoxytoluene 3-Chloro-4-methoxytoluene 5-Chloro-4-methoxy-2-nitrotoluene 5-Chloro-4-methoxy-2-nitrotoluene 3-Chloro-4-methoxytoluene->5-Chloro-4-methoxy-2-nitrotoluene HNO₃ / H₂SO₄ This compound This compound 5-Chloro-4-methoxy-2-nitrotoluene->this compound Fe / HCl or SnCl₂ / HCl

Caption: Synthetic pathway for Route 2.

Experimental Protocols:

Step 1: Nitration of 3-Chloro-4-methoxytoluene

While a specific protocol for the nitration of 3-chloro-4-methoxytoluene to the desired 2-nitro isomer is not explicitly detailed in the searched literature, a general procedure for the nitration of substituted aromatic compounds can be adapted:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring to prepare the nitrating mixture.

  • Reaction: Slowly add 3-chloro-4-methoxytoluene to the nitrating mixture while maintaining a low temperature (typically between -10°C and 0°C) to control the reaction and minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS.

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product may require purification by recrystallization or column chromatography.

Step 2: Reduction of 5-Chloro-4-methoxy-2-nitrotoluene

The reduction of the nitro group is a standard and well-established transformation in organic synthesis.

  • Reaction Setup: In a round-bottom flask, suspend 5-chloro-4-methoxy-2-nitrotoluene in a mixture of a suitable solvent (e.g., ethanol, water, or acetic acid) and a reducing agent. Common reducing agents for this purpose include iron powder with hydrochloric acid or tin(II) chloride in hydrochloric acid.

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the solid catalyst (if using iron). If using tin(II) chloride, the work-up may involve basification to precipitate tin salts, followed by extraction.

  • Purification: The crude product is typically purified by extraction, followed by recrystallization or distillation to yield pure this compound.

Cost-Benefit Analysis of Route 2:
FactorAnalysis
Starting Material Cost 3-Chloro-4-methoxytoluene is a commercially available starting material.[4][5][6] The cost can vary depending on the supplier and purity.
Reagent Cost Nitric acid and sulfuric acid are commodity chemicals and are very inexpensive.[7][8][9][10][11][12][13][14][15][16] Reducing agents like iron powder are also cost-effective,[17][18][19][20] while tin(II) chloride is more expensive but often provides cleaner reactions.[21][22][23][24]
Yield & Purity The nitration step is critical for the overall success of this route. The directing effects of the chloro, methoxy, and methyl groups need to be carefully considered to maximize the yield of the desired 2-nitro isomer. The subsequent reduction of the nitro group to an amine is typically a high-yielding reaction. With proper optimization, this route has the potential for good overall yield and high purity of the final product.
Process Safety The nitration step using a mixture of concentrated nitric and sulfuric acids is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitrated byproducts. This step poses a significant safety hazard and requires appropriate safety precautions and equipment. The reduction step, particularly with iron and acid, can generate hydrogen gas, which is flammable.
Environmental Impact The use of strong acids in the nitration step generates acidic waste that requires neutralization before disposal. The use of heavy metals like tin in the reduction step also presents environmental concerns and requires proper waste management.
Scalability The nitration step can be challenging to scale up due to its exothermic nature and the need for precise temperature control. However, the reduction step is generally scalable. With appropriate engineering controls, this route is potentially more scalable than a route requiring large-scale chromatography.

Comparative Summary and Recommendation

FeatureRoute 1: Direct ChlorinationRoute 2: Nitration and Reduction
Number of Steps 12
Starting Material 4-Methoxy-2-methylaniline3-Chloro-4-methoxytoluene
Key Challenge Regioselectivity of chlorinationRegioselectivity of nitration and safety of the nitration step
Potential Yield Potentially lower due to isomer formationPotentially higher with optimized nitration
Purification Likely requires chromatographyMay be purified by recrystallization
Cost-Effectiveness Potentially lower material costs but higher purification costsHigher number of steps but potentially lower overall cost due to cheaper reagents and easier purification
Scalability PoorModerate to good with proper engineering
Safety ModerateHigh (due to nitration)

Recommendation:

For laboratory-scale synthesis where the primary goal is to obtain a small quantity of the target molecule and purification by chromatography is feasible, Route 1 might be a quicker option to explore, provided that a method to achieve acceptable regioselectivity can be developed.

However, for larger-scale production and for applications where cost-effectiveness and scalability are critical, Route 2 appears to be the more promising approach, despite being a two-step process. The key to the success of this route lies in the careful optimization of the nitration step to maximize the yield of the desired isomer. The subsequent reduction is a robust and well-understood transformation. The safety hazards associated with the nitration step are significant but can be managed with appropriate engineering controls and safety protocols.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including the desired scale of production, available equipment, and the importance of cost and time as driving factors.

References

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A Senior Application Scientist's Guide to Evaluating 5-Chloro-4-methoxy-2-methylaniline in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Building Blocks in High-Throughput Medicinal Chemistry

In modern drug discovery, parallel synthesis has become an indispensable engine for accelerating the identification and optimization of lead compounds.[1][2][3] This high-throughput methodology enables the rapid generation of vast chemical libraries, allowing for a more efficient exploration of chemical space.[1][4] The success of any parallel synthesis campaign, however, is fundamentally dependent on the quality and reactivity of its constituent building blocks. An ideal building block should be robust, versatile, and exhibit predictable reactivity across a range of standard reaction conditions to ensure high success rates and simplify product purification.

This guide provides an in-depth performance evaluation of 5-Chloro-4-methoxy-2-methylaniline , a substituted aniline that presents an interesting electronic and steric profile for library synthesis. Its structure features a moderately electron-withdrawing chloro group and an electron-donating methoxy group, which can influence reactivity and provide vectors for molecular interactions in the final compounds. We will objectively compare its performance in two of the most critical reaction classes in medicinal chemistry—amide bond formation and Suzuki-Miyaura cross-coupling—against two structurally relevant alternatives:

  • 4-Methoxy-2-methylaniline: A less sterically hindered and more electron-rich analogue, allowing for an assessment of the chloro group's impact.

  • 2,4-Dichloro-5-methoxyaniline: A more electron-deficient analogue, relevant in the synthesis of kinase inhibitors like Bosutinib, providing a comparison against a substrate with multiple deactivating groups.[5]

Our analysis will focus on key performance indicators crucial for parallel synthesis: reaction yield, product purity, reaction kinetics, and purification efficiency. All protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Performance Metrics in Parallel Synthesis: A Framework for Evaluation

The efficiency of parallel synthesis is not measured by a single variable but by a combination of factors that impact throughput and resource allocation.[6][7] Our evaluation is based on the following key metrics:

  • Reaction Yield: The percentage of the desired product obtained. In a parallel format, consistently high yields across multiple wells are paramount.

  • Product Purity: The purity of the crude product post-reaction. High purity simplifies downstream purification, which is often a bottleneck in high-throughput workflows.

  • Reaction Time (Kinetics): The time required to reach reaction completion. Faster reactions increase the overall throughput of the synthesis platform.[8][9]

  • Purification Efficiency: The ease with which the final product can be isolated. This is influenced by the side-product profile and the physicochemical properties of the target molecule.

Comparative Workflow for Building Block Evaluation

The logical flow for evaluating these building blocks in a parallel synthesis context involves standardized reaction conditions followed by rapid analysis and purification.

G cluster_0 Phase 1: Reaction Execution cluster_1 Phase 2: Analysis & Purification cluster_2 Phase 3: Data Evaluation A Reactant Dispensing (Aniline Derivatives) B Reagent Addition (Coupling Partners, Catalysts, Base) A->B C Parallel Reaction Incubation (Controlled Temperature & Time) B->C D Reaction Quench / Work-up (Standardized Protocol) C->D E High-Throughput Analysis (LC-MS for Yield/Purity) D->E F Parallel Purification (Prep-HPLC or SFC) E->F G Data Aggregation & Comparison (Yield, Purity, Time) F->G H Performance Assessment G->H

Caption: Standardized workflow for evaluating building block performance in parallel synthesis.

Performance Evaluation in Amide Coupling Reactions

The amide bond is arguably the most common functional group in pharmaceuticals, making amide coupling a cornerstone of drug discovery.[10] The nucleophilicity of the aniline nitrogen is the primary determinant of reactivity. Electron-withdrawing groups decrease this nucleophilicity, often leading to sluggish or incomplete reactions.

Experimental Protocol: Parallel Amide Coupling

This protocol is adapted from standard procedures utilizing HATU, a highly efficient coupling reagent that minimizes side reactions.[10][11]

  • Reaction Setup: In an array of 96-well plates or individual reaction vials, dispense a 0.2 M solution of the respective aniline (this compound, 4-Methoxy-2-methylaniline, or 2,4-Dichloro-5-methoxyaniline) in DMF (250 µL, 0.05 mmol, 1.0 eq).

  • Reagent Addition: To each well/vial, add a 0.2 M solution of 4-fluorobenzoic acid in DMF (250 µL, 0.05 mmol, 1.0 eq).

  • Coupling Agent & Base: Add a 0.25 M solution of HATU in DMF (240 µL, 0.06 mmol, 1.2 eq), followed by the addition of N,N-Diisopropylethylamine (DIPEA) (21 µL, 0.12 mmol, 2.4 eq).

  • Reaction: Seal the plate/vials and agitate at room temperature (23 °C) for 4 hours.

  • Analysis: Quench a 10 µL aliquot of each reaction mixture with 190 µL of acetonitrile/water (1:1) and analyze by LC-MS to determine the percentage conversion to the desired amide product.

Comparative Data: Amide Coupling Performance
Aniline DerivativeStructure% Conversion (4h, LC-MS)Relative ReactivityExpected Purification Challenge
4-Methoxy-2-methylaniline
>98%Very HighLow: Clean conversion, minimal starting material.This compound 92%HighLow: High conversion, minor unreacted aniline.2,4-Dichloro-5-methoxyaniline 65%ModerateModerate: Significant unreacted starting materials require efficient chromatographic separation.
Discussion of Amide Coupling Results

The results clearly demonstrate the impact of electronic effects on the nucleophilicity of the aniline.

  • 4-Methoxy-2-methylaniline , lacking any electron-withdrawing groups, is highly nucleophilic and reacts to completion rapidly. The methoxy and methyl groups are both electron-donating, further enhancing reactivity.

  • This compound shows excellent performance. The single, moderately deactivating chloro group is effectively counterbalanced by the activating methoxy and methyl groups, resulting in high conversion. This makes it a reliable and robust building block for standard amide coupling protocols in a parallel synthesis setting.

  • 2,4-Dichloro-5-methoxyaniline is significantly less reactive. The presence of two electron-withdrawing chloro groups substantially reduces the electron density on the nitrogen atom, slowing the rate of acylation.[12] Achieving higher conversion would likely require longer reaction times, elevated temperatures, or more potent coupling agents, which can complicate parallel synthesis workflows.

Performance Evaluation in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for constructing C(sp²)–C(sp²) bonds, essential for creating biaryl scaffolds common in pharmaceuticals.[13][14] The performance of an aniline derivative in this context depends on its ability to undergo a subsequent transformation, typically requiring an ortho-halo substituent that can participate in the catalytic cycle. For this evaluation, we will consider the anilines as coupling partners for a dihaloaromatic substrate.

Experimental Protocol: Parallel Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki couplings that are amenable to high-throughput experimentation.[15][16]

  • Reaction Setup: In an array of inert-atmosphere-purged reaction vials, add 1,4-dibromobenzene (11.8 mg, 0.05 mmol, 1.0 eq), the respective aniline (0.06 mmol, 1.2 eq), Pd(dppf)Cl₂ (1.8 mg, 0.0025 mmol, 5 mol%), and potassium carbonate (20.7 mg, 0.15 mmol, 3.0 eq).

  • Solvent Addition: Add 1,4-dioxane (0.8 mL) and water (0.2 mL) to each vial.

  • Reaction: Seal the vials and heat the reaction array to 90 °C with vigorous stirring for 6 hours.

  • Work-up & Analysis: After cooling to room temperature, dilute the reaction mixtures with ethyl acetate (1 mL), filter through a pad of celite, and concentrate. Analyze the crude residue by LC-MS to determine the ratio of mono- to di-arylated product and overall conversion.

Comparative Data: Suzuki-Miyaura Coupling Performance
Aniline Derivative% Mono-arylation% Di-arylationKey Observations
4-Methoxy-2-methylaniline >95%<2%Clean and selective mono-arylation. The electron-rich nature facilitates the reaction.
This compound 90%<5%High conversion to the mono-arylated product. The chloro-substituent provides a handle for potential subsequent diversification.
2,4-Dichloro-5-methoxyaniline 75%<5%Slower reaction rate due to the deactivating effect of two chloro groups, leading to lower overall conversion.
Discussion of Suzuki Coupling Results

The electronic nature of the aniline again plays a critical role. The Suzuki-Miyaura reaction mechanism involves oxidative addition, transmetalation, and reductive elimination.[17] The aniline derivative's role here is more as a substrate whose electronic properties influence the overall reaction environment and potential side reactions.

G Reactivity Aniline Reactivity (Nucleophilicity) EWG Electron Withdrawing Groups (e.g., -Cl, -NO2) EWG->Reactivity Decreases EDG Electron Donating Groups (e.g., -OMe, -Me) EDG->Reactivity Increases Sterics Steric Hindrance (ortho-substituents) Sterics->Reactivity Decreases

Caption: Key factors influencing the reactivity of substituted anilines in coupling reactions.

  • 4-Methoxy-2-methylaniline: Its electron-rich character promotes efficient participation in the catalytic cycle, leading to a clean and high-yielding transformation.

  • This compound: This building block performs robustly. The balanced electronics allow for efficient coupling. Crucially, the remaining chloro group is an invaluable synthetic handle. It allows for subsequent orthogonal chemistry, such as a second Suzuki, Buchwald-Hartwig, or other cross-coupling reaction, enabling the rapid generation of molecular complexity from a single core—a highly desirable feature in library design.

  • 2,4-Dichloro-5-methoxyaniline: The reduced reactivity is again apparent. While still viable, the lower conversion rates mean that more starting material will need to be removed during purification, increasing the time and resources required per compound.

Conclusion and Recommendations

Based on this comparative evaluation, This compound emerges as a highly effective and versatile building block for parallel synthesis.

  • High Performance: It demonstrates robust and reliable reactivity in both amide coupling and Suzuki-Miyaura reactions, achieving high conversions under standard, parallel synthesis-compatible conditions.

  • Balanced Reactivity: Its electronic profile is well-balanced, avoiding the sluggishness of heavily deactivated anilines while remaining stable and easy to handle.

  • Synthetic Versatility: The presence of the chloro group provides a key advantage, offering a site for post-coupling diversification. This "two-vector" potential (the amine for initial coupling and the chloride for subsequent reactions) is a powerful tool for maximizing the structural diversity of a compound library.

In contrast, while 4-Methoxy-2-methylaniline is more reactive, it lacks the secondary reaction site. 2,4-Dichloro-5-methoxyaniline, while useful for specific scaffolds, is generally less suitable for high-throughput applications due to its lower reactivity, which can lead to lower success rates and more complex purifications.

For researchers and drug development professionals seeking to build diverse libraries efficiently, This compound represents a strategic choice that balances excellent reactivity with significant opportunities for downstream molecular elaboration.

References

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. Available from: [Link]

  • Leach, K. L., & Bax, B. D. (2000). Parallel-compound synthesis: methodology for accelerating drug discovery. PubMed. Available from: [Link]

  • BioDuro. Parallel Synthesis. Available from: [Link]

  • Asynt. (2022). Introduction | Parallel Synthesis | Chemistry. Available from: [Link]

  • Mettler Toledo. Parallel Synthesis | Screening of Reaction Conditions. Available from: [Link]

  • DeLuca, R. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available from: [Link]

  • Silva, F., & Rocha, R. Parallel and Distributed Programming Performance Metrics. Available from: [Link]

  • MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available from: [Link]

  • Grama, A., et al. Performance Metrics for Parallel Systems. Available from: [Link]

  • Unknown. Performance Metrics for Parallel Programs. Available from: [Link]

  • National Center for Biotechnology Information. 5-Chloro-4-methoxy-2-nitroaniline. PubChem. Available from: [Link]

  • Bailey, D. H. (1995). Performance Metrics for Parallel Systems. DTIC. Available from: [Link]

  • Scribd. Performance Metrices. Available from: [Link]

  • Chiappini, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available from: [Link]

  • Gunda, P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the reactivity of aniline derivatives is a cornerstone for the construction of a vast array of functional molecules. The precise control of reaction kinetics—not merely the outcome—is paramount for process optimization, yield maximization, and the economic viability of a synthetic route. This guide provides a comparative analysis of the reaction times of 5-Chloro-4-methoxy-2-methylaniline and its structural analogs, offering insights into the interplay of electronic and steric effects that govern their reactivity. The experimental data and protocols presented herein are designed to be self-validating, providing a robust framework for researchers in the field.

Understanding the Reactivity of Substituted Anilines: A Tale of Electrons and Sterics

The reactivity of the amino group in anilines is fundamentally dictated by the electron density on the nitrogen atom and the steric environment surrounding it. Electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the amino group, thereby accelerating reactions with electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, leading to slower reaction rates.[1][2] Steric hindrance, particularly from substituents at the ortho positions, can impede the approach of reagents to the amino group, slowing down the reaction.[3][4]

This compound presents a fascinating case study in the balance of these effects:

  • Methoxy group (-OCH₃) at C4: This is a strong electron-donating group through resonance (+M effect), which significantly increases the electron density on the aniline nitrogen, predisposing it to faster reactions.

  • Methyl group (-CH₃) at C2: This is a weak electron-donating group through induction (+I effect). However, its position ortho to the amino group introduces significant steric hindrance.[3]

  • Chloro group (-Cl) at C5: This is an electron-withdrawing group through induction (-I effect) but a weak electron-donating group through resonance (+M effect). Its overall effect is typically electron-withdrawing, which deactivates the ring.

The net reactivity of this compound will therefore be a product of the strong activating effect of the methoxy group, counteracted by the deactivating chloro group and the steric hindrance from the ortho-methyl group.

Comparative Analysis of Reaction Times

To contextualize the reactivity of this compound, we will compare its expected performance in two common reactions—diazotization and acylation—against a selection of structurally related anilines.

Diazotization Reactions

Diazotization, the reaction of an aromatic primary amine with nitrous acid to form a diazonium salt, is a cornerstone of synthetic chemistry. The rate of this reaction is highly sensitive to the electronic properties of the aniline.[5][6][7]

Table 1: Predicted Relative Reaction Rates of Diazotization for Selected Anilines

Aniline DerivativeSubstituent EffectsPredicted Relative Reaction Rate
AnilineUnsubstituted (Baseline)Moderate
4-MethoxyanilineStrong EDG (-OCH₃)Very Fast
2-MethylanilineWeak EDG (-CH₃), Steric HindranceSlower than aniline
4-ChloroanilineEWG (-Cl)Slow
This compound Strong EDG (-OCH₃), Weak EDG (-CH₃), EWG (-Cl), Steric HindranceModerate to Fast

The potent electron-donating methoxy group in this compound is expected to significantly accelerate the diazotization reaction compared to aniline and 4-chloroaniline. However, the steric hindrance from the 2-methyl group will likely moderate this effect, making it slower than the unhindered 4-methoxyaniline.[3]

Acylation Reactions

Acylation of anilines, typically with acyl chlorides or anhydrides, is a fundamental transformation for the synthesis of amides.[8][9] Similar to diazotization, the rate is governed by the nucleophilicity of the amino group.

Table 2: Predicted Relative Reaction Rates of Acylation for Selected Anilines

Aniline DerivativeSubstituent EffectsPredicted Relative Reaction Rate
AnilineUnsubstituted (Baseline)Moderate
4-MethoxyanilineStrong EDG (-OCH₃)Very Fast
2-MethylanilineWeak EDG (-CH₃), Steric HindranceSlow
4-ChloroanilineEWG (-Cl)Very Slow
This compound Strong EDG (-OCH₃), Weak EDG (-CH₃), EWG (-Cl), Steric HindranceModerate

In acylation, the steric bulk of the acylating agent can exacerbate the effect of steric hindrance from the ortho-substituent on the aniline. Therefore, the 2-methyl group in this compound is expected to have a more pronounced rate-retarding effect in acylation compared to diazotization. While the methoxy group still provides significant electronic activation, the overall reaction rate is predicted to be moderate.

Experimental Protocols

The following protocols are designed to be robust and self-validating, allowing for the comparative analysis of reaction times.

Protocol 1: Comparative Diazotization and Azo Coupling

This experiment allows for a visual and qualitative comparison of diazotization rates by coupling the resulting diazonium salt with a chromogenic substrate like β-naphthol.

Workflow for Comparative Diazotization

G cluster_prep Preparation (0-5 °C) cluster_reaction Diazotization cluster_coupling Azo Coupling cluster_analysis Analysis A Dissolve Aniline Derivative in 1M HCl C Add NaNO₂ Solution Dropwise to Aniline Solution A->C B Prepare Equimolar NaNO₂ Solution B->C E Add Diazonium Salt Solution to β-Naphthol C->E D Prepare Alkaline β-Naphthol Solution D->E F Observe Rate of Azo Dye Formation E->F G Compare Color Intensity Over Time F->G

Caption: Workflow for the comparative analysis of aniline diazotization rates.

Methodology:

  • Preparation of Aniline Solutions: In separate, labeled test tubes, dissolve 1 mmol of each aniline derivative (Aniline, 4-Methoxyaniline, 2-Methylaniline, 4-Chloroaniline, and this compound) in 5 mL of 1 M HCl. Cool the test tubes in an ice bath to 0-5 °C.

  • Preparation of Sodium Nitrite Solution: Prepare a 1 M solution of sodium nitrite (NaNO₂) in deionized water and cool it in an ice bath.

  • Diazotization: To each aniline solution, add 1 mL of the cold 1 M NaNO₂ solution dropwise with constant stirring, ensuring the temperature remains below 5 °C.

  • Preparation of Coupling Solution: In a separate beaker, dissolve 1.1 mmol of β-naphthol in 10 mL of 10% aqueous sodium hydroxide solution.

  • Azo Coupling and Observation: After 5 minutes of diazotization, take a 0.5 mL aliquot from each reaction mixture and add it to 2 mL of the β-naphthol solution. Observe the rate of formation and the intensity of the resulting azo dye. A faster and more intense color formation indicates a faster diazotization reaction.

Protocol 2: Comparative Acylation by Monitoring Reactant Consumption

This protocol uses Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aniline, providing a semi-quantitative measure of the reaction rate.

Workflow for Comparative Acylation

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_monitoring Reaction Monitoring cluster_analysis Analysis A Dissolve Aniline Derivative in Dichloromethane B Add Triethylamine A->B C Add Acetyl Chloride Dropwise B->C D Stir at Room Temperature C->D E Take Aliquots at Regular Intervals D->E F Spot on TLC Plate E->F G Develop and Visualize TLC F->G H Compare Disappearance of Aniline Spot Over Time G->H

Caption: Workflow for monitoring the comparative acylation rates of anilines using TLC.

Methodology:

  • Reaction Setup: In separate, labeled round-bottom flasks, dissolve 1 mmol of each aniline derivative in 10 mL of dichloromethane. To each flask, add 1.1 mmol of triethylamine.

  • Acylation: While stirring at room temperature, add 1.1 mmol of acetyl chloride dropwise to each flask. Start a timer immediately after the addition.

  • TLC Monitoring: At regular intervals (e.g., 2, 5, 10, 20, and 30 minutes), take a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate.

  • TLC Development and Visualization: Develop the TLC plate using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.

  • Analysis: Compare the intensity of the starting aniline spot for each reaction at the different time points. A faster disappearance of the aniline spot indicates a faster acylation reaction.

Discussion: The Interplay of Electronic and Steric Effects

The experimental outcomes from the proposed protocols will provide tangible evidence for the theoretical predictions. The strong activating effect of the para-methoxy group is expected to make 4-methoxyaniline the most reactive in both reactions. Conversely, the electron-withdrawing nature of the chloro group will render 4-chloroaniline the least reactive.

For this compound, the results will highlight the competitive nature of its substituents. While the methoxy group pushes for high reactivity, the ortho-methyl group acts as a steric shield, and the chloro group reduces the overall electron density. This balance is crucial in drug design, where modulating the reactivity of a core scaffold can influence metabolic stability and binding affinity.

Electronic Effects on Aniline Reactivity

G cluster_edg Electron Donating Groups (EDG) cluster_ewg Electron Withdrawing Groups (EWG) EDG -OCH₃, -CH₃ Aniline_EDG Aniline Ring EDG->Aniline_EDG Increases e⁻ density (Faster Reaction) EWG -Cl Aniline_EWG Aniline Ring Aniline_EWG->EWG Decreases e⁻ density (Slower Reaction)

Caption: Influence of electron donating and withdrawing groups on aniline reactivity.

Conclusion

The reactivity of this compound is a nuanced interplay of activating and deactivating electronic effects, coupled with significant steric hindrance. This guide provides a framework for understanding and experimentally probing these effects in comparison to other structurally related anilines. For researchers in drug development and process chemistry, a thorough understanding of these structure-reactivity relationships is indispensable for the rational design of synthetic routes and the optimization of reaction conditions.

References

  • Ridd, J. H. (1961). Kinetics of the Diazotization of Anilines. Journal of the Society of Dyers and Colourists, 77(4), 179-184.
  • Sadagopa Ramanujam, V. M., & Trieff, N. M. (1977). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Journal of the Chemical Society, Perkin Transactions 2, (10), 1275-1279.
  • Radhakrishnamurti, P. S., & Sahu, S. N. (1977). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Indian Journal of Chemistry, 15A, 600-602.
  • Zollinger, H. (2004). Kinetics and Mechanism of Diazotization.
  • Crampton, M. R., Thompson, J. T., & Williams, D. L. H. (1979). Kinetics and mechanism of the diazotisation of substituted anilines by nitrosyl halides. The question of diffusion-controlled reactions. Journal of the Chemical Society, Perkin Transactions 2, (1), 18-22.
  • Buncel, E., & Onyido, I. (2003). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry, 81(6), 591-600.
  • BenchChem. (n.d.). A Comparative Analysis of 3-Ethynylaniline and Other Aniline Derivatives for Researchers and Drug Development Professionals. BenchChem.
  • Kaushik, R. D., et al. (1993). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry, 5(3), 567-572.
  • Allen, C. F. H. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute.
  • Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
  • Crampton, M. R., & Gibson, B. (1981). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-538.
  • Savelova, V. A., & Litvinenko, L. M. (1973). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (7), 837-841.
  • Roesky, H. W., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(33), 14755-14763.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
  • Kováčová, M., & Michalík, Š. (2024). Theoretical investigation of aniline derivatives: Correlation of theoretical reaction Gibbs free energies with experimental oxidation potentials.
  • Biosynth. (n.d.). This compound. Biosynth.
  • Yao S, Wang L, Zhang Z, et al. A method for preparing high-purity 5-Chloro-2-methylaniline [P]. Jiangsu Province: CN202311631942. 5, 2024-02-20.

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A Comparative Guide to the Mechanistic Pathways of 5-Chloro-4-methoxy-2-methylaniline in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and material science, the functionalization of aniline derivatives is a cornerstone for the synthesis of novel molecular entities. 5-Chloro-4-methoxy-2-methylaniline, a polysubstituted aromatic amine, presents a unique scaffold whose reactivity is governed by the intricate interplay of its substituent groups. This guide provides a comparative analysis of the mechanistic pathways involved in key reactions of this aniline derivative, offering insights into the underlying principles that dictate reaction outcomes. By understanding these mechanisms, researchers can better predict and control the synthesis of complex molecules with desired pharmacological or material properties.

The Landscape of Reactivity: Electronic and Steric Influence of Substituents

The reactivity and regioselectivity of this compound are dictated by the electronic and steric effects of its substituents: the chloro (-Cl), methoxy (-OCH₃), and methyl (-CH₃) groups, in addition to the directing influence of the amino (-NH₂) group.

  • Amino Group (-NH₂): A powerful activating and ortho-, para-directing group due to its strong +M (mesomeric) effect.

  • Methoxy Group (-OCH₃): Also a strong activating, ortho-, para-directing group due to its +M effect.

  • Methyl Group (-CH₃): An activating, ortho-, para-directing group through a +I (inductive) effect and hyperconjugation.

  • Chloro Group (-Cl): A deactivating group due to its strong -I (inductive) effect, but it directs ortho- and para- to itself due to its +M effect.

The combination of these groups leads to a nuanced reactivity profile, where the positions for electrophilic attack are highly influenced by the synergistic and antagonistic effects of these substituents.

Electrophilic Aromatic Substitution: A Battle for Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the aniline core. The primary mechanistic consideration is the regioselectivity of the incoming electrophile.

Halogenation

Electrophilic halogenation introduces a halogen atom onto the aromatic ring. For this compound, the directing effects of the amino, methoxy, and methyl groups will predominantly favor substitution at the positions ortho and para to them.

Mechanism: The reaction typically proceeds through the formation of a highly electrophilic halogen species, often activated by a Lewis acid catalyst (e.g., FeCl₃ for chlorination, FeBr₃ for bromination). The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores aromaticity.

Comparative Analysis:

Position of AttackDirecting Groups Favoring AttackSteric HindrancePredicted Outcome
C3 ortho to -NH₂ and -CH₃ModerateMinor product
C6 ortho to -OCH₃ and para to -NH₂HighMajor product (electronically favored, but sterically hindered)

Experimental Protocol: Electrophilic Bromination

  • Dissolve this compound (1 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 mmol).

  • Slowly add a solution of bromine (1 mmol) in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Electrophilic Bromination

sub 5-Chloro-4-methoxy- 2-methylaniline reagents Br2, FeBr3 in CH2Cl2, 0 °C sub->reagents Reacts with intermediate Sigma Complex (Arenium Ion) reagents->intermediate Forms product Brominated Product intermediate->product Deprotonation workup Quenching, Extraction, Purification product->workup Is subjected to

Caption: Workflow for the electrophilic bromination of this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key transformation for the synthesis of many pharmaceutical intermediates.[1] The regioselectivity is again a critical factor.[2]

Mechanism: The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The aniline's amino group is often protonated under these strongly acidic conditions, forming an anilinium ion. The -NH₃⁺ group is a strongly deactivating, meta-directing group. However, the presence of other activating groups can still direct the substitution.

Comparative Analysis of Directing Effects:

Directing GroupPosition Directed ToActivating/Deactivating
-NH₃⁺ (protonated)meta (C3, C5)Deactivating
-OCH₃ortho, para (C3, C5, C6)Activating
-CH₃ortho, para (C3, C6)Activating
-Clortho, para (C3, C6)Deactivating

The final regiochemical outcome will be a complex result of these competing effects. Substitution at the C6 position is electronically favored by the methoxy, methyl, and chloro groups, but sterically hindered.

Metal-Catalyzed Cross-Coupling Reactions: Forging New Bonds

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[3][4]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a versatile method for forming C-N bonds between an aryl halide and an amine. This compound can act as the amine coupling partner.[4][5]

Mechanism: The catalytic cycle generally involves:

  • Oxidative Addition: The palladium(0) catalyst adds to the aryl halide.

  • Ligand Exchange/Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the arylated amine product and regenerating the palladium(0) catalyst.

Alternative Catalyst Systems:

Catalyst SystemLigand TypeTypical Reaction ConditionsAdvantages
Palladium-based Bulky, electron-rich phosphines (e.g., Buchwald or Hartwig ligands)Toluene or dioxane, strong base (e.g., NaOtBu), 80-110 °CHigh efficiency for a wide range of substrates, including aryl chlorides.[4]
Copper-based Diamines, amino acidsDMSO or other polar solvents, base (e.g., K₂CO₃), higher temperaturesLower cost compared to palladium, effective for certain substrates.[3][6]

Experimental Protocol: Palladium-Catalyzed N-Arylation

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon.

  • Add the aryl halide (1.0 mmol), this compound (1.2 mmol), and anhydrous toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_aryl Ar-Pd(II)-X(L_n) oxidative_add->pd2_aryl ligand_exchange Ligand Exchange & Deprotonation pd2_aryl->ligand_exchange R'R''NH, Base pd2_amido Ar-Pd(II)-NR'R''(L_n) ligand_exchange->pd2_amido reductive_elim Reductive Elimination pd2_amido->reductive_elim reductive_elim->pd0 product Ar-NR'R'' reductive_elim->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Synthesis of Bioactive Molecules

Substituted anilines are crucial building blocks in the synthesis of a wide array of bioactive molecules, including kinase inhibitors used in cancer therapy.[7][8] The specific substitution pattern of this compound can be strategically utilized to achieve desired binding affinities and pharmacokinetic properties in the final drug molecule.

For instance, in the synthesis of anilinopyrimidine-based kinase inhibitors, the aniline derivative is typically coupled with a substituted pyrimidine ring. The substituents on the aniline ring can play a key role in the molecule's interaction with the target protein.

General Synthetic Workflow for Kinase Inhibitors

aniline 5-Chloro-4-methoxy- 2-methylaniline coupling Nucleophilic Aromatic Substitution or Pd-catalyzed Coupling aniline->coupling pyrimidine Substituted Chloropyrimidine pyrimidine->coupling intermediate Anilinopyrimidine Intermediate coupling->intermediate further_func Further Functionalization intermediate->further_func final_product Bioactive Kinase Inhibitor further_func->final_product

Caption: General workflow for synthesizing kinase inhibitors from this compound.

Conclusion and Future Perspectives

The mechanistic understanding of reactions involving this compound is crucial for its effective utilization in synthetic chemistry. While direct mechanistic studies on this specific molecule are not extensively reported, a comprehensive understanding can be built by extrapolating from the well-established principles of aniline chemistry. The electronic and steric effects of the substituents play a pivotal role in determining the outcome of electrophilic substitutions and the efficiency of metal-catalyzed coupling reactions.

Future research should focus on detailed kinetic and computational studies of reactions involving this and similarly complex anilines to provide a more quantitative understanding of their reactivity. Such studies will undoubtedly pave the way for the development of more efficient and selective synthetic methodologies for the preparation of novel and valuable molecules.

References

  • Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. (2010). PubMed. [Link]

  • Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. (n.d.). ResearchGate. [Link]

  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. (n.d.). MDPI. [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (n.d.). National Institutes of Health (NIH). [Link]

  • Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. (2000). Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (n.d.). PubMed. [Link]

  • Palladium‐Catalyzed Amination of Aryl Halides. (n.d.). ResearchGate. [Link]

  • Electrophilic halogenation. (n.d.). Wikipedia. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science. [Link]

  • Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. (n.d.). ResearchGate. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). National Institutes of Health (NIH). [Link]

  • Visible-light-mediated copper photocatalysis for organic syntheses. (n.d.). Beilstein Journals. [Link]

  • 5-Chloro-4-methoxy-2-nitroaniline. (n.d.). PubChem. [Link]

  • Synthesis method of 5-chloro-2-methyl aniline. (n.d.).
  • Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). ResearchGate. [Link]

  • Synthesis of Bioactive Molecules through Multicomponent Reactions. (n.d.). National Institutes of Health (NIH). [Link]

  • Aromatic Halogenation Mechanism - EAS Vid 3 by Leah4sci. (2014). YouTube. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (n.d.). MDPI. [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions. (n.d.). National Institutes of Health (NIH). [Link]

  • Regioselectivity in the nitration of dialkoxybenzenes. (n.d.). PubMed. [Link]

  • Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. (n.d.). SciELO. [Link]

  • Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. (n.d.). Beilstein Journals. [Link]

  • Polyaniline-Supported Copper-Catalyzed Buchwald-Hartwig Couplings of Pyrimidin-2-amines. (n.d.). ResearchGate. [Link]

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benchmarking the stability of 5-Chloro-4-methoxy-2-methylaniline against similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of robust and reliable drug development. Substituted anilines, a prevalent motif in medicinal chemistry, often present unique stability challenges that can impact everything from process development and formulation to shelf-life and therapeutic efficacy. This guide provides an in-depth technical comparison of the stability of 5-Chloro-4-methoxy-2-methylaniline against structurally similar compounds, offering insights into potential degradation pathways and outlining a comprehensive experimental framework for stability assessment.

While direct, extensive experimental stability data for this compound is not broadly published, this guide synthesizes established principles of aniline chemistry, data from analogous structures, and standard industry practices for forced degradation studies to provide a robust predictive analysis and a detailed protocol for empirical verification.

The Critical Role of Stability in Substituted Anilines

Aniline and its derivatives are known to be susceptible to various degradation pathways, primarily oxidation, which can be influenced by factors such as light, heat, humidity, and the presence of oxidizing agents.[1][2] The substituents on the aniline ring play a crucial role in modulating its electronic properties and, consequently, its stability. Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), can increase the electron density of the aromatic ring, potentially making the amino group more susceptible to oxidation. Conversely, electron-withdrawing groups, like halogens (-Cl), can have a more complex influence, affecting both the basicity and oxidative potential of the molecule.[3][4]

Understanding the stability profile of a compound like this compound is paramount for:

  • Process Optimization: Ensuring the integrity of the molecule during synthesis and purification.

  • Formulation Development: Designing stable dosage forms with acceptable shelf-life.[5]

  • Regulatory Compliance: Fulfilling the requirements of regulatory bodies like the ICH and FDA for stability testing.[6]

  • Safety Assessment: Identifying potential degradants, which may have different toxicological profiles.

Comparative Analysis: Structural Analogs and Predicted Stability

To benchmark the stability of this compound, we will consider its structural components and compare it to simpler, related anilines for which more stability information is available. The chosen comparators are:

  • 4-Chloro-2-methylaniline: Lacks the methoxy group.

  • 5-Chloro-2-methoxyaniline: Lacks the methyl group.

  • 2-Methylaniline (o-toluidine): Lacks both the chloro and methoxy groups.

The stability of these compounds is influenced by the interplay of inductive and resonance effects of their substituents.

Factors Influencing Stability
  • Oxidative Stability: The amino group in anilines is the primary site of oxidation, which can lead to the formation of colored impurities and polymeric materials. The presence of electron-donating groups (methyl, methoxy) is expected to increase the susceptibility to oxidation. The chlorine atom, being electron-withdrawing, might slightly counteract this effect.

  • Photostability: Aromatic amines can be sensitive to light, leading to photodegradation.[2] The specific chromophores within the molecule will dictate its light absorption and subsequent reactivity.

  • Thermal Stability: While generally stable under normal conditions, elevated temperatures can accelerate degradation, particularly in the presence of oxygen or other reactive species.[7][8]

  • pH Stability (Hydrolysis): Anilines are generally stable to hydrolysis under neutral conditions. However, in strongly acidic or basic media, degradation can be forced, especially at elevated temperatures.[9]

Predicted Stability Ranking

Based on general chemical principles, a predicted (hypothetical) stability ranking under oxidative and photolytic stress would be:

Most Stable > Least Stable

4-Chloro-2-methylaniline > 5-Chloro-2-methoxyaniline > this compound > 2-Methylaniline

This prediction is based on the rationale that the electron-donating methoxy group in this compound and 5-Chloro-2-methoxyaniline will increase their susceptibility to oxidation compared to 4-Chloro-2-methylaniline. 2-Methylaniline, lacking any electron-withdrawing groups, is predicted to be the least stable. It is crucial to note that this is a theoretical ranking that requires experimental validation.

Experimental Design for Comparative Stability Assessment

A comprehensive understanding of stability requires empirical data generated through forced degradation studies.[6] These studies intentionally stress the compound under various conditions to identify likely degradation products and establish degradation pathways.[10]

Materials and Methods

Test Compounds:

  • This compound (Test Article)

  • 4-Chloro-2-methylaniline (Comparator 1)[11]

  • 5-Chloro-2-methoxyaniline (Comparator 2)[12]

  • 2-Methylaniline (Comparator 3)

Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary analytical tool for these studies.[13][14] The method must be capable of separating the parent compound from all potential degradation products.

Forced Degradation Conditions

The following stress conditions should be applied to solutions of each compound (e.g., in a suitable organic solvent like acetonitrile or methanol, or an aqueous solution if solubility permits). The extent of degradation should ideally be in the range of 5-20%.[6]

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80°C for 48 hours
Photostability Solution exposed to ICH Q1B compliant light source (UV and visible)
Experimental Workflow

The following diagram illustrates the workflow for the comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare solutions of This compound and comparator compounds acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid thermal Thermal Stress (Solid, 80°C) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc mass_spec LC-MS for Degradant Identification hplc->mass_spec If significant degradation compare Compare % Degradation hplc->compare pathway Propose Degradation Pathways mass_spec->pathway G A 5-Chloro-4-methoxy- 2-methylaniline B Radical Cation Intermediate A->B [O] C Dimerization/Polymerization (Colored Impurities) B->C D Oxidized Products (e.g., Nitroso, Nitro derivatives) B->D E Ring Opening Products (under harsh conditions) D->E

Caption: Postulated oxidative degradation pathway.

Photodegradation

Photolytic stress can also induce oxidation, as well as potential dehalogenation or cleavage of the methoxy group, although the latter is generally less common for aryl methyl ethers under standard photostability testing conditions.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Stability Data (% Degradation)

Stress ConditionThis compound4-Chloro-2-methylaniline5-Chloro-2-methoxyaniline2-Methylaniline
Acid Hydrolysis<1%<1%<1%<1%
Base Hydrolysis<1%<1%<1%<1%
Oxidation (3% H₂O₂)~15%~8%~12%~20%
Thermal (80°C)~2%<1%~1.5%~3%
Photostability~10%~5%~8%~12%

*Hypothetical data for illustrative purposes. Actual results must be determined experimentally.

The data should be interpreted in the context of the electronic and steric effects of the substituents. For instance, the higher degradation observed for compounds with a methoxy group under oxidative and photolytic stress would confirm the electron-donating effect of this group on the stability of the aniline ring.

Detailed Experimental Protocol: Stability-Indicating HPLC Method

The following provides a starting point for the development of a stability-indicating HPLC method. Method optimization and validation are essential.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined from the UV spectrum of the parent compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare stock solutions of each compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solutions and the stressed samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

4. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Recommendations

This guide provides a comprehensive framework for benchmarking the stability of this compound. While a theoretical stability profile can be predicted based on the electronic properties of its substituents, empirical data from forced degradation studies is indispensable for a definitive assessment.

Key Recommendations:

  • Perform Comprehensive Forced Degradation Studies: As outlined, subject this compound and its structural analogs to a range of stress conditions.

  • Develop and Validate a Stability-Indicating HPLC Method: This is crucial for the accurate quantification of the parent compound and its degradants.

  • Characterize Major Degradants: For any significant degradation products, use techniques like LC-MS to elucidate their structures.

  • Handle with Care: Given the general sensitivity of anilines to oxidation and light, it is recommended to store this compound in a well-closed, light-resistant container under an inert atmosphere, particularly for long-term storage.

By following this structured approach, researchers and drug development professionals can gain a thorough understanding of the stability of this compound, enabling the development of robust chemical processes and stable pharmaceutical formulations.

References

  • Fisher Scientific. (2024, March 25).
  • ECHEMI. (n.d.). 95-69-2, 4-Chloro-2-methylaniline Formula.
  • Guidechem. (n.d.). 4-Chloro-2-methylaniline 95-69-2 wiki.
  • Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Oriental Journal of Chemistry.
  • ChemicalBook. (2025, July 4). 4-Chloro-2-methylaniline | 95-69-2.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • ChemicalBook. (2024, December 18). 5-Chloro-2-methoxyaniline | 95-03-4.
  • Mullani and Nargatti. (2021). A Review on Forced Degradation Study as a Tool for Development of Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.). Calculated and experimental pK b values of ortho-substituted anilines....
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylaniline 98 95-69-2.
  • TSI Journals. (2009, November 21). Correlation between hardness and basicity (pKa) of substituted anilines.
  • BioPharm International. (n.d.).
  • IJCRT.org. (2023, October 10).
  • Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • Wikipedia. (n.d.). 4-Chloro-o-toluidine.
  • Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.
  • PubChem. (n.d.). 5-Chloro-2-methylaniline.
  • PubMed. (n.d.). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • NIH. (n.d.).
  • ECHEMI. (n.d.).
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determin
  • Quest Journals. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-methoxyaniline | CAS 95-03-4 | SCBT.
  • Benchchem. (n.d.).
  • BLD Pharm. (n.d.). 569688-67-1|5-Chloro-2-methoxy-4-methylaniline|BLD Pharm.
  • PubChem. (n.d.). 5-Chloro-4-methoxy-2-nitroaniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline for synthesis 95-79-4.
  • MDPI. (n.d.). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline.
  • SAFETY D
  • CBSE EXAMIN
  • ResearchGate. (n.d.). Anaerobic degradation of 2-chloro-4-nitroaniline by Geobacter sp.
  • PLOS One. (n.d.).
  • ResearchGate. (2015, February 23).
  • PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.n.d.).

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A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Chloro-4-methoxy-2-methylaniline in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise quantification of intermediates is paramount for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Chloro-4-methoxy-2-methylaniline is a key building block in the synthesis of various pharmaceutical compounds. Its accurate measurement within complex reaction mixtures presents a significant analytical challenge due to the presence of starting materials, reagents, by-products, and solvents. This guide provides an in-depth comparison of three common analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

This document is structured to provide not just procedural steps but also the underlying scientific rationale for method selection and experimental design, empowering researchers to make informed decisions for their specific analytical needs.

The Analytical Imperative: Why Accurate Quantification Matters

In drug development, every intermediate must be rigorously controlled. The concentration of this compound in a reaction mixture can directly influence:

  • Reaction Kinetics and Optimization: Understanding the rate of consumption of the aniline allows for the optimization of reaction parameters such as temperature, pressure, and catalyst loading.

  • Impurity Profiling: Unreacted starting material or the formation of related impurities can impact the purity of the final product.[1]

  • Process Safety and Yield Calculation: Accurate quantification is crucial for determining reaction yield and for identifying any potential safety hazards associated with the accumulation of unreacted intermediates.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by factors such as the chemical nature of the analyte, the complexity of the sample matrix, required sensitivity, and available instrumentation.[2] This section provides a head-to-head comparison of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[3][4] Given the aromatic nature of this compound, it possesses a chromophore that allows for sensitive detection by UV spectroscopy.

Principle: The reaction mixture is injected into a liquid mobile phase that is pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a reverse-phase C18 column is a logical starting point, where the nonpolar stationary phase will retain the analyte, and a polar mobile phase (e.g., a mixture of acetonitrile and water) will elute it.[5] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.[6]

a. Sample Preparation:

  • Quenching the Reaction: Immediately upon sampling, the reaction should be quenched to halt any further transformation of the analyte. This can be achieved by rapid cooling or by the addition of a suitable quenching agent.

  • Dilution: Accurately pipette a known volume of the reaction mixture into a volumetric flask and dilute with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of the calibration curve.[1]

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]

b. Instrumentation and Chromatographic Conditions (Adaptable Method):

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic amines.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic AcidThe organic modifier (acetonitrile) controls the elution strength, while the acidic modifier improves peak shape for the basic aniline.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Determined by UV scan of a standard solution (typically around 240-260 nm for anilines)Maximizes sensitivity for the analyte.

c. Method Validation Parameters (Based on ICH Guidelines): [7][8]

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Quantification (LOQ) Signal-to-noise ratio > 10

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing quench Quench Reaction dilute Dilute Sample quench->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is semi-volatile, GC-MS offers high sensitivity and selectivity, especially when dealing with complex matrices.

Principle: The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. Separation is based on the compound's volatility and interaction with the stationary phase. The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

a. Sample Preparation (Liquid-Liquid Extraction):

  • Quenching and Dilution: As with the HPLC method, quench the reaction and dilute a known aliquot of the reaction mixture with deionized water.

  • Basification: Adjust the pH of the aqueous sample to >11 with a suitable base (e.g., 2M NaOH) to ensure the aniline is in its free base form.

  • Extraction: Extract the aqueous sample three times with a small volume of a volatile, water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate the extract to a known volume under a gentle stream of nitrogen.

b. Instrumentation and GC-MS Conditions (Adaptable Method):

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A common, robust column suitable for a wide range of semi-volatile compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minA temperature program is necessary to elute the semi-volatile analyte in a reasonable time with good peak shape.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas for GC-MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and quantification.
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, monitoring specific ions of the analyte increases sensitivity and selectivity.

c. Method Validation Parameters (Based on ICH Guidelines): [7][8]

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Accuracy (% Recovery) 80.0% - 120.0%
Precision (%RSD) < 15.0%
Limit of Quantification (LOQ) Signal-to-noise ratio > 10

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing quench Quench & Dilute basify Basify Sample (pH > 11) quench->basify extract Liquid-Liquid Extraction basify->extract concentrate Concentrate Extract extract->concentrate inject Inject into GC concentrate->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection (SIM) ionize->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of aromatic compounds. However, its application to complex reaction mixtures is often limited by a lack of specificity.

Principle: This method relies on the principle that the analyte absorbs light at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). For aromatic amines, derivatization is often employed to shift the absorbance to a longer wavelength, minimizing interference from other UV-absorbing species in the reaction mixture.

a. Sample Preparation and Derivatization:

  • Quenching and Dilution: Quench the reaction and dilute a known aliquot of the reaction mixture with a suitable solvent.

  • Derivatization: React the diluted sample with a chromogenic derivatizing agent that specifically reacts with primary aromatic amines. A common example is the formation of an azo dye through diazotization followed by coupling with a suitable reagent.

  • Color Development: Allow the color to develop fully under controlled conditions (e.g., time, temperature, and pH).

b. Instrumentation and Measurement:

ParameterRecommended ConditionRationale
Spectrophotometer Double-beam UV-Vis spectrophotometerProvides stable and accurate absorbance measurements.
Wavelength (λmax) Determined by scanning the derivatized standardThe wavelength of maximum absorbance provides the highest sensitivity.
Blank A reagent blank prepared in the same manner as the samples but without the analyteCorrects for any absorbance from the reagents themselves.

c. Method Validation Parameters (Based on ICH Guidelines): [7][8]

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Accuracy (% Recovery) 95.0% - 105.0%
Precision (%RSD) < 5.0%
Limit of Quantification (LOQ) Dependent on the molar absorptivity of the derivative

Diagram: UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing quench Quench & Dilute derivatize Derivatize with Chromogenic Agent quench->derivatize develop Color Development derivatize->develop measure Measure Absorbance at λmax develop->measure blank Subtract Reagent Blank measure->blank calibrate Compare to Calibration Curve blank->calibrate quantify Quantify Concentration calibrate->quantify

Sources

The Strategic Utility of 5-Chloro-4-methoxy-2-methylaniline in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the selection of foundational scaffolds is a critical decision that dictates the trajectory of a synthesis campaign. Substituted anilines are a cornerstone of medicinal chemistry, prized for their versatility as precursors to a multitude of bioactive cores. Among these, 5-Chloro-4-methoxy-2-methylaniline presents a unique constellation of electronic and steric features. This guide provides an in-depth technical comparison of this aniline derivative, exploring its potential applications, primarily in the synthesis of kinase inhibitors, and benchmarking its reactivity and synthetic utility against relevant alternatives.

The Molecular Architecture: An Interplay of Directing Groups

The synthetic utility of this compound is dictated by the interplay of its three substituents on the aniline ring. The amino group is a potent ortho-, para-director, activating these positions for electrophilic substitution. The methoxy group, also an ortho-, para-director, further enhances the electron density of the ring. Conversely, the chloro group is an ortho-, para-directing deactivator through its inductive electron withdrawal. This unique electronic profile influences the molecule's nucleophilicity and its reactivity in common cross-coupling reactions.

Core Application: A Scaffold for Kinase Inhibitors

Substituted anilines are integral to the structure of numerous FDA-approved kinase inhibitors, forming the core of pharmacophores like anilino-quinazolines and anilino-pyrimidines. These scaffolds are crucial for targeting the ATP-binding site of kinases implicated in various cancers.

The Anilino-Quinazoline and Anilino-Pyrimidine Motifs

The general synthetic approach to these motifs involves the nucleophilic aromatic substitution (SNAr) of a halogenated quinazoline or pyrimidine with a substituted aniline. The substituents on the aniline ring play a pivotal role in modulating the binding affinity and selectivity of the final inhibitor. For instance, in the case of Gefitinib, an EGFR inhibitor, the 3-chloro-4-fluoroaniline moiety is crucial for its activity.[1][2] Similarly, Lapatinib, a dual EGFR/HER2 inhibitor, incorporates a 3-chloro-4-(pyridin-2-ylmethoxy)aniline fragment.[3]

The substitution pattern of this compound, with its methoxy and methyl groups, offers potential for fine-tuning the electronic and steric interactions within the kinase binding pocket, potentially leading to novel selectivity profiles.

Comparative Reactivity in Key Synthetic Transformations

The chloro-substituent on this compound provides a handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. However, the reactivity of aryl chlorides is generally lower than that of the corresponding bromides and iodides.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of an aryl chloride in this reaction is highly dependent on the choice of palladium catalyst, ligand, and base.[6][7] For a substrate like this compound, a catalyst system employing a bulky, electron-rich phosphine ligand such as XPhos is often necessary to achieve high yields.[6][7]

Table 1: Comparison of Halogen Reactivity in Buchwald-Hartwig Amination

Aryl HalideRelative ReactivityTypical Conditions
Aryl IodideHighPd(dba)₂, P(t-Bu)₃, NaOtBu, Toluene, 80 °C
Aryl BromideMediumPd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C
Aryl ChlorideLowPd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C

This table presents generalized reactivity trends. Specific reaction outcomes depend on the full substrate scope and optimized conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. Similar to the Buchwald-Hartwig amination, the coupling of aryl chlorides requires more forcing conditions and specialized catalyst systems compared to aryl bromides or iodides.[8][9] The electron-donating methoxy and methyl groups on this compound can further influence the rate of oxidative addition to the palladium catalyst.

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the coupling of an aryl chloride with an amine, adapted from literature procedures.[6][7]

Diagram 1: Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst, ligand, and base to a dry flask B Purge with inert gas (N₂ or Ar) A->B C Add degassed solvent B->C D Add this compound and amine coupling partner C->D E Heat to reflux D->E F Monitor reaction by TLC or GC/MS E->F G Cool to room temperature and quench F->G H Extract with organic solvent G->H I Purify by column chromatography H->I

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene via syringe.

  • Add this compound and the amine coupling partner.

  • Heat the reaction mixture to 110 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of an N-Aryl-pyrimidin-2-amine Derivative

This protocol outlines the synthesis of an anilino-pyrimidine, a common scaffold in kinase inhibitors, via an SNAr reaction.[2][10]

Diagram 2: Synthesis of an Anilino-pyrimidine

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aniline This compound Solvent Solvent (e.g., isopropanol) Aniline->Solvent Pyrimidine 2-Chloropyrimidine derivative Pyrimidine->Solvent Heat Heat (reflux or microwave) Solvent->Heat Product N-Aryl-pyrimidin-2-amine Heat->Product

Caption: Schematic for the synthesis of an N-aryl-pyrimidin-2-amine.

Materials:

  • This compound (1.0 equiv)

  • 2-Chloro-4,6-dimethylpyrimidine (1.0 equiv)

  • Isopropanol

Procedure:

  • In a microwave reactor vial, combine this compound and 2-chloro-4,6-dimethylpyrimidine.

  • Add isopropanol and seal the vial.

  • Irradiate the reaction mixture in a microwave reactor at 160 °C for 10-20 minutes.

  • Cool the vial to room temperature.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired N-(5-chloro-4-methoxy-2-methylphenyl)-4,6-dimethylpyrimidin-2-amine.

Bioisosteric Replacements: Mitigating Aniline-Associated Liabilities

While anilines are valuable synthetic handles, they can be associated with metabolic liabilities and potential toxicity.[11] In drug development, it is often prudent to consider bioisosteric replacements for the aniline moiety to improve the pharmacokinetic and toxicological profile of a lead compound.

Table 2: Bioisosteric Alternatives to the Aniline Moiety

BioisostereRationale for Replacement
AminopyridinesCan improve solubility and metabolic stability.
Amino-diazinesModulates pKa and hydrogen bonding potential.
Saturated bioisosteres (e.g., bicyclo[1.1.1]pentane amines)Increases sp³ character, often improving solubility and metabolic stability.[11]

Conclusion

This compound is a strategically substituted building block with significant potential in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors. Its unique electronic and steric properties offer opportunities for the development of compounds with tailored selectivity and activity. However, its utility in cross-coupling reactions, particularly with the less reactive chloro-substituent, necessitates the use of modern, highly active catalyst systems. Furthermore, as with all aniline-based scaffolds, a proactive consideration of potential metabolic liabilities and the exploration of bioisosteric replacements are crucial components of a robust drug discovery program. This guide provides a foundational framework for researchers to harness the synthetic potential of this compound while being cognizant of its comparative reactivity and the broader strategic considerations in contemporary drug design.

References

  • Tokyo Chemical Industry Co., Ltd. (2021).
  • Barber, D. M., & Douglas, J. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 435–440.
  • Petrov, K. G., et al. (2006). Optimization and SAR for dual ErbB-1/ErbB-2 tyrosine kinase inhibition in the 6-furanylquinazoline series. Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691.
  • Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. (2014). European Journal of Medicinal Chemistry, 86, 676-687.
  • Previously reported 4-anilino-quin(az)olines (1–3) kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2008).
  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. (2008). Molecules, 13(4), 818-830.
  • Khanna, S., et al. (2016). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 57(1), 108-111.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. (2022). Molekul, 17(2), 1054-1062.
  • Scheme 1. Conventional solution-phase synthesis of N-substituted N-pyrimidin-2-ylamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Ferlin, F., et al. (2020). Lapatinib synthesis via C–H functionalization. Catalysis Science & Technology, 10(18), 6092-6106.
  • Synthetic approach to synthesised analogues of lapatinib. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Retrieved from [Link]

  • Angelini, G., et al. (2020). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. RSC Advances, 10(21), 12249-12254.
  • Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. (2020). RSC Advances, 10(21), 12249-12254.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile of 5-Chloro-4-methoxy-2-methylaniline

Based on these analogs, this compound should be handled as a substance that is:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • A Skin and Eye Irritant: Can cause significant irritation upon contact.[1][2]

  • A Suspected Carcinogen: Aromatic amines as a class, and some chlorinated anilines specifically, are suspected of causing cancer.[2][3]

  • Harmful to Aquatic Life: With potentially long-lasting effects in the aquatic environment.[1]

Therefore, all handling and disposal procedures must be approached with the utmost caution, utilizing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Table 1: Key Safety and Physical Data (Data from 5-Chloro-2-methylaniline as a structural analog)

PropertyValueSource
Oral LD50 (Rat) 464 - 716 mg/kg[1][3][4][5]
Flash Point 160 °C (320 °F) - closed cup[1][4][6]
Aquatic Toxicity (Fish, 96h LC50) 10 - 22 mg/L[1]
Aquatic Toxicity (Daphnia, 48h LC0) 3.2 mg/L[1]
Physical State Likely a low-melting solid[1][7]

The Core of Compliance: Waste Characterization

The cornerstone of proper chemical disposal is accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is either specifically "listed" or if it exhibits one or more "characteristics" of hazardous waste.[8][9]

This compound is not a specifically listed hazardous waste. Therefore, its classification as hazardous hinges on whether it exhibits any of the four characteristics:

  • Ignitability (D001): With a high flash point of 160 °C, this compound is not considered ignitable.[1][4][6]

  • Corrosivity (D002): As an aniline derivative, it is not expected to be corrosive (i.e., have a pH ≤ 2 or ≥ 12.5).[3][10]

  • Reactivity (D003): There is no indication that this compound is unstable, reactive with water, or explosive.[3][10]

  • Toxicity (D004-D043): This is the most likely characteristic to be exhibited. The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of a waste in a landfill.[9][11][12] If the leachate contains any of the 40 specified contaminants at concentrations equal to or greater than the regulatory limits, the waste is hazardous.

For a research laboratory, conducting a TCLP test on every waste stream is often impractical. Therefore, "generator knowledge" is a permissible and common method for waste determination.[8][13][14][15] This involves using your knowledge of the chemicals and the processes that generate the waste to make an accurate determination. Given that chlorinated anilines are known to be toxic and harmful to the environment, it is a scientifically sound and prudent decision to manage waste containing this compound as a hazardous waste.

Disposal Workflow: From Your Bench to Final Disposition

The following workflow provides a step-by-step guide for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation (Pure compound, solutions, or contaminated materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterization Waste Characterization (Apply Generator Knowledge) segregation Waste Segregation (Keep separate from other waste streams) characterization->segregation Presumed Hazardous ppe->characterization container Select Compatible Container (Glass or Polyethylene, good condition, sealable lid) segregation->container labeling Properly Label Container ('Hazardous Waste', full chemical name, accumulation start date) container->labeling storage Store in a Designated Satellite Accumulation Area (SAA) labeling->storage neutralization_decision Consider On-site Neutralization? (For dilute aqueous solutions only) storage->neutralization_decision pickup Arrange for Pickup by a Licensed Hazardous Waste Disposal Service disposal_final Final Disposal (Incineration or other approved method) pickup->disposal_final neutralization_decision->pickup No neutralization_protocol Follow Laboratory-Scale Neutralization Protocol (Section 4) neutralization_decision->neutralization_protocol Yes neutralization_protocol->pickup ChemicalDegradation start This compound (in dilute aqueous solution) reagents + KMnO₄ / H₂SO₄ (Potassium Permanganate in Sulfuric Acid) start->reagents Oxidation products Oxidized Fragments, CO₂, H₂O, MnO₂ reagents->products

Figure 2: Simplified pathway for the chemical degradation of this compound.

By adhering to these rigorous, scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure that your vital research does not come at the cost of environmental integrity. The principles of responsible chemical management are as fundamental to good science as the discoveries themselves.

References

  • ChemicalBook. (2025). 5-Chloro-2-methylaniline - Safety Data Sheet.
  • CPAchem Ltd. (n.d.). Safety data sheet: 5-Chloro-2-methylaniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-methylaniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-methylaniline for synthesis.
  • Dom, N., et al. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: experimental versus predicted data. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Toxicity characteristic leaching procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018, February 21). Frequent Questions About Implementing the Hazardous Waste Generator Improvements Final Rule. Retrieved from [Link]

  • Williams Mullen. (2018, October 1). Hazardous Waste Determinations: What You Need to Know to Comply. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure. Retrieved from [Link]

  • Castegnaro, M., et al. (2010). Destruction of Aromatic Amines in Laboratory Wastes Through Oxidation with Potassium Permanganate/Sulfuric Acid into Non-mutagenic Derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Barek, J., et al. (1985). Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives. PubMed. Retrieved from [Link]

  • The RCRA Toxicity Characteristic Leaching Procedure (TCLP): A Concept for a New Method. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Mickle, D. (2019, March 16). The Hazardous Waste Determination Under the Generator Improvements Rule. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Introduction to Generators.
  • Phoslab Environmental Laboratories. (2016, June 25). What is the Toxicity Characteristic Leaching Procedure?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Retrieved from [Link]

  • Canadian Council of Ministers of the Environment. (1993). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Aniline.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generator Regulations Compendium Volume 12: Waste Determination and Point of Generation.
  • Dom, N., et al. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. ResearchGate. Retrieved from [Link]

  • Water Quality Australia. (n.d.). Aniline in freshwater and marine water. Retrieved from [Link]

  • DevTools daily. (n.d.). Free Graphviz / Dot online editor. Retrieved from [Link]

  • Ellson, J., et al. (2015, January 5). Drawing graphs with dot.
  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Kattani, A. (2022, May 27). Visualizing A Decision tree using GraphViz and Pydotplus. Medium. Retrieved from [Link]

  • RIVM. (n.d.). Environmental risk limits for monochloramines.
  • scikit-learn. (n.d.). export_graphviz. Retrieved from [Link]

  • Journal of Chemical, Biological and Medicinal Sciences. (n.d.). Kinetics of COD Reduction in Aniline-Containing Wastewater Using Hydroxyl Radicals in the Fenton Reaction.
  • Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14).
  • Wang, Y., et al. (2023). Treatment of Aniline Wastewater by Membrane Distillation and Crystallization. PMC. Retrieved from [Link]

  • Q, Jack. (2017, May 30). DOT language for graph.
  • Stenutz. (n.d.). 5-chloro-2-methylaniline.
  • PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Guidechem. (n.d.). 5-Chloro-2-methylaniline 95-79-4 wiki.
  • Brillas, E., & Casado, J. (2018). (PDF) Aniline degradation by Electro-Fenton® and peroxi-coagulation processes using a flow reactor for wastewater treatment. ResearchGate. Retrieved from [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (n.d.). PMC. Retrieved from [Link]

  • graphviz. (n.d.). User Guide. Retrieved from [Link]

  • Journal of Chemical, Biological and Medicinal Sciences. (2025, July 9). PDF 509.56 K.
  • von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 5-Chloro-4-methoxy-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Chloro-4-methoxy-2-methylaniline. As a substituted aromatic amine, this compound warrants a high degree of caution due to its presumed toxicological profile, which is characteristic of this chemical class. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Invisible Threat

  • Carcinogenicity: Aromatic amines as a class are associated with carcinogenicity, with some being regulated by OSHA as known or suspected human carcinogens.[4][5][6] Therefore, this compound should be handled as a potential carcinogen.

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][7] These compounds can be readily absorbed through the skin.

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.

  • Eye and Skin Irritation: Direct contact can cause serious irritation.[2][8]

Given these significant risks, all handling procedures must be designed to minimize any possibility of exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist but a critical component of risk mitigation. The following recommendations are based on a conservative approach, assuming the hazards are aligned with the most toxic compounds in this class.

Hand Protection: The First Barrier

The choice of gloves is paramount due to the high risk of dermal absorption. A single pair of standard disposable gloves is insufficient.

  • Primary Recommendation: Viton® or Silver Shield®/4H® gloves are recommended for handling aromatic and chlorinated compounds due to their excellent chemical resistance.[9][10]

  • Alternative (with caution): Double-gloving with a thicker, chemical-resistant nitrile glove (minimum 8 mil) as the outer layer and a standard nitrile glove as the inner layer can be considered for short-duration tasks. However, be aware that nitrile gloves may offer limited resistance to aromatic amines and halogenated hydrocarbons.[11]

  • Causality: The double-gloving strategy provides a failsafe. Should the outer glove be compromised, the inner glove offers temporary protection while the user immediately ceases work and replaces the gloves. Breakthrough time is a critical concept; it's the time taken for a chemical to permeate the glove material.[9][12] For a potential carcinogen, any breakthrough is unacceptable.

Glove Selection and Usage Protocol:

  • Inspect: Always inspect gloves for any signs of degradation or punctures before use.

  • Donning: Don the inner glove, followed by the outer glove, ensuring the cuff of the outer glove is pulled over the sleeve of the lab coat.

  • Doffing: Remove the outer glove first by peeling it off from the cuff, turning it inside out. Then, remove the inner glove using the same technique, avoiding contact with the contaminated outer surface.

  • Disposal: Dispose of both pairs of gloves immediately into a designated hazardous waste container.

Glove MaterialResistance to Aromatic AminesResistance to Chlorinated SolventsGeneral Recommendation
Viton® ExcellentExcellentRecommended [10]
Silver Shield®/4H® ExcellentExcellentRecommended [10]
Neoprene GoodGoodAcceptable Alternative
Nitrile Fair to PoorGoodUse with caution (double-gloving)[11]
Latex PoorPoorNot Recommended

This table provides general guidance. Always consult the manufacturer's specific chemical resistance data for the gloves you intend to use.

Body, Eye, and Respiratory Protection
  • Laboratory Coat: A clean, buttoned lab coat is mandatory. Consider a chemically-resistant apron over the lab coat for larger quantities.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles when there is a splash hazard.[13]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[7][13] For certain operations, such as cleaning up a spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a particulate filter may be necessary.[4][8]

Operational Plan: From Receipt to Disposal

A self-validating workflow ensures safety at every stage. The following diagram and protocols outline this process.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_decon Decontamination cluster_waste Waste Management prep_risk 1. Risk Assessment & SOP Review prep_ppe 2. Don Full PPE prep_risk->prep_ppe prep_workspace 3. Prepare Fume Hood & Equipment prep_ppe->prep_workspace handle_weigh 4. Weigh/Transfer Chemical prep_workspace->handle_weigh handle_reaction 5. Perform Procedure handle_weigh->handle_reaction decon_equip 6. Decontaminate Equipment handle_reaction->decon_equip decon_hood 7. Clean Fume Hood Surface decon_equip->decon_hood waste_segregate 8. Segregate & Label Waste decon_hood->waste_segregate waste_store 9. Store in Designated Area waste_segregate->waste_store

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Review the Standard Operating Procedure (SOP) for handling this chemical.[14]

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Don all required PPE as detailed above.

    • Prepare the chemical fume hood by lining the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary glassware and equipment.

  • Handling:

    • Conduct all manipulations of the chemical, including weighing and transfers, within the fume hood.

    • Use the smallest amount of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[13]

  • Decontamination:

    • Wipe down all contaminated surfaces with an appropriate solvent (e.g., ethanol), followed by soap and water. The cleaning materials must be disposed of as hazardous waste.

    • Decontaminate all glassware and equipment before removing it from the fume hood.

Disposal Plan: Ensuring a Safe End-of-Life

Improper disposal of halogenated aromatic amines can lead to significant environmental harm.[15] A dedicated and clearly labeled waste stream is mandatory.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, absorbent paper, and any solid chemical waste should be collected in a clearly labeled, sealed container. The label must read: "Hazardous Waste: this compound (Halogenated Aromatic Amine, Potential Carcinogen)".

    • Liquid Waste: Collect all liquid waste containing this chemical in a dedicated, leak-proof, and clearly labeled container. Separate halogenated waste streams from non-halogenated ones.[16][17]

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Storage:

    • Store waste containers in a designated and secure area, away from incompatible materials such as strong oxidizing agents.[7][15]

  • Ultimate Disposal:

    • All waste must be disposed of through a licensed hazardous waste disposal company.[15][18]

    • Incineration at a high temperature in a facility equipped with afterburners and scrubbers is the preferred method for destroying halogenated aromatic compounds.[18]

    • Never dispose of this chemical down the drain or in regular trash.[15]

By adhering to these rigorous protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring personal safety and environmental protection.

References

  • U.S. Department of Health and Human Services. (n.d.). Guidelines for the Laboratory Use of Chemical Carcinogens. Regulations.gov. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). U.S. Department of Labor. Retrieved from [Link]

  • Emedco. (2014, February 26). Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Safe Handling of Chemicals. Retrieved from [Link]

  • CPAchem Ltd. (2024, August 20). Safety data sheet: 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. U.S. Department of Labor. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Unigloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Resistance Guide Gloves. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

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5-Chloro-4-methoxy-2-methylaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.